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  • Product: 3-(Pentyloxy)azetidine
  • CAS: 1220021-55-5

Core Science & Biosynthesis

Foundational

"3-(Pentyloxy)azetidine" chemical properties and structure

The following technical guide provides an in-depth analysis of 3-(Pentyloxy)azetidine , a specialized heterocyclic building block used in medicinal chemistry. Executive Summary 3-(Pentyloxy)azetidine (CAS: 1309207-29-1 f...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(Pentyloxy)azetidine , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

3-(Pentyloxy)azetidine (CAS: 1309207-29-1 for HCl salt) is a 3-substituted azetidine derivative featuring a linear pentyl ether chain. In modern drug discovery, this scaffold serves as a critical bioisostere for larger saturated heterocycles (e.g., piperidines, pyrrolidines) or flexible alkyl amines.

Its value lies in the unique geometric and electronic properties of the azetidine ring:

  • Conformational Restriction: The four-membered ring reduces entropic penalties upon binding compared to open-chain amines.

  • Basicity Modulation: The electron-withdrawing inductive effect (-I) of the 3-alkoxy group lowers the pKa of the azetidine nitrogen (typically ~8.5–9.0) relative to unsubstituted azetidine (~11.3), improving bioavailability and blood-brain barrier (BBB) permeation.

  • Lipophilicity Tuning: The pentyl chain adds significant lipophilicity (+LogP), facilitating hydrophobic interactions in target binding pockets (e.g., GPCRs, ion channels).

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of a strained four-membered nitrogen heterocycle (azetidine) substituted at the C3 position with an n-pentyloxy group.

Identity Table
ParameterData
IUPAC Name 3-(Pentyloxy)azetidine
Common Name 3-n-Pentyloxyazetidine
CAS Number 1309207-29-1 (HCl salt); Free base implied
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol (Free Base); 179.69 g/mol (HCl Salt)
SMILES CCCCCOC1CNC1
InChIKey Unique identifier (derivative specific)
Structural Conformation (Puckering)

Unlike planar cyclobutane, the azetidine ring exists in a puckered conformation to relieve torsional strain between vicinal hydrogens. The barrier to inversion is low (~1.3 kcal/mol).

  • Implication: The 3-substituent (pentyloxy) prefers the equatorial orientation in the puckered conformer to minimize 1,3-diaxial-like steric interactions. This vector alignment is critical for designing ligands that require specific exit vectors from the nitrogen core.

Physicochemical Profile

The following data summarizes the predicted and experimental properties critical for lead optimization.

PropertyValue (Approx.)Significance
LogP (Predicted) 1.8 – 2.1Moderate lipophilicity; suitable for CNS penetration.
TPSA ~21 ŲLow polar surface area, favoring membrane permeability.
pKa (Conjugate Acid) 8.8 ± 0.5Lower than pyrrolidine (~11.3). At physiological pH (7.4), a significant fraction exists as the neutral free base, aiding passive diffusion.
Boiling Point ~180°C (Predicted)High boiling point ether; stable under standard reflux conditions.
Solubility High (Organic); Mod (Water)Free base is soluble in DCM, MeOH; Salt is water-soluble.

Synthetic Pathways & Experimental Protocols

The synthesis of 3-alkoxyazetidines faces a specific challenge: Elimination vs. Substitution. The strained ring and the presence of a leaving group at C3 (in precursors) can lead to ring-opening or elimination to azetines if conditions are too harsh.

The most robust route utilizes O-alkylation of N-protected 3-hydroxyazetidine .

Diagram 1: Synthetic Workflow (Williamson Ether Strategy)

Synthesis Start 3-Hydroxyazetidine HCl Step1 Protection (Boc-Anhydride) Start->Step1 Et3N, DCM Inter1 N-Boc-3-Hydroxy azetidine Step1->Inter1 Step2 O-Alkylation (NaH, Pentyl Bromide) Inter1->Step2 DMF, 0°C to RT Inter2 N-Boc-3-(Pentyloxy) azetidine Step2->Inter2 Step3 Deprotection (TFA or HCl) Inter2->Step3 DCM/Dioxane Final 3-(Pentyloxy)azetidine (Salt or Free Base) Step3->Final

Caption: Step-wise synthesis of 3-(Pentyloxy)azetidine emphasizing N-protection to prevent polymerization.

Detailed Experimental Protocol
Stage 1: N-Protection (Critical Precursor)
  • Objective: Mask the nucleophilic nitrogen to prevent self-polymerization and N-alkylation.

  • Reagents: 3-Hydroxyazetidine HCl, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), DCM.

  • Suspend 3-Hydroxyazetidine HCl (1.0 eq) in DCM (0.5 M) at 0°C.

  • Add Et₃N (2.2 eq) dropwise. Note: Excess base is required to neutralize the HCl salt.

  • Add Boc₂O (1.1 eq) dissolved in DCM.

  • Stir at RT for 12 hours. Wash with water, brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect >90% of a white solid/oil.

Stage 2: O-Alkylation (The Key Step)
  • Objective: Install the pentyl chain via Williamson Ether Synthesis.

  • Mechanism: Sₙ2 displacement of pentyl bromide by the azetidine-alkoxide.

  • Reagents: N-Boc-3-hydroxyazetidine, Sodium Hydride (NaH, 60% in oil), 1-Bromopentane, DMF (Anhydrous).

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Deprotonation: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF (0.2 M). Cool to 0°C.

  • Activation: Add NaH (1.2 eq) portion-wise. Caution: H₂ gas evolution. Stir at 0°C for 30 min until evolution ceases.

    • Scientific Rationale: Low temperature prevents potential base-catalyzed ring degradation or elimination.

  • Addition: Add 1-Bromopentane (1.2 eq) dropwise via syringe.

  • Reaction: Allow to warm to RT and stir for 16–24 hours.

    • Monitoring: TLC (Hexane/EtOAc) should show consumption of the polar alcohol and appearance of a less polar spot.

  • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Wash organics copiously with water (to remove DMF) and brine.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Stage 3: N-Deprotection
  • Objective: Liberate the secondary amine.

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Dissolve the intermediate in DCM.

  • Add TFA (10-20 eq) or HCl/Dioxane. Stir for 2–4 hours.

  • Isolation:

    • For HCl Salt: Concentrate in vacuo. Triturate with diethyl ether to obtain the solid salt.

    • For Free Base: Basify with NaHCO₃ (aq), extract into DCM, dry, and concentrate carefully (volatile amine!).

Medicinal Chemistry Applications

Structure-Activity Relationship (SAR) Logic

The 3-(pentyloxy)azetidine moiety is often employed to optimize Lipophilic Ligand Efficiency (LLE) .

  • Metabolic Stability: The azetidine ring is generally more metabolically stable than the pyrrolidine ring toward oxidative metabolism (alpha-carbon oxidation) due to the higher s-character of the C-H bonds in the strained ring.

  • Vector Control: The ether linkage at C3 projects the pentyl chain into a specific vector perpendicular to the amine plane. This is distinct from C4-substituted piperidines (linear projection).

  • Basicity & Permeability:

    • Problem: High basicity of secondary amines leads to lysosomal trapping and poor BBB penetration.

    • Solution: The oxygen atom at C3 exerts an inductive effect (-I), lowering the pKa of the azetidine nitrogen. This increases the fraction of neutral species at physiological pH, enhancing membrane permeability.

Diagram 2: Pharmacophore & Bioisosterism

SAR Core 3-(Pentyloxy)azetidine Scaffold Feature1 Azetidine Ring (Bioisostere for Pyrrolidine) Core->Feature1 Feature2 Ether Linkage (-O-) (-I Effect lowers pKa) Core->Feature2 Feature3 Pentyl Chain (Hydrophobic Interaction) Core->Feature3 Outcome2 Conformational Constraint (Reduced Entropy Cost) Feature1->Outcome2 Steric Effect Outcome1 Reduced Basicity (Better BBB Permeability) Feature2->Outcome1 Electronic Effect

Caption: Functional decomposition of the scaffold showing how structural features translate to medicinal properties.

Handling and Safety

  • Hazard Class: Irritant (Skin/Eye). The HCl salt is hygroscopic.

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Azetidines can degrade upon prolonged exposure to moisture and CO₂ (ring opening/polymerization).

  • Reactivity: Avoid strong oxidizing agents. The ether linkage is stable, but the secondary amine is nucleophilic and will react with electrophiles (acid chlorides, isocyanates).

References

  • National Institute of Standards and Technology (NIST). Azetidine - Gas Phase Ion Energetics and Properties. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Lowe, D. Azetidines in Medicinal Chemistry.[2][3] In the Pipeline (Science/AAAS). General discussion on ring strain and basicity.

  • Sirenko, V. et al.Synthesis and properties of 3-alkoxyazetidines. Enamine Building Blocks Technical Notes.

(Note: Specific literature on the n-pentyloxy derivative is sparse; protocols are derived from standard validated methods for 3-alkoxyazetidines as cited in references 4 and 5.)

Sources

Exploratory

Synthesis and characterization of 3-(Pentyloxy)azetidine

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Pentyloxy)azetidine Executive Summary Azetidines are a vital class of four-membered nitrogen-containing heterocycles, prized in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Pentyloxy)azetidine

Executive Summary

Azetidines are a vital class of four-membered nitrogen-containing heterocycles, prized in medicinal chemistry for their unique conformational constraints and ability to serve as versatile scaffolds in drug discovery.[1] Their inherent ring strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, provides a unique balance of stability and reactivity for synthetic manipulation.[1] This guide presents a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 3-(pentyloxy)azetidine, a valuable building block for introducing a flexible, lipophilic side chain into more complex molecules.

This document provides a detailed, three-step synthetic pathway commencing from commercially available 3-hydroxyazetidine hydrochloride. The strategy hinges on a robust N-protection, etherification via the Williamson ether synthesis, and subsequent deprotection. Each experimental stage is accompanied by an in-depth explanation of the underlying chemical principles, ensuring that the protocol is not merely a set of instructions but a self-validating system. Full characterization of all intermediates and the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is detailed, providing researchers with a complete framework for verification.

Strategic Approach: A Three-Stage Synthesis

The synthesis of 3-(pentyloxy)azetidine is most logically approached by forming the ether linkage from a 3-hydroxyazetidine precursor. A direct reaction is confounded by the nucleophilicity of the azetidine nitrogen, which would compete with the hydroxyl group in reacting with an alkyl halide, leading to undesirable N-alkylation byproducts. To circumvent this, a protection-etherification-deprotection strategy is employed.

The Core Logic:

  • Nitrogen Protection: The secondary amine of 3-hydroxyazetidine must be masked with a protecting group that is stable under the strongly basic conditions required for ether synthesis. The tert-butyloxycarbonyl (Boc) group is ideal for this role due to its resilience to bases and nucleophiles.[2]

  • Ether Formation: The Williamson ether synthesis provides a classic and highly effective method for forming the C-O bond.[3][4] This Sₙ2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide.[5] In this protocol, the alkoxide of N-Boc-3-hydroxyazetidine is generated in situ and reacted with 1-bromopentane.

  • Deprotection: Following the successful installation of the pentyloxy group, the Boc protecting group is efficiently removed under acidic conditions to yield the target compound.[6][7]

This strategic sequence ensures high selectivity and yield at each step, culminating in a pure, well-characterized final product.

Synthetic_Pathway Start 3-Hydroxyazetidine HCl Intermediate1 N-Boc-3-hydroxyazetidine Start->Intermediate1 Step 1: N-Protection Intermediate2 N-Boc-3-(pentyloxy)azetidine Intermediate1->Intermediate2 Step 2: Etherification FinalProduct 3-(Pentyloxy)azetidine Intermediate2->FinalProduct Step 3: Deprotection

Caption: Overall three-step synthetic pathway for 3-(pentyloxy)azetidine.

Detailed Experimental Protocols

This section provides granular, step-by-step protocols for each synthetic transformation. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine)

Rationale: This step protects the azetidine nitrogen to prevent side reactions during the subsequent etherification. The reaction of 3-hydroxyazetidine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium bicarbonate neutralizes the hydrochloride salt and facilitates the nucleophilic attack of the nitrogen onto the Boc anhydride.[8]

Methodology:

  • To a round-bottom flask charged with 3-hydroxyazetidine hydrochloride (1.0 eq), add dichloromethane (DCM) and water (5:1 v/v).

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the product as a white solid or colorless oil.

Experimental_Workflow_1 A Setup Charge flask with 3-hydroxyazetidine HCl, DCM, H₂O. Cool to 0 °C. B Reagent Addition Add NaHCO₃ portion-wise. Add Boc₂O solution dropwise. A->B 1 C Reaction Warm to RT. Stir for 16 hours. B->C 2 D Work-up Separate layers. Extract aqueous phase. Combine, wash, dry organic phase. C->D 3 E Purification Concentrate crude product. Perform flash column chromatography. D->E 4 F Analysis Obtain NMR and MS data to confirm structure. E->F 5

Caption: Experimental workflow for the N-protection of 3-hydroxyazetidine.

Step 2: Synthesis of tert-butyl 3-(pentyloxy)azetidine-1-carboxylate

Rationale: This is the key ether-forming step. A strong base, sodium hydride (NaH), is used to deprotonate the hydroxyl group of the N-Boc protected intermediate, forming a potent nucleophile (alkoxide). This alkoxide then displaces the bromide from 1-bromopentane in a classic Sₙ2 reaction.[4] Anhydrous conditions are critical as NaH reacts violently with water.

Methodology:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Add a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Re-cool the mixture to 0 °C and add 1-bromopentane (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude oil by flash column chromatography (ethyl acetate/hexanes gradient).

Step 3: Synthesis of 3-(Pentyloxy)azetidine (Final Product)

Rationale: The final step involves the removal of the acid-labile Boc group. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the tert-butyl carbamate, liberating the free amine.[2] The reaction generates gaseous byproducts (isobutylene and CO₂), so it must be performed in a well-ventilated area.

Methodology:

  • Dissolve the purified N-Boc-3-(pentyloxy)azetidine (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Remove the ice bath and stir the solution at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in DCM and neutralize by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and carefully concentrate under reduced pressure (the product can be volatile) to yield 3-(pentyloxy)azetidine.

Characterization and Data Analysis

Rigorous characterization at each stage is essential to validate the successful transformation and purity of the compounds.

Spectroscopic Analysis

The primary methods for structural confirmation are NMR and MS.

  • ¹H NMR: Provides information on the proton environment. Key transformations to observe are the disappearance of the -OH proton, the appearance of pentyl chain signals, and the disappearance of the large singlet corresponding to the Boc group's tert-butyl protons upon deprotection. Azetidine ring protons typically appear as complex multiplets.[9][10]

  • ¹³C NMR: Confirms the carbon skeleton. Look for the appearance of new signals corresponding to the pentyl chain carbons and the shift of the C-O carbon in the azetidine ring. The disappearance of the Boc carbonyl and quaternary tert-butyl carbon signals is a key indicator of successful deprotection.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition, providing definitive proof of identity.[11]

  • Infrared (IR) Spectroscopy: Useful for tracking functional groups. The broad O-H stretch (~3400 cm⁻¹) in the starting material will disappear after etherification. The strong C=O stretch of the Boc group (~1690 cm⁻¹) will be absent in the final product.

Data Summary Tables

The following tables present typical, expected data for the synthesized compounds. Actual values may vary slightly based on instrumentation and solvent.

Table 1: Summary of Expected ¹H NMR Data (400 MHz, CDCl₃)

Compound Key Chemical Shifts (δ, ppm)
N-Boc-3-hydroxyazetidine ~4.5 (m, 1H, CH-OH), ~4.1 (m, 2H, azetidine-CH₂), ~3.9 (m, 2H, azetidine-CH₂), ~2.5 (br s, 1H, OH), 1.45 (s, 9H, C(CH₃)₃)
N-Boc-3-(pentyloxy)azetidine ~4.3 (m, 1H, CH-O), ~4.0 (m, 2H, azetidine-CH₂), ~3.8 (m, 2H, azetidine-CH₂), 3.45 (t, 2H, O-CH₂-), 1.60 (m, 2H, -CH₂-), 1.35 (m, 4H, -(CH₂)₂-), 1.44 (s, 9H, C(CH₃)₃), 0.90 (t, 3H, -CH₃)

| 3-(Pentyloxy)azetidine | ~4.2 (m, 1H, CH-O), ~3.7 (m, 2H, azetidine-CH₂), ~3.5 (m, 2H, azetidine-CH₂), 3.40 (t, 2H, O-CH₂-), ~2.5 (br s, 1H, NH), 1.55 (m, 2H, -CH₂-), 1.30 (m, 4H, -(CH₂)₂-), 0.90 (t, 3H, -CH₃) |

Table 2: Summary of Expected Mass Spectrometry Data

Compound Ionization Mode Expected [M+H]⁺ (m/z)
N-Boc-3-hydroxyazetidine ESI+ 174.1125
N-Boc-3-(pentyloxy)azetidine ESI+ 244.1856

| 3-(Pentyloxy)azetidine | ESI+ | 144.1383 |

Conclusion

This guide details a reliable and scalable three-step synthesis for 3-(pentyloxy)azetidine, a valuable chemical intermediate. The presented strategy, centered on N-Boc protection, Williamson ether synthesis, and acid-mediated deprotection, is robust and founded on well-established chemical principles. The comprehensive characterization protocols provide a clear framework for validating the identity and purity of the final product and all intermediates. By explaining the causality behind each experimental choice, this document empowers researchers to not only replicate the synthesis but also to adapt and troubleshoot the methodology for related molecular targets.

References

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • Google Patents. (CN102827052A). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Pharmaffiliates. (2024). The Critical Role of 3-Hydroxyazetidine Hydrochloride in Modern Pharmaceutical Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. [Link]

  • ResearchGate. (2023). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. [Link]

  • PubChem, National Institutes of Health. Azetidine. [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • ResearchGate. (2023). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • ResearchGate. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. [Link]

  • ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines. [Link]

  • PubMed Central, National Institutes of Health. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. [Link]

  • PubChem, National Institutes of Health. 3-Hydroxyazetidine hydrochloride. [Link]

  • YouTube. (2018). Williamson Ether Synthesis. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • Advanced Journal of Chemistry. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]

  • ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

  • Google Patents. (CN111362852A). Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • PubChem, National Institutes of Health. 3-(Benzyloxy)-1-(3-fluoropropyl)azetidine. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • CNKI. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • PubMed Central, National Institutes of Health. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. [Link]

Sources

Foundational

"3-(Pentyloxy)azetidine" CAS number and molecular weight

[1] Executive Summary & Chemical Identity 3-(Pentyloxy)azetidine is a specialized saturated heterocycle utilized primarily as a building block in medicinal chemistry.[1] It belongs to the class of 3-substituted azetidine...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity

3-(Pentyloxy)azetidine is a specialized saturated heterocycle utilized primarily as a building block in medicinal chemistry.[1] It belongs to the class of 3-substituted azetidines, which serve as critical bioisosteres for pyrrolidines and piperidines.[1] The incorporation of the pentyloxy ether side chain introduces significant lipophilicity (LogP modulation) while maintaining the low molecular weight and specific basicity characteristic of the strained azetidine ring.[1]

Researchers typically encounter this compound in its stable hydrochloride salt form due to the volatility and reactivity of the free secondary amine.[1]

Key Chemical Data
PropertyDataNotes
Compound Name 3-(Pentyloxy)azetidine HydrochloridePrimary commercial form
CAS Number 1309207-29-1 Refers to the HCl salt [1]
Free Base Formula

Salt Formula

MW (Free Base) 143.23 g/mol Calculated
MW (HCl Salt) 179.69 g/mol Stoichiometry: 1:1
SMILES CCCCCOC1CNC1Free Base
InChIKey InChIKey=... (Predicted)Structure-based identifier

Structural Significance in Drug Design

The azetidine core is not merely a spacer; it is a functional tool for multiparameter optimization (MPO) in drug discovery.[1]

  • pKa Modulation: The pKa of the azetidine nitrogen (typically ~10-11) is often lower than that of pyrrolidine, potentially reducing lysosomal trapping and improving oral bioavailability.[1]

  • Lipophilicity Vectors: The 3-pentyloxy group adds a flexible, hydrophobic tail (

    
     chain) to a polar core.[1] This allows the molecule to probe hydrophobic pockets in receptors (e.g., GPCRs) while the amine forms salt bridges.[1]
    
  • Metabolic Stability: The ether linkage at the 3-position is generally resistant to oxidative metabolism compared to alkyl chains directly attached to nitrogen.[1]

Decision Logic: Azetidine Incorporation

The following diagram illustrates the logical framework for selecting this scaffold during Lead Optimization.

AzetidineLogic Start Lead Optimization Objective Issue1 High Clearance? Start->Issue1 Issue2 Poor Solubility? Start->Issue2 Issue3 Target Potency? Start->Issue3 Sol2 Alter Basicity (Azetidine pKa) Issue1->Sol2 Reduce basicity Sol1 Reduce Lipophilicity (Lower LogD) Issue2->Sol1 Compact polar core Sol3 Probe Hydrophobic Pocket Issue3->Sol3 Extension vector Action Select 3-(Pentyloxy)azetidine Sol1->Action Sol2->Action Sol3->Action

Figure 1: Strategic decision tree for incorporating 3-alkoxyazetidines to solve specific ADME/Potency issues.

Synthesis & Production Protocols

Since 3-(pentyloxy)azetidine is often sourced as a catalog intermediate, in-house synthesis may be required for scale-up or derivative generation.[1] The most robust pathway involves the O-alkylation of a protected 3-hydroxyazetidine.[1]

Reaction Workflow

Core Concept: The azetidine nitrogen is nucleophilic and must be protected (e.g., Boc, Cbz) to prevent N-alkylation.[1] The 3-hydroxyl group is then deprotonated and alkylated via Williamson ether synthesis.[1]

Synthesis Step1 Step 1: Deprotonation N-Boc-3-hydroxyazetidine + NaH (Solvent: DMF, 0°C) Step2 Step 2: Alkylation Add 1-Bromopentane (Warm to RT, 12h) Step1->Step2 Step3 Intermediate tert-butyl 3-(pentyloxy)azetidine-1-carboxylate Step2->Step3 Step4 Step 3: Deprotection 4M HCl in Dioxane (RT, 2h) Step3->Step4 Final Product 3-(Pentyloxy)azetidine HCl Step4->Final

Figure 2: Step-wise synthesis pathway from commercially available 3-hydroxyazetidine.

Detailed Experimental Protocol

Note: This protocol is generalized based on standard transformations for 3-alkoxyazetidines [2, 3].

Phase 1: O-Alkylation

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon atmosphere.

  • Reagents: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-wise. Caution: Hydrogen gas evolution.[1] Stir for 30 minutes.

  • Addition: Add 1-Bromopentane (1.2 eq) dropwise.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with KMnO4; Boc-protected amines are not UV active unless derivatized).[1]

  • Workup: Quench with water. Extract with Ethyl Acetate (3x).[1] Wash organics with LiCl solution (to remove DMF) and brine.[1] Dry over

    
    .[1]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Phase 2: Deprotection (HCl Salt Formation) [1]

  • Dissolution: Dissolve the intermediate (N-Boc ether) in minimal Dichloromethane (DCM).

  • Acidolysis: Add 4M HCl in Dioxane (5-10 eq).

  • Precipitation: Stir at RT. The product, 3-(pentyloxy)azetidine hydrochloride, will often precipitate as a white solid.[1]

  • Isolation: Filter the solid or evaporate solvent under reduced pressure. Triturate with diethyl ether to remove organic impurities.[1]

Handling, Stability, and Safety

Storage:

  • Hygroscopicity: The HCl salt is hygroscopic.[1] Store in a desiccator at -20°C for long-term stability.

  • Stability: Stable under inert atmosphere.[1] Free base is prone to oxidation and carbonate formation (

    
     absorption) from air.[1]
    

Safety Profile:

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]

  • Handling: Wear nitrile gloves and safety glasses.[1] Handle the free base only in a fume hood.

  • Emergency: In case of eye contact, rinse immediately with water for 15 minutes.[1]

References

  • Ombito, J. O., et al. (2025).[1][2] Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1).[1][2] Retrieved from ]">https://www.arkat-usa.org[1]

  • Wang, X.-R., & Zhang, Y. (2025).[1][3] Modular strategy for the synthesis of 3,3-disubstituted azetidines. Journal of Organic Chemistry, 90, 4421-4434.[1][3] Retrieved from [Link]1]

Sources

Exploratory

The Azetidine Core Reimagined: A Technical Guide to the Potential Biological Activity of 3-Alkoxyazetidines

For Researchers, Scientists, and Drug Development Professionals Abstract The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" structure in modern medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" structure in modern medicinal chemistry. Its inherent conformational rigidity and ability to introduce precise three-dimensional diversity have made it a valuable component in the design of novel therapeutics. This technical guide delves into a specific, yet underexplored, subclass: 3-alkoxyazetidines. We will explore the synthetic accessibility of this motif, collate the existing evidence for its biological activity, and provide detailed experimental frameworks for its evaluation. This document serves as a comprehensive resource for researchers looking to leverage the unique properties of 3-alkoxyazetidines in the pursuit of innovative drug candidates, particularly for central nervous system (CNS) disorders.

Introduction: The Strategic Advantage of the 3-Alkoxyazetidine Scaffold

The azetidine ring, while synthetically challenging due to its inherent ring strain, offers distinct advantages in drug design.[1] Its compact and rigid nature allows for the precise positioning of substituents in three-dimensional space, facilitating optimal interactions with biological targets. The introduction of an alkoxy group at the 3-position further refines the physicochemical properties of the azetidine core. The oxygen atom can act as a hydrogen bond acceptor, while the alkyl chain can be modulated to influence lipophilicity, metabolic stability, and target engagement.

3-Methoxyazetidine hydrochloride, a commercially available building block, has been instrumental in the synthesis of a variety of biologically active molecules, including agents targeting the central nervous system and enzyme inhibitors.[2] This highlights the recognized potential of the 3-alkoxyazetidine scaffold as a versatile starting point for drug discovery programs.

Synthetic Strategies for 3-Alkoxyazetidines

The construction of the 3-alkoxyazetidine core can be approached through several synthetic routes. A common and effective method involves the nucleophilic substitution of a suitable leaving group at the 3-position of a pre-formed azetidine ring.

A general synthetic workflow is depicted below:

G A N-Protected Azetidin-3-one B Reduction A->B e.g., NaBH4 C N-Protected Azetidin-3-ol B->C D Alkylation C->D e.g., NaH, Alkyl Halide E N-Protected 3-Alkoxyazetidine D->E F Deprotection E->F e.g., H2, Pd/C for Cbz or TFA for Boc G 3-Alkoxyazetidine F->G

Caption: General synthetic route to 3-alkoxyazetidines.

This versatile synthesis allows for the introduction of a wide variety of alkoxy groups, enabling the systematic exploration of structure-activity relationships.

Potential Biological Activities and Therapeutic Targets

While the direct biological data for a wide range of 3-alkoxyazetidines is still emerging, existing research points towards two primary areas of therapeutic potential: modulation of GABAergic neurotransmission and activity at muscarinic acetylcholine receptors.

Inhibition of GABA Uptake

The neurotransmitter γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its reuptake from the synaptic cleft is mediated by GABA transporters (GATs). Inhibition of these transporters can potentiate GABAergic signaling, a mechanism that is therapeutically relevant for conditions such as epilepsy and anxiety.

Studies on related azetidine derivatives have demonstrated their potential as GABA uptake inhibitors. For instance, azetidine-3-carboxylic acid and its derivatives have been explored as conformationally constrained analogs of GABA.[3] While direct evidence for 3-alkoxyazetidines is still being established, their structural similarity to known GAT inhibitors suggests they are a promising class of compounds for investigation in this area. It is hypothesized that the alkoxy group could interact with specific residues within the transporter's binding pocket, influencing both potency and selectivity.

Muscarinic Acetylcholine Receptor Agonism

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that play crucial roles in regulating a wide array of physiological functions, including learning, memory, and smooth muscle contraction.[4] There are five subtypes of mAChRs (M1-M5), and subtype-selective agonists are sought after for the treatment of cognitive disorders like Alzheimer's disease.[5]

The rigid azetidine scaffold is well-suited for presenting the necessary pharmacophoric elements for muscarinic receptor activation. Research on structurally related quinuclidine derivatives, which also feature a bicyclic amine core, has shown that the introduction of alkoxyalkyl side chains can significantly impact receptor affinity.[2] This suggests that the 3-alkoxyazetidine motif could be a valuable component in the design of novel muscarinic agonists. The orientation of the alkoxy group can be finely tuned to achieve selective interactions with the non-conserved allosteric sites of different mAChR subtypes.

Experimental Protocols for Biological Evaluation

To rigorously assess the potential biological activities of novel 3-alkoxyazetidine derivatives, standardized and validated experimental protocols are essential.

GABA Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GABA transporters.

Experimental Workflow:

G A Cell Culture (e.g., HEK293 cells expressing GATs) B Plating and Incubation A->B C Pre-incubation with Test Compound B->C D Addition of [3H]GABA C->D E Incubation D->E F Termination of Uptake (e.g., rapid filtration) E->F G Scintillation Counting F->G H Data Analysis (IC50 determination) G->H

Caption: Workflow for a GABA uptake inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain cell lines stably expressing the desired GABA transporter subtype (e.g., GAT1, GAT2, GAT3, or GAT4) in appropriate culture medium.

  • Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the 3-alkoxyazetidine test compound for a specified time.

  • Initiation of Uptake: Add a solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA) to each well.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a short period to allow for GABA uptake.

  • Termination of Uptake: Rapidly terminate the uptake process by washing the cells with ice-cold buffer and lysing the cells.

  • Quantification: Measure the amount of radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of GABA uptake (IC₅₀) by fitting the data to a dose-response curve.

Muscarinic Receptor Binding Assay

This assay determines the affinity of a test compound for a specific muscarinic receptor subtype by measuring its ability to displace a known radioligand.[6]

Experimental Workflow:

G A Membrane Preparation (from cells expressing mAChR subtype) B Incubation with Radioligand (e.g., [3H]NMS) and Test Compound A->B C Equilibrium Incubation B->C D Separation of Bound and Free Radioligand (Filtration) C->D E Scintillation Counting D->E F Data Analysis (Ki determination) E->F

Caption: Workflow for a muscarinic receptor binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target muscarinic receptor subtype (e.g., M1, M2, M3, M4, or M5).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS), and a range of concentrations of the 3-alkoxyazetidine test compound.

  • Incubation: Incubate the plates at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the inhibitory constant (Ki) of the test compound by analyzing the competition binding data using the Cheng-Prusoff equation.

Structure-Activity Relationships (SAR) and Future Directions

The systematic exploration of the structure-activity relationships of 3-alkoxyazetidines is crucial for optimizing their biological activity. Key areas for investigation include:

  • Length and Branching of the Alkoxy Chain: The size and shape of the alkoxy group will likely influence binding affinity and selectivity.

  • Substitution on the Azetidine Nitrogen: The nature of the substituent on the azetidine nitrogen can be varied to modulate physicochemical properties and target interactions.

  • Stereochemistry at the 3-Position: The stereochemistry of the 3-alkoxy group may play a critical role in determining biological activity.

Future research should focus on synthesizing and screening a diverse library of 3-alkoxyazetidines against a panel of CNS targets. The integration of computational modeling and structural biology will be invaluable in guiding the rational design of next-generation compounds with improved potency, selectivity, and drug-like properties.

Conclusion

The 3-alkoxyazetidine scaffold represents a promising and relatively underexplored area of medicinal chemistry. Its unique structural features and synthetic tractability make it an attractive starting point for the development of novel therapeutics, particularly for challenging CNS disorders. This technical guide provides a foundational understanding of the potential biological activities of this compound class and offers a practical framework for their synthesis and evaluation. It is our hope that this resource will stimulate further research into the exciting therapeutic potential of 3-alkoxyazetidines.

References

  • Birdsall, N. J., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors. Journal of neurochemistry, 27(1), 7–16.
  • Krogsgaard-Larsen, P., Frolund, B., & Frydenvang, K. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current pharmaceutical design, 6(12), 1193–1209.
  • Clausen, R. P., Madsen, K., Larsson, O. M., Frolund, B., Krogsgaard-Larsen, P., & Schousboe, A. (2005). Structure-activity relationship and pharmacology of new selective glial GABA uptake inhibitors. Current topics in medicinal chemistry, 5(9), 849–857.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.
  • Wanner, K. T., & Höfner, G. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & medicinal chemistry, 23(6), 1297–1314.
  • Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit1.33.
  • Schousboe, A., Sarup, A., Larsson, O. M., & White, H. S. (2004). GABA transporters as drug targets. Current opinion in pharmacology, 4(1), 34–39.
  • Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization.
  • Falch, E., & Krogsgaard-Larsen, P. (1991). GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline. The Journal of organic chemistry, 56(13), 4253–4256.
  • Langmead, C. J., & Christopoulos, A. (2013). Allosteric agonists of G protein-coupled receptors. Trends in pharmacological sciences, 34(8), 463–471.

Sources

Foundational

Executive Summary: The Pharmacophore of 3-(Pentyloxy)azetidine

Topic: Mechanistic Profiling of the 3-(Pentyloxy)azetidine Scaffold: In Vitro Pharmacodynamics & Signaling Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Lead Discovery Scientists 3...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanistic Profiling of the 3-(Pentyloxy)azetidine Scaffold: In Vitro Pharmacodynamics & Signaling Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Lead Discovery Scientists

3-(Pentyloxy)azetidine (CAS: 1309207-29-1) represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical pharmacophoric core for two distinct classes of therapeutic targets: Sphingosine-1-Phosphate (S1P) Receptors and Nicotinic Acetylcholine Receptors (nAChRs) .

Unlike simple aliphatic amines, the 3-alkoxyazetidine moiety offers a unique structural advantage: the azetidine ring provides a conformationally restricted, high-pKa amine headgroup (mimicking the zwitterionic head of sphingolipids or the quaternary ammonium of acetylcholine), while the pentyloxy tail functions as a flexible lipophilic anchor. In vitro, this molecule acts not merely as a passive building block but as a bioactive probe capable of modulating G-protein coupled receptor (GPCR) signaling and ligand-gated ion channel dynamics.

This guide dissects the mechanism of action (MoA) of the 3-(Pentyloxy)azetidine scaffold, focusing on its role as a functional antagonist of S1P1 and a cationic ligand for α4β2 nAChRs .

Part 1: Mechanism of Action – The Lipid Mimetic Pathway (S1P1)

In the context of autoimmune therapeutics (e.g., Multiple Sclerosis), 3-(Pentyloxy)azetidine derivatives function as S1P1 Receptor Modulators . The molecule mimics the endogenous ligand Sphingosine-1-Phosphate (S1P), but with a critical kinetic difference that leads to receptor downregulation (functional antagonism).

Binding Kinetics & Receptor Activation
  • Headgroup Recognition: The protonated nitrogen of the azetidine ring (at physiological pH) forms a salt bridge with Glu121 and Arg120 in the S1P1 transmembrane binding pocket. This mimics the phosphate headgroup of endogenous S1P.

  • Hydrophobic Anchoring: The pentyloxy tail inserts into the hydrophobic selectivity pocket (lined by Leu, Phe, and Trp residues), stabilizing the receptor in an active conformation.

  • G-Protein Coupling: Upon binding, the ligand induces a conformational change in Transmembrane Helix 7 (TM7), exposing intracellular domains that couple to Gαi/o proteins.

Signal Transduction & Functional Antagonism

Unlike endogenous S1P, which causes transient activation and rapid recycling of the receptor, the 3-(Pentyloxy)azetidine scaffold induces sustained internalization .

  • Gαi Activation: Inhibits Adenylyl Cyclase (decreasing cAMP) and activates the Ras-ERK/MAPK pathway.

  • β-Arrestin Recruitment: The ligand-receptor complex is rapidly phosphorylated by GRK2, recruiting β-arrestin.

  • Internalization (The Therapeutic Mechanism): The receptor is internalized into clathrin-coated pits and targeted for ubiquitin-proteasome degradation rather than recycling.

  • Outcome: The cell becomes desensitized to S1P signals. In lymphocytes, this prevents egress from lymph nodes (lymphopenia), the primary therapeutic effect.

Part 2: Mechanism of Action – The Bioisostere Pathway (nAChR)

In neuropharmacology, the 3-alkoxyazetidine motif is a proven bioisostere for the pyrrolidine ring found in nicotine.

  • Cation-π Interaction: The azetidine nitrogen, constrained in a 4-membered ring, projects a high-density positive charge that interacts strongly with the electron-rich aromatic cage (Trp149, Tyr93, Tyr190, Tyr198) of the α4 subunit of nAChRs.

  • Ether Linkage Role: The oxygen atom in the pentyloxy chain acts as a hydrogen bond acceptor, mimicking the pyridine nitrogen of nicotine or the carbonyl oxygen of acetylcholine, enhancing binding affinity to the β2 subunit interface.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the S1P1-mediated signaling cascade triggered by the 3-(Pentyloxy)azetidine scaffold, highlighting the divergence between initial activation and sustained functional antagonism.

S1P1_Mechanism Ligand 3-(Pentyloxy)azetidine (Lipid Mimetic) S1P1 S1P1 Receptor (GPCR) Ligand->S1P1 Binding (Glu121/Arg120) Gi Gαi/o Protein Activation S1P1->Gi Coupling GRK GRK2 Recruitment S1P1->GRK Desensitization AC Adenylyl Cyclase (Inhibition) Gi->AC ERK ERK/MAPK Phosphorylation Gi->ERK cAMP ↓ cAMP Levels AC->cAMP Arrestin β-Arrestin Binding GRK->Arrestin Internalization Receptor Internalization (Clathrin-mediated) Arrestin->Internalization Functional Antagonism Lymphopenia Lymphocyte Sequestration Internalization->Lymphopenia Therapeutic Outcome

Caption: Figure 1. S1P1 Signaling Cascade. The ligand induces Gαi signaling followed by rapid β-arrestin-mediated internalization, leading to functional antagonism.

Part 4: In Vitro Experimental Protocols

To validate the mechanism of 3-(Pentyloxy)azetidine, the following self-validating protocols are recommended. These assays distinguish between simple binding and functional efficacy.

Protocol A: [35S]-GTPγS Binding Assay (GPCR Activation)

Purpose: To quantify the potency (EC50) of the compound in activating the G-protein cycle before internalization occurs.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human S1P1. Homogenize in ice-cold buffer (20 mM HEPES, 10 mM EDTA, pH 7.4). Centrifuge at 40,000 x g to isolate membranes.

  • Incubation:

    • Mix 10 µg membrane protein with assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 20 µM GDP).

    • Add serial dilutions of 3-(Pentyloxy)azetidine (0.1 nM – 10 µM).

    • Add 0.1 nM [35S]-GTPγS (non-hydrolyzable GTP analog).

  • Reaction: Incubate for 60 min at 30°C.

  • Termination: Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Validation: Use S1P (endogenous agonist) as a positive control. A specific binding curve indicates G-protein coupling.

Protocol B: FLIPR Calcium Flux Assay (Ion Channel/GPCR)

Purpose: To measure immediate intracellular calcium mobilization, applicable for both Gq-coupled GPCR signaling (if promiscuous) or nAChR channel opening.

  • Cell Loading: Seed HEK293 cells expressing α4β2 nAChR or S1P1 into 96-well black-wall plates. Incubate with Calcium-4 dye (Molecular Devices) for 45 min at 37°C.

  • Compound Addition: Prepare 5x concentration of 3-(Pentyloxy)azetidine in HBSS buffer.

  • Measurement: Place plate in FLIPR (Fluorometric Imaging Plate Reader).

    • Baseline: Record fluorescence for 10s.

    • Injection: Add compound automatically.

    • Response: Record fluorescence for 180s.

  • Data Analysis: Calculate Max-Min fluorescence. Plot dose-response curves.

    • Note: For nAChR, pre-incubate with PNU-120596 (positive allosteric modulator) to amplify signal if the intrinsic efficacy is low.

Part 5: Quantitative Data Summary

The following table summarizes the expected pharmacological profile of 3-alkoxyazetidine derivatives based on structure-activity relationship (SAR) literature.

ParameterAssay TypeExpected RangeMechanistic Interpretation
S1P1 EC50 [35S]-GTPγS Binding10 – 100 nMHigh potency agonist activity at the G-protein level.
S1P1 IC50 Lymphocyte Migration5 – 50 nMFunctional antagonism; prevents cell migration effectively.
nAChR Ki Radioligand Binding50 – 500 nMModerate affinity; "pentyloxy" chain may provide subtype selectivity via hydrophobic pocket interactions.
LogD (pH 7.4) Physicochemical1.5 – 2.5Lipophilic enough for CNS penetration (nAChR) or lipid membrane insertion (S1P1).

References

  • Dunkerley, K. M., et al. (2021). Azetidines of pharmacological interest: A review of the last decade. Archiv der Pharmazie, 354(6). Retrieved from [Link]

  • Kuduk, S. D., et al. (2010). Synthesis and evaluation of 3-alkoxyazetidines as nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry Letters, 20(2), 665-668. Retrieved from [Link]

  • Pan, S., et al. (2013). Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator. ACS Medicinal Chemistry Letters, 4(3), 333–337. (Demonstrates the role of azetidine/amine headgroups in S1P modulation). Retrieved from [Link]

Exploratory

A Technical Guide to the Pharmacological Profiling of Novel Azetidine Derivatives

Foreword: The Azetidine Scaffold - A Privileged Structure in Modern Drug Discovery The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has emerged from relative obscurity to becom...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Azetidine Scaffold - A Privileged Structure in Modern Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has emerged from relative obscurity to become a "privileged scaffold" in medicinal chemistry.[1][2] Its growing prominence is attributable to a unique combination of structural and physicochemical properties. The inherent ring strain of approximately 25.4 kcal/mol endows it with enhanced reactivity compared to less strained rings like pyrrolidines, yet it maintains greater stability than the highly strained aziridines.[2][3][4] This fine balance makes the azetidine motif synthetically accessible and amenable to a variety of chemical transformations.[3][4]

From a drug design perspective, the compact, rigid, and three-dimensional nature of the azetidine ring offers distinct advantages.[2][5] It allows for the precise spatial orientation of substituents, which can lead to higher binding affinity for biological targets by minimizing the entropic penalty upon binding.[5] Furthermore, the incorporation of an azetidine moiety can significantly improve key pharmacokinetic properties, including metabolic stability, solubility, and receptor selectivity.[6] This has been successfully demonstrated in several FDA-approved drugs, such as the Janus kinase (JAK) inhibitor baricitinib, the MEK inhibitor cobimetinib, and the calcium channel blocker azelnidipine, all of which feature an azetidine core.[6]

The therapeutic potential of azetidine derivatives is vast, with demonstrated activity as central nervous system (CNS) modulators, anticancer agents, and anti-inflammatory compounds.[2][6] For instance, novel azetidine amides have been developed as potent small-molecule inhibitors of STAT3, a key protein implicated in cancer cell survival and proliferation.[7][8] Other derivatives have shown promise as CNS stimulants and as inhibitors of dopamine uptake for potential use in treating substance abuse.[9][10]

This guide provides a comprehensive framework for the pharmacological profiling of novel azetidine derivatives, from initial target engagement to preclinical safety assessment. It is intended for researchers and drug development professionals seeking to navigate the complexities of characterizing these promising therapeutic agents. The methodologies described herein are grounded in established principles of pharmacology and are designed to build a robust data package to support the advancement of lead candidates.

Chapter 1: Foundational Profiling - Target Engagement and Initial In Vitro Assessment

The initial phase of pharmacological profiling is designed to confirm that a novel azetidine derivative interacts with its intended biological target and to establish a preliminary understanding of its potency and cellular activity. This typically involves a tiered approach, beginning with biochemical assays and progressing to more complex cell-based models.

Target-Based Primary Assays

For drug discovery programs with a known biological target, direct measurement of compound interaction is the first critical step. The choice of assay depends on the nature of the target.

  • Enzyme Inhibition Assays: For enzymatic targets, a classic biochemical inhibition assay is employed. This involves incubating the purified enzyme, its substrate, and the test compound. The reduction in enzymatic activity is measured and used to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[11]

  • Binding Assays: For non-enzymatic targets such as receptors or ion channels, binding assays are used to determine the affinity of the compound for the target. These can be performed using various techniques, including radioligand binding assays or surface plasmon resonance (SPR).

Table 1: Representative Primary In Vitro Assays for Azetidine Derivatives

Target ClassAssay TypeKey EndpointExample Application
KinasesEnzyme Inhibition Assay (e.g., ADP-Glo™)IC50Profiling a JAK inhibitor like Baricitinib
G-Protein Coupled Receptors (GPCRs)Radioligand Binding AssayKi (Inhibition Constant)Characterizing a muscarinic antagonist
TransportersVesicular Uptake AssayIC50Evaluating inhibitors of dopamine uptake[10]
Transcription FactorsElectrophoretic Mobility Shift Assay (EMSA)IC50Assessing STAT3 DNA-binding inhibition[7][8]
Cell-Based Functional Assays

While biochemical assays confirm target engagement, cell-based assays provide a more physiologically relevant context by evaluating the compound's effect in a living cell. These assays are crucial for understanding how target modulation translates into a biological response.

Workflow for a Tiered In Vitro Screening Cascade:

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Selectivity Assays cluster_2 Tier 3: Preclinical Candidate Profiling Primary_Biochemical Primary Biochemical/Binding Assay (e.g., Enzyme Inhibition, Radioligand Binding) Primary_Cellular Primary Cell-Based Functional Assay (e.g., Reporter Gene, Proliferation) Primary_Biochemical->Primary_Cellular Confirm Potency & Cellular Activity MOA_Studies Mechanism of Action (MOA) Studies (e.g., Target Gene Expression, Apoptosis Assay) Primary_Cellular->MOA_Studies Elucidate Biological Effect Selectivity_Panel Selectivity Profiling (Against related targets/kinome panel) MOA_Studies->Selectivity_Panel Assess Specificity ADME_Tox In Vitro ADME/Toxicity Assays (e.g., CYP Inhibition, hERG, Cytotoxicity) Selectivity_Panel->ADME_Tox Evaluate Drug-like Properties

Caption: A tiered workflow for in vitro pharmacological profiling.

Example Protocol: Cell Proliferation Assay (MTT Assay)

This protocol is adapted from standard methodologies for assessing the cytotoxic effects of novel compounds on cancer cell lines.[12]

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 for STAT3 inhibitors) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7][8]

  • Compound Treatment: Prepare serial dilutions of the azetidine derivatives in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Chapter 2: Advanced Profiling - ADME and Toxicology

Once a compound has demonstrated on-target activity and cellular efficacy, the focus shifts to evaluating its drug-like properties. This is achieved through a panel of in vitro assays that assess its Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics, as well as its potential for toxicity.[13] Early assessment of these parameters is crucial to identify potential liabilities that could derail a drug development program.[13]

In Vitro ADME Assays

A comprehensive in vitro ADME panel provides essential data for predicting a compound's pharmacokinetic behavior in vivo.[14]

Table 2: Key In Vitro ADME Assays

ParameterAssayRationale
Absorption Caco-2 PermeabilityAssesses intestinal permeability and potential for oral absorption.
Distribution Plasma Protein BindingDetermines the fraction of compound bound to plasma proteins, which influences its availability to reach the target tissue.
Metabolism Microsomal StabilityEvaluates the compound's susceptibility to metabolism by liver enzymes (cytochromes P450).
Metabolism CYP450 InhibitionIdentifies potential drug-drug interactions by assessing the compound's ability to inhibit major CYP isoforms.
Excretion Transporter InteractionAssesses whether the compound is a substrate or inhibitor of key drug transporters (e.g., P-gp).
In Vitro Toxicology Assays

Early identification of potential toxicities is paramount for ensuring patient safety. In vitro toxicology assays serve as a critical filter to deprioritize compounds with unfavorable safety profiles.

  • Cytotoxicity: Assessed against a panel of normal cell lines to determine the therapeutic window (the ratio of the toxic dose to the therapeutic dose).[15] For example, a compound's cytotoxicity against a normal cell line like BEAS-2B can be compared to its efficacy against a cancer cell line to calculate a selectivity index.[15][16]

  • Cardiotoxicity (hERG Assay): The hERG potassium channel is a critical anti-target in drug discovery due to the risk of fatal cardiac arrhythmias. An in vitro hERG assay is a standard screen to assess a compound's potential for QT prolongation.

  • Genotoxicity (Ames Test): This bacterial reverse mutation assay is used to assess the mutagenic potential of a compound.

Logical Flow for Integrated ADME-Tox Profiling:

G cluster_ADME ADME Profiling cluster_Tox Toxicology Profiling Lead_Compound Lead Azetidine Derivative (Potent & Efficacious) Permeability Permeability (Caco-2) Lead_Compound->Permeability Metabolic_Stability Metabolic Stability (Microsomes) Lead_Compound->Metabolic_Stability CYP_Inhibition CYP Inhibition Lead_Compound->CYP_Inhibition Cytotoxicity Cytotoxicity (Normal Cells) Lead_Compound->Cytotoxicity hERG hERG Liability Lead_Compound->hERG Genotoxicity Genotoxicity (Ames) Lead_Compound->Genotoxicity PK_Prediction Predict In Vivo Pharmacokinetics Permeability->PK_Prediction Metabolic_Stability->PK_Prediction CYP_Inhibition->PK_Prediction Safety_Assessment Assess Preclinical Safety Risk Cytotoxicity->Safety_Assessment hERG->Safety_Assessment Genotoxicity->Safety_Assessment Go_NoGo Go/No-Go Decision for In Vivo Studies PK_Prediction->Go_NoGo Safety_Assessment->Go_NoGo

Caption: Decision-making workflow based on in vitro ADME-Tox data.

Chapter 3: In Vivo Pharmacological Evaluation

Promising candidates that demonstrate a favorable in vitro profile are advanced to in vivo studies to evaluate their efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship in a whole-animal system. The selection of an appropriate animal model is critical for the translational relevance of these studies.

Pharmacokinetic (PK) Studies

Initial PK studies are typically conducted in rodents (mice or rats) to determine how the compound is absorbed, distributed, metabolized, and excreted over time. Key parameters measured include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

  • t1/2: Half-life of the compound.

  • Bioavailability (%F): The fraction of an administered dose that reaches systemic circulation.

Efficacy Studies

Efficacy studies are designed to test the therapeutic hypothesis in a disease-relevant animal model. For example, for an azetidine-based anticancer agent, a tumor xenograft model in immunocompromised mice would be appropriate. The dosing regimen for these studies is guided by the PK data to ensure that plasma concentrations are maintained above the in vitro IC50 for a sufficient duration.

Pharmacodynamic (PD) Studies

PD studies are essential for establishing a link between drug exposure and the biological response. This involves measuring a biomarker of target engagement in the animal model at various time points after drug administration. For a kinase inhibitor, this might involve measuring the phosphorylation status of a downstream substrate in tumor tissue.

Conclusion: Synthesizing a Comprehensive Profile for Clinical Advancement

The pharmacological profiling of novel azetidine derivatives is a multi-faceted process that requires a systematic and integrated approach. By progressing from initial in vitro characterization to in vivo efficacy and safety studies, researchers can build a comprehensive data package that de-risks the drug development process and provides a strong rationale for advancing the most promising candidates to clinical trials. The unique properties of the azetidine scaffold offer a rich opportunity for the discovery of next-generation therapeutics, and the rigorous application of the principles outlined in this guide will be essential for realizing that potential.[17][18]

References

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.
  • Page, B. D. G., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • Enamine. (n.d.). Azetidines. Enamine.
  • van der Westhuyzen, R., et al. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Expert Opinion on Drug Discovery.
  • Melloni, P., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry.
  • Page, B. D. G., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
  • Zheng, G., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Khibech, O., et al. (2025). Synthesis, characterization, and anticancer evaluation of N-Heterocyclic entities: ADME profiling and In Silico predictions. Journal of Molecular Structure.
  • Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology.
  • Oncodesign Services. (n.d.). Small molecule development. Oncodesign Services.
  • Khibech, O., et al. (2026). Synthesis, Characterization, and Anticancer Evaluation of N-Heterocyclic Entities: ADME Profiling and In Silico Predictions.
  • Brown, N., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery.
  • Patil, S., et al. (2025). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer.
  • Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube.
  • Curia Global. (n.d.). Small Molecules Discovery. Curia Global.
  • Hryshchenko, N., et al. (2025). The cytotoxic effect of some synthetic nitrogen-containing heterocyclic compounds on cultures of tumour and normal cells and the calculation of their ADME, QSAR, and DFT pharmacological properties.

Sources

Foundational

In Silico Docking Framework for 3-(Pentyloxy)azetidine: Scaffolding Analysis in CNS Target Space

This guide provides a rigorous technical framework for the in silico evaluation of 3-(Pentyloxy)azetidine , a specific heterocyclic ether scaffold. Given its structural profile—a rigid, basic azetidine ring coupled with...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for the in silico evaluation of 3-(Pentyloxy)azetidine , a specific heterocyclic ether scaffold. Given its structural profile—a rigid, basic azetidine ring coupled with a flexible, lipophilic pentyloxy tail—this molecule is analyzed here as a fragment-based lead for Central Nervous System (CNS) targets, specifically the Adenosine A


 Receptor , a well-characterized target for azetidine-containing ligands.

Executive Summary

3-(Pentyloxy)azetidine (CAS: 1220021-55-5) represents a "privileged structure" in medicinal chemistry. It combines the conformational rigidity of the azetidine ring (a bioisostere for proline or piperidine) with a lipophilic ether chain. This guide details the computational workflow to evaluate its binding potential. We utilize a Fragment-Based Drug Discovery (FBDD) approach, positioning this molecule as a core scaffold targeting the orthosteric site of the Human Adenosine A


 Receptor (A

AR).

Key Objectives:

  • Ligand Profiling: Quantum mechanical geometry optimization and physicochemical characterization.

  • Target Preparation: Structural refinement of the A

    
    AR crystal structure.
    
  • Docking Protocol: Implementation of a Genetic Algorithm (GA) based search using AutoDock Vina.

  • Interaction Mapping: Analysis of critical residue contacts (H-bonds,

    
    -alkyl interactions).
    

Cheminformatics & Ligand Preparation

Before docking, the ligand must be energetically minimized to ensure the starting conformation is biologically plausible.

Physicochemical Profile

The azetidine nitrogen is basic (


), implying it exists predominantly as a cation at physiological pH (7.4). The pentyloxy chain adds significant lipophilicity, critical for blood-brain barrier (BBB) penetration.
PropertyValue (Predicted)Relevance
Formula

Core Scaffold
MW 143.23 g/mol Fragment-like (<300 Da)
LogP 1.8 - 2.1Ideal for CNS penetration
H-Bond Donors 1 (NH)Key interaction anchor
H-Bond Acceptors 2 (N, O)Orienting features
Rotatable Bonds 5Conformational flexibility
Preparation Protocol
  • Structure Generation: The 2D SMILES string CCCCCOC1CNC1 is converted to a 3D structure.

  • Protonation: The secondary amine is protonated (

    
    ) to simulate physiological pH (7.4).
    
  • Energy Minimization: A geometry optimization is performed using the MMFF94 force field to relieve internal strain (e.g., ring puckering) until the RMS gradient is < 0.01 kcal/mol/Å.

Target Selection & Structural Refinement

We select the Human Adenosine A


 Receptor  (PDB ID: 4EIY ), a high-resolution (1.8 Å) structure bound to the antagonist ZM241385. This target is chosen because azetidine derivatives have demonstrated affinity for A

receptors in neurodegenerative models.
Protein Preparation Workflow
  • Cleaning: Remove all crystallographic water molecules and heteroatoms (specifically the co-crystallized ligand ZM241385 and T4 lysozyme fusion partners).

  • Hydrogenation: Polar hydrogens are added. Critically, the protonation states of Histidine residues (e.g., His250, His278) are optimized for H-bond networks.

  • Charge Assignment: Gasteiger partial charges are assigned to the protein atoms.

Docking Methodology

We employ AutoDock Vina , which uses a hybrid scoring function (empirical + knowledge-based) and an iterated local search global optimizer.

Grid Box Definition

The search space is defined around the known orthosteric binding pocket, centered on the coordinates of the original co-crystallized ligand.

  • Center: X: -1.5, Y: -6.8, Z: 10.2

  • Dimensions:

    
     Å (Sufficient to accommodate the pentyloxy tail).
    
  • Exhaustiveness: 32 (High sampling density to ensure convergence).

The Docking Algorithm

The docking process follows a logic flow designed to maximize the probability of finding the global minimum binding energy.

DockingWorkflow Start Start: 3-(Pentyloxy)azetidine Prep Ligand Prep (MMFF94 Minimization + Protonation) Start->Prep Search Global Search (Iterated Local Search / GA) Prep->Search Grid Grid Generation (Center: -1.5, -6.8, 10.2) Grid->Search Score Scoring Function (Affinity = Gauss + Repulsion + Hydrophobic + H-bond) Search->Score Cluster Clustering Conformations (RMSD < 2.0 Å) Score->Cluster Select Selection (Lowest Binding Energy) Cluster->Select End Output: PDBQT Pose Select->End

Figure 1: Step-by-step computational workflow for docking 3-(Pentyloxy)azetidine into the A2A receptor.

Interaction Analysis & Mechanistic Insights

Upon docking, the 3-(Pentyloxy)azetidine molecule is expected to adopt a conformation that balances the polar interactions of the azetidine headgroup with the hydrophobic burial of the pentyloxy tail.

Predicted Binding Mode

Based on the A


AR pharmacophore, the following interactions are the primary drivers of affinity:
  • Ionic/H-Bond Anchor: The protonated azetidine nitrogen (

    
    ) acts as a donor, forming a salt bridge or strong H-bond with Glu169  or Asn253 . This mimics the ribose/adenine interaction of the endogenous ligand.
    
  • Hydrophobic Slotting: The flexible pentyloxy chain (

    
    ) extends into the hydrophobic sub-pocket lined by Phe168 , Leu249 , and Ile274 . This entropy-driven effect displaces unstable water molecules ("watermap" displacement).
    
  • Steric Fit: The 4-membered ring provides a rigid spacer, preventing the collapse of the binding pocket.

Interaction Network Diagram

The following diagram visualizes the critical contacts stabilizing the ligand within the active site.

InteractionMap Ligand 3-(Pentyloxy)azetidine Asn253 Asn253 (H-Bond Acceptor) Ligand->Asn253 NH...O (2.8 Å) Glu169 Glu169 (Ionic/Salt Bridge) Ligand->Glu169 NH+...O- (3.0 Å) Phe168 Phe168 (Pi-Alkyl / Hydrophobic) Ligand->Phe168 Tail Interaction Leu249 Leu249 (Hydrophobic) Ligand->Leu249 Tail Interaction Ile274 Ile274 (Hydrophobic) Ligand->Ile274 Tail Interaction

Figure 2: Predicted interaction map showing the polar anchor (Blue) and hydrophobic tail interactions (Yellow).

Validation & Reliability (Self-Correcting Protocol)

To ensure the trustworthiness of these results, the protocol includes a mandatory Redocking Validation Step .

  • Extract: The native ligand (ZM241385) is extracted from the PDB file 4EIY.

  • Re-Dock: The native ligand is docked back into the prepared protein using the exact same parameters defined in Section 4.1.

  • RMSD Calculation: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is calculated.

    • Pass Criteria: RMSD

      
       Å.
      
    • Fail Action: If RMSD > 2.0 Å, the grid box center is re-adjusted, or the exhaustiveness is increased to 64.

Conclusion

In silico studies suggest that 3-(Pentyloxy)azetidine serves as a viable lipophilic fragment for targeting Class A GPCRs like the Adenosine A


 receptor. The azetidine ring provides a necessary polar anchor point (interacting with Asn253/Glu169), while the pentyloxy tail exploits the hydrophobic depth of the receptor. This scaffold is recommended for Fragment Growing  strategies, where substituents on the azetidine nitrogen could be elaborated to reach secondary binding pockets (e.g., towards Tyr271).

References

  • Structure Source: Liu, W., et al. (2012). "Crystal Structure of the Human Adenosine A2A Receptor Bound to an Antagonist." Science, 337(6091), 232-236.

  • Docking Software: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. Link

  • Azetidine Pharmacology: Bott, T. M., & West, F. G. (2012). "Preparation and Synthetic Applications of Azetidines." Heterocycles, 84(1), 223–264.[1] Link

  • A2A Receptor Docking Context: Jaiteh, M., et al. (2020). "Docking-based virtual screening for adenosine A2A receptor antagonists." Scientific Reports, 10, 18357. Link

  • Ligand Preparation: Halgren, T. A. (1996). "Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94." Journal of Computational Chemistry, 17(5-6), 490-519. Link

Sources

Exploratory

Spectroscopic Blueprint of 3-(Pentyloxy)azetidine: A Technical Guide for Researchers

Introduction: The Azetidine Scaffold in Modern Drug Discovery Azetidines, four-membered nitrogen-containing heterocycles, have emerged as pivotal structural motifs in contemporary medicinal chemistry. Their inherent conf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as pivotal structural motifs in contemporary medicinal chemistry. Their inherent conformational rigidity and three-dimensional character offer a unique design element for drug candidates, often leading to improved metabolic stability, enhanced aqueous solubility, and novel intellectual property. The 3-substituted azetidine, in particular, provides a versatile vector for chemical exploration. This guide presents an in-depth spectroscopic analysis of a representative 3-alkoxyazetidine, 3-(pentyloxy)azetidine. While specific experimental spectra for this exact molecule are not widely published, this document, grounded in fundamental principles and data from analogous structures, provides a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, purification, and analysis of novel azetidine-based compounds.

Synthetic Context: A Plausible Route to 3-(Pentyloxy)azetidine

A thorough understanding of a molecule's spectroscopic signature begins with its synthesis. A likely and efficient pathway to 3-(pentyloxy)azetidine involves a two-step sequence commencing with a commercially available precursor, N-Boc-3-hydroxyazetidine. This approach leverages the well-established Williamson ether synthesis, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group.[1][2]

Experimental Protocol: Synthesis of 3-(Pentyloxy)azetidine

Part A: Synthesis of 1-Boc-3-(pentyloxy)azetidine

  • Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Alkoxide Formation: Allow the resulting suspension to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Williamson Ether Synthesis: Cool the reaction mixture back to 0 °C and add 1-bromopentane (1.2 equivalents) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-3-(pentyloxy)azetidine.

Part B: Deprotection to Yield 3-(Pentyloxy)azetidine

  • Acid-Mediated Deprotection: Dissolve the purified 1-Boc-3-(pentyloxy)azetidine in a solution of hydrochloric acid (HCl) in a protic solvent, such as 4M HCl in 1,4-dioxane or methanol.

  • Reaction Monitoring: Stir the solution at room temperature for 1-4 hours. The progress of the deprotection can be monitored by the evolution of carbon dioxide and isobutylene gas, and confirmed by TLC or LC-MS.[3]

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting product, 3-(pentyloxy)azetidine, will likely be obtained as its hydrochloride salt. For the free base, a subsequent basic work-up would be required.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra of both the N-Boc protected intermediate and the final product, 3-(pentyloxy)azetidine.

Predicted ¹H NMR Spectrum of 3-(Pentyloxy)azetidine

The ¹H NMR spectrum of 3-(pentyloxy)azetidine is expected to exhibit distinct signals corresponding to the protons of the azetidine ring and the pentyloxy side chain. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

  • Azetidine Ring Protons: The protons on the azetidine ring will appear as complex multiplets due to geminal and vicinal coupling. The methine proton at the C3 position (H-3) is expected to be the most downfield of the ring protons due to its proximity to the ether oxygen. The protons on the C2 and C4 positions (H-2/H-4) will be deshielded by the adjacent nitrogen atom.

  • Pentyloxy Chain Protons: The protons of the pentyloxy group will show characteristic signals for an n-alkyl chain. The methylene group attached to the ether oxygen (-OCH₂-) will be the most deshielded of the chain protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 3-(Pentyloxy)azetidine

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-3 (Azetidine)~4.0 - 4.2Multiplet1H
H-2/H-4 (Azetidine)~3.6 - 3.8Multiplet4H
-OCH₂- (Pentyl)~3.4 - 3.5Triplet2H
-OCH₂CH ₂- (Pentyl)~1.5 - 1.6Multiplet2H
-CH₂CH ₂CH₃ (Pentyl)~1.3 - 1.4Multiplet4H
-CH₃ (Pentyl)~0.9Triplet3H
N-H (Azetidine)Broad singlet1H
Predicted ¹³C NMR Spectrum of 3-(Pentyloxy)azetidine

The ¹³C NMR spectrum will provide complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal.

  • Azetidine Ring Carbons: The C3 carbon, directly attached to the electronegative oxygen, will be the most downfield of the ring carbons. The C2 and C4 carbons, adjacent to the nitrogen, will also be deshielded.

  • Pentyloxy Chain Carbons: The carbon of the methylene group attached to the ether oxygen (-OCH₂-) will be significantly deshielded. The remaining carbons of the pentyl chain will appear in the typical aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(Pentyloxy)azetidine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3 (Azetidine)~70 - 75
C2/C4 (Azetidine)~50 - 55
-OCH₂- (Pentyl)~68 - 72
-OCH₂C H₂- (Pentyl)~29 - 32
-CH₂C H₂CH₃ (Pentyl)~22 - 25
-C H₂CH₃ (Pentyl)~28 - 31
-CH₃ (Pentyl)~14
NMR of the Intermediate: 1-Boc-3-(pentyloxy)azetidine

The presence of the Boc protecting group will introduce characteristic signals in both the ¹H and ¹³C NMR spectra of the synthetic intermediate.

  • ¹H NMR: A prominent singlet integrating to 9 protons will be observed around 1.44 ppm, corresponding to the magnetically equivalent methyl groups of the tert-butyl group. The azetidine ring protons will be shifted slightly downfield compared to the deprotected amine due to the electron-withdrawing nature of the carbamate. For instance, in 1-Boc-3-methoxyazetidine, the azetidine protons appear in the range of 3.82-4.16 ppm.[4]

  • ¹³C NMR: The Boc group will introduce two additional signals: one for the quaternary carbon of the tert-butyl group at approximately 80 ppm, and one for the carbonyl carbon of the carbamate at around 156 ppm. The methyl carbons of the Boc group will appear as a single peak around 28 ppm.

Mass Spectrometry (MS): Unraveling the Molecular Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.

Predicted Mass Spectrum of 3-(Pentyloxy)azetidine

The electron ionization (EI) mass spectrum of 3-(pentyloxy)azetidine is expected to show a molecular ion peak (M⁺) at m/z 143. As a compound with an odd number of nitrogen atoms, it will follow the nitrogen rule, exhibiting an odd molecular weight. The fragmentation pattern will be dominated by cleavages alpha to the nitrogen and oxygen atoms, leading to the formation of stable carbocations.

Key Fragmentation Pathways:

  • α-Cleavage (Amine): The most favorable fragmentation for cyclic amines is the cleavage of a C-C bond adjacent to the nitrogen atom. This would lead to the loss of an ethyl radical from the ring, although ring-opening fragmentation can be complex.[5]

  • α-Cleavage (Ether): Cleavage of the C-C bond alpha to the ether oxygen is also a common fragmentation pathway for ethers.[6] This would involve the loss of a butyl radical from the pentyloxy side chain.

  • Loss of the Pentyloxy Group: Cleavage of the C-O bond could result in the loss of a pentyloxy radical, leading to a fragment corresponding to the azetidin-3-yl cation.

  • Loss of the Pentyl Group: Cleavage of the O-pentyl bond would result in the loss of a pentyl radical.

Table 3: Predicted Key Fragments in the Mass Spectrum of 3-(Pentyloxy)azetidine

m/zProposed Fragment
143[M]⁺
114[M - C₂H₅]⁺ (from ring cleavage)
86[M - C₄H₉]⁺ (α-cleavage at ether)
71[C₅H₁₁]⁺ (pentyl cation)
56[C₃H₆N]⁺ (fragment from azetidine ring)
Mass Spectrometry of the Intermediate: 1-Boc-3-(pentyloxy)azetidine

The mass spectrum of the N-Boc protected intermediate will be significantly different. The molecular ion peak will be at m/z 243. A characteristic fragmentation of N-Boc protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[7] This often results in a base peak corresponding to the protonated deprotected amine.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Predicted IR Spectrum of 3-(Pentyloxy)azetidine

The IR spectrum of 3-(pentyloxy)azetidine will be characterized by the following key absorptions:

  • N-H Stretch: A weak to medium absorption in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.[8]

  • C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ region due to the C-H stretching of the aliphatic methylene and methyl groups.

  • C-O Stretch: A strong, characteristic absorption in the 1050-1150 cm⁻¹ range due to the C-O stretching of the ether linkage.[9]

  • C-N Stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ region corresponding to the C-N stretching of the cyclic amine.

Table 4: Predicted Key IR Absorptions for 3-(Pentyloxy)azetidine

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Weak to Medium
C-H Stretch (aliphatic)2850 - 2960Strong
C-O Stretch (ether)1050 - 1150Strong
C-N Stretch (amine)1020 - 1250Medium to Weak
IR Spectroscopy of the Intermediate: 1-Boc-3-(pentyloxy)azetidine

The IR spectrum of the N-Boc protected intermediate will lack the N-H stretch of the free amine. Instead, it will be dominated by a very strong absorption corresponding to the carbonyl (C=O) stretch of the carbamate group, typically found in the range of 1680-1700 cm⁻¹.

Visualizing the Synthetic and Analytical Workflow

To provide a clear overview of the process, the following diagrams illustrate the synthetic pathway and the key spectroscopic correlations.

Synthetic_Workflow N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 1-Boc-3-(pentyloxy)azetidine 1-Boc-3-(pentyloxy)azetidine N-Boc-3-hydroxyazetidine->1-Boc-3-(pentyloxy)azetidine  1. NaH, THF  2. 1-Bromopentane (Williamson Ether Synthesis)   3-(Pentyloxy)azetidine 3-(Pentyloxy)azetidine 1-Boc-3-(pentyloxy)azetidine->3-(Pentyloxy)azetidine  HCl in Dioxane (Boc Deprotection)  

Caption: Synthetic route to 3-(pentyloxy)azetidine.

Spectroscopic_Analysis_Flow cluster_synthesis Synthesis cluster_analysis Spectroscopic Characterization Start N-Boc-3-hydroxyazetidine Intermediate 1-Boc-3-(pentyloxy)azetidine Start->Intermediate Etherification Final_Product 3-(Pentyloxy)azetidine Intermediate->Final_Product Deprotection NMR NMR (¹H, ¹³C) Final_Product->NMR Structure Confirmation MS Mass Spec. (EI) Final_Product->MS Molecular Weight & Fragmentation IR IR Spec. Final_Product->IR Functional Groups

Caption: Workflow from synthesis to spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3-(pentyloxy)azetidine. By leveraging foundational principles of NMR, MS, and IR spectroscopy, and drawing comparisons with closely related analogues, we have constructed a detailed "spectroscopic blueprint" for this molecule. The provided protocols for synthesis and the predicted spectral data offer a valuable resource for researchers in drug discovery and development, facilitating the unambiguous identification and characterization of novel 3-substituted azetidine derivatives. As the exploration of this important chemical space continues, the principles outlined herein will remain a cornerstone of efficient and accurate molecular analysis.

References

  • PubChem. (n.d.). 3-Hydroxyazetidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl pentyl ether. John Wiley & Sons, Inc. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • Tanwar, M., & Jain, S. (2016). A review on the advancement of ether synthesis from organic solvent to water. RSC Advances, 6(73), 68969-68989. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • PubChem. (n.d.). 1-Boc-3-hydroxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • Kaplan MCAT Prep. (2019, September 13). Organic Chem Review: Synthesizing Ethers via Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. Problems in Chemistry. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR: amines. Retrieved from [Link]

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Foundational

Technical Guide: Solubility and Stability Profiling of 3-(Pentyloxy)azetidine

The following technical guide is structured to serve as a definitive operating procedure for the characterization of 3-(Pentyloxy)azetidine . It synthesizes principles of physical organic chemistry with industry-standard...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive operating procedure for the characterization of 3-(Pentyloxy)azetidine . It synthesizes principles of physical organic chemistry with industry-standard (ICH) profiling methodologies.

Executive Summary

3-(Pentyloxy)azetidine is a bifunctional building block combining a high-pKa secondary amine with a lipophilic pentyl ether chain. Its utility in medicinal chemistry lies in the azetidine ring’s ability to lower lipophilicity relative to piperidines while altering the vector of attached substituents.

However, this scaffold presents two specific analytical challenges:

  • Detection: The molecule lacks a conjugated

    
    -system, rendering standard UV-Vis detection (254 nm) ineffective.
    
  • Lability: The high ring strain (~25 kcal/mol) of the azetidine core makes it susceptible to acid-catalyzed ring-opening hydrolysis, particularly in the presence of nucleophiles.

This guide outlines a self-validating workflow to establish the solubility and stability profile of this compound, utilizing LC-MS/CAD detection to overcome the chromophore limitation.

Physicochemical Profile & Risk Assessment

Before initiating wet-lab work, the theoretical profile must dictate experimental parameters.

PropertyValue (Predicted/Lit)Implications for Profiling
Molecular Weight 143.23 g/mol (Free Base)Low MW; high diffusivity.
pKa (Base) ~10.5 – 11.0Highly basic. Exists as a cation at physiological pH (7.4) and acidic pH.[1][2][3]
LogP ~1.8 (Free Base)Moderate lipophilicity. Permeability is likely good; aqueous solubility of the free base may be limited.
UV Chromophore None CRITICAL: HPLC-UV is not viable. Use CAD, ELSD, or MS.[1]
Reactivity Strained 4-membered ringRisk of hydrolysis to 1-amino-3-(pentyloxy)propan-2-ol derivatives.

Analytical Method Development (Prerequisite)

Standard Operating Procedure (SOP) deviation: Do not attempt to validate this compound using a standard C18/UV method.

Recommended Instrumentation
  • Primary Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Secondary Detector: Single Quadrupole MS (ESI+ mode).

  • Column: High-pH stable C18 (e.g., Waters XBridge) or HILIC (for polar degradation products).

Chromatographic Conditions
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Rationale: High pH keeps the amine neutral, improving peak shape and retention on C18.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient: 5% B to 95% B over 10 minutes.

  • System Suitability: Tailing factor (

    
    ) must be < 1.5.
    

Solubility Profiling Protocols

Solubility must be measured for both the kinetic (DMSO-diluted) and thermodynamic (solid-state equilibrium) states.

Solvent Selection Matrix

Select solvents based on the intended application (Synthesis vs. Biology).

Solvent ClassSpecific SolventPurposeTarget Conc.
Aqueous (Bio) PBS (pH 7.4)Physiological baseline> 100

M
Aqueous (Acid) 0.1 N HCl (pH 1.0)Gastric simulation> 10 mg/mL
Organic (Polar) DMSO, MethanolStock solution prep> 50 mM
Organic (Non-polar) DichloromethaneExtraction/Work-up> 100 mg/mL
Thermodynamic Solubility Protocol (Shake-Flask)

Objective: Determine the saturation limit of the solid material (likely the HCl salt).

  • Preparation: Weigh 5 mg of 3-(Pentyloxy)azetidine HCl into a 1.5 mL HPLC vial.

  • Addition: Add 250

    
    L of the target solvent (e.g., pH 7.4 buffer).
    
  • Equilibration: Shake at 25°C for 24 hours (orbital shaker, 500 rpm).

  • Separation: Centrifuge at 14,000 rpm for 10 minutes. Alternatively, use a PVDF syringe filter (0.22

    
    m). Note: Check filter compatibility to ensure no drug adsorption.
    
  • Quantification: Dilute supernatant 1:100 and analyze via LC-MS/CAD against a 5-point calibration curve.

Stability Testing Protocols

The stability profile determines the storage conditions and the "shelf-life" of the stock solution.

Forced Degradation Workflow

This protocol applies stress to identify the molecule's "breaking point."

Stress Conditions Table
Stress TypeConditionDurationMechanism Probed
Acid/Hydrolysis 0.1 N HCl, 60°C4 HoursRing opening (relief of strain).
Base/Hydrolysis 0.1 N NaOH, 60°C4 HoursNucleophilic attack; ether cleavage.
Oxidation 3%

, RT
2 HoursN-oxidation (N-oxide formation).
Thermal 80°C (Solid State)24 HoursPyrolysis/Polymerization.
Photostability UV/Vis (1.2M Lux)24 HoursRadical degradation (ether chain).
Acid Stability Deep-Dive (Critical for Azetidines)

Azetidines are liable to acid-catalyzed ring opening.[4]

  • Prepare a 1 mM solution in 0.1 N HCl.

  • Incubate at 37°C.

  • Sample at T=0, 1h, 4h, 24h.

  • Success Criteria: >95% recovery of parent at 24h.

  • Failure Mode: Appearance of M+18 peak (Hydrolysis product: 1-amino-3-(pentyloxy)propan-2-ol).

Visualization of Workflows

Stability Testing Decision Tree

This diagram illustrates the logical flow for evaluating the stability of the compound.

StabilityWorkflow Start Start: 3-(Pentyloxy)azetidine SolubilityCheck Solubility Check (Dissolve in DMSO/Buffer) Start->SolubilityCheck StressTest Apply Stress Conditions (Acid, Base, Ox, Heat) SolubilityCheck->StressTest Analysis LC-MS / CAD Analysis StressTest->Analysis Decision Degradation > 10%? Analysis->Decision Stable Stable Profile Proceed to Bio-Assay Decision->Stable No Identify Identify Degradants (MS Fragmentation) Decision->Identify Yes RingOpen Pathway A: Ring Opening (+18 Da) Identify->RingOpen Acidic Stress NOxide Pathway B: N-Oxidation (+16 Da) Identify->NOxide Oxidative Stress

Caption: Logical workflow for stability assessment, highlighting the critical decision point based on degradation thresholds.

Azetidine Degradation Pathway

This diagram visualizes the specific chemical risks associated with the azetidine core.

DegradationPath Parent Parent: 3-(Pentyloxy)azetidine (MW 143) RingOpenProd Hydrolysis Product: Amino-propanol deriv. (MW 161) Parent->RingOpenProd Ring Strain Relief NOxideProd N-Oxide: (MW 159) Parent->NOxideProd N-Oxidation Acid Acid (H+) + H2O Acid->Parent Oxidant Peroxide [O] Oxidant->Parent

Caption: Mechanistic degradation pathways: Acid-catalyzed ring opening (Red) and N-oxidation (Yellow).

Handling and Storage Recommendations

Based on the chemical class behavior:

  • Hygroscopicity: The HCl salt is likely hygroscopic. Store in a desiccator at -20°C.

  • Solution Storage: Avoid storing in acidic aqueous media for >24 hours. DMSO stocks (10 mM) are generally stable at -20°C for 6 months.

  • Safety: Azetidines can be skin irritants/sensitizers. Use double nitrile gloves.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link (Context on sp3-rich scaffolds like azetidines).

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (General guidelines on heterocycle stability and bioisosteres).

Sources

Exploratory

Technical Guide: Therapeutic Target Identification for 3-(Pentyloxy)azetidine

The following technical guide details the strategic evaluation of 3-(Pentyloxy)azetidine as a chemical probe and therapeutic scaffold. This document is structured for medicinal chemists and pharmacologists, focusing on t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic evaluation of 3-(Pentyloxy)azetidine as a chemical probe and therapeutic scaffold. This document is structured for medicinal chemists and pharmacologists, focusing on target deconvolution, structural activity relationships (SAR), and validation workflows.

Executive Summary

3-(Pentyloxy)azetidine (CAS: 1309207-29-1, HCl salt) represents a high-value "fragment-lead" in medicinal chemistry.[1] It combines a constrained, polar azetidine head group with a flexible, lipophilic pentyloxy tail. This amphiphilic topology mimics the pharmacophores of several bioactive lipid modulators and neurotransmitter transporter inhibitors.

This guide outlines a systematic approach to identifying therapeutic targets for this scaffold, moving from in silico prediction to biophysical validation. The core hypothesis posits that the 3-alkoxyazetidine motif functions as a bioisostere for 3-alkoxypyrrolidines and piperidines, granting access to targets within the Central Nervous System (CNS) and Lipid Signaling GPCRs .

Part 1: Chemical Profile & Pharmacophore Mapping

To identify targets, we must first define the molecular interaction potential of the probe.

Structural Properties[2][3][4]
  • Core: Azetidine (4-membered nitrogen heterocycle).[2] High ring strain (~25 kcal/mol) lowers the pKa of the amine (typically ~9.5-10.0) compared to pyrrolidine, enhancing blood-brain barrier (BBB) permeability.

  • Linker: Ether oxygen at the 3-position. Acts as a hydrogen bond acceptor (HBA) and introduces a specific vector for the side chain.

  • Tail: Pentyl group (

    
    ). Provides significant lipophilicity (cLogP shift ~ +2.5 vs. unsubstituted azetidine), enabling interaction with deep hydrophobic pockets or lipid bilayers.
    
The "Lipid-Amine" Pharmacophore

The molecule projects three distinct interaction points essential for target recognition:

  • Cationic Center (N1): Interactions with Asp/Glu residues in GPCR transmembrane bundles or transporter vestibules.

  • H-Bond Acceptor (O3): Directional interaction with Ser/Thr/Tyr residues.

  • Hydrophobic Vector (C5-Tail): Van der Waals contacts in allosteric pockets.

Part 2: High-Confidence Target Classes

Based on structural homology to known actives (SAR by catalog) and bioisosteric principles, the following target classes are prioritized.

Monoamine Transporters (SERT, NET, DAT)

The 3-substituted azetidine scaffold is a privileged structure in Triple Reuptake Inhibitors (TRIs) .

  • Mechanism: Competitive inhibition of neurotransmitter uptake.

  • Rationale: Literature validates 3-aryl-3-oxypropylamine motifs as potent TRIs. While most potent analogs possess an aryl ether, the pentyl ether variant serves as a lipophilic probe to map the hydrophobic tolerance of the S1/S2 pockets in the transporter.

  • Reference: Han et al.[3] demonstrated that 3-substituted azetidines effectively inhibit serotonin and norepinephrine reuptake [1].

Sphingosine-1-Phosphate Receptors (S1P1-5)
  • Mechanism: Agonism or functional antagonism (internalization).

  • Rationale: S1P receptors bind endogenous sphingolipids (polar head + long alkyl tail). 3-(Pentyloxy)azetidine mimics the sphingosine headgroup (amino-alcohol equivalent) and the proximal lipid tail.

  • Analogy: Approved drugs like Siponimod and Ozanimod utilize constrained azetidine/azetidine-like cores with lipophilic extensions to navigate the S1P binding tunnel.

Nicotinic Acetylcholine Receptors (nAChR)
  • Mechanism: Orthosteric modulation (

    
     or 
    
    
    
    subtypes).
  • Rationale: The "Azetidine ether" is a classic pharmacophore for nAChR ligands (e.g., A-85380 derivatives). The distance between the basic nitrogen and the ether oxygen is critical for binding to the acetylcholine pocket. The pentyl chain may probe the accessory hydrophobic pocket often exploited to gain subtype selectivity.

Soluble Epoxide Hydrolase (sEH)
  • Mechanism: Transition state inhibition.

  • Rationale: Azetidine ureas and amides are documented sEH inhibitors [2].[4] While 3-(Pentyloxy)azetidine lacks the urea moiety, it serves as a nucleophilic fragment for fragment-based growing into the catalytic tunnel of sEH.

Part 3: Target Deconvolution Workflow

The following diagram illustrates the decision tree for validating targets for 3-(Pentyloxy)azetidine.

TargetID_Workflow Compound Query: 3-(Pentyloxy)azetidine InSilico Phase 1: In Silico Profiling (SEA, SwissTarget, Pharmacophore) Compound->InSilico Triage Target Class Triage InSilico->Triage Enrichment Score ClassA GPCRs (S1P, Aminergic) Assay: FLIPR/cAMP Triage->ClassA Lipid Mimicry ClassB Transporters (SERT/NET) Assay: Radioligand Uptake Triage->ClassB Amine Distance ClassC Ion Channels (nAChR) Assay: Electrophysiology Triage->ClassC Ether Linkage Validation Phase 2: Biophysical Validation (Thermal Shift / SPR) ClassA->Validation ClassB->Validation ClassC->Validation Hit Validated Hit (Ki < 10 µM) Validation->Hit Confirmed Binding

Figure 1: Strategic workflow for deconvoluting the pharmacological profile of azetidine ether probes.

Part 4: Experimental Protocols

To validate the hypotheses above, the following specific assays are recommended.

Protocol: Thermal Proteome Profiling (TPP)

Since the specific target is hypothetical, TPP allows for an unbiased, proteome-wide search.

  • Lysate Preparation: Generate cell lysates (e.g., HEK293 or SH-SY5Y for CNS targets).

  • Compound Incubation: Treat lysate aliquots with 3-(Pentyloxy)azetidine (10 µM and 100 µM) vs. DMSO control.

  • Thermal Challenge: Heat aliquots across a gradient (37°C to 67°C).

  • Analysis: Quantitative Mass Spectrometry (LC-MS/MS).

  • Hit Criteria: Proteins showing a significant thermal stability shift (

    
    C) in the presence of the compound are candidate targets.
    
Protocol: Monoamine Uptake Assay (SERT/NET)

To test the "Triple Reuptake" hypothesis:

StepDescription
1. Cell Line CHO or HEK293 cells stably expressing hSERT, hNET, or hDAT.
2. Seeding 50,000 cells/well in 96-well plates (Poly-D-lysine coated).
3. Treatment Add 3-(Pentyloxy)azetidine (0.1 nM – 10 µM) in assay buffer (HBSS + 0.1% BSA). Incubate 15 min at 37°C.
4. Substrate Add fluorescent neurotransmitter analog (e.g., ASP+ for NET/DAT) or radiolabeled [3H]-5-HT.
5. Detection Measure fluorescence intensity or scintillation counts after 30 min.
6. Analysis Plot dose-response curves to determine

.

Part 5: SAR & Analog Expansion

If 3-(Pentyloxy)azetidine shows weak activity (


), structural optimization is required. The following SAR map guides expansion.

SAR_Map Core 3-(Pentyloxy)azetidine (Lead) Mod1 N-Substitution (Benzyl/Sulfonyl) Core->Mod1 Derivatization Mod2 Linker Switch (Ether -> Amine/Amide) Core->Mod2 Bioisostere Mod3 Tail Rigidification (Pentyl -> Phenyl/Cyclohexyl) Core->Mod3 Constraint Effect1 Improves Potency (sEH/GPCR) Mod1->Effect1 Effect2 Modulates Basicity (Transporters) Mod2->Effect2 Effect3 Selectivity (nAChR vs S1P) Mod3->Effect3

Figure 2: Structural Activity Relationship (SAR) expansion strategy.

Critical Modification: N-Substitution

The free amine of 3-(Pentyloxy)azetidine is a versatile handle.

  • For sEH Inhibition: React with isocyanates to form urea derivatives (e.g., N-benzyl-3-(pentyloxy)azetidine-1-carboxamide).

  • For Sigma Receptors: Alkylate with phenethyl halides to target Sigma-1 (

    
    ) receptors, known to bind N-alkylated saturated heterocycles.
    

Part 6: References

  • Han, Y., et al. (2012).[3] Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192.[3] Link

  • Vertex Pharmaceuticals. (2015). Azetidine compounds, compositions and methods of use (sEH Inhibitors). U.S. Patent No. 9,139,593. Link

  • Kozikowski, A. P., et al. (2007). Synthesis and biology of 3-substituted azetidines as novel nicotinic acetylcholine receptor ligands. ChemMedChem.

  • Lowe, M. A., et al. (2021). Azetidines in medicinal chemistry: Emerging applications and approved drugs. RSC Advances. Link

  • Biosynth. (2024).[2] 3-(Pentyloxy)azetidine hydrochloride Product Page. Biosynth Catalog. Link

Sources

Foundational

The Ascendancy of 3-Substituted Azetidines: A Technical Guide for Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract The azetidine scaffold, a four-membered saturated heterocycle, has emerged from the shadow of its more common five- and six-membered counterparts t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered saturated heterocycle, has emerged from the shadow of its more common five- and six-membered counterparts to become a privileged motif in contemporary medicinal chemistry.[1][2] Its inherent ring strain and unique three-dimensional geometry offer a compelling combination of properties that medicinal chemists can strategically exploit to overcome challenges in drug design.[2][3] This technical guide provides an in-depth exploration of 3-substituted azetidines, detailing their synthesis, conformational intricacies, and burgeoning role as versatile bioisosteres. Through a blend of mechanistic insights, detailed experimental protocols, and illustrative case studies, this document serves as a comprehensive resource for researchers seeking to leverage the unique attributes of this potent structural element.

Introduction: The Allure of a Strained Ring

The utility of azetidines in drug discovery is intrinsically linked to their distinct structural and chemical characteristics.[1] With a ring strain of approximately 25.4 kcal/mol, azetidines occupy a sweet spot between the highly reactive aziridines and the more flexible, less strained pyrrolidines.[4] This moderate strain endows them with sufficient stability for practical handling and synthesis, while also providing a thermodynamic driving force for unique chemical transformations.[4]

From a medicinal chemistry perspective, the compact, sp³-rich nature of the azetidine ring is highly desirable for improving key drug-like properties.[2] The introduction of an azetidine moiety can enhance metabolic stability, increase aqueous solubility, and reduce lipophilicity.[2] Furthermore, the rigid, non-planar structure of the azetidine ring provides well-defined exit vectors for appended substituents, enabling precise control over the spatial orientation of pharmacophoric elements and facilitating optimal interactions with biological targets.[1]

Navigating the Synthetic Landscape: Accessing 3-Substituted Azetidines

The synthesis of 3-substituted azetidines has been a subject of intense investigation, leading to the development of a diverse array of synthetic strategies.[5] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Intramolecular Cyclization: The Foundational Approach

Intramolecular cyclization of acyclic precursors containing a nitrogen nucleophile and a suitable leaving group at the γ-position is a cornerstone of azetidine synthesis.[5] While conceptually simple, this approach can be complicated by competing side reactions. However, modern methodologies have largely overcome these limitations.

A prominent example is the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, which provides a regioselective route to 3-hydroxyazetidines. The Lewis acid activates the epoxide, facilitating a 4-exo-tet cyclization.

cis_epoxy_amine cis-3,4-Epoxy Amine activated_complex Activated Complex cis_epoxy_amine->activated_complex Coordination La_OTf3 La(OTf)₃ La_OTf3->activated_complex azetidine_product 3-Hydroxyazetidine activated_complex->azetidine_product Intramolecular Nucleophilic Attack (4-exo-tet)

Caption: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine.

Ring Expansion Strategies: From Aziridines to Azetidines

The ring expansion of readily accessible aziridines offers an elegant and often stereoselective pathway to 3-substituted azetidines.[6] For instance, the reaction of methylene aziridines with rhodium-bound carbenes proceeds via a [3+1] ring expansion to yield highly substituted methylene azetidines.[6]

Cycloaddition Reactions: Building the Ring in One Step

[2+2] cycloaddition reactions between imines and alkenes represent a powerful, convergent strategy for the synthesis of the azetidine core.[3] Photocatalytic methods, such as the visible-light-mediated aza-Paternò-Büchi reaction, have emerged as mild and efficient ways to access functionalized azetidines.[4]

Modern Cross-Coupling Approaches: Functionalizing the Pre-formed Ring

For the synthesis of 3-aryl azetidines, palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable.[7] These methods allow for the direct installation of aryl groups onto a pre-existing azetidine scaffold, typically from a 3-halo- or 3-triflyloxyazetidine precursor.

Conformational Landscape: The Puckered World of Azetidines

The non-planar, puckered conformation of the azetidine ring is a key determinant of its biological activity. The degree of puckering and the preferred orientation of substituents are influenced by the nature of the substituents at both the nitrogen and the C3-position.

Computational studies and NMR spectroscopic analysis, particularly the measurement of vicinal proton-proton coupling constants (³JHH), are powerful tools for elucidating the conformational preferences of 3-substituted azetidines.[8][9] The Karplus relationship can be used to correlate these coupling constants with dihedral angles, providing insights into the ring's pucker.[9]

cluster_puckering Azetidine Ring Puckering cluster_factors Influencing Factors Axial Axial Substituent Equatorial Equatorial Substituent Axial->Equatorial Ring Inversion N_Substituent N-Substituent N_Substituent->Axial N_Substituent->Equatorial C3_Substituent C3-Substituent C3_Substituent->Axial C3_Substituent->Equatorial Solvent Solvent Effects Solvent->Axial Solvent->Equatorial

Caption: Factors Influencing the Conformational Equilibrium of 3-Substituted Azetidines.

The Role of 3-Substituted Azetidines in Medicinal Chemistry

The strategic incorporation of 3-substituted azetidines into drug candidates has led to significant improvements in pharmacological profiles.

Azetidines as Bioisosteres

3-Substituted azetidines can serve as effective bioisosteres for a variety of common functional groups, offering advantages in terms of physicochemical properties and metabolic stability. For example, a 3-hydroxyazetidine can act as a constrained analogue of a 1,3-diol or a more polar and rigid replacement for a gem-dimethyl group.

PropertyIsopropyl Group3-Azetidinyl GroupImpact of Bioisosteric Replacement
LogP HighLowerIncreased hydrophilicity
Metabolic Stability Prone to oxidationGenerally more stableReduced metabolic liability
Conformation FlexibleRigidPre-organization for binding
Solubility LowHigherImproved aqueous solubility
Case Studies of Azetidine-Containing Drugs

Several FDA-approved drugs feature the azetidine motif, underscoring its therapeutic relevance.[2]

  • Baricitinib (Olumiant®): A Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis. The azetidine moiety in baricitinib plays a crucial role in optimizing its potency and selectivity.[3]

  • Cobimetinib (Cotellic®): A MEK inhibitor for the treatment of melanoma. The 3-substituted azetidine in cobimetinib contributes to its favorable pharmacokinetic profile.[4]

  • Azelnidipine (Calblock®): A calcium channel blocker used as an antihypertensive agent. The azetidine ring is a key component of its dihydropyridine structure.[10]

Experimental Protocols

Synthesis of N-Boc-3-hydroxyazetidine

This protocol describes a common method for the preparation of a key intermediate in the synthesis of many 3-substituted azetidines.

Procedure:

  • To a solution of 1-benzhydrylazetidin-3-ol (1 equivalent) in methanol, add a catalytic amount of 10% palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the starting material is consumed (as monitored by TLC).

  • Filter the reaction mixture through Celite® to remove the catalyst and wash the filter cake with methanol.

  • To the filtrate, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) and stir the mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-hydroxyazetidine.

Suzuki-Miyaura Coupling for the Synthesis of a 3-Aryl Azetidine

This protocol provides a general procedure for the synthesis of 3-aryl azetidines.

Procedure:

  • To a microwave vial, add N-Boc-3-iodoazetidine (1 equivalent), the desired arylboronic acid (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 3 equivalents).

  • Add a suitable solvent system, such as a mixture of dioxane and water.

  • Seal the vial and heat the reaction mixture in a microwave reactor at a temperature between 100-150 °C for 15-60 minutes, or until the reaction is complete (as monitored by LC-MS).

  • Allow the reaction mixture to cool to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the desired N-Boc-3-arylazetidine.

Conclusion

The 3-substituted azetidine scaffold has firmly established itself as a valuable tool in the medicinal chemist's armamentarium. Its unique combination of conformational rigidity, metabolic stability, and synthetic accessibility makes it an attractive motif for the design of novel therapeutics with improved pharmacological properties. As synthetic methodologies continue to evolve and our understanding of the nuanced structure-activity relationships of azetidine-containing compounds deepens, we can anticipate that this remarkable four-membered heterocycle will play an increasingly prominent role in the development of the next generation of medicines.

References

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Aziridine (3 member ring) preparation from Alkene and epoxide: Basic idea and mechanism of reactions. YouTube. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Scientists use computational modeling to guide a difficult chemical synthesis. MIT Department of Chemistry. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Marketed drugs containing 1,3‐substituted azetidine scaffolds. ResearchGate. [Link]

  • Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. ResearchGate. [Link]

  • A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. Angewandte Chemie International Edition. [Link]

  • Azetidine and cyclobutane derivatives as JAK inhibitors.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Natural Products: An Indian Journal. [Link]

  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[11][12]-Stevens Rearrangement. Journal of the American Chemical Society. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]

  • Pyrrolidine nucleotide analogs with a tunable conformation. ResearchGate. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. [Link]

  • Molecular and crystalline structures of three (S)-4-alkoxycarbonyl-2-azetidinones containing long alkyl side chains from synchrotron X-ray powder diffraction data. ResearchGate. [Link]

  • Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. University of Oklahoma. [Link]

  • nmr-prove of configuration. Beilstein Journals. [Link]

  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry. [Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine. [Link]

  • REVIEW Organic & Biomolecular Chemistry. Organic & Biomolecular Chemistry. [Link]

  • Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

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Exploratory

An In-Depth Technical Guide to 3-(Pentyloxy)azetidine Hydrochloride: Synthesis, Characterization, and Preclinical Assessment

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(pentyloxy)azetidine hydrochloride, a substituted azetidine derivative of interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(pentyloxy)azetidine hydrochloride, a substituted azetidine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds and established synthetic methodologies to present a robust guide for its preparation, characterization, and potential evaluation. The azetidine scaffold is a recurring motif in pharmacologically active compounds, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1] This guide will detail plausible synthetic routes, including the Williamson ether synthesis and Mitsunobu reaction, for the preparation of 3-(pentyloxy)azetidine hydrochloride. Furthermore, it will outline essential analytical techniques for its characterization, predict its physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties through in silico modeling, and discuss potential pharmacological applications and safety considerations. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and investigation of this and related novel azetidine derivatives.

Introduction: The Significance of the Azetidine Scaffold in Drug Discovery

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[2][3] Their inherent ring strain and three-dimensional structure offer a unique conformational rigidity that can enhance binding to biological targets. The incorporation of an azetidine moiety into a drug candidate can lead to improved metabolic stability, increased aqueous solubility, and a lower propensity for off-target effects compared to more lipophilic or flexible fragments.[1] Numerous FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine ring, highlighting its importance in modern drug design.[1]

The 3-substituted azetidine core, in particular, serves as a versatile building block, allowing for the introduction of various functional groups to modulate pharmacological activity and pharmacokinetic properties.[2] The pentyloxy substituent in 3-(pentyloxy)azetidine suggests a compound with a balance of hydrophilic (the azetidine nitrogen) and lipophilic (the pentyl chain) character, making it an intriguing candidate for probing receptor binding pockets with both polar and nonpolar regions. This guide will provide the necessary technical details to enable the synthesis and evaluation of this promising scaffold.

Synthesis of 3-(Pentyloxy)azetidine Hydrochloride

The synthesis of 3-(pentyloxy)azetidine hydrochloride can be logically approached in a three-stage process: protection of a suitable starting material, etherification to introduce the pentyloxy group, and finally, deprotection and salt formation. The key intermediate for this synthesis is a protected form of 3-hydroxyazetidine, most commonly N-Boc-3-hydroxyazetidine.[4]

Overview of Synthetic Strategy

The general synthetic pathway commences with the readily available 3-hydroxyazetidine hydrochloride or a protected precursor. The azetidine nitrogen is protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions during the subsequent etherification step.[4] Two primary methods for the etherification of the hydroxyl group are the Williamson ether synthesis and the Mitsunobu reaction. Following successful etherification, the Boc protecting group is removed under acidic conditions, which concurrently facilitates the formation of the hydrochloride salt.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Etherification cluster_2 Stage 3: Deprotection & Salt Formation A 3-Hydroxyazetidine HCl B N-Boc-3-hydroxyazetidine A->B Boc2O, Base C N-Boc-3-(pentyloxy)azetidine B->C Route A: Williamson Ether Synthesis (NaH, Pentyl bromide) Route B: Mitsunobu Reaction (Pentyl alcohol, PPh3, DIAD) D 3-(Pentyloxy)azetidine Hydrochloride C->D HCl in Dioxane or Ether

Caption: Synthetic workflow for 3-(Pentyloxy)azetidine Hydrochloride.

Detailed Experimental Protocols

The initial step involves the protection of the azetidine nitrogen to ensure selective reaction at the hydroxyl group.

  • Protocol:

    • To a solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a mixture of dioxane and water, add sodium bicarbonate (2.5 eq).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxyazetidine.[5]

This classic method involves the deprotonation of the alcohol followed by nucleophilic substitution with an alkyl halide.[6]

  • Protocol:

    • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Add 1-bromopentane (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to reflux and monitor its progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction with water at 0 °C.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain N-Boc-3-(pentyloxy)azetidine.

The Mitsunobu reaction is an alternative method that proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral 3-hydroxyazetidine. It is particularly useful for sterically hindered alcohols.[7][8]

  • Protocol:

    • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq), pentan-1-ol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography to separate the desired product from triphenylphosphine oxide and the reduced diazodicarboxylate byproducts.[9]

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

  • Protocol:

    • Dissolve the purified N-Boc-3-(pentyloxy)azetidine (1.0 eq) in a minimal amount of a suitable solvent such as diethyl ether or 1,4-dioxane.

    • Add a solution of hydrochloric acid in dioxane (e.g., 4M HCl in dioxane, 2-3 eq) dropwise at 0 °C.

    • Stir the mixture at room temperature for 2-4 hours. A precipitate should form.

    • Monitor the deprotection by TLC or LC-MS.

    • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(pentyloxy)azetidine hydrochloride.[10]

Physicochemical and Analytical Characterization

Predicted Physicochemical Properties
PropertyPredicted ValueBasis of Prediction
Molecular Formula C₈H₁₈ClNOChemical Structure
Molecular Weight 179.69 g/mol Chemical Structure
Appearance White to off-white solidAnalogy to other azetidine hydrochlorides[11]
Solubility Soluble in water and polar organic solventsThe hydrochloride salt form enhances aqueous solubility.[11][12]
Melting Point >150 °C (Decomposition may occur)General trend for small molecule hydrochloride salts.
pKa (of protonated amine) 8.5 - 9.5Estimated based on similar cyclic amines.
Analytical Characterization

A comprehensive characterization of the synthesized 3-(pentyloxy)azetidine hydrochloride is crucial to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pentyl group (a triplet for the terminal methyl group, multiplets for the methylene groups) and the azetidine ring protons. The protons on the carbons adjacent to the nitrogen will likely appear as triplets, and the proton on the carbon bearing the pentyloxy group will be a multiplet. The chemical shifts will be influenced by the protonation state of the nitrogen.

  • ¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be characteristic of an ether-linked aliphatic chain and an azetidinium ring.

  • 2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign the proton and carbon signals.

Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 144.2. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

The IR spectrum is expected to exhibit characteristic absorption bands for N-H stretching (broad, around 2700-3000 cm⁻¹) of the ammonium salt, C-H stretching (around 2850-2960 cm⁻¹), and C-O-C stretching (around 1050-1150 cm⁻¹).

High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV, ELSD, or MS) should be used to determine the purity of the final compound. A purity of >95% is generally required for biological studies.

In Silico ADMET Prediction

In the absence of experimental data, computational tools can provide valuable insights into the potential pharmacokinetic and toxicological profile of a compound.[13][14]

G cluster_ADMET In Silico ADMET Profile of 3-(Pentyloxy)azetidine A Absorption (e.g., Caco-2 permeability, P-gp substrate potential) D Distribution (e.g., Plasma protein binding, Blood-brain barrier penetration) M Metabolism (e.g., CYP450 inhibition/induction) E Excretion (e.g., Renal clearance) T Toxicity (e.g., hERG inhibition, Ames test)

Caption: Key ADMET parameters for in silico evaluation.

Predicted ADMET Properties
ParameterPredicted OutcomeRationale
Aqueous Solubility GoodThe hydrochloride salt form is expected to confer good water solubility.
LogP 1.5 - 2.5The pentyl chain increases lipophilicity, but the polar azetidine ring provides a balance.
Blood-Brain Barrier (BBB) Penetration PossibleThe moderate LogP and small size may allow for some BBB penetration, which could be desirable or undesirable depending on the therapeutic target.
CYP450 Metabolism Likely substrate for CYP enzymesThe aliphatic pentyl chain is susceptible to oxidative metabolism.
hERG Inhibition Low to moderate riskThe presence of a basic nitrogen and a lipophilic tail are features that can contribute to hERG binding.[15]
Ames Mutagenicity Unlikely to be mutagenicThe structure does not contain typical structural alerts for mutagenicity.

Note: These are predictions and must be confirmed by experimental studies.

Potential Pharmacological Applications

The azetidine scaffold is present in a wide range of biologically active molecules.[1] Depending on the overall structure of the molecule in which the 3-(pentyloxy)azetidine moiety is incorporated, it could be investigated for a variety of therapeutic targets. The structural features suggest potential applications in areas where modulation of receptors in the central nervous system (CNS) is desired, or where the balance of hydrophilicity and lipophilicity is crucial for target engagement. Azetidine derivatives have shown promise as antibacterial, anticancer, and anti-inflammatory agents, as well as modulators of CNS targets.[1][3]

Safety and Handling

As with any novel chemical entity, 3-(pentyloxy)azetidine hydrochloride should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[16]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17][18]

  • Toxicity: While specific toxicity data is unavailable, related azetidine compounds can be skin and eye irritants.[11] Assume the compound is harmful if swallowed or inhaled and handle accordingly.

Conclusion

3-(Pentyloxy)azetidine hydrochloride represents a valuable, yet underexplored, building block for medicinal chemistry. This guide provides a comprehensive framework for its synthesis, characterization, and preliminary in silico assessment. By leveraging established synthetic methodologies and predictive tools, researchers can efficiently prepare and evaluate this compound and its derivatives for a range of potential therapeutic applications. The insights provided herein are intended to accelerate the exploration of novel azetidine-based drug candidates and contribute to the advancement of drug discovery.

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Foundational

Probing the Energetic Landscape: A Guide to Quantum Mechanical Calculations of Azetidine Ring Strain

An In-depth Technical Guide: Foreword: The Significance of Strain in Azetidine Chemistry Azetidine, a four-membered, nitrogen-containing heterocycle, represents a fascinating nexus of stability and reactivity that has ce...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Foreword: The Significance of Strain in Azetidine Chemistry

Azetidine, a four-membered, nitrogen-containing heterocycle, represents a fascinating nexus of stability and reactivity that has cemented its status as a privileged scaffold in medicinal chemistry and organic synthesis.[1] Its utility is intrinsically linked to its considerable ring strain, estimated to be approximately 25.4 kcal/mol.[1] This inherent strain is a double-edged sword; it provides a potent thermodynamic driving force for ring-opening reactions, yet the ring is significantly more stable and easier to handle than its three-membered counterpart, aziridine.[1][2] Understanding, quantifying, and predicting the consequences of this strain are paramount for researchers aiming to harness azetidine's unique properties for drug development and novel synthetic methodologies.

This guide provides researchers, computational chemists, and drug development professionals with a comprehensive framework for employing quantum mechanical (QM) calculations to dissect the ring strain of azetidine. We will move beyond rote procedural descriptions to explore the causality behind methodological choices, ensuring a robust and defensible computational protocol.

The Nature of Ring Strain: A Quantum Mechanical Perspective

At its core, ring strain is a manifestation of increased potential energy in a cyclic molecule due to its geometry deviating from an ideal, strain-free state.[3][4] This excess energy is not a single phenomenon but a composite of several factors:

  • Angle Strain (Baeyer Strain): The compression or expansion of bond angles from their optimal values. For sp³-hybridized carbons, this ideal is ~109.5°. In a planar four-membered ring, the angles would be forced to ~90°, inducing significant strain.

  • Torsional Strain (Pitzer Strain): Arises from eclipsing interactions between adjacent atoms' substituents, which are forced into unfavorable conformations by the ring's rigidity.

  • Transannular Strain (Prelog Strain): Non-bonded steric interactions between atoms across the ring.

Quantum mechanics allows us to model the molecule's electronic structure and, by extension, its potential energy surface (PES), which maps the energy of the molecule as a function of its atomic coordinates.[5][6] By finding the minimum energy conformation on this surface, we can obtain the molecule's equilibrium geometry and its electronic energy, the foundational data needed to calculate ring strain.

The Theoretical Toolkit: Selecting the Right Computational Approach

The accuracy of any ring strain calculation is contingent on the chosen theoretical method and basis set.[7] The goal is to find a balance between computational expense and the desired accuracy for the chemical question at hand.

Levels of Theory
  • Density Functional Theory (DFT): This is the workhorse of modern computational chemistry. DFT calculates the electronic energy from the molecule's electron density, offering a remarkable balance of accuracy and computational efficiency.[8] For systems like azetidine, hybrid functionals such as B3LYP are a common and reliable starting point.[9][10] More modern, dispersion-corrected functionals (e.g., ωB97X-D ) are recommended for higher accuracy, as they better account for non-covalent interactions.

  • Møller-Plesset Perturbation Theory (MP2): As a post-Hartree-Fock method, MP2 explicitly includes electron correlation, offering a higher level of accuracy than many DFT functionals, albeit at a greater computational cost.[7] It is often used as a benchmark for DFT results.

Basis Sets

The basis set is the set of mathematical functions used to construct the molecular orbitals. A larger, more flexible basis set yields a more accurate description of the electron distribution, but increases calculation time.

  • Pople Style Basis Sets (e.g., 6-31G*, 6-311+G(d,p)): These are widely used and provide a good compromise. The * or (d) indicates the addition of polarization functions, which are crucial for describing the distorted bonding in strained rings. The + indicates the addition of diffuse functions, important for anions or systems with lone pairs.

  • Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ): These are designed to systematically converge towards the complete basis set limit, making them excellent for high-accuracy benchmark studies.

  • def2 Series (e.g., def2-SVP, def2-TZVP): These are well-balanced and efficient basis sets suitable for a wide range of applications, including DFT calculations on organic molecules.[11]

Expert Insight: For a robust calculation of azetidine's ring strain, a combination like ωB97X-D/def2-TZVP provides an excellent blend of accuracy and efficiency. For benchmarking or when higher precision is required, an MP2/cc-pVTZ calculation is a justifiable choice.

Quantifying Strain: The Homodesmotic Reaction Approach

The most reliable method for calculating ring strain energy (RSE) is to use a hypothetical, balanced chemical reaction where the number and types of bonds are conserved on both the reactant and product sides. This approach, known as a homodesmotic reaction, ensures maximum cancellation of systematic errors in the quantum mechanical calculations.[12]

The RSE is then the calculated enthalpy change (ΔH) of this reaction.

RSE = E(Reactants) - E(Products)

For azetidine, a suitable homodesmotic reaction is:

(Azetidine) + 2 CH₃-CH₃ → CH₃-NH-CH₂-CH₃ + CH₃-CH₂-CH₃

Here, the strained C-N and C-C bonds within the ring are exchanged for analogous, strain-free bonds in the acyclic products. The use of ethane helps to balance the number of C-H and C-C single bonds.

Experimental Protocol: A Step-by-Step Computational Workflow

This protocol outlines the necessary steps using a generic quantum chemistry software package (e.g., Gaussian, GAMESS, Q-Chem).[13][14]

Step 1: Structure Generation

  • Build 3D structures for all molecules in the chosen homodesmotic reaction: azetidine, ethane, ethylmethylamine, and propane.

  • Causality: An accurate starting geometry, even from a simple builder, reduces the number of steps required for the optimization algorithm to find the energy minimum.

Step 2: Geometry Optimization and Frequency Calculation

  • Perform a geometry optimization on each molecule. This process systematically alters the geometry to find the lowest energy conformation on the potential energy surface.

  • Protocol: Use a chosen level of theory and basis set (e.g., B3LYP/6-31G*).

  • Immediately follow the optimization with a frequency calculation at the same level of theory.

  • Self-Validation: The frequency calculation serves two purposes. First, it confirms the optimized structure is a true minimum (a stable molecule) by ensuring there are no imaginary frequencies. An imaginary frequency indicates a saddle point (a transition state), not a stable structure. Second, it provides the Zero-Point Vibrational Energy (ZPVE) and other thermal corrections necessary to compute the enthalpy.

Step 3: High-Accuracy Single-Point Energy Calculation (Optional but Recommended)

  • Using the optimized geometry from Step 2, perform a single-point energy calculation with a higher level of theory and/or a larger basis set (e.g., ωB97X-D/def2-TZVP).

  • Causality: This "Opt//SP" approach is computationally efficient. The bulk of the computational effort is in the geometry optimization, which is less sensitive to the basis set size. A final, more accurate energy calculation on this reliable geometry provides a better estimate of the electronic energy without the cost of a full re-optimization.

Step 4: RSE Calculation

  • Extract the sum of electronic and thermal energies (or ZPVE-corrected electronic energies) for each optimized molecule from the output files.

  • Apply the homodesmotic reaction equation:

    • ΔE = [E(azetidine) + 2 * E(ethane)] - [E(ethylmethylamine) + E(propane)]

  • The resulting ΔE (or ΔH if thermal corrections to enthalpy are used) is the calculated Ring Strain Energy.

Workflow Visualization

G cluster_0 Computational Workflow for RSE A 1. Build Initial Geometries (Azetidine, Ethane, etc.) B 2. Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G*) A->B C 3. Verify True Minima (Check for 0 imaginary frequencies) B->C Self-Validating Step D 4. High-Accuracy Single-Point Energy Calculation (e.g., ωB97X-D/def2-TZVP) C->D E 5. Extract Thermally Corrected Energies D->E F 6. Calculate RSE via Homodesmotic Reaction E->F

Caption: A typical workflow for calculating Ring Strain Energy (RSE).

Analysis and Deeper Insights

Beyond a single energy value, QM calculations provide a wealth of data to understand the origins of strain.

Geometric Parameters

Analysis of the optimized azetidine geometry reveals the structural consequences of strain. The internal C-N-C and C-C-C bond angles will be significantly compressed from the ideal sp³ angle of 109.5°, providing a direct measure of angle strain. The molecule is not planar; it adopts a "puckered" conformation to alleviate some torsional strain. The degree of this pucker is a key structural feature.

Electronic Structure Analysis
  • Natural Bond Orbital (NBO) Analysis: This analysis transforms the calculated molecular orbitals into localized bonds and lone pairs, resembling Lewis structures. For azetidine, NBO analysis can reveal:

    • Hybridization: The hybridization of the C and N atoms will deviate from ideal sp³, often showing increased p-character in the endocyclic (in-ring) orbitals to accommodate the small bond angles.

    • Bent Bonds: The electron density path between bonded atoms (the bond path) may be curved outwards from the direct internuclear axis. This "banana bond" phenomenon is a classic indicator of angle strain.[15]

Data Summary

The following table presents hypothetical RSE values for azetidine calculated at different levels of theory to illustrate the impact of the chosen methodology. Experimental values are around 25-26 kcal/mol.

Level of TheoryBasis SetCalculated RSE (kcal/mol)
HF6-31G27.8
B3LYP6-31G26.1
B3LYPdef2-TZVP25.7
ωB97X-Ddef2-TZVP25.5
MP2cc-pVTZ25.3
Logical Relationships in Strain Analysis

G Strain Ring Strain Energy Angle Angle Strain Strain->Angle Torsional Torsional Strain Strain->Torsional React Chemical Reactivity (e.g., Ring Opening) Strain->React Influences Geom Distorted Geometry (e.g., Puckering, Compressed Angles) Angle->Geom Torsional->Geom Elec Altered Electronic Structure (e.g., Hybridization, Bent Bonds) Geom->Elec Elec->Strain Quantified By QM

Caption: Interrelation of factors contributing to azetidine's reactivity.

Conclusion: From Calculation to Chemical Intuition

The quantum mechanical calculation of ring strain is an indispensable tool for the modern chemist. By employing robust, self-validating protocols centered on methods like DFT and homodesmotic reactions, researchers can reliably quantify the energetic penalty of the azetidine ring. This value is more than a number; it is a critical parameter that informs our understanding of the molecule's stability, geometry, electronic structure, and, ultimately, its reactivity.[12] These computational insights enable the rational design of novel azetidine-containing molecules, accelerating discovery in both synthetic chemistry and drug development.

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Exploratory

In-Depth Technical Guide to the Discovery of Novel Azetidine-Containing Compounds

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the discovery of novel azetidine-containing compounds. It delves into the unique structural and p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the discovery of novel azetidine-containing compounds. It delves into the unique structural and physicochemical properties of the azetidine scaffold, explores a range of synthetic strategies, provides detailed characterization protocols, and examines the ever-expanding role of these fascinating heterocycles in modern medicinal chemistry.

Part 1: The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

Introduction to Azetidines: Structure, Strain, and Stability

Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant interest in drug discovery.[1] Their structure, analogous to cyclobutane, is characterized by considerable ring strain (approximately 25.4 kcal/mol), which is intermediate between the more strained aziridines and the less strained pyrrolidines.[2][3] This inherent strain is a key determinant of their chemical reactivity, yet they exhibit greater stability than aziridines, making them more amenable to synthetic manipulation and incorporation into drug candidates.[3] The non-planar, puckered conformation of the azetidine ring provides a three-dimensional scaffold that is highly sought after in modern drug design.

The Physicochemical and Pharmacokinetic Advantages of Incorporating Azetidines

The incorporation of an azetidine moiety into a molecule can confer a range of beneficial physicochemical and pharmacokinetic properties.[1] The sp³-rich nature of the azetidine ring can lead to improved solubility and metabolic stability.[4] The conformational rigidity of the scaffold can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.[5] Furthermore, the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor and its basicity can be modulated through substitution, allowing for fine-tuning of a compound's properties.[2]

Overview of the Diverse Pharmacological Activities of Azetidine Derivatives

Azetidine-containing compounds have demonstrated a broad spectrum of pharmacological activities.[6] The most well-known examples are the β-lactam antibiotics, which feature an azetidin-2-one core.[6] Beyond antibacterial agents, azetidine derivatives have shown promise as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[2] Several FDA-approved drugs, such as the antihypertensive agent azelnidipine and the MEK inhibitor cobimetinib, contain an azetidine ring, highlighting the therapeutic relevance of this scaffold.[3][5]

Part 2: Synthetic Strategies for Accessing the Azetidine Core

The synthesis of the strained four-membered azetidine ring has historically presented challenges, but a variety of effective methods have been developed.[3]

Foundational Synthetic Approaches

2.1.1. Intramolecular Cyclization of γ-Amino Alcohols and Halides

A common and straightforward method for constructing the azetidine ring is the intramolecular cyclization of 1,3-difunctionalized precursors. This typically involves the reaction of a primary amine with a 1,3-dihalide or the cyclization of a γ-amino alcohol.

2.1.2. [2+2] Cycloaddition Reactions

The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a powerful tool for the synthesis of functionalized azetidines.[3] This reaction allows for the rapid construction of the four-membered ring with a high degree of stereocontrol.

Modern and Advanced Methodologies

2.2.1. Metal-Catalyzed Syntheses

Various transition metal-catalyzed reactions have been developed for the synthesis of azetidines, offering mild reaction conditions and broad substrate scope. These methods include palladium-catalyzed C-H amination and copper-catalyzed [3+1] cycloadditions.[3]

2.2.2. Ring Expansion and Contraction Strategies

2.2.3. Photocatalytic Approaches

Visible-light photocatalysis has emerged as a green and efficient method for azetidine synthesis.[7] The aza Paternò-Büchi reaction, when mediated by a photocatalyst, can proceed under mild conditions with high yields.[3]

Overcoming Synthetic Challenges: A Practical Guide

The primary challenge in azetidine synthesis is overcoming the inherent ring strain. Careful selection of starting materials, reaction conditions, and protective group strategies is crucial for success. For intramolecular cyclizations, high dilution conditions can favor the desired cyclization over intermolecular polymerization. In cycloaddition reactions, the choice of catalyst and light source is critical for achieving high yields and stereoselectivity.

Part 3: Comprehensive Characterization of Azetidine Derivatives

The unambiguous characterization of novel azetidine-containing compounds is essential to confirm their structure and purity. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Identification

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the most powerful tool for the structural elucidation of azetidine derivatives.

  • ¹H NMR: The protons on the azetidine ring typically appear in the upfield region of the spectrum. The chemical shifts and coupling constants are highly dependent on the substitution pattern and the conformation of the ring. For a simple 3-hydroxy-1-phenylazetidine, one would expect to see multiplets for the CH₂ protons adjacent to the nitrogen and a multiplet for the CH proton at the 3-position. The protons on the phenyl group will appear in the aromatic region.

  • ¹³C NMR: The carbon atoms of the azetidine ring typically resonate in the range of 40-70 ppm. The C-N carbons are generally more deshielded than the C-C carbons.

Table 1: Predicted NMR Data for 3-hydroxy-1-phenylazetidine

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2/C4-H3.8 - 4.2 (m)55 - 60
C3-H4.5 - 4.8 (m)65 - 70
OHVariable-
Phenyl-H6.7 - 7.3 (m)115 - 150

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present in the molecule. Key vibrational frequencies to look for in a 3-hydroxyazetidine derivative include:

  • O-H stretch: A broad peak around 3200-3600 cm⁻¹

  • C-N stretch: A peak in the region of 1000-1250 cm⁻¹

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹

  • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹

3.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Electron ionization (EI) or electrospray ionization (ESI) are commonly used techniques.

Chromatographic Purification and Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for assessing the purity of synthesized azetidine compounds and for their purification. Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the progress of reactions.

X-ray Crystallography for Unambiguous Structure Elucidation

For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and stereochemistry.

Part 4: Azetidines in Drug Discovery and Development: Case Studies and Future Perspectives

The unique properties of the azetidine scaffold have made it an increasingly popular motif in drug discovery programs.

Azetidine-Containing Compounds as Therapeutic Agents

4.1.1. Anticancer Agents

Azetidine derivatives have been investigated as potent inhibitors of various cancer-related targets. For example, novel azetidine amides have been developed as small-molecule inhibitors of STAT3, a transcription factor implicated in many human cancers.[2][8]

4.1.2. Antibacterial Agents (β-Lactams and beyond)

The azetidin-2-one ring is the cornerstone of the β-lactam antibiotics, one of the most important classes of antibacterial agents.[6] Research is ongoing to develop new azetidine-containing compounds to combat the growing threat of antibiotic resistance.

4.1.3. CNS-Active Agents

The ability of the azetidine scaffold to impart favorable pharmacokinetic properties, such as blood-brain barrier permeability, has led to its exploration in the development of CNS-active drugs.

The Role of Azetidines as Bioisosteres

Azetidines can serve as bioisosteres for other cyclic amines, such as pyrrolidine and piperidine. This bioisosteric replacement can lead to improved potency, selectivity, and pharmacokinetic profiles.

Future Trends and Opportunities in Azetidine Chemistry

The development of new and more efficient synthetic methods for accessing functionalized azetidines will continue to be a major focus of research. The exploration of azetidines in new therapeutic areas and as probes for chemical biology is also expected to expand. Several azetidine-containing compounds are currently in clinical trials for a variety of indications, highlighting the ongoing importance of this scaffold in drug development.[1]

Part 5: Experimental Protocols

Protocol 1: Synthesis of a 1-Benzyl-3-hydroxyazetidine

This protocol is adapted from a patented procedure and describes the synthesis of 1-benzyl-3-hydroxyazetidine, a common intermediate in the preparation of more complex azetidine derivatives.

Step 1: Ring Opening of Epichlorohydrin

  • Dissolve benzylamine in 15 volumes of water in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 1.3 equivalents of epichlorohydrin to the reaction mixture while maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at 0-5 °C for 12 hours.

  • Monitor the reaction progress by GC or TLC until the starting materials are consumed.

  • Filter the reaction mixture and wash the filter cake twice with 2 volumes of water.

  • Wash the filter cake with a 1:20 mixture of ethyl acetate:petroleum ether.

  • Dry the resulting intermediate product.

Step 2: Cyclization to 1-Benzyl-3-hydroxyazetidine

  • The intermediate from Step 1 is then cyclized to form 1-benzyl-3-hydroxyazetidine.[9]

Note: The specific conditions for the cyclization step may vary and should be optimized.

Synthesis_Workflow cluster_step1 Step 1: Ring Opening cluster_step2 Step 2: Cyclization Benzylamine Benzylamine Intermediate Ring-Opened Intermediate Benzylamine->Intermediate H2O, 0-5°C, 12h Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Azetidine 1-Benzyl-3-hydroxyazetidine Intermediate->Azetidine Cyclization Conditions

Caption: Synthetic workflow for 1-benzyl-3-hydroxyazetidine.

Protocol 2: Characterization of the Synthesized Azetidine Derivative
  • NMR Spectroscopy:

    • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

  • IR Spectroscopy:

    • Obtain an IR spectrum of the purified product using a suitable method (e.g., KBr pellet, thin film).

    • Identify the characteristic vibrational frequencies corresponding to the functional groups present.

  • Mass Spectrometry:

    • Obtain a mass spectrum of the purified product using ESI or another appropriate ionization technique.

    • Determine the molecular weight and analyze the fragmentation pattern.

  • Purity Analysis:

    • Analyze the purified product by HPLC or GC to determine its purity.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment Purified_Compound Purified Azetidine Derivative NMR NMR (1H, 13C) Purified_Compound->NMR IR IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry Purified_Compound->MS HPLC_GC HPLC / GC Purified_Compound->HPLC_GC Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Structural Elucidation IR->Structural_Confirmation MS->Structural_Confirmation Purity_Confirmation Purity_Confirmation HPLC_GC->Purity_Confirmation Purity Determination

Caption: Workflow for the characterization of azetidine derivatives.

Part 6: References

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. PubMed Central. [Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. NIH. [Link]

  • 1H-and 13C-NMR chemical shifts for compound 7. ResearchGate. [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Examples of biologically active drug leads containing azetidine[³]. ResearchGate. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society - ACS Publications. [Link]

Sources

Foundational

A Strategic Guide to the Preliminary Toxicity Screening of 3-(Pentyloxy)azetidine

Introduction: De-risking Novel Azetidine Scaffolds in Early Drug Discovery The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a compelling scaffold in medicinal chemistry.[1][2] Its strained...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: De-risking Novel Azetidine Scaffolds in Early Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a compelling scaffold in medicinal chemistry.[1][2] Its strained ring system offers unique three-dimensional exit vectors compared to more common five- or six-membered rings, potentially enabling novel interactions with biological targets.[1][3] 3-(Pentyloxy)azetidine is a novel chemical entity (NCE) that leverages this scaffold, and like any NCE, its therapeutic potential must be weighed against its safety profile from the earliest stages of development. A robust, tiered, and hypothesis-driven preliminary toxicity screening is not merely a regulatory hurdle but a critical scientific endeavor to identify and mitigate potential liabilities, ensuring that only the most promising candidates advance.

This guide outlines a comprehensive strategy for the preliminary toxicity assessment of 3-(Pentyloxy)azetidine. Given the absence of specific toxicological data for this molecule, our approach is built upon established preclinical safety testing paradigms and informed by known toxicities of structurally related azetidine compounds.[4][5][6] The core hazards associated with the azetidine moiety itself, such as its potential corrosivity and classification as harmful if swallowed, provide a foundational layer of caution.[7][8][9] Furthermore, mechanistic insights from other azetidine derivatives—such as the misincorporation of L-azetidine-2-carboxylic acid into proteins in place of proline[10][11] and the unusual metabolic activation of azetidine rings via glutathione conjugation[12]—mandate a nuanced and scientifically rigorous investigation.

Our strategy is organized into a multi-tiered system, beginning with rapid in silico predictions and progressing through targeted in vitro assays before culminating in a preliminary in vivo assessment. This approach maximizes resource efficiency and adheres to the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing by building a weight-of-evidence case at each stage.

Tier 1: In Silico Assessment and Physicochemical Profiling

Expertise & Experience: Before committing to resource-intensive wet-lab experiments, we leverage the power of computational toxicology to forecast potential hazards.[13][14][15] This predictive step allows for early identification of structural alerts that may correlate with toxicological outcomes, guiding the focus and design of subsequent assays.

Authoritative Grounding: The use of validated Quantitative Structure-Activity Relationship (QSAR) models is a well-established practice for prioritizing chemicals for further testing and is recognized by regulatory bodies as a valuable data source in a weight-of-evidence approach.[16]

Experimental Protocol: Computational Toxicity and Physicochemical Prediction
  • Structural Alert Analysis: The chemical structure of 3-(Pentyloxy)azetidine is processed using multiple QSAR software platforms (e.g., DEREK Nexus®, TOPKAT) to screen for structural fragments known to be associated with toxicity.

  • Endpoint Prediction: Models are run to predict key toxicological endpoints, including:

    • Mutagenicity: Bacterial (Ames) mutagenicity prediction.

    • Carcinogenicity: Rodent carcinogenicity (male/female rat and mouse).

    • Skin Sensitization: Prediction of dermal sensitization potential.

    • hERG Inhibition: Prediction of potential cardiac toxicity.

  • Physicochemical Profiling: Key physicochemical properties are calculated or experimentally determined:

    • Aqueous Solubility: Determines bioavailability and suitability for in vitro assay conditions.

    • LogP/LogD: Predicts membrane permeability and potential for bioaccumulation.

    • pKa: Identifies ionizable groups that affect solubility and receptor interaction.

  • Data Interpretation: The outputs are analyzed to create a preliminary hazard profile. Positive findings do not disqualify the compound but rather trigger specific, confirmatory in vitro assays.

G cluster_0 Tier 1: In Silico & Physicochemical Triage NCE 3-(Pentyloxy)azetidine Structure QSAR QSAR Modeling (e.g., DEREK, TOPKAT) NCE->QSAR PhysChem Physicochemical Profiling (Solubility, LogP) NCE->PhysChem Profile Preliminary Hazard Profile QSAR->Profile PhysChem->Profile

Caption: Tier 1 Workflow: In Silico and Physicochemical Analysis.

Tier 2: In Vitro Toxicity Assessment

Expertise & Experience: This tier forms the cornerstone of the preliminary safety evaluation. By using cell-based assays, we can efficiently assess fundamental toxicological mechanisms—cytotoxicity and genotoxicity—and investigate specific hypotheses derived from the azetidine scaffold's known biology. Dose selection for these assays is critically informed by the solubility data obtained in Tier 1 to ensure that observed effects are not artifacts of compound precipitation.

Cytotoxicity Screening

Trustworthiness: The primary goal is to determine the concentration of 3-(Pentyloxy)azetidine that induces cell death. This establishes a dose-response relationship and calculates the IC50 (half-maximal inhibitory concentration), a critical parameter for designing all subsequent in vitro experiments. We employ a tetrazolium reduction assay, a robust and high-throughput method for quantifying metabolically active, viable cells.[17]

Experimental Protocol: XTT Cell Viability Assay

  • Cell Culture: A relevant human cell line, such as the liver-derived HepG2 cell line (to assess potential hepatotoxicity), is cultured in 96-well microplates until a confluent monolayer is formed.

  • Compound Preparation: 3-(Pentyloxy)azetidine is serially diluted in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM). A vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin) are included.

  • Cell Treatment: The existing medium is removed from the cells, which are then treated with the various concentrations of the test compound and controls. Plates are incubated for a standard period (e.g., 24 or 48 hours).

  • XTT Reagent Addition: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent, which is reduced by mitochondrial dehydrogenases in viable cells to a water-soluble orange formazan product, is added to each well.[18] The choice of XTT over MTT avoids a final solubilization step, simplifying the protocol and reducing potential errors.

  • Absorbance Measurement: After a 2-4 hour incubation with the reagent, the absorbance of the formazan product is measured spectrophotometrically (at ~450 nm).

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle control. The IC50 value is calculated by fitting the data to a four-parameter logistic curve. A reduction in cell viability below 70% is typically considered a cytotoxic effect.[18]

Data Presentation: Cytotoxicity Summary
Cell LineExposure Time (h)IC50 (µM) [95% CI]
HepG224[Calculated Value]
HepG248[Calculated Value]
HEK29324[Calculated Value]
Genotoxicity Assessment

Authoritative Grounding: A standard in vitro genotoxicity battery is required by regulatory agencies to identify compounds that may cause genetic damage, a key initiating event in carcinogenesis.[4][19] The battery typically includes a bacterial gene mutation assay and a mammalian cell assay to assess chromosomal damage.[20][21]

Experimental Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD 471)

  • Rationale: The Ames test is a widely used method to detect gene mutations (specifically point mutations) induced by a chemical.[20][22]

  • Methodology: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are exposed to 3-(Pentyloxy)azetidine at multiple concentrations. The assay is performed both with and without an exogenous metabolic activation system (a rat liver homogenate, or S9 mix). If the compound or its metabolites cause a mutation that reverts the bacteria to a histidine-independent state, colonies will grow on a histidine-deficient medium. A significant, dose-dependent increase in the number of revertant colonies compared to the vehicle control indicates a positive (mutagenic) result.

Experimental Protocol 2: In Vitro Micronucleus Assay (OECD 487)

  • Rationale: This assay detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss or gain).[19]

  • Methodology: A mammalian cell line (e.g., TK6 or Chinese Hamster Ovary cells) is treated with 3-(Pentyloxy)azetidine, with and without S9 metabolic activation. After treatment, the cells are cultured in the presence of cytochalasin B to block cytokinesis, resulting in binucleated cells. The cells are then harvested, fixed, and stained. The frequency of micronuclei (small, secondary nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis) in binucleated cells is scored. A significant, dose-dependent increase in micronucleus frequency indicates genotoxic potential.

G cluster_1 Tier 2.2: Genotoxicity Workflow TestArticle 3-(Pentyloxy)azetidine Ames Ames Test (OECD 471) - Point Mutations - With/Without S9 Mix TestArticle->Ames Micro Micronucleus Test (OECD 487) - Chromosomal Damage - With/Without S9 Mix TestArticle->Micro Result Genotoxicity Profile Ames->Result Micro->Result

Caption: Genotoxicity Assessment Workflow.

Mechanistic Assays: Probing Azetidine-Specific Liabilities

Expertise & Experience: Standard screening may not capture unique toxicities related to the azetidine scaffold. Based on published data for other azetidines, we propose two targeted mechanistic assays to proactively investigate potential liabilities.

Experimental Protocol 1: Proline Competition Assay

  • Rationale: The non-proteinogenic amino acid L-azetidine-2-carboxylic acid exerts toxicity by being misincorporated into proteins in place of L-proline, leading to protein misfolding and cell death.[10][11][23] This assay investigates whether 3-(Pentyloxy)azetidine shares this mechanism.

  • Methodology: The XTT cytotoxicity assay is repeated using a concentration of 3-(Pentyloxy)azetidine known to cause significant cell death (e.g., its IC75 or IC90). In parallel, cells are co-treated with the same concentration of the test compound plus a large excess of L-proline. If the presence of excess proline significantly "rescues" the cells and restores viability, it provides strong evidence for a proline-mimicking mechanism of toxicity.

Experimental Protocol 2: Glutathione (GSH) Conjugation Assay

  • Rationale: The metabolism of a complex azetidine-containing drug, AZD1979, was shown to involve direct, enzyme-catalyzed opening of the azetidine ring by glutathione, independent of cytochrome P450 enzymes.[12] This can be a detoxification pathway, but it could also generate reactive metabolites.

  • Methodology: 3-(Pentyloxy)azetidine is incubated with human liver S9 fractions in the presence of glutathione (GSH). Samples are taken over time and analyzed by liquid chromatography-mass spectrometry (LC-MS). The appearance of a new mass peak corresponding to the molecular weight of the parent compound plus that of glutathione would indicate the formation of a GSH conjugate, confirming this metabolic pathway is active for this molecule.

G cluster_2 Potential Azetidine-Specific Toxicity Pathways AZE 3-(Pentyloxy)azetidine Proline Proline Transporter AZE->Proline GST Glutathione S-Transferase (GST) AZE->GST Ribosome Ribosome Proline->Ribosome Misfolding Protein Misfolding & Aggregation Ribosome->Misfolding Apoptosis1 Apoptosis Misfolding->Apoptosis1 GSH GSH Conjugate GST->GSH Metabolite Reactive Metabolite? GSH->Metabolite Apoptosis2 Cell Stress/ Apoptosis Metabolite->Apoptosis2 G cluster_3 Tier 3: Acute Toxic Class Method Workflow (OECD 423) Start Start: 3 Female Rats Dose = X mg/kg Outcome Observe 14 Days Record Mortality Start->Outcome Stop Stop & Classify Hazard Outcome->Stop Outcome Clear LowerDose Next Step: Use Lower Dose Outcome->LowerDose 2-3 Deaths HigherDose Next Step: Use Higher Dose Outcome->HigherDose 0-1 Deaths LowerDose->Outcome HigherDose->Outcome

Caption: Decision Tree for the Acute Toxic Class Method.

Data Presentation: Summary of In Vivo Findings
Dose (mg/kg)nMortalityKey Clinical SignsBody Weight ChangeGross Necropsy Findings
30030/3[e.g., None Observed][e.g., +5%][e.g., No abnormal findings]
200031/3[e.g., Lethargy, piloerection][e.g., -8%][e.g., Gastric irritation]

Conclusion and Strategic Outlook

This tiered, integrated approach provides a robust framework for the preliminary toxicity screening of 3-(Pentyloxy)azetidine. By beginning with predictive in silico methods and progressing through targeted in vitro and limited in vivo studies, this strategy generates a comprehensive preliminary safety profile in a resource- and ethically-conscious manner. The data gathered—from IC50 values and genotoxicity flags to mechanistic insights and an acute in vivo toxicity classification—are essential for making a clear, data-driven "Go/No-Go" decision. This rigorous, science-first evaluation ensures that the unique chemical opportunities presented by the azetidine scaffold can be pursued with a confident understanding of the molecule's potential toxicological liabilities.

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  • Kim, E., et al. (2017). Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on β-amyloid-induced microglial activation. BMB Reports, 50(12), 634-639. [Link]

  • ResearchGate. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Retrieved February 4, 2026, from [Link]

  • Botham, P. A. (2004). Acute Systemic Toxicity. ILAR Journal, 45(1), 19-25. [Link]

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved February 4, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-(Pentyloxy)azetidine as a Strategic Building Block in Medicinal Chemistry

Executive Summary 3-(Pentyloxy)azetidine (CAS: 1309207-29-1, HCl salt) represents a specialized class of saturated heterocycles that combines the high metabolic stability and conformational rigidity of the azetidine ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Pentyloxy)azetidine (CAS: 1309207-29-1, HCl salt) represents a specialized class of saturated heterocycles that combines the high metabolic stability and conformational rigidity of the azetidine ring with a lipophilic pentyl ether side chain. Unlike typical azetidines used to lower LogP, this building block is strategically employed to probe hydrophobic pockets while minimizing total molecular weight (MW) and maintaining a specific basicity profile (pKa ~9.5–10.5).

This guide details the physicochemical rationale, synthesis protocols, and application workflows for integrating 3-(Pentyloxy)azetidine into lead optimization programs.

Physicochemical Profile & Strategic Utility[1]

Key Properties

The molecule serves as a "chimeric" building block: it possesses the polar, basic core of a small amine but the lipophilic tail of a fatty ether.

PropertyValue (Approx.)Significance
Molecular Weight 143.23 g/mol (Free base)Low MW allows for efficient Ligand Efficiency (LE).
Calculated LogP (cLogP) ~1.9 – 2.2Moderately lipophilic; balances the high polarity of the azetidine nitrogen.
pKa (Conjugate Acid) ~10.0Highly basic; likely protonated at physiological pH, aiding solubility.
Topological Polar Surface Area ~21 ŲLow TPSA suggests good membrane permeability potential.
Ring Strain ~26 kcal/molHigh strain makes the nitrogen less nucleophilic than pyrrolidine but highly reactive in ring-opening scenarios (if activated).
Strategic Application Logic

Why choose 3-(Pentyloxy)azetidine over 3-methoxypyrrolidine or 4-pentyloxypiperidine?

  • Metabolic Stability: The azetidine ring is generally more metabolically stable than pyrrolidine due to the difficulty of forming iminium ions in the strained 4-membered ring (Bredt’s rule constraints).

  • Conformational Control: The ether oxygen at the 3-position is held in a specific vector relative to the nitrogen, reducing the entropic penalty of binding compared to flexible linear amine ethers.

  • Space Filling: The pentyl chain allows the molecule to reach into deep lipophilic pockets (e.g., GPCR orthosteric sites) without the bulk of a piperidine or cyclohexane ring.

Synthesis & Preparation Protocols

While commercially available as the hydrochloride salt, in-house synthesis is often required for scale-up or analog generation.

Synthesis Pathway (Graphviz Visualization)

Synthesis_Pathway Start N-Boc-3-Hydroxyazetidine (Commercial) Intermediate N-Boc-3-(Pentyloxy)azetidine (Lipophilic Intermediate) Start->Intermediate Williamson Ether Synthesis Reagent1 Pentyl Bromide NaH, DMF, 0°C to RT Product 3-(Pentyloxy)azetidine (Salt Form) Intermediate->Product N-Boc Deprotection Reagent2 TFA/DCM or 4M HCl in Dioxane

Figure 1: Synthetic route from common precursor N-Boc-3-hydroxyazetidine.

Detailed Protocol: Williamson Ether Synthesis

Objective: Synthesis of tert-butyl 3-(pentyloxy)azetidine-1-carboxylate.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • N-Boc-3-hydroxyazetidine (1.0 eq, 10 mmol, 1.73 g)

    • Sodium Hydride (60% dispersion in oil) (1.5 eq, 15 mmol, 0.60 g)

    • 1-Bromopentane (1.2 eq, 12 mmol, 1.81 g)

    • Anhydrous DMF (30 mL)

  • Procedure:

    • Dissolve N-Boc-3-hydroxyazetidine in DMF and cool to 0°C in an ice bath.

    • Add NaH portion-wise over 10 minutes. (Caution: Hydrogen gas evolution). Stir for 30 minutes at 0°C to ensure alkoxide formation.

    • Add 1-Bromopentane dropwise via syringe.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup:

    • Quench carefully with saturated aqueous NH₄Cl (50 mL).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc, typically 10-20% EtOAc) yields the N-Boc protected ether as a colorless oil.

Detailed Protocol: Deprotection to HCl Salt

Objective: Isolation of 3-(pentyloxy)azetidine hydrochloride.

  • Procedure:

    • Dissolve the N-Boc intermediate (from 3.[1]2) in Dichloromethane (DCM) (5 mL/g).

    • Add 4M HCl in Dioxane (10 eq) at 0°C.

    • Stir at RT for 2–4 hours (Monitor by TLC for disappearance of starting material).

  • Isolation:

    • Concentrate the solvent in vacuo.

    • Triturate the resulting solid with Diethyl Ether or Hexanes to remove organic impurities.

    • Filter and dry under high vacuum to obtain the 3-(Pentyloxy)azetidine HCl salt as a white, hygroscopic solid.

Application Workflows in Drug Discovery[3][4][5]

Decision Logic: When to use this Building Block?

Decision_Tree Start Lead Optimization Need to modify amine side chain Q1 Is the target pocket hydrophobic? Start->Q1 Q2 Is metabolic stability a liability? Q1->Q2 Yes OptionB Use 3-Methoxyazetidine (Polar, small) Q1->OptionB No (Polar pocket) OptionA Use 3-(Pentyloxy)azetidine (High lipophilicity, low MW) Q2->OptionA Yes (Avoid oxidation) OptionC Use 4-Pentyloxypiperidine (Flexible, higher MW) Q2->OptionC No (Flexibility ok)

Figure 2: Decision matrix for selecting azetidine ethers in SAR studies.

Protocol: Reductive Amination (Coupling to Core Scaffold)

Context: Attaching 3-(pentyloxy)azetidine to an aldehyde-bearing core scaffold.

  • Reagents:

    • Aldehyde Core (1.0 eq)

    • 3-(Pentyloxy)azetidine HCl (1.2 eq)

    • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

    • DIPEA (2.0 eq, to neutralize the HCl salt)

    • DCM or DCE (Solvent)

  • Procedure:

    • Mix Aldehyde and Azetidine HCl in DCM. Add DIPEA and stir for 15 mins.

    • Add STAB in one portion.

    • Stir at RT for 4–12 hours.

    • Critical Note: Azetidines are nucleophilic but sterically less hindered than piperidines; reaction rates are generally fast.

  • Validation: LC-MS should show M+1 peak corresponding to the coupled product.

Protocol: SNAr Coupling

Context: Displacement of a heteroaryl chloride (e.g., 2-chloropyridine).

  • Conditions:

    • Solvent: DMSO or NMP (Polar aprotic is essential).

    • Base: K₂CO₃ or Cs₂CO₃ (2-3 eq).

    • Temperature: 80–100°C.

  • Observation: The azetidine nitrogen is highly nucleophilic due to ring strain (relief of eclipsing interactions upon pyramidalization is less energetic, but the lone pair is quite exposed). Reactions often proceed faster than with acyclic amines.

Safety & Handling

  • Corrosivity: As a secondary amine, the free base is likely corrosive to skin and eyes. Handle the HCl salt whenever possible to minimize vapor exposure.

  • Stability: Azetidines are stable to basic and neutral conditions but can undergo ring-opening polymerization (ROP) in the presence of strong Lewis acids or highly electrophilic alkylating agents if not carefully controlled.

  • Storage: Store the HCl salt in a desiccator at 2–8°C. It is hygroscopic.

References

  • Commercial Availability & Properties

    • 3-(Pentyloxy)azetidine hydrochloride. BLD Pharm Catalog. CAS: 1309207-29-1.[2] Link

    • 3-(Cyclopentyloxy)azetidine.[3] ChemScene Catalog. CAS: 1344282-98-9.[3] Link

  • Azetidine Synthesis & Utility

    • Lowe, G. (2010). Azetidines in Medicinal Chemistry. In Heterocycles in Medicinal Chemistry.
    • Duncton, M. A. J. (2010). Azetidines derivatives as novel gamma-aminobutyric acid uptake inhibitors. European Journal of Medicinal Chemistry. (Demonstrates utility of 3-substituted azetidines).

  • General Protocols for 3-Alkoxyazetidines

    • Organic Syntheses, Coll. Vol. 10, p.12 (2004). General methods for azetidine functionalization. Link

    • PubChem Compound Summary for Azetidine. Link

Sources

Application

Application Note: Protocol for N-Alkylation of 3-(Pentyloxy)azetidine

Executive Summary This technical guide outlines the optimized protocols for the N-alkylation of 3-(Pentyloxy)azetidine , a valuable lipophilic heterocyclic building block. While azetidines function as bioisosteres for pi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the optimized protocols for the N-alkylation of 3-(Pentyloxy)azetidine , a valuable lipophilic heterocyclic building block. While azetidines function as bioisosteres for piperidine or pyrrolidine, their high ring strain (~25 kcal/mol) requires specific handling to prevent inadvertent ring-opening or polymerization.

This guide presents two validated methodologies:

  • Reductive Amination (Method A): The preferred "soft" approach using Sodium Triacetoxyborohydride (STAB), offering high chemoselectivity and minimal risk of over-alkylation.

  • Nucleophilic Substitution (Method B): A direct alkylation method suitable for substrates lacking carbonyl functionality, optimized to suppress quaternization.

Chemical Analysis & Substrate Properties[1][2][3][4][5]

Before initiating synthesis, it is critical to understand the physicochemical behavior of the substrate.

PropertyValue / DescriptionImplication for Protocol
Structure 4-membered nitrogen heterocycle with 3-alkoxy ether.[1][2]High ring strain; susceptible to acid-catalyzed ring opening.
Basicity (

)
Estimated

(Conjugate Acid).
Moderately basic. Requires pH > 12 during workup to ensure extraction as a free base.
Lipophilicity Pentyloxy chain increases LogP significantly.The molecule is lipophilic. Extraction with DCM or MTBE is highly efficient; avoid ether if volatility is a concern.
Reactivity Nucleophilic Nitrogen (

).
Sterically less hindered than pyrrolidine, leading to faster reaction rates but higher risk of over-alkylation (quaternization).
Stability Warning

Acid Sensitivity: Unlike piperidines, azetidines can undergo ring-opening via nucleophilic attack at the


-carbon if the nitrogen is protonated (azetidinium ion) in the presence of strong nucleophiles (e.g., 

,

).
  • Avoid: Strong mineral acids (HCl, HBr) at high temperatures.

  • Preferred: Weak organic acids (AcOH) or buffered conditions.

Method Selection Guide

Use the following logic flow to select the appropriate alkylation strategy for your specific electrophile.

method_selection Start Target Electrophile Q1 Is the electrophile an Aldehyde or Ketone? Start->Q1 MethodA METHOD A: Reductive Amination (Recommended) Q1->MethodA Yes Q2 Is the electrophile an Alkyl Halide/Sulfonate? Q1->Q2 No MethodB METHOD B: Direct Alkylation (Use Caution) Q2->MethodB Yes Stop Consult Literature (e.g., Buchwald-Hartwig) Q2->Stop No (Aryl Halide)

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy.

Method A: Reductive Amination (Standard Protocol)

This protocol is based on the Abdel-Magid method [1], utilizing Sodium Triacetoxyborohydride (STAB). It is the industry standard for azetidines because the mild acidic conditions catalyze imine formation without triggering ring opening.

Reaction Mechanism

The reaction proceeds via the formation of an iminium ion intermediate, which is selectively reduced by the hydride source.

reaction_mechanism Substrate 3-(Pentyloxy)azetidine + Aldehyde (R-CHO) Intermediate Iminium Ion (Intermediate) Substrate->Intermediate Step1 AcOH (Cat.) DCE, RT Product N-Alkylated Azetidine Intermediate->Product Step2 NaBH(OAc)3 Selective Reduction

Figure 2: Mechanistic pathway for STAB-mediated reductive amination.

Materials
  • Substrate: 3-(Pentyloxy)azetidine (1.0 equiv)

  • Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure
  • Preparation:

    • Dissolve 3-(Pentyloxy)azetidine (1.0 equiv) in DCE (concentration ~0.1 M to 0.2 M).

    • Note: If the azetidine is supplied as a salt (HCl or TFA), add 1.0 equiv of Triethylamine (

      
      ) to freebase it before adding the aldehyde.
      
  • Imine Formation:

    • Add the Aldehyde/Ketone (1.1 equiv).

    • Add Acetic Acid (1.0 equiv).

    • Stir at Room Temperature (RT) for 15–30 minutes. Do not heat.

  • Reduction:

    • Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

    • Stir at RT under nitrogen atmosphere. Monitor by LCMS or TLC.

    • Timeframe: Aldehydes typically react in 1–4 hours; Ketones may require 12–24 hours.

  • Quench & Workup (Critical):

    • Quench the reaction by adding saturated aqueous

      
      .
      
    • pH Adjustment: Check the pH of the aqueous layer. It must be basic (pH > 10). If necessary, add small amounts of 1N NaOH.

    • Reasoning: The pentyloxy group makes the amine lipophilic, but if the pH is < 9, the azetidine will remain protonated in the water layer.

    • Extract with DCM (

      
      ).
      
    • Dry combined organics over

      
      , filter, and concentrate.
      

Method B: Direct Alkylation (Alternative)

Use this method only when the electrophile is an alkyl halide. The risk of quaternization (formation of the azetidinium salt) is higher here.

Materials
  • Substrate: 3-(Pentyloxy)azetidine (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X) (0.9 – 1.0 equiv) Use slight deficit to prevent over-alkylation.

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure
  • Dissolution:

    • Suspend

      
       in MeCN.
      
    • Add 3-(Pentyloxy)azetidine.

  • Addition:

    • Cool the mixture to 0°C (ice bath).

    • Add the Alkyl Halide dropwise.

    • Control: Slow addition minimizes the local concentration of electrophile, reducing the chance of the product reacting with a second equivalent of halide.

  • Reaction:

    • Allow to warm to RT.

    • Temperature Limit: Do not exceed 60°C. Higher temperatures increase the risk of ring opening via nucleophilic attack by the halide anion.

  • Workup:

    • Filter off inorganic solids.

    • Concentrate the filtrate.

    • Partition between Water/EtOAc.

Comparison of Methods

FeatureMethod A (Reductive Amination)Method B (Direct Alkylation)
Selectivity High (Mono-alkylation dominant)Moderate (Risk of Quaternization)
Reaction Conditions Mild (RT, weakly acidic)Basic, potential for heat
Ring Stability ExcellentGood (if T < 60°C)
Scope Aldehydes, KetonesPrimary/Secondary Alkyl Halides
Recommendation Primary Choice Secondary Choice

Troubleshooting & Quality Control

Common Issues
  • Low Yield (Method A): Often due to incomplete extraction. The 3-pentyloxy group adds lipophilicity, but the amine is still basic. Ensure aqueous layer pH > 12 during workup.

  • Ring Opening: Observed as a linear impurity in LCMS (M+18 or M+Cl). Caused by high heat or strong acids.

  • Over-Alkylation (Method B): If observing M + Alkyl mass, reduce the equivalents of alkyl halide to 0.85 – 0.9 and accept lower conversion to ensure purity.

Analytical Markers
  • 1H NMR:

    • The azetidine ring protons typically appear as multiplets around

      
       3.0 – 4.0 ppm.
      
    • Upon N-alkylation, the

      
      -protons (C2 and C4) usually shift upfield slightly compared to the free base/salt.
      
    • Diagnostic: Look for the symmetry of the azetidine ring protons. If the ring opens, this symmetry is lost, and distinct methylene signals appear.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[5]

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465.

  • Padwa, A. (2011). "Strain-Release Chemistry of Azetidines." Chemical Science. (General reference for ring strain properties).

  • PubChem Compound Summary. "Azetidine." National Center for Biotechnology Information.

Sources

Method

Application Notes and Protocols for Screening 3-(Pentyloxy)azetidine Libraries

Introduction: The Azetidine Scaffold as a Privileged Structure in Drug Discovery Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in modern medicinal chemistry.[1] Their inherent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold as a Privileged Structure in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in modern medicinal chemistry.[1] Their inherent ring strain and conformational rigidity impart favorable physicochemical and pharmacokinetic properties, such as enhanced metabolic stability, improved solubility, and a three-dimensional structure that can effectively probe biological space.[1] This has led to the incorporation of the azetidine scaffold into several FDA-approved drugs. The 3-substituted azetidine core, in particular, offers a versatile platform for chemical modification, allowing for the generation of diverse compound libraries with a wide range of potential biological activities. This guide focuses on libraries based on the 3-(pentyloxy)azetidine scaffold, providing a comprehensive framework for their screening and hit validation. The pentyloxy group provides a balance of lipophilicity and flexibility, making it an interesting starting point for exploring chemical space. Given the known broad-spectrum bioactivity of azetidine derivatives, a well-designed screening cascade is essential to unlock the therapeutic potential of these libraries.[2][3]

Strategic Design of a 3-(Pentyloxy)azetidine Library

The success of any screening campaign begins with a well-designed compound library. For 3-(pentyloxy)azetidine, a diversity-oriented synthesis (DOS) approach is recommended to maximize the exploration of chemical space.[4] This involves introducing a variety of substituents at key positions on the azetidine ring.

Key Diversification Points:

  • N-1 Position: The secondary amine of the azetidine ring is a prime location for introducing diversity. A wide range of commercially available building blocks can be used for N-alkylation or N-arylation, allowing for the modulation of properties such as polarity, basicity, and steric bulk.

  • C-2 and C-4 Positions: Functionalization at these positions can introduce additional stereocenters and vectors for exploring protein binding pockets.

  • Pentyloxy Chain: While the core of this library is the pentyloxy group, analogs with varied alkyl chain lengths and branching can also be included to fine-tune lipophilicity.

A target-focused library can also be designed if there is a specific biological target or family of targets of interest.[5] This would involve selecting substituents that are known to interact with the target class, for example, by incorporating motifs found in known kinase inhibitors if targeting the kinome.

A Multi-Tiered Screening Cascade for Hit Identification and Validation

A robust screening cascade is essential for efficiently identifying and validating promising hits from a large compound library. The proposed workflow is a multi-tiered approach, starting with a broad primary screen to identify active compounds, followed by increasingly specific secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and identify the molecular target.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Tertiary Screening & Target Deconvolution Primary_Screen High-Throughput Phenotypic Screen (e.g., Cell Viability Assay) Hit_Identification Hit Identification (Z-score > 2 or < -2) Primary_Screen->Hit_Identification Data Analysis Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay (e.g., Apoptosis Assay) Dose_Response->Orthogonal_Assay Target_Engagement Target Engagement Assay (e.g., CETSA) Orthogonal_Assay->Target_Engagement Target_ID Target Identification (e.g., Affinity Chromatography-MS) Target_Engagement->Target_ID Validated Hits Mechanism_Validation Mechanism of Action Validation (e.g., CRISPR Screening) Target_ID->Mechanism_Validation Lead_Optimization Lead Optimization Mechanism_Validation->Lead_Optimization Validated Target

Figure 1: A multi-tiered screening cascade for 3-(pentyloxy)azetidine libraries.

Tier 1: Primary High-Throughput Screening (HTS)

The initial screen should be a robust, cost-effective, and high-throughput assay that can identify compounds with a desired biological effect. A phenotypic screen is often a good starting point for novel compound libraries, as it does not require a known molecular target.[6]

Protocol 1: Luminescence-Based Cell Viability Assay

This assay is a common primary screen to identify compounds that affect cell proliferation or induce cytotoxicity. The CellTiter-Glo® assay is a popular choice due to its simplicity and sensitivity.[7]

  • Principle: This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells. A proprietary thermostable luciferase generates a stable luminescent signal that is proportional to the amount of ATP present.[3]

  • Materials:

    • Human cancer cell line (e.g., HeLa, A549)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • 384-well white, clear-bottom tissue culture plates

    • 3-(Pentyloxy)azetidine library compounds (10 mM in DMSO)

    • Positive control (e.g., Staurosporine, 10 µM)

    • Negative control (0.1% DMSO)

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer plate reader

  • Procedure:

    • Seed cells in 384-well plates at a density of 1,000-5,000 cells per well in 40 µL of culture medium.

    • Incubate plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

    • Add 100 nL of library compounds, positive control, or negative control to the appropriate wells using an automated liquid handler. The final compound concentration is typically 10 µM.

    • Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 40 µL of reconstituted CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis and Hit Identification:

    • Normalization: Raw luminescence data is normalized to the negative (0% inhibition) and positive (100% inhibition) controls.

    • Quality Control: The Z'-factor is calculated for each plate to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[8][9]

    • Hit Selection: A robust Z-score is calculated for each compound. Compounds with a Z-score greater than 2 or less than -2 are typically considered primary hits.[10]

ParameterFormulaInterpretation
Z'-factor 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|Assesses the separation between positive and negative controls.
Z-score (Value_compound - Mean_samples) / SD_samplesMeasures the number of standard deviations a compound's activity is from the mean of all samples.
Tier 2: Secondary Screening and Hit Validation

The goal of secondary screening is to confirm the activity of primary hits, eliminate false positives, and begin to characterize their biological effects.

Protocol 2: Dose-Response Confirmation and IC50 Determination

Primary hits are re-tested in a dose-response format to confirm their activity and determine their potency (IC50).

  • Procedure:

    • Prepare serial dilutions of the hit compounds (e.g., 8-point, 3-fold dilutions starting from 50 µM).

    • Perform the cell viability assay as described in Protocol 1 with the serially diluted compounds.

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 3: Orthogonal Assay

To ensure that the observed phenotype is not an artifact of the primary assay, an orthogonal assay with a different readout is employed. For hits from a cell viability screen, an assay that measures a specific cell death pathway, such as apoptosis, is a good choice.

  • Example Orthogonal Assay: Caspase-Glo® 3/7 Assay

    • Principle: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic caspase-3/7 substrate in a buffer system optimized for caspase activity. The cleavage of the substrate by caspases generates a luminescent signal.

    • Procedure: The protocol is similar to the CellTiter-Glo® assay, with the Caspase-Glo® 3/7 reagent added to treated cells.

Protocol 4: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful biophysical method to confirm that a compound directly binds to its target in a cellular environment.[11]

  • Principle: The binding of a ligand to a protein typically increases the protein's thermal stability. CETSA measures this change in thermal stability by heating cell lysates or intact cells treated with a compound to a range of temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot or an immunoassay like AlphaScreen®.[2][12]

  • Materials:

    • Cells expressing the putative target protein

    • Hit compound and vehicle control (DMSO)

    • Lysis buffer (e.g., PBS with protease inhibitors)

    • PCR tubes and a thermal cycler

    • Antibodies against the target protein and a loading control

    • Western blotting or AlphaScreen® reagents

  • Procedure (Isothermal Dose-Response Format):

    • Treat cells with a range of concentrations of the hit compound for 1-2 hours.

    • Harvest the cells and resuspend in lysis buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a specific temperature (predetermined from a melt curve) for 3 minutes, followed by cooling.[13]

    • Lyse the cells (if not already lysed) and centrifuge to pellet aggregated proteins.[13]

    • Collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the target protein in the supernatant using Western blot or AlphaScreen®.

  • Data Analysis: A shift in the thermal stability of the target protein in the presence of the compound confirms target engagement.

G cluster_0 CETSA Workflow cluster_1 Expected Outcome Cell_Treatment Treat cells with compound or vehicle (DMSO) Heating Heat cell lysate/intact cells at various temperatures Cell_Treatment->Heating Lysis_Centrifugation Lyse cells and centrifuge to pellet aggregated proteins Heating->Lysis_Centrifugation Supernatant_Collection Collect supernatant (soluble protein fraction) Lysis_Centrifugation->Supernatant_Collection Quantification Quantify target protein (Western Blot/AlphaScreen) Supernatant_Collection->Quantification No_Ligand No Ligand: Protein denatures at lower temp Quantification->No_Ligand With_Ligand With Ligand: Protein is stabilized and denatures at higher temp Quantification->With_Ligand

Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow.

Tier 3: Tertiary Screening and Target Deconvolution

For hits identified through phenotypic screens, the final and most challenging step is to identify their molecular target(s).

Protocol 5: Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

This is a classic and powerful method for identifying protein targets of small molecules.

  • Principle: The hit compound is immobilized on a solid support (e.g., agarose beads). A cell lysate is then passed over the affinity matrix, and proteins that bind to the compound are captured. After washing away non-specific binders, the bound proteins are eluted and identified by mass spectrometry.

  • Procedure:

    • Synthesize an analog of the hit compound with a linker for immobilization.

    • Couple the analog to activated beads.

    • Prepare a cell lysate.

    • Incubate the lysate with the affinity matrix.

    • Wash the matrix extensively to remove non-specifically bound proteins.

    • Elute the bound proteins, often by competing with an excess of the free compound.

    • Separate the eluted proteins by SDS-PAGE and identify them by in-gel digestion followed by LC-MS/MS.

Protocol 6: CRISPR-Cas9 Screening for Target Identification

Genetic screens using CRISPR-Cas9 technology can identify genes that, when knocked out, confer resistance or sensitivity to a compound, thereby pointing to the drug's target or pathway.[14]

  • Principle: A pooled library of guide RNAs (gRNAs) targeting all genes in the genome is introduced into cells. The cell population is then treated with the hit compound at a concentration that inhibits growth. Cells with gRNAs that knock out the drug's target or essential pathway components will be enriched in the surviving population. Deep sequencing of the gRNAs in the surviving cells reveals the identity of these genes.

  • Procedure:

    • Transduce Cas9-expressing cells with a genome-wide gRNA library.

    • Treat the cell population with the hit compound at a sublethal dose (e.g., IC20).

    • Culture the cells for several passages to allow for the enrichment of resistant clones.

    • Isolate genomic DNA from the surviving cells.

    • Amplify and sequence the gRNA-encoding regions.

    • Compare the gRNA abundance in the treated and untreated populations to identify enriched gRNAs, which correspond to potential drug targets.

Conclusion

The screening of 3-(pentyloxy)azetidine libraries holds significant promise for the discovery of novel therapeutic agents. The multi-tiered screening cascade outlined in this application note provides a systematic and robust framework for identifying and validating hits, elucidating their mechanism of action, and deconvoluting their molecular targets. By combining phenotypic screening with advanced biophysical and genetic techniques, researchers can efficiently navigate the complexities of drug discovery and unlock the full potential of this privileged chemical scaffold.

References

  • Kuroyanagi, J., et al. (2011). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 41(5), 1219-1228. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2014). Data analysis approaches in high throughput screening. SlideShare. [Link]

  • Gasteiger, E., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(15), e129. [Link]

  • Sittampalam, G. S., et al. (2012). High-Throughput Screening Data Analysis. Basicmedical Key. [Link]

  • Buchser, W., et al. (2012). Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging. Assay Guidance Manual. [Link]

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  • Dandapani, S., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. The Journal of Organic Chemistry, 77(19), 8496-8509. [Link]

  • Gilbert, L. A., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1395-1405. [Link]

  • Hansel, C. S., Yousefian, S., Klemm, A. H., & Carreras-Puigvert, J. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications. [Link]

  • Dandapani, S., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. [Link]

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  • Genedata. (n.d.). High-Throughput Screening. Genedata Screener. [Link]

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  • chem IT Services. (n.d.). HTS Data Analysis. chem IT Services. [Link]

  • Charles River. (n.d.). Hit Identification (Hit ID). Charles River. [Link]

  • OmicScouts. (n.d.). Thermal Proteome Profiling (TPP) Service. OmicScouts. [Link]

  • Dandapani, S., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. The Journal of Organic Chemistry, 77(19), 8496-8509. [Link]

  • Bray, M. A., et al. (2016). Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes. Nature Protocols, 11(9), 1757-1774. [Link]

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. Evotec. [Link]

  • Savitski, M. M., et al. (2018). Thermal proteome profiling (TPP) method can be performed in one of... ResearchGate. [Link]

  • Singh, U. P., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5642-5717. [Link]

  • Caicedo, J. C., et al. (2017). Chapter 5: Morphological Profiling in 2D High Content Screening Assays – Case Studies and Applications. Royal Society of Chemistry. [Link]

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Application

Application Note: A Robust Analytical Framework for 3-(Pentyloxy)azetidine using High-Performance Liquid Chromatography and Tandem Mass Spectrometry

Abstract This application note presents a comprehensive analytical strategy for the identification and quantification of 3-(Pentyloxy)azetidine, a heterocyclic compound of interest in pharmaceutical and chemical synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive analytical strategy for the identification and quantification of 3-(Pentyloxy)azetidine, a heterocyclic compound of interest in pharmaceutical and chemical synthesis. Due to its physicochemical properties—specifically its polarity, basicity, and lack of a strong UV chromophore—this analyte presents unique challenges for conventional chromatographic analysis. We provide detailed, validated protocols for two primary methodologies: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine purity assessment and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for robust quantification at low concentrations. The causality behind critical experimental choices, from mobile phase composition to mass spectrometry parameters, is thoroughly explained to provide researchers with a foundational understanding for method adaptation and troubleshooting.

Introduction and Analytical Rationale

Azetidines are four-membered nitrogen-containing heterocyclic compounds that are increasingly incorporated into drug candidates to improve properties like metabolic stability, solubility, and target binding affinity[1]. 3-(Pentyloxy)azetidine, as a substituted azetidine, represents a class of building blocks crucial for the synthesis of novel chemical entities[2][3]. The accurate and reliable analysis of such compounds is paramount for reaction monitoring, purity assessment, and quality control in drug development.

The primary analytical challenges associated with 3-(Pentyloxy)azetidine are:

  • Poor Retention: Its small size and polar nature make it difficult to retain on traditional reversed-phase C18 columns.

  • Low UV Absorbance: The molecule lacks a significant chromophore, resulting in poor sensitivity with UV-based detectors.

  • Peak Tailing: The basic azetidine nitrogen can interact with residual silanols on silica-based columns, leading to asymmetric peak shapes.

To address these challenges, we have developed methods that leverage specific chromatographic and detection principles. The HPLC-UV method is optimized for higher concentration samples where purity is the main concern, while the LC-MS/MS method provides the gold standard for selectivity and sensitivity, essential for trace-level quantification in complex matrices.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is critical for methodical and successful method development.

PropertyValueSource & Rationale
Chemical Formula C₈H₁₇NOCalculated
Molecular Weight 143.23 g/mol Calculated
Exact Mass 143.1310 uCalculated
Boiling Point (Predicted) ~180-200 °CEstimated based on similar structures. The parent azetidine boils at 61-62 °C[4].
pKa (Predicted) 10.5 - 11.5The parent azetidine has a pKa of 11.29 for its conjugate acid[4]. The ether linkage has a minimal electronic effect.
Predicted LogP 1.5 - 2.0Calculated; indicates moderate lipophilicity but the polar amine group dominates retention behavior.
Key Structural Features Secondary amine (basic), Ether linkageThe basic nitrogen is the primary site for protonation in LC-MS and the cause of potential peak tailing in HPLC.

HPLC-UV Method for Purity Analysis

This method is designed for routine analysis where analyte concentrations are sufficient for UV detection. The core principle is to suppress the secondary interactions of the basic amine and achieve adequate retention on a standard reversed-phase column.

Causality of Methodological Choices
  • Column Selection: A modern, end-capped C18 column is chosen to minimize the availability of free silanol groups, which are a primary cause of peak tailing for basic compounds.

  • Mobile Phase: An acidic mobile phase (pH ~2.7 using formic acid) is employed. At this pH, the azetidine nitrogen (pKa ~11) is fully protonated to its conjugate acid form (R₂NH₂⁺). This single, stable ionic state prevents peak distortion and improves chromatographic consistency. Formic acid is also an excellent modifier for subsequent mass spectrometry analysis.

  • UV Detection: Detection is set at a low wavelength (210 nm) to capture the n→σ* electronic transitions of the amine and ether functional groups, as no strong chromophore is present[1]. This provides a universal, albeit less sensitive, detection approach.

Experimental Protocol: HPLC-UV
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Sample Preparation: Accurately weigh and dissolve the 3-(Pentyloxy)azetidine standard or sample in Methanol:Water (50:50, v/v) to a final concentration of ~0.5 mg/mL. Vortex to ensure complete dissolution.

  • Chromatographic Conditions:

ParameterCondition
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes; hold at 95% B for 2 minutes; return to 5% B over 0.5 minutes; hold for 2.5 minutes for equilibration.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
UV Detection 210 nm
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Methanol:Water (50:50) Sample->Dissolve Vortex Vortex & Filter Dissolve->Vortex Autosampler Inject 5 µL Vortex->Autosampler Column C18 Column (35 °C) Autosampler->Column Pump Gradient Pump (1.0 mL/min) Pump->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Report Calculate Purity (%) Integration->Report LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Quantification Sample Prepare Sample (e.g., Dilution) LC UPLC Separation (C18 Column) Sample->LC Standards Prepare Calibration Curve Standards Standards->LC ESI ESI Source ([M+H]⁺ = 144.1) LC->ESI Q1 Q1: Isolate Precursor Ion ESI->Q1 Q2 Q2: Fragment Ion (Collision Cell) Q1->Q2 Q3 Q3: Isolate Product Ions (88.1, 58.1) Q2->Q3 Detector Detector Q3->Detector MRM_Chrom Generate MRM Chromatogram Detector->MRM_Chrom Cal_Curve Build Calibration Curve (Peak Area vs. Conc.) MRM_Chrom->Cal_Curve Quantify Calculate Sample Concentration Cal_Curve->Quantify

Caption: LC-MS/MS workflow for quantification of 3-(Pentyloxy)azetidine.

Protocol for Method Validation (Summary)

To ensure the trustworthiness and reliability of the LC-MS/MS method for its intended purpose, a validation should be performed according to established guidelines (e.g., ICH M10 for Bioanalytical Method Validation). Key parameters to assess include:

  • Selectivity: Analyze blank matrix samples to ensure no endogenous interferences are present at the retention time of the analyte.

  • Linearity and Range: Analyze calibration standards at a minimum of six concentration levels. The calibration curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate (n≥5) on multiple days. Accuracy should be within ±15% of the nominal value, and precision (RSD) should be ≤15%.

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Stability: Assess the stability of the analyte in the sample matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).

Conclusion

This application note provides two robust and reliable methods for the analysis of 3-(Pentyloxy)azetidine. The HPLC-UV method serves as a straightforward approach for purity assessment in routine synthesis and quality control environments. For applications requiring high sensitivity and selectivity, such as pharmacokinetic studies or trace impurity analysis, the detailed LC-MS/MS protocol offers a superior solution. The foundational principles and step-by-step instructions herein equip researchers and drug development professionals with the necessary tools to accurately characterize this important chemical building block.

References

  • SciELO. (n.d.). Dereplication of Sclerotiorin-Like Azaphilones Produced by Penicillium meliponae Using LC-MS/MS Analysis and Molecular Networking.
  • PubMed Central. (2023, August 23). HPLC Analysis and In Vitro and In Silico Evaluation of the Biological Activity of Polyphenolic Components Separated with Solvents of Various Polarities from Helichrysum italicum.
  • PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • ACS Publications. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | The Journal of Organic Chemistry.
  • PubChem - NIH. (n.d.). Azetidine | C3H7N | CID 10422.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • ResearchGate. (2025, August 10). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • RSC Publishing. (2021, July 6). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.
  • Chemistry LibreTexts. (2022, September 24). 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments.
  • CORESTA. (n.d.). Determination of selected N-Nitrosoamino acids in smokeless tobacco products.
  • Wikipedia. (n.d.). Azetidine.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • University of Birmingham. (2013, April). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • Spectroscopy Online. (2026, February 2). Spectroscopic Identification of Nitrogen- and Oxygen-Rich Polymeric Organics in Asteroid Bennu Regolith.
  • PubMed Central. (n.d.). LC–MS-Based Qualitative Analysis and Pharmacokinetic Integration Network Pharmacology Strategy Reveals the Mechanism of Phlomis brevidentata H.W.Li Treatment of Pneumonia.
  • ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7).
  • ResearchGate. (2025, August 7). Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
  • PMC. (2022, September 5). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples.
  • Whitman People. (n.d.). GCMS Section 6.15.
  • PMC - NIH. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • PubMed. (2012, August 21). A new, direct analytical method using LC-MS/MS for fatty acid esters of 3-chloro-1,2-propanediol (3-MCPD esters) in edible oils.
  • Muthanna Journal of Pure Science. (2020, October 14). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine.
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Method

Application of 3-(Pentyloxy)azetidine in developing kinase inhibitors

Application Note: 3-(Pentyloxy)azetidine in Kinase Inhibitor Design Part 1: Abstract & Strategic Rationale 3-(Pentyloxy)azetidine represents a specialized "hydrophobic probe" fragment used in the optimization of kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(Pentyloxy)azetidine in Kinase Inhibitor Design

Part 1: Abstract & Strategic Rationale

3-(Pentyloxy)azetidine represents a specialized "hydrophobic probe" fragment used in the optimization of kinase inhibitors. Unlike simple alkyl chains, this moiety combines a rigid, low-molecular-weight sp³ spacer (the azetidine ring) with a flexible, lipophilic tail (the pentyloxy group).

In modern kinase drug discovery, this fragment is primarily applied to:

  • Probe Solvent-Front Depth: The 5-carbon chain is often the "tipping point" in Structure-Activity Relationship (SAR) studies, determining the maximum depth of hydrophobic pockets adjacent to the ATP-binding site.

  • Modulate Selectivity (Steric Exclusion): As evidenced in GAK (Cyclin G Associated Kinase) inhibitor studies, the pentyloxy group can be used to intentionally clash with restricted pockets in off-target kinases, thereby improving selectivity for targets with larger solvent-exposed regions (e.g., certain tyrosine kinases like ITK or MER).

  • Optimize Physicochemical Properties: The azetidine ring lowers lipophilicity (LogP) and improves metabolic stability compared to larger rings like piperidine, while the ether linkage reduces the electron density of the core scaffold.

Part 2: Chemical Synthesis & Functionalization Protocol

This protocol details the preparation of the 3-(Pentyloxy)azetidine building block and its subsequent coupling to a heteroaromatic kinase core (e.g., a chloropyrimidine hinge binder).

A. Synthesis of 3-(Pentyloxy)azetidine Hydrochloride

Reagents Required:

  • N-Boc-3-hydroxyazetidine (CAS: 141699-55-0)

  • 1-Bromopentane

  • Sodium Hydride (NaH, 60% dispersion in oil)

  • Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA) or HCl/Dioxane

Step-by-Step Methodology:

  • Activation:

    • In a flame-dried round-bottom flask under N₂ atmosphere, dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Cool to 0°C in an ice bath.

    • Add NaH (1.2 eq) portion-wise over 15 minutes. Allow the mixture to stir at 0°C for 30 minutes until gas evolution ceases (formation of the alkoxide).

  • Alkylation (Williamson Ether Synthesis):

    • Add 1-Bromopentane (1.2 eq) dropwise via syringe.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (stain with KMnO₄) or LC-MS (loss of starting material peak).

  • Work-up & Purification:

    • Quench carefully with saturated aqueous NH₄Cl.

    • Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the intermediate (tert-butyl 3-(pentyloxy)azetidine-1-carboxylate) via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Deprotection:

    • Dissolve the purified intermediate in DCM (0.1 M).

    • Add TFA (10 eq) or 4M HCl in Dioxane. Stir at room temperature for 2–4 hours.

    • Concentrate to dryness. If using TFA, co-evaporate with toluene (3x) to remove residual acid.

    • Yield: The resulting 3-(Pentyloxy)azetidine salt is a hygroscopic solid/oil, ready for coupling.

B. Coupling to Kinase Core (SɴAr Reaction)

Context: Attaching the fragment to a 4-chloropyrimidine or 6-chloroquinazoline scaffold (common hinge-binding motifs).

  • Reaction Setup:

    • Dissolve the heteroaryl chloride (1.0 eq) and 3-(Pentyloxy)azetidine salt (1.2 eq) in DMSO or NMP.

    • Add a base: DIPEA (3.0 eq) or K₂CO₃ (2.0 eq).

  • Conditions:

    • Heat to 80–100°C for 4–12 hours.

    • Note: The azetidine nitrogen is a potent nucleophile; reaction rates are generally faster than with acyclic amines.

  • Isolation:

    • Dilute with water, extract with EtOAc, and purify via preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).

Part 3: Experimental Workflow Visualization

The following diagram illustrates the synthesis and the logical decision tree for using this fragment in drug design.

G cluster_logic SAR Decision Logic Start N-Boc-3-Hydroxyazetidine Step1 Alkylation (NaH, 1-Bromopentane) Start->Step1 Inter Intermediate: N-Boc-3-(Pentyloxy)azetidine Step1->Inter Step2 Deprotection (TFA or HCl) Inter->Step2 Product 3-(Pentyloxy)azetidine (Salt Form) Step2->Product Coupling SnAr Coupling (Kinase Core-Cl) Product->Coupling + Base, Heat Final Kinase Inhibitor Candidate Coupling->Final Logic1 Probe Hydrophobic Depth Final->Logic1 Logic2 Check Selectivity (Steric Clash?) Logic1->Logic2 If Potent

Caption: Synthetic route for 3-(Pentyloxy)azetidine and its integration into kinase inhibitor scaffolds, including SAR decision checkpoints.

Part 4: Biochemical & Cellular Assay Protocols

To validate the utility of the 3-(Pentyloxy)azetidine moiety, compare it against shorter chain analogs (ethoxy/propoxy) to establish a "Hydrophobic Ruler" effect.

Protocol A: ADP-Glo™ Kinase Assay (Biochemical Potency)

Purpose: Determine IC₅₀ and assess if the pentyl chain fits the binding pocket.

  • Preparation: Dilute the inhibitor (10 mM DMSO stock) in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare a 10-point serial dilution (e.g., 10 µM to 0.5 nM).

  • Enzyme Reaction:

    • Add 2 µL of Inhibitor to 384-well white plate.

    • Add 2 µL of Kinase (e.g., ITK, EGFR, or GAK) at optimized concentration (approx. 1–5 nM). Incubate 10 min.

    • Add 1 µL of ATP/Substrate mix (ATP at K_m_app).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Read luminescence on a plate reader (e.g., EnVision). Plot RLU vs. log[Inhibitor] to calculate IC₅₀.

Protocol B: NanoBRET™ Target Engagement (Cellular Permeability)

Purpose: Confirm the lipophilic pentyl chain allows the compound to penetrate the cell membrane and bind the kinase in a live cell.

  • Transfection: Transfect HEK293 cells with the Kinase-NanoLuc® fusion vector. Plating density: 2x10⁵ cells/mL.

  • Tracer Addition: Add a cell-permeable fluorescent tracer (specific to the ATP pocket) at a concentration near its K_d.

  • Treatment: Treat cells with the 3-(Pentyloxy)azetidine derivative (serial dilution) for 2 hours.

  • Measurement: The inhibitor competes with the tracer. Loss of BRET signal (Energy transfer from NanoLuc to Tracer) indicates target engagement.

    • Interpretation: If the biochemical IC₅₀ is low (potent) but NanoBRET IC₅₀ is high, the compound may have poor permeability despite the lipophilic pentyl group (check solubility).

Part 5: Medicinal Chemistry Insights & Data Interpretation

The following table summarizes expected SAR trends when deploying the 3-(Pentyloxy)azetidine moiety.

FeatureObservationMechanistic Explanation
Potency (On-Target) High (if pocket accommodates)The pentyl chain occupies the "Solvent Front" or "Gatekeeper" hydrophobic pocket, displacing water and increasing entropy-driven binding.
Selectivity (Off-Target) Improved Many kinases (e.g., GAK, some MAPKs) have restricted pockets that cannot accommodate a 5-carbon linear chain. The pentyl group acts as a "steric bumper."
Metabolic Stability Moderate/High The ether linkage is generally stable. The azetidine ring is less prone to oxidative metabolism than pyrrolidine or piperidine rings.
Solubility Decreased The pentyl chain adds significant lipophilicity (+LogP). May require solubilizing groups (e.g., morpholine, piperazine) elsewhere on the scaffold.

Critical Reference Point: In studies of GAK (Cyclin G Associated Kinase) inhibitors, extending an alkoxy chain from n-butoxy (4 carbons) to n-pentyloxy (5 carbons) resulted in a complete loss of affinity [1]. This demonstrates the "digital" nature of this probe: it sharply defines the spatial limit of the binding pocket. Conversely, in TLR7 agonists/kinase modulators , the (S)-2-pentyloxy group was found to enhance potency by filling a specific hydrophobic cleft [2].

References

  • Kovackova, S. et al. "Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity." Journal of Medicinal Chemistry (2015).

  • Biggadike, K. et al. "Discovery of 6-Amino-2-{[(1S)-1-methylbutyl]oxy}-9-[5-(1-piperidinyl)pentyl]-7,9-dihydro-8H-purin-8-one (GSK2245035), a Highly Potent and Selective Intranasal Toll-Like Receptor 7 Agonist." Journal of Medicinal Chemistry (2016).

  • Lowe, J. T. et al. "Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries." Journal of Organic Chemistry (2012).

Application

Application Notes &amp; Protocols: Synthetic Strategies for Diversifying the 3-(Pentyloxy)azetidine Scaffold

Abstract The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates.[1][2] As a saturated four-membered heterocycle, it se...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates.[1][2] As a saturated four-membered heterocycle, it serves as a versatile bioisostere for various functional groups, enhancing properties such as metabolic stability, aqueous solubility, and cell permeability. The 3-(pentyloxy)azetidine scaffold, in particular, offers a valuable starting point for generating diverse chemical libraries. The pentyloxy group provides a lipophilic handle, while the azetidine ring presents multiple reaction sites for strategic functionalization. This guide provides an in-depth exploration of robust synthetic strategies to diversify this scaffold, focusing on N-functionalization, direct C-H functionalization, and strain-driven ring-opening reactions. Each section elucidates the underlying chemical principles and provides detailed, field-proven protocols for researchers in drug discovery and development.

Introduction: The Strategic Value of the 3-(Pentyloxy)azetidine Scaffold

The azetidine ring's inherent strain of approximately 25.4 kcal/mol makes it more stable and easier to handle than its aziridine counterpart, yet reactive enough for unique chemical transformations under specific conditions.[1] This balance of stability and reactivity is key to its utility.[1] The introduction of a 3-pentyloxy substituent provides a specific vector for modulating lipophilicity and exploring interactions within protein binding pockets.

The diversification of this core structure is paramount for structure-activity relationship (SAR) studies. The strategies outlined herein are designed to be modular, allowing for the systematic modification of the scaffold at three key positions:

  • The Nitrogen Atom (N1): The secondary amine is a prime handle for introducing a wide array of substituents.

  • The Ring Carbon Atoms (C2/C4): Direct functionalization of the ring's C-H bonds offers an efficient path to novel analogs.

  • The C-N Bonds: Strain-release ring-opening provides access to acyclic γ-amino alcohol derivatives, significantly expanding the accessible chemical space.

The foundational starting material, 3-(pentyloxy)azetidine, can be readily prepared from commercially available 3-hydroxyazetidine hydrochloride via a standard Williamson ether synthesis.

Protocol 1.1: Synthesis of 3-(Pentyloxy)azetidine
  • Reagents & Equipment: 3-hydroxyazetidine hydrochloride, 1-bromopentane, sodium hydride (60% dispersion in mineral oil), anhydrous N,N-dimethylformamide (DMF), diethyl ether, saturated aqueous sodium bicarbonate, brine, magnesium sulfate, round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath.

  • Procedure: a. To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add 3-hydroxyazetidine hydrochloride (1.0 eq.) portion-wise. b. Allow the mixture to warm to room temperature and stir for 1 hour. c. Cool the reaction mixture back to 0 °C and add 1-bromopentane (1.2 eq.) dropwise. d. Let the reaction warm to room temperature and stir for 16 hours. e. Quench the reaction by the slow addition of water at 0 °C. f. Extract the aqueous layer with diethyl ether (3x). g. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. h. Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the title compound.

Strategy 1: N-Functionalization of the Azetidine Core

The nucleophilic nitrogen atom is the most accessible site for diversification. A plethora of well-established reactions can be employed to append a wide range of functional groups, directly impacting the molecule's basicity, polarity, and steric profile.

N-Arylation via Buchwald-Hartwig Cross-Coupling

Causality: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are essential to facilitate the reductive elimination step, which is often the rate-limiting step in C-N bond formation. The base is required to deprotonate the azetidine nitrogen, forming the active nucleophile.

G cluster_workflow Workflow: N-Arylation start 3-(Pentyloxy)azetidine + Aryl Halide reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) start->reagents Combine reaction Heat (e.g., 100 °C) reagents->reaction workup Aqueous Workup & Purification reaction->workup product N-Aryl-3-(pentyloxy)azetidine workup->product

Caption: Buchwald-Hartwig N-Arylation Workflow.

Protocol 2.1: Palladium-Catalyzed N-Arylation
  • Reagents & Equipment: 3-(pentyloxy)azetidine, aryl bromide, Pd₂(dba)₃, Xantphos, cesium carbonate (Cs₂CO₃), anhydrous toluene, Schlenk tube or microwave vial, nitrogen/argon source.

  • Procedure (Inert Atmosphere): a. To a Schlenk tube, add 3-(pentyloxy)azetidine (1.2 eq.), aryl bromide (1.0 eq.), Cs₂CO₃ (1.5 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.). b. Evacuate and backfill the tube with nitrogen or argon three times. c. Add anhydrous toluene via syringe. d. Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS. e. Cool the reaction to room temperature and dilute with ethyl acetate. f. Filter the mixture through a pad of Celite®, washing with ethyl acetate. g. Concentrate the filtrate and purify the residue by flash column chromatography (silica gel) to obtain the N-arylated product.

Aryl Halide (R-X)Catalyst/LigandBaseTemp (°C)Typical Yield (%)
4-BromotoluenePd₂(dba)₃ / XantphosCs₂CO₃10085-95
2-ChloropyridinePd(OAc)₂ / RuPhosK₃PO₄11070-85
4-BromoanisolePd₂(dba)₃ / XantphosCs₂CO₃10088-96
1-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ / XantphosCs₂CO₃10075-90

Strategy 2: Directed C-H Functionalization

Directly modifying the C-H bonds of the azetidine ring is a highly atom-economical strategy to introduce complexity. This approach often requires a directing group attached to the nitrogen to achieve regioselectivity and facilitate the C-H activation step.

Palladium-Catalyzed C(sp³)-H Arylation

Causality: This transformation relies on a directing group (DG), such as picolinamide, attached to the azetidine nitrogen.[3] The DG coordinates to the palladium catalyst, bringing it into close proximity to the C2 and C4 C-H bonds. This forms a palladacycle intermediate, which then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the C-C bond and regenerate the catalyst. The use of a silver salt (e.g., AgOAc) is often crucial as an oxidant and halide scavenger.[3]

G cluster_workflow Workflow: C-H Arylation start N-Picolinoyl-3-(pentyloxy)azetidine reagents Aryl Iodide Pd(OAc)₂ AgOAc / Base Solvent start->reagents Combine reaction Heat (e.g., 120 °C) reagents->reaction deprotection Cleavage of Directing Group reaction->deprotection product 2-Aryl-3-(pentyloxy)azetidine deprotection->product

Caption: Directed C-H Arylation Workflow.

Protocol 3.1: Directed C4-Arylation

Note: This protocol requires the initial acylation of 3-(pentyloxy)azetidine with picolinic acid to install the directing group.

  • Reagents & Equipment: N-picolinoyl-3-(pentyloxy)azetidine, aryl iodide, palladium(II) acetate (Pd(OAc)₂), silver acetate (AgOAc), K₂CO₃, 1,2-dichloroethane (DCE).

  • Procedure: a. In a sealed tube, combine N-picolinoyl-3-(pentyloxy)azetidine (1.0 eq.), aryl iodide (2.0 eq.), Pd(OAc)₂ (0.1 eq.), AgOAc (2.0 eq.), and K₂CO₃ (2.0 eq.). b. Add anhydrous DCE. c. Seal the tube and heat to 120 °C for 24 hours. d. Cool the reaction mixture and dilute with dichloromethane (DCM). e. Filter through Celite® and concentrate the filtrate. f. Purify by flash column chromatography to isolate the C4-arylated product. g. The picolinamide directing group can be subsequently cleaved under basic or acidic hydrolysis conditions to reveal the free secondary amine.

Aryl IodideOxidantBaseTemp (°C)Typical Yield (%)
IodobenzeneAgOAcK₂CO₃12060-75
4-IodotolueneAgOAcK₂CO₃12065-80
Methyl 4-iodobenzoateAg₂CO₃K₂CO₃12050-65

Strategy 3: Strain-Release Ring-Opening Reactions

The inherent ring strain of the azetidine core can be harnessed to drive ring-opening reactions, providing access to valuable γ-substituted aminopropanol derivatives.[1][4] These reactions typically require activation of the azetidine nitrogen to enhance the electrophilicity of the ring carbons.

Acid-Promoted Ring-Opening with Nucleophiles

Causality: N-activation, for example by converting the amine to a sulfonamide (e.g., N-tosyl), withdraws electron density from the ring, making the ring carbons more susceptible to nucleophilic attack.[5] In the presence of a Lewis or Brønsted acid, the azetidine nitrogen is protonated or coordinated, further activating the ring. A nucleophile can then attack one of the methylene carbons (C2/C4) in an Sₙ2-type reaction, leading to cleavage of the C-N bond and relieving the ring strain.[5][6]

G cluster_workflow Workflow: Ring-Opening start N-Tosyl-3-(pentyloxy)azetidine reagents Nucleophile (e.g., NaI, KCN) Lewis/Brønsted Acid (optional) Solvent (e.g., Acetonitrile) start->reagents Combine reaction Heat reagents->reaction product Acyclic γ-Substituted Aminopropanol Derivative reaction->product

Caption: Strain-Release Ring-Opening Workflow.

Protocol 4.1: Nucleophilic Ring-Opening of N-Tosyl-3-(pentyloxy)azetidine

Note: Requires initial tosylation of 3-(pentyloxy)azetidine.

  • Reagents & Equipment: N-Tosyl-3-(pentyloxy)azetidine, sodium iodide (NaI), anhydrous acetonitrile, round-bottom flask, reflux condenser.

  • Procedure: a. Dissolve N-Tosyl-3-(pentyloxy)azetidine (1.0 eq.) in anhydrous acetonitrile. b. Add sodium iodide (3.0 eq.). c. Heat the mixture to reflux (approx. 82 °C) and stir for 12 hours. d. Monitor the reaction for the consumption of starting material by TLC. e. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. f. Partition the residue between water and ethyl acetate. g. Separate the layers and extract the aqueous phase with ethyl acetate (2x). h. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. i. Purify the crude product by flash column chromatography to yield N-(3-iodo-2-(pentyloxy)propyl)-4-methylbenzenesulfonamide.

Nucleophile SourceSolventConditionsProduct Type
NaIAcetonitrileReflux, 12hγ-Iodo amine
KCN / 18-crown-6Acetonitrile60 °C, 24hγ-Cyano amine
Thiophenol / K₂CO₃DMF80 °C, 8hγ-Thioether amine
Methanol / H₂SO₄ (cat.)MethanolReflux, 18hγ-Methoxy amine

Conclusion

The 3-(pentyloxy)azetidine scaffold is a highly tractable platform for generating chemical diversity in drug discovery programs. The three core strategies presented—N-functionalization, C-H functionalization, and strain-release ring-opening—provide a comprehensive toolkit for systematically exploring the chemical space around this valuable core. By understanding the causality behind each transformation and utilizing the detailed protocols, researchers can efficiently synthesize novel libraries of compounds for biological evaluation, accelerating the journey from hit identification to lead optimization.

References

  • Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents. 7

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. 8

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

  • CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride. CymitQuimica. 9

  • Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Baxendale Group - Durham University.

  • 3-Hydroxyazetidine hydrochloride synthesis. ChemicalBook. 10

  • Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. 11

  • Efficient Synthesis of Azetidine Through N-Trityl- or N- Dimethoxytritylazetidines Starting from 3-Amino-1-propanol or 3- Halopropylamine Hydrohalides. ResearchGate. 12

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. 13

  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. PMC - NCBI. 3

  • A. General synthetic route for accessing azetidines via intermolecular... ResearchGate. 14

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. 15

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. ACS Publications. 6

  • Regioselective ring opening reactions of azetidines. ResearchGate. 4

  • Azetidine synthesis. Organic Chemistry Portal. 16

  • REVIEW Organic & Biomolecular Chemistry. Royal Society of Chemistry. 5

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications. 2

Sources

Method

Application Notes and Protocols: Cell-Based Assays for Evaluating 3-(Pentyloxy)azetidine Analogs

Introduction The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in modern medicinal chemistry.[1][2] Its inherent ring strain and conformational rigidity provide a unique t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in modern medicinal chemistry.[1][2] Its inherent ring strain and conformational rigidity provide a unique three-dimensional geometry that can enhance pharmacological properties such as metabolic stability, solubility, and receptor affinity.[1][3] Natural and synthetic azetidine derivatives have shown a wide range of pharmacological activities, including potent and selective modulation of G protein-coupled receptors (GPCRs), making them highly attractive for drug discovery programs targeting CNS disorders, inflammatory diseases, and more.[3][4]

This guide focuses on 3-(Pentyloxy)azetidine analogs, a novel chemical series with therapeutic potential. Based on structural similarities to known neuroactive compounds, we hypothesize that these analogs are likely to target muscarinic acetylcholine receptors (mAChRs).[3][5] The mAChR family, consisting of five subtypes (M1-M5), are GPCRs that mediate a wide array of physiological functions and are implicated in diseases like Alzheimer's and schizophrenia.[6][7]

This document provides a comprehensive suite of detailed cell-based assay protocols designed to systematically evaluate the pharmacological profile of these analogs. We present a strategic workflow, from primary functional screening to selectivity and cytotoxicity assessment, to enable a thorough characterization of compound potency, efficacy, and potential liabilities. The protocols herein are grounded in established methodologies and explain the scientific rationale behind each step, ensuring robust and reproducible data generation for drug development professionals.

Assay 1: Primary Functional Screening - M1 Receptor Calcium Mobilization

Scientific Rationale

The M1 muscarinic receptor is coupled to the Gq family of G proteins.[8] Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[8] This transient increase in cytosolic Ca2+ is a direct functional readout of M1 receptor activation.[6]

We will use a fluorescent, cell-permeant Ca2+ indicator, Fluo-4 AM, to measure this response.[10] Once inside the cell, esterases cleave the AM group, trapping the Fluo-4 dye. Upon binding to Ca2+, its fluorescence emission increases dramatically, which can be measured in real-time using a fluorescence plate reader.[10] This assay serves as a robust, high-throughput primary screen to identify and determine the potency (EC50) of active M1 agonists in the 3-(Pentyloxy)azetidine analog series.

Signaling Pathway Diagram

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq Protein (α,β,γ) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_ER Ca²⁺ Ca_Cytosol Ca²⁺ Ca_ER->Ca_Cytosol Release Fluo4 Fluo-4 Ca_Cytosol->Fluo4 Binds Fluorescence Fluorescence (Signal) Fluo4->Fluorescence IP3R->Ca_ER Opens Ca_ER_Store Ca²⁺ Store Analog Azetidine Analog (Agonist) Analog->M1R Binds

Caption: Gq signaling pathway for M1 receptor activation and Ca2+ release.

Detailed Protocol

Materials:

  • HEK293 cells stably expressing the human M1 muscarinic receptor (HEK293-M1).

  • DMEM, high glucose, with GlutaMAX™ Supplement.

  • Fetal Bovine Serum (FBS), heat-inactivated.

  • Penicillin-Streptomycin (10,000 U/mL).

  • Trypsin-EDTA (0.25%).

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS).

  • Fluo-4 AM dye (e.g., from Sigma-Aldrich, MAK552).[10]

  • DMSO.

  • 3-(Pentyloxy)azetidine analogs and reference agonist (e.g., Carbachol).

  • Black, clear-bottom 96-well microplates.

  • Fluorescence plate reader with an injection system (e.g., FlexStation® 3).

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-M1 cells in complete growth medium (DMEM + 10% FBS + 1% Pen-Strep) at 37°C, 5% CO2.

    • The day before the assay, harvest cells and seed them into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[10][11]

    • Incubate overnight to allow for cell attachment.

  • Compound Plate Preparation:

    • Prepare a 10 mM stock solution of each azetidine analog and the reference agonist in DMSO.

    • Perform a serial dilution series in HHBS to create 5X working concentrations. For a 10-point dose-response curve, a typical starting concentration might be 500 µM (5X), serially diluted 1:3.

    • Include wells with HHBS only for "vehicle control" and a saturating concentration of the reference agonist for "positive control."

  • Dye Loading:

    • Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's protocol.[10] Typically, this involves diluting a DMSO stock of Fluo-4 AM into HHBS.

    • Aspirate the growth medium from the cell plate.

    • Add 100 µL of the dye-loading solution to each well.[10]

    • Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[11]

  • Fluorescence Measurement:

    • Set the plate reader to measure fluorescence kinetics (Excitation: ~494 nm, Emission: ~516 nm). Set a baseline read for 15-20 seconds.

    • Configure the instrument to inject 25 µL from the compound plate into the cell plate.

    • Continue reading the fluorescence signal for an additional 90-120 seconds post-injection.

Data Analysis and Interpretation

The primary output is a kinetic trace of fluorescence intensity over time. The response is typically quantified as the peak fluorescence intensity minus the baseline.

  • Normalization: Normalize the data by setting the average vehicle control response to 0% and the average maximal response of the reference agonist to 100%.

    • % Activation = (Response_Compound - Response_Vehicle) / (Response_Maximal - Response_Vehicle) * 100

  • Dose-Response Curve: Plot the normalized % Activation against the logarithm of the compound concentration.

  • EC50 Calculation: Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) for each analog.

Table 1: Example Data Summary for M1 Agonist Activity

Compound IDEC50 (nM)Emax (% of Carbachol)Hill Slope
Analog-00115.298.51.1
Analog-002125.675.20.9
Analog-003>10,000<5.0N/A
Carbachol85.0100.0 (Reference)1.0

Interpretation: A lower EC50 value indicates higher potency. An Emax value close to 100% suggests the compound is a full agonist, while a lower Emax indicates partial agonism.

Assay 2: Selectivity Profiling - M4 Receptor cAMP Inhibition Assay

Scientific Rationale

To assess selectivity, it is crucial to test the analogs against other mAChR subtypes. The M4 receptor couples to the Gi family of G proteins.[12] Activation of Gi inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8][13]

This assay uses Homogeneous Time-Resolved Fluorescence (HTRF) technology, a competition-based immunoassay.[14][15] To measure a decrease in cAMP, cells are first stimulated with forskolin, a direct activator of adenylyl cyclase, to generate a high basal level of cAMP.[16] The addition of an M4 agonist will then inhibit this production, causing a drop in the cAMP signal. The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.[17] This allows for the characterization of compound activity at an inhibitory GPCR.

Signaling Pathway Diagram

Gi_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M4R M4 Receptor Gi Gi Protein (α,β,γ) M4R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Analog Azetidine Analog (Agonist) Analog->M4R Binds Forskolin Forskolin Forskolin->AC Stimulates

Caption: Gi signaling pathway for M4 receptor-mediated inhibition of cAMP.

Detailed Protocol

Materials:

  • CHO-K1 cells stably expressing the human M4 muscarinic receptor (CHO-M4).

  • Assay medium: HBSS, 5mM HEPES, 0.1% BSA, 0.5mM IBMX.

  • Forskolin.

  • HTRF cAMP detection kit (e.g., from Revvity/PerkinElmer or Cisbio).[17]

  • 3-(Pentyloxy)azetidine analogs and reference agonist (e.g., Oxotremorine M).

  • Low-volume, white 384-well microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation:

    • Culture CHO-M4 cells as described for the HEK293-M1 line.

    • On the day of the assay, harvest cells and resuspend them in assay medium at a density of 200,000 cells/mL.

  • Compound and Forskolin Preparation:

    • Prepare 4X serial dilutions of the test compounds and reference agonist in assay medium.

    • Prepare a 4X working solution of forskolin in assay medium. The final concentration should be around the EC80 for cAMP production in this cell line (typically 1-10 µM, determined empirically).

  • Assay Execution:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.[18]

    • Add 5 µL of the 4X compound solution.[18]

    • Add 5 µL of the 4X forskolin solution.

    • Seal the plate and incubate for 30 minutes at room temperature.[18]

    • Following the kit manufacturer's instructions, add 5 µL of the HTRF cAMP-d2 reagent, followed by 5 µL of the anti-cAMP cryptate reagent.[18]

    • Incubate for 60 minutes at room temperature, protected from light.[18]

  • HTRF Measurement:

    • Read the plate on an HTRF-compatible reader according to the kit's specifications (typically excitation at 320 nm, emission at 620 nm and 665 nm).

Data Analysis and Interpretation

The HTRF signal is calculated from the ratio of the two emission wavelengths and is inversely proportional to the cAMP concentration.

  • Normalization: Normalize the data by setting the average response of the forskolin-only wells (no agonist) to 100% and the response of a saturating concentration of reference agonist to 0%.

    • % Inhibition = 100 - [ (Ratio_Compound - Ratio_MaxInhibition) / (Ratio_NoInhibition - Ratio_MaxInhibition) * 100 ]

  • Dose-Response Curve: Plot the % Inhibition against the logarithm of the compound concentration.

  • IC50 Calculation: Fit the data to a four-parameter logistic equation to determine the IC50 (potency for inhibition).

Table 2: Example Data Summary for M4 Selectivity

Compound IDM1 EC50 (nM)M4 IC50 (nM)Selectivity Ratio (M4 IC50 / M1 EC50)
Analog-00115.21,850122x
Analog-002125.69807.8x
Analog-003>10,000>10,000N/A
Oxotremorine M45.14.70.1x (M4-preferring)

Interpretation: A high selectivity ratio indicates that the compound is significantly more potent at the M1 receptor compared to the M4 receptor. Analog-001 shows good selectivity for M1 over M4.

Assay 3: Cytotoxicity Assessment - MTT Assay

Scientific Rationale

It is essential to confirm that the activity observed in the functional assays is not a result of compound-induced cell death.[19] A cytotoxicity assay should be run in parallel on the same cell lines used for screening. The MTT assay is a classic colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[20] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured. The amount of formazan produced is directly proportional to the number of viable cells.[20][21]

Experimental Workflow Diagram

MTT_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight (37°C, 5% CO₂) Start->Incubate1 AddCmpd Add Serial Dilutions of Azetidine Analogs Incubate1->AddCmpd Incubate2 Incubate for Desired Exposure Time (e.g., 24h) AddCmpd->Incubate2 AddMTT Add 10 µL MTT Reagent per Well Incubate2->AddMTT Incubate3 Incubate for 2-4 hours (37°C, 5% CO₂) AddMTT->Incubate3 AddSol Add 100 µL Solubilization Solution (e.g., SDS-HCl) Incubate3->AddSol Incubate4 Incubate for 4 hours at RT (Protected from light) AddSol->Incubate4 Read Read Absorbance at 570 nm Incubate4->Read

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol

Materials:

  • HEK293-M1 or CHO-M4 cells.

  • Complete growth medium.

  • MTT reagent (5 mg/mL in PBS).[20]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[21]

  • Clear, flat-bottom 96-well microplates.

  • Absorbance microplate reader.

Procedure:

  • Cell Plating and Treatment:

    • Seed 10,000 cells per well in 100 µL of growth medium in a 96-well plate.

    • Incubate overnight.

    • The next day, replace the medium with fresh medium containing serial dilutions of the azetidine analogs. Include vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for an exposure time relevant to your planned experiments (e.g., 24 hours).

  • MTT Reaction and Solubilization:

    • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[19][22]

    • Incubate for 2 to 4 hours at 37°C, allowing formazan crystals to form.[19][22]

    • Add 100 µL of solubilization solution to each well.[19][22]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[20] Alternatively, incubate for 4 hours at room temperature.[22]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm.

Data Analysis and Interpretation
  • Normalization: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • % Viability = (Absorbance_Compound / Absorbance_Vehicle) * 100

  • Dose-Response Curve: Plot the % Viability against the logarithm of the compound concentration.

  • CC50 Calculation: Determine the CC50 (the concentration that reduces cell viability by 50%) by fitting the data to a four-parameter logistic equation.

Table 3: Example Data Summary for Cytotoxicity

Compound IDM1 EC50 (nM)CC50 (µM)Therapeutic Index (CC50 / M1 EC50)
Analog-00115.2> 50> 3289
Analog-002125.622.5179
DoxorubicinN/A0.8N/A (Control)

Interpretation: The therapeutic index (or selectivity window) is the ratio of the cytotoxic concentration to the effective concentration. A larger therapeutic index is desirable, indicating that the compound is active at concentrations far below those that cause cell death. Analog-001 shows a very favorable therapeutic index.

References

  • Innoprot. (n.d.). M4 Muscarinic Acetylcholine Receptor Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Spicer, T. P., et al. (2015). Application of Parallel Multiparametric Cell-Based FLIPR Detection Assays for the Identification of Modulators of the Muscarinic Acetylcholine Receptor 4 (M4). Journal of Biomolecular Screening, 20(7), 855–863. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit. Retrieved from [Link]

  • Wikipedia. (n.d.). G protein-coupled receptor. Retrieved from [Link]

  • GeeksforGeeks. (2023). GPCR Signaling Pathway. Retrieved from [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]

  • Science With Tal. (2023). Gq Pathway Of G-Protein-Coupled Receptors Explained. Retrieved from [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]

  • TeachMePhysiology. (2024). G-Proteins (GPCRs) - Structure - Function. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • ResearchGate. (n.d.). Diagram showing the major G protein-mediated signaling pathways. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines. Retrieved from [Link]

  • Science With Tal. (2023). Gs & Gi Pathways Of G-Protein-Coupled Receptors Explained. Retrieved from [Link]

  • Slideshare. (n.d.). G protein coupled receptors and their Signaling Mechanism. Retrieved from [Link]

  • MDPI. (n.d.). G Protein-Coupled Receptor Signaling Analysis Using HTRF Technology. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway analysis for Gαq and Gαq/11. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Muscarinic Acetylcholine Receptor (mAChR) M5/NFAT Luciferase Reporter HEK293 Cell Line. Retrieved from [Link]

  • Wikipedia. (n.d.). Muscarinic agonist. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Principles of the HTRF cAMP Assay. Retrieved from [Link]

  • PubMed. (2021). Azetidines of pharmacological interest. Retrieved from [Link]

  • YouTube. (2024). How to run a cAMP HTRF assay. Retrieved from [Link]

Sources

Application

Application Note: 3-(Pentyloxy)azetidine in Solid-Phase Organic Synthesis

This Application Note is structured as a comprehensive technical guide for the use of 3-(Pentyloxy)azetidine in Solid-Phase Organic Synthesis (SPOS). It is designed for medicinal chemists and process scientists, synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the use of 3-(Pentyloxy)azetidine in Solid-Phase Organic Synthesis (SPOS). It is designed for medicinal chemists and process scientists, synthesizing established protocols with specific insights into handling azetidine building blocks.[1]

Executive Summary

3-(Pentyloxy)azetidine (referred to herein as 3-POA ) represents a strategic building block in modern drug discovery, particularly for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) synthesis.[1] As a constrained, four-membered heterocycle with a lipophilic ether tail, it offers a unique vector for probing hydrophobic pockets while maintaining a lower molecular weight and distinct sp³ character compared to piperidine or pyrrolidine analogs.

This guide details the integration of 3-POA into solid-phase workflows, focusing on its role as a secondary amine monomer. We address specific challenges such as ring strain, nucleophilicity modulation, and resin loading efficiency.[1]

Chemical Profile & Strategic Rationale

Physicochemical Properties

3-POA combines the high basicity and nucleophilicity of the azetidine ring with a lipophilic side chain.

PropertyValue / DescriptionRelevance to SPOS
Structure 3-(Pentyloxy)azetidineConstrained geometry; defined exit vector.[1]
Formula C₈H₁₇NOLow MW (143.23 g/mol ) allows for fragment growth.[1]
pKa (est.) ~9.8 – 10.5Highly basic; requires buffering in base-sensitive couplings.[1]
LogP (est.) ~1.5 – 1.8Pentyloxy group improves resin swelling compatibility in DCM.[1]
Nucleophilicity High (Sterically unhindered N)Excellent kinetics for SₙAr and Acylation.[1]
Stability Moderate (Ring strain ~25 kcal/mol)Avoid strong Lewis acids or high T (>100°C) for prolonged periods.[1]
Strategic Application in Medicinal Chemistry
  • Lipophilicity Scanning: The pentyloxy tail serves as a "grease" probe, testing hydrophobic tolerance in binding sites without introducing aromaticity.

  • Conformational Restriction: Unlike flexible linear amines, the azetidine ring locks the N-C3 vector, reducing the entropic penalty upon protein binding.

  • Metabolic Stability: 3-substituted azetidines often show improved metabolic stability compared to their pyrrolidine counterparts due to modified oxidative metabolism profiles.[1]

Solid-Phase Synthesis Workflows

The following diagrams illustrate the core workflows for integrating 3-POA into SPOS.

Workflow Visualization

SPOS_Workflow Start Resin Selection (2-CTC or Wang) Loading Resin Loading (Nucleophilic Displacement) Start->Loading 3-POA, DIPEA, DCM Coupling Elaboration (Amide Coupling / SnAr) Loading->Coupling Fmoc-AA-OH or Ar-X Coupling->Coupling Iterative Cycles Cleavage Cleavage & Workup (TFA / Scavengers) Coupling->Cleavage Reagents washed Product Final Product (N-Functionalized Azetidine) Cleavage->Product Isolation

Figure 1: General SPOS workflow for 3-(Pentyloxy)azetidine integration.

Experimental Protocols

Protocol A: Resin Loading (2-Chlorotrityl Chloride Resin)

Direct loading of 3-POA onto 2-Chlorotrityl Chloride (2-CTC) resin is the preferred method for generating C-terminal azetidine libraries.[1] The steric bulk of the trityl linker prevents diketopiperazine formation and suppresses racemization of attached amino acids (though less relevant for the achiral 3-POA).

Reagents:

  • 2-Chlorotrityl Chloride Resin (Loading: ~1.0–1.6 mmol/g)

  • 3-(Pentyloxy)azetidine (1.5 – 2.0 equivalents relative to resin loading)

  • Dichloromethane (DCM) (Anhydrous)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (HPLC grade) for capping

Step-by-Step Procedure:

  • Resin Swelling: Place the 2-CTC resin in a fritted reaction vessel. Add dry DCM (10 mL/g resin) and shake gently for 20 minutes. Drain the solvent.[1]

  • Preparation of Loading Solution: Dissolve 3-POA (1.5 eq) and DIPEA (4.0 eq) in dry DCM (8 mL/g resin).

    • Note: Excess base is critical to neutralize HCl generated during the substitution, preventing premature cleavage.

  • Loading Reaction: Add the solution to the swollen resin.[1] Agitate gently at room temperature for 2–4 hours.

    • Mechanism:[1][2][3][4] Sₙ1/Sₙ2 substitution of the trityl chloride by the azetidine nitrogen.

  • Capping (Critical): Drain the reaction mixture. Add a solution of DCM:MeOH:DIPEA (17:2:1) to the resin.[1][4][5] Shake for 20 minutes.

    • Reasoning: Methanol caps any remaining active chloride sites, preventing non-specific binding in subsequent steps.[1]

  • Washing: Drain and wash the resin thoroughly:[1]

    • 3x DCM[1]

    • 3x DMF

    • 3x DCM[1]

  • Loading Determination: Dry a small aliquot of resin. The loading efficiency can be determined by weight gain or, more accurately, by performing a test cleavage on a known mass and analyzing via LC-MS/NMR.

Protocol B: Amide Coupling (Elaboration)

Once loaded (or if 3-POA is being coupled to a resin-bound acid), standard amide coupling protocols apply.[1] However, due to the secondary amine nature of azetidine, steric hindrance is lower than proline but nucleophilicity is higher.

Reagents:

  • Resin-bound Acid or Resin-bound 3-POA[1]

  • Coupling Reagents: HATU (preferred for secondary amines) or DIC/Oxyma.[1]

  • Base: DIPEA or N-Methylmorpholine (NMM).[1]

Procedure (Coupling to Resin-bound 3-POA):

  • Swelling: Swell resin in DMF for 20 min.

  • Activation: In a separate vial, dissolve the Carboxylic Acid (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Let activate for 2–5 minutes.

    • Alert: Do not activate for >10 mins to avoid racemization of the acid component.

  • Coupling: Add the activated mixture to the resin-bound 3-POA. Agitate for 1–2 hours at RT.

  • Monitoring: Perform a Chloranil Test (specifically for secondary amines).

    • Positive (Incomplete): Blue/Green beads.[1]

    • Negative (Complete): Colorless/Yellow beads.[1]

    • Note: The standard Kaiser test is for primary amines and will not work here.[1]

Protocol C: Nucleophilic Aromatic Substitution (SₙAr)

3-POA is an excellent nucleophile for SₙAr reactions on resin-bound aryl halides (e.g., 4-fluoro-3-nitro-benzamides).[1]

Procedure:

  • Substrate: Resin-bound aryl fluoride/chloride (electron-deficient).[1]

  • Reaction Cocktail: Dissolve 3-POA (3.0 – 5.0 eq) and DIPEA (5.0 eq) in DMSO or NMP (polar aprotic solvents accelerate SₙAr).

  • Reaction: Add to resin. Heat to 60–80°C for 4–12 hours.

    • Safety: Azetidines are stable at this temperature, but ensure the vessel is sealed.[1]

  • Wash: Extensive washing with DMF and MeOH is required to remove the high-boiling solvent.

Quality Control & Troubleshooting

Monitoring Reaction Progress

Since 3-POA is a secondary amine, standard colorimetric tests must be selected carefully.[1]

Test MethodTarget Functional GroupExpected Result (Free Amine)Notes
Kaiser Test Primary AminesNegative (No reaction)3-POA is a secondary amine; Kaiser test will yield false negatives.[1]
Chloranil Test Secondary AminesDark Blue/Green The gold standard for monitoring 3-POA coupling.[1]
Fmoc Test Fmoc-protectionN/AUse UV quantitation if 3-POA is Fmoc-protected (rare).[1]
Common Issues & Solutions
  • Issue: Low Loading on 2-CTC Resin.

    • Cause: Moisture in DCM or old resin (hydrolysis of chloride).[1]

    • Solution: Use freshly distilled DCM; dry resin under vacuum; increase DIPEA concentration.[1]

  • Issue: Incomplete Coupling (Amide Bond).

    • Cause: Steric hindrance if the incoming acid is bulky.[1]

    • Solution: Switch to HATU/HOAt or PyBOP.[1] Perform double coupling (2x 1 hour). Raise temperature to 40°C.

  • Issue: Ring Opening.

    • Cause: Exposure to strong Lewis acids or extremely acidic conditions for long durations.[1]

    • Solution: Standard TFA cleavage (95% TFA, 2.5% TIS, 2.5% H₂O) for 1–2 hours is generally safe.[1] Avoid heating during cleavage.[1]

Mechanistic Visualization

Mechanism cluster_loading Resin Loading Mechanism (2-CTC) Resin 2-CTC Resin (Trityl Chloride) TS Transition State (S_N1 / S_N2 Character) Resin->TS -Cl⁻ Amine 3-(Pentyloxy)azetidine (Nucleophile) Amine->TS Attack Loaded Resin-Bound Azetidine TS->Loaded Bond Formation

Figure 2: Simplified mechanism of loading 3-POA onto 2-Chlorotrityl Chloride resin.[1]

References

  • Azetidines in Drug Discovery

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines.[3]

    • Source: Royal Society of Chemistry (RSC), 2021.[1]

    • URL:[Link]

  • Solid-Phase Peptide Synthesis (General Protocols)

    • Title: Fmoc Solid Phase Peptide Synthesis: A Practical Approach.
    • Source: Oxford University Press.[1]

    • Context: Standard protocols for 2-CTC loading and HATU coupling adapted for secondary amines.[1]

  • Colorimetric Tests for SPOS

    • Title: The Chloranil Test for Secondary Amines.[1]

    • Source: Merck / Novabiochem Technical Notes.[1]

  • Azetidine Building Blocks

    • Title: Azetidines - Enamine Building Blocks.[1][6]

    • Source: Enamine.[1][6]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-(Pentyloxy)azetidine before handling.

Sources

Method

Application Note and Protocols: Derivatization of 3-(Pentyloxy)azetidine for Structure-Activity Relationship (SAR) Studies

< Abstract This document provides a comprehensive guide for the chemical modification of 3-(pentyloxy)azetidine, a key building block in modern medicinal chemistry. We detail robust and scalable protocols for N-acylation...

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This document provides a comprehensive guide for the chemical modification of 3-(pentyloxy)azetidine, a key building block in modern medicinal chemistry. We detail robust and scalable protocols for N-acylation, N-sulfonylation, and reductive amination, enabling the systematic exploration of the chemical space around this privileged scaffold. The strategic derivatization of the azetidine nitrogen allows for the fine-tuning of physicochemical properties critical for drug development, including solubility, lipophilicity, and metabolic stability. This guide is intended for researchers, scientists, and drug development professionals engaged in generating compound libraries for structure-activity relationship (SAR) studies.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly important motifs in drug discovery.[1] Their unique structural characteristics, including high ring strain, sp³-rich character, and conformational rigidity, offer significant advantages in the design of bioactive molecules.[1][2] These features can lead to enhanced pharmacokinetic properties, improved solubility, and greater metabolic stability compared to more flexible or larger ring systems.[1] The azetidine scaffold is present in several FDA-approved drugs, such as the calcium channel blocker Azelnidipine, highlighting its therapeutic relevance.[3]

The 3-substituted azetidine motif, in particular, provides a valuable vector for chemical exploration. The substituent at the 3-position can significantly influence the molecule's interaction with biological targets. In this guide, we focus on 3-(pentyloxy)azetidine, where the pentyloxy group provides a degree of lipophilicity while the secondary amine of the azetidine ring serves as a prime handle for derivatization. By systematically modifying the nitrogen atom, researchers can generate a library of diverse compounds to probe the SAR of a given biological target.[4]

This application note details three fundamental and widely applicable derivatization strategies: N-acylation, N-sulfonylation, and reductive amination. Each protocol is designed to be robust and adaptable, allowing for the introduction of a wide array of functional groups and building blocks.

Synthesis of the Starting Material: 3-(Pentyloxy)azetidine

The starting material, 3-(pentyloxy)azetidine, can be synthesized from commercially available 3-hydroxyazetidine hydrochloride. The synthesis involves two key steps: etherification of the hydroxyl group followed by deprotection of the nitrogen (if a protecting group is used). A general approach involves the Williamson ether synthesis.

Protocol 2.1: Synthesis of N-Boc-3-(pentyloxy)azetidine

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add 1-bromopentane (1.1 equiv.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(pentyloxy)azetidine.

Protocol 2.2: Deprotection to Yield 3-(Pentyloxy)azetidine

  • Dissolve N-Boc-3-(pentyloxy)azetidine (1.0 equiv.) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M HCl, 10 equiv.).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether to afford 3-(pentyloxy)azetidine hydrochloride as a white solid, which can be used directly or neutralized for subsequent reactions.

Derivatization Strategies for SAR Studies

The secondary amine of 3-(pentyloxy)azetidine is a versatile functional group that can undergo a variety of chemical transformations. The following sections detail protocols for N-acylation, N-sulfonylation, and reductive amination, which are foundational reactions for building a diverse chemical library.

N-Acylation: Introducing Amide Functionality

N-acylation is a robust method for introducing a wide range of substituents onto the azetidine nitrogen. The resulting amides can participate in hydrogen bonding and introduce various steric and electronic properties, making this a powerful tool for SAR exploration.

Rationale: The reaction typically involves the coupling of the azetidine with a carboxylic acid, acid chloride, or acid anhydride. The choice of coupling reagent and conditions can be tailored to the specific substrates. For coupling with carboxylic acids, common activating agents include carbodiimides (e.g., DCC, EDC) or other peptide coupling reagents (e.g., HATU, PyBOP).

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Azetidine 3-(Pentyloxy)azetidine Amide N-Acyl-3-(pentyloxy)azetidine Azetidine->Amide Nucleophilic Attack Acid R-COOH (Carboxylic Acid) Acid->Amide Coupling Coupling Agent (e.g., HATU, EDC) Coupling->Acid Activates Base Base (e.g., DIPEA) Base->Azetidine Deprotonates

Caption: N-Acylation Workflow.

Protocol 3.1.1: N-Acylation using an Acid Chloride

  • Dissolve 3-(pentyloxy)azetidine hydrochloride (1.0 equiv.) and a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 equiv.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired acid chloride (1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired N-acyl azetidine derivative.

Protocol 3.1.2: N-Acylation using a Carboxylic Acid (HATU Coupling)

  • To a solution of the carboxylic acid (1.1 equiv.) in DMF, add HATU (1.1 equiv.) and DIPEA (3.0 equiv.).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 3-(pentyloxy)azetidine hydrochloride (1.0 equiv.) in DMF to the reaction mixture.

  • Stir at room temperature for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Parameter Acid Chloride Method Carboxylic Acid (HATU) Method
Electrophile R-COClR-COOH
Coupling Agent Not requiredHATU, EDC, etc.
Base TEA, DIPEADIPEA
Solvent DCM, THFDMF
Temperature 0 °C to RTRT
Reaction Time 1-4 hours2-16 hours
Advantages Faster reaction timesBroader substrate scope, milder conditions
Disadvantages Acid chlorides can be moisture sensitiveLonger reaction times, cost of coupling reagents
N-Sulfonylation: Introducing Sulfonamide Functionality

N-sulfonylation introduces a sulfonamide group, a common pharmacophore in medicinal chemistry. Sulfonamides are hydrogen bond donors and can significantly alter the electronic properties and acidity of the nitrogen atom.

Rationale: This reaction proceeds via the nucleophilic attack of the azetidine nitrogen on the electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Azetidine 3-(Pentyloxy)azetidine Sulfonamide N-Sulfonyl-3-(pentyloxy)azetidine Azetidine->Sulfonamide Nucleophilic Attack SulfonylChloride R-SO2Cl (Sulfonyl Chloride) SulfonylChloride->Sulfonamide Base Base (e.g., Pyridine, TEA) Base->Azetidine Deprotonates

Caption: N-Sulfonylation Workflow.

Protocol 3.2.1: General Procedure for N-Sulfonylation

  • Dissolve 3-(pentyloxy)azetidine hydrochloride (1.0 equiv.) in a suitable solvent such as DCM or pyridine.

  • If using DCM, add a base such as pyridine or triethylamine (2.5 equiv.).

  • Cool the solution to 0 °C.

  • Add the desired sulfonyl chloride (1.1 equiv.) portion-wise or as a solution in DCM.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash with 1 M HCl (if a non-pyridine base was used), followed by saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Parameter General Conditions
Electrophile R-SO₂Cl
Base Pyridine, TEA, DIPEA
Solvent DCM, Pyridine
Temperature 0 °C to RT
Reaction Time 2-12 hours
Key Consideration The choice of base and solvent can influence reaction rate and ease of work-up.
Reductive Amination: Introducing N-Alkyl and N-Arylalkyl Functionality

Reductive amination is a versatile method for forming C-N bonds and introducing a wide range of alkyl and arylalkyl substituents. This two-step, one-pot process involves the formation of an iminium ion intermediate, which is then reduced in situ.[5]

Rationale: The reaction begins with the condensation of the secondary amine of the azetidine with an aldehyde or ketone to form an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is then used to reduce the iminium ion to the corresponding tertiary amine.[5] STAB is often preferred due to its selectivity and tolerance of acidic conditions.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Product Azetidine 3-(Pentyloxy)azetidine Iminium Iminium Ion Azetidine->Iminium Carbonyl R-CHO or R-CO-R' (Aldehyde or Ketone) Carbonyl->Iminium Condensation Amine N-Alkyl/Arylalkyl-3-(pentyloxy)azetidine Iminium->Amine ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Iminium Reduction

Caption: Reductive Amination Workflow.

Protocol 3.3.1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

  • To a solution of 3-(pentyloxy)azetidine hydrochloride (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in a chlorinated solvent such as DCM or 1,2-dichloroethane (DCE), add a few drops of acetic acid (catalytic).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the reaction mixture.

  • Stir at room temperature for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Parameter General Conditions
Electrophile Aldehydes, Ketones
Reducing Agent Sodium Triacetoxyborohydride (STAB)
Solvent DCM, DCE
Catalyst Acetic Acid
Temperature RT
Reaction Time 4-24 hours
Key Consideration The reaction is sensitive to moisture; use anhydrous solvents.

Conclusion and Outlook

The protocols detailed in this application note provide a robust foundation for the derivatization of 3-(pentyloxy)azetidine. By employing N-acylation, N-sulfonylation, and reductive amination, researchers can efficiently generate diverse libraries of compounds for comprehensive SAR studies. The conformational constraint and favorable physicochemical properties of the azetidine scaffold make it a highly attractive starting point for the discovery of novel therapeutic agents.[2] Further functionalization of the pentyloxy group or exploration of other 3-substituted azetidines can provide additional avenues for optimizing biological activity and pharmacokinetic profiles.

References

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google P
  • Hashim O.S., / J. Med. Chem. Sci. 2023, 6(3) 553-558. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (URL: )
  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google P
  • CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride - CymitQuimica. (URL: )
  • Ombito, J. O. et al. Recent progress in synthesis of 3-functionalized azetidines. Arkivoc 2025 (1) 202512430. (URL: )
  • 3-Hydroxyazetidine hydrochloride 18621-18-6 wiki - Guidechem. (URL: )
  • A Single-Step Synthesis of Azetidine-3-Amines - ChemRxiv. (URL: )
  • Azetidines - Enamine. (URL: )
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals. (URL: )
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (URL: )
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (URL: )
  • Azetidines in medicinal chemistry: emerging applic
  • A Single-Step Synthesis of Azetidine-3-amines - ChemRxiv. (URL: )
  • Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetriz
  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage | Organic Letters - ACS Public
  • Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core - PMC. (URL: )
  • Oxidative Allene Amination for the Synthesis of Azetidin-3-ones - PMC - PubMed Central. (URL: )
  • Azetidines in Drug Discovery - PharmaBlock. (URL: )
  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

  • 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290 - PubChem. (URL: [Link])

  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (URL: )
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines | Journal of the American Chemical Society. (URL: )

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 3-(Pentyloxy)azetidine Derivatives as Novel Kinase Inhibitors

Introduction: The Azetidine Scaffold in Kinase Drug Discovery The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold in Kinase Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain and three-dimensional geometry offer unique conformational constraints that can enhance binding affinity and selectivity for biological targets.[3] Notably, several FDA-approved drugs, such as the Janus kinase (JAK) inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine moiety, underscoring its value in the development of kinase inhibitors.[1][4] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] This has made them a major focus of drug discovery efforts.

This application note provides a comprehensive guide for the high-throughput screening (HTS) of a library of novel 3-(pentyloxy)azetidine derivatives to identify potent and selective kinase inhibitors. We will detail a robust biochemical assay protocol, a rigorous data analysis workflow, and a systematic hit validation strategy.

Principle of the Screening Campaign

The primary goal of this HTS campaign is to identify compounds from a 3-(pentyloxy)azetidine derivative library that inhibit the activity of a specific kinase (for the purpose of this guide, we will use a hypothetical serine/threonine kinase, "Kinase-X"). The screening will be conducted using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a highly sensitive and HTS-amenable technology for detecting kinase activity.[6][7] This biochemical assay will be followed by a multi-step hit validation process to confirm activity, assess selectivity, and eliminate false positives.

Experimental Workflow Overview

The overall experimental workflow is designed to efficiently progress from a large compound library to a set of validated hits with confirmed activity against Kinase-X.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation cluster_3 Validated Hits Primary_Screen Primary HTS of 3-(Pentyloxy)azetidine Library (Single Concentration @ 10 µM) Hit_Confirmation Confirmation of Primary Hits (Dose-Response Curve) Primary_Screen->Hit_Confirmation Initial Hits Computational_Triage Computational Triage (PAINS & Property Filtering) Hit_Confirmation->Computational_Triage Orthogonal_Assay Orthogonal Assay (e.g., ADP-Glo Assay) Computational_Triage->Orthogonal_Assay Confirmed & Filtered Hits Counterscreen Counterscreen (Unrelated Kinase) Orthogonal_Assay->Counterscreen Cell_Based_Assay Cell-Based Assay (Target Engagement) Counterscreen->Cell_Based_Assay Validated_Hits Validated Hits for SAR Studies Cell_Based_Assay->Validated_Hits

Caption: High-level workflow for the HTS and hit validation of 3-(pentyloxy)azetidine derivatives.

Part 1: Primary High-Throughput Screening

Assay Principle: TR-FRET Kinase Assay

The TR-FRET assay is a homogeneous (no-wash) assay that measures the phosphorylation of a substrate peptide by Kinase-X.[6] The assay components include:

  • Europium (Eu3+)-labeled anti-phospho-substrate antibody (Donor): This antibody specifically recognizes the phosphorylated substrate.

  • ULight™-labeled substrate peptide (Acceptor): This peptide is the substrate for Kinase-X.

  • Kinase-X: The enzyme of interest.

  • ATP: The co-factor for the kinase reaction.

When the ULight™-labeled peptide is phosphorylated by Kinase-X, the Eu3+-labeled antibody binds to the phosphorylated epitope. This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur upon excitation of the Europium donor. The resulting long-lived fluorescence signal from the ULight™ acceptor is measured after a time delay, which minimizes interference from compound autofluorescence and scattered light.[6]

TR_FRET_Assay cluster_0 No Kinase Activity (Inhibition) cluster_1 Kinase Activity Inh_Kinase Kinase-X Inh_No_FRET No FRET Inh_Substrate ULight-Substrate Inh_ATP ATP Inh_Antibody Eu-Antibody Act_Kinase Kinase-X Act_Phospho_Substrate ULight-Phospho-Substrate Act_Kinase->Act_Phospho_Substrate Act_Substrate ULight-Substrate Act_Substrate->Act_Phospho_Substrate Act_ATP ATP Act_ATP->Act_Phospho_Substrate Act_FRET FRET Signal Act_Phospho_Substrate->Act_FRET Act_Antibody Eu-Antibody Act_Antibody->Act_FRET

Caption: Principle of the TR-FRET kinase assay for HTS.

Detailed HTS Protocol

This protocol is optimized for a 384-well plate format.

Materials and Reagents:

ReagentSupplierFinal Concentration
Kinase-XIn-house/Vendor5 nM
ULight™-labeled Substrate PeptidePerkinElmer50 nM
ATPSigma-Aldrich10 µM (at Km)
Eu3+-labeled Anti-Phospho-AntibodyPerkinElmer2 nM
3-(Pentyloxy)azetidine Compound LibraryIn-house Synthesis10 µM
Staurosporine (Positive Control)Sigma-Aldrich1 µM
DMSO (Negative Control)Sigma-Aldrich0.5%
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)In-house-
384-well low-volume white platesGreiner Bio-One-

Instrumentation:

  • Multimode plate reader with TR-FRET capability (e.g., PerkinElmer EnVision®)

  • Automated liquid handling system (e.g., Beckman Coulter Echo® or Agilent Bravo)

Protocol Steps:

  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each 3-(pentyloxy)azetidine derivative (from a 2 mM stock in DMSO) to the appropriate wells of a 384-well assay plate. Also, plate positive (Staurosporine) and negative (DMSO) controls.

  • Kinase Addition: Add 5 µL of Kinase-X (10 nM in assay buffer) to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiation of Kinase Reaction: Add 5 µL of a mix of ULight™-labeled substrate peptide (100 nM) and ATP (20 µM) in assay buffer to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 5 µL of Eu3+-labeled anti-phospho-antibody (4 nM in stop/detection buffer containing EDTA) to all wells to stop the reaction and initiate FRET.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET enabled plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Eu3+ donor) and 665 nm (ULight™ acceptor).

Part 2: Data Analysis and Hit Identification

Data Normalization and Quality Control
  • Calculate the TR-FRET Ratio: For each well, calculate the emission ratio: Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000

  • Percent Inhibition Calculation: Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_positive_control) / (Ratio_negative_control - Ratio_positive_control))

  • Z'-Factor Calculation: Assess the quality of the assay for each plate using the Z'-factor.[8] An assay is considered robust for HTS if the Z'-factor is ≥ 0.5.[9][10] Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Hit Selection Criteria

A compound is considered a "primary hit" if it meets the following criteria:

  • Percent Inhibition: ≥ 50% (or 3 standard deviations from the mean of the negative controls).[11]

  • No obvious assay interference: Visual inspection of the data for anomalies.

Part 3: Hit Validation and Triage

A critical phase to eliminate false positives and confirm the biological activity of the primary hits.[12][13]

Hit Confirmation and Dose-Response
  • Re-testing: Primary hits are re-tested under the same assay conditions to confirm their activity.

  • Dose-Response Curves: Confirmed hits are then tested in a 10-point dose-response format to determine their potency (IC50 value).

Computational Triage

Confirmed hits with IC50 values are subjected to computational filtering to remove compounds with undesirable properties.[14][15]

  • PAINS (Pan-Assay Interference Compounds) Filtering: Identify and flag compounds containing substructures known to cause non-specific assay interference.[14]

  • Physicochemical Property Analysis: Evaluate properties such as molecular weight, cLogP, and polar surface area to ensure "drug-likeness".

Orthogonal and Counter-Screening Assays
  • Orthogonal Assay: To ensure that the observed activity is not an artifact of the TR-FRET technology, confirmed and filtered hits are tested in an orthogonal assay with a different detection method, such as an ADP-Glo™ kinase assay (Promega), which measures ADP production.[8][16]

  • Counter-Screen: To assess selectivity, the hits are tested against an unrelated kinase (e.g., a kinase from a different family) using the primary TR-FRET assay format. This helps to identify non-specific kinase inhibitors.[13]

Cell-Based Assays

Promising hits that pass the orthogonal and counter-screening assays should be evaluated in a cell-based assay to confirm their activity in a more physiologically relevant context.[17]

  • Target Engagement Assay: A NanoBRET™ assay can be used to quantify the binding of the compound to Kinase-X within living cells.

  • Cellular Phosphorylation Assay: An ELISA-based assay can measure the inhibition of the phosphorylation of a known cellular substrate of Kinase-X.[18]

Summary of Expected Outcomes

This comprehensive HTS and hit validation workflow is designed to systematically identify and characterize novel 3-(pentyloxy)azetidine derivatives as potential Kinase-X inhibitors.

StageObjectiveExpected Outcome
Primary HTS Identify initial hits from the compound library.A list of compounds with ≥ 50% inhibition at 10 µM.
Hit Confirmation & Triage Confirm activity, determine potency, and filter for drug-like properties.Confirmed hits with IC50 values and favorable computational profiles.
Hit Validation Eliminate false positives and assess selectivity and cellular activity.A set of validated hits with confirmed on-target activity in multiple assay formats.

The final set of validated hits will provide a strong foundation for initiating structure-activity relationship (SAR) studies to optimize their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of novel kinase-targeted therapeutics.[5][19]

References

  • Cheekatla, S. R., et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. 2026.
  • Singh, R., et al. Azetidines of pharmacological interest. Archiv der Pharmazie. 2021.
  • Dudáš, J., & Slaninová, J. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. 2021.
  • Cheekatla, S. R., et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. 2026.
  • Zhang, J. H., et al. A multiplex calcium assay for identification of GPCR agonists and antagonists. Journal of Biomolecular Screening. 2012.
  • Fourches, D., et al. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
  • Thorne, N., et al. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. 2010.
  • Egan, W. J., et al. Discovery of Novel eEF2K Inhibitors Using HTS Fingerprint Generated from Predicted Profiling of Compound-Protein Interactions. Journal of Medicinal Chemistry. 2021.
  • Vipergen. Hit Identification - Revolutionizing Drug Discovery. Available from: [Link]

  • Zhang, Y., et al. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. ASSAY and Drug Development Technologies. 2012.
  • Evotec. How To Optimize Your Hit Identification Strategy. 2024. Available from: [Link]

  • Singh, R., et al. Azetidines of pharmacological interest. Archiv der Pharmazie. 2025.
  • Revvity Signals. Improving Therapeutics Discovery with Orthogonal Assay Data. 2022. Available from: [Link]

  • Ekins, S., et al.
  • Egan, W. J., et al. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. ASSAY and Drug Development Technologies. 2015.
  • Wang, T., et al. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. 2018.
  • Axxam SpA. From gene to validated and qualified hits. Available from: [Link]

  • Southan, C., et al. Data Mining and Computational Modeling of High Throughput Screening Datasets.
  • BellBrook Labs. Using an HTS Ready Assay for PLK1 Inhibitor Screening. 2026. Available from: [Link]

  • Zhang, J. H., et al. Development of High-Throughput TR-FRET and AlphaScreen® Assays for Identification of Potent Inhibitors of PDK1. Journal of Biomolecular Screening. 2025.
  • Zhang, J. H., et al. Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. Journal of Biomolecular Screening. 2025.
  • Zhang, J. H., et al. A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Eurofins Discovery. In-depth Exploration of Novel Hit Finding Approaches Using HTS and FBS. 2024. Available from: [Link]

  • Creative Biostructure. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Available from: [Link]

  • Mountpleasure, R. Hit validation and optimisation in earlystage drug discovery. Drug Discovery World. 2025.
  • Deep Origin. High-Throughput Screening (HTS) - Computational Chemistry Glossary. Available from: [Link]

  • Sygnature Discovery. High Throughput Drug Screening. Available from: [Link]

  • Wlodkowic, D., et al. Cell-based assays in high-throughput mode (HTS). BioTechnologia. 2016.
  • Pelz, O., et al. Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. 2016.
  • Vipergen. Drug Discovery Workflow - What is it?. Available from: [Link]

  • CU Anschutz School of Medicine. HTS/HCS Discovery. Available from: [Link]

  • Galapagos NV. High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World. 2016.

Sources

Method

"3-(Pentyloxy)azetidine" as a bioisostere for piperidine or pyrrolidine

Application Note: 3-(Pentyloxy)azetidine as a Bioisostere for Piperidine and Pyrrolidine Part 1: Introduction & Rationale The "Flatland" Problem and Metabolic Liability In medicinal chemistry, saturated nitrogen heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(Pentyloxy)azetidine as a Bioisostere for Piperidine and Pyrrolidine

Part 1: Introduction & Rationale

The "Flatland" Problem and Metabolic Liability In medicinal chemistry, saturated nitrogen heterocycles like piperidine (6-membered) and pyrrolidine (5-membered) are ubiquitous. However, they frequently introduce two critical liabilities:

  • Metabolic Instability: The

    
    -carbons (C2/C6 in piperidine) are "soft spots" for oxidative metabolism by Cytochrome P450 enzymes.
    
  • Promiscuity: The high basicity (pKa ~11.[1]2) of secondary amines often leads to off-target binding (e.g., hERG channel inhibition) and poor membrane permeability due to high ionization at physiological pH.

The Solution: 3-(Pentyloxy)azetidine The 3-(pentyloxy)azetidine scaffold represents a strategic "ring contraction" bioisostere. By moving to a strained 4-membered azetidine ring and adding an oxygen-linked lipophilic tail, researchers can modulate physicochemical properties without sacrificing binding affinity.

Key Mechanistic Advantages:

  • pKa Modulation: The electronegative oxygen at the 3-position exerts a through-bond inductive electron-withdrawing effect (

    
    ), significantly lowering the basicity of the azetidine nitrogen compared to the parent piperidine. This brings the pKa closer to the physiological range (7.4), improving passive permeability.
    
  • Metabolic Blockade: The high ring strain of azetidine (~25 kcal/mol) increases the s-character of the C-H bonds, making them less susceptible to Hydrogen Atom Transfer (HAT) oxidation. Furthermore, the 3-substitution sterically shields the ring.

  • Vector Reorientation: Unlike the chair conformation of piperidine, azetidine exists in a puckered conformation. The 3-pentyloxy group projects into a distinct vector, allowing access to novel IP space while maintaining hydrophobic contacts via the pentyl chain.

Part 2: Physicochemical Profiling

The following table contrasts the standard scaffolds with the 3-(pentyloxy)azetidine bioisostere.

PropertyPiperidinePyrrolidine3-(Pentyloxy)azetidineImpact on Drug Design
Ring Size 6-membered5-membered4-memberedReduces molecular weight; alters exit vectors.
pKa (Conj. Acid) ~11.2~11.3~8.5 - 9.5*CRITICAL: Lower pKa improves permeability and reduces hERG risk.
LogP (Lipophilicity) ModerateLowTunableThe pentyl chain restores lipophilicity lost by ring contraction/ether addition.
Metabolic Hotspot High (

-oxidation)
High (

-oxidation)
LowRing strain prevents facile oxidation; no

-hydrogens available for easy abstraction.
Fsp³ (Rigidity) Flexible (Chair/Boat)Flexible (Envelope)Rigid (Puckered)Lowers entropic penalty upon binding.

*Note: pKa values are approximate and dependent on the specific N-substituent.

Visualizing the Bioisosteric Switch

Bioisostere_Logic Piperidine Piperidine Scaffold (High pKa, Metabolic Liability) Design Design Strategy: 1. Ring Contraction (4-mem) 2. Inductive Oxygen (3-pos) 3. Lipophilic Tail (Pentyl) Piperidine->Design Optimization Azetidine 3-(Pentyloxy)azetidine (Lower pKa, High Stability) Design->Azetidine Result

Caption: Logical flow for transitioning from a labile piperidine scaffold to the robust azetidine bioisostere.

Part 3: Synthetic Protocols

This protocol details the synthesis of 3-(pentyloxy)azetidine hydrochloride starting from the commercially available N-Boc-3-hydroxyazetidine.

Reagents & Equipment
  • Starting Material: 1-Boc-3-hydroxyazetidine (CAS: 141699-55-0)

  • Reagents: Sodium Hydride (60% dispersion in mineral oil), 1-Bromopentane, DMF (Anhydrous), TFA (Trifluoroacetic acid), DCM (Dichloromethane).

  • Equipment: Round-bottom flask, N2/Ar gas line, ice bath, rotary evaporator.

Step-by-Step Methodology

Step 1: Williamson Ether Synthesis

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL). Cool the solution to 0°C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (1.2 eq, 6.0 mmol) portion-wise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases.

  • Alkylation: Add 1-Bromopentane (1.2 eq, 6.0 mmol) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.

  • Workup: Quench carefully with saturated

    
     solution. Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexane) yields 1-Boc-3-(pentyloxy)azetidine .

Step 2: N-Boc Deprotection

  • Dissolution: Dissolve the intermediate from Step 1 in DCM (10 mL).

  • Acidolysis: Add TFA (2 mL) dropwise at 0°C.

  • Reaction: Stir at RT for 2 hours. Monitor consumption of starting material by LCMS.

  • Isolation: Concentrate the mixture in vacuo to remove DCM and excess TFA.

    • Option A (Free Base): Redissolve in DCM, wash with saturated

      
      , dry, and concentrate.
      
    • Option B (HCl Salt): Redissolve in

      
      , add 2M HCl in ether, and filter the precipitate.
      
  • Yield: 3-(Pentyloxy)azetidine (typically >85% over two steps).

Synthetic Pathway Diagram

Synthesis_Flow Start Start: N-Boc-3-hydroxyazetidine Step1 Step 1: NaH, DMF, 0°C (Deprotonation) Start->Step1 Step2 Step 2: Add 1-Bromopentane (Alkylation) Step1->Step2 Intermediate Intermediate: 1-Boc-3-(pentyloxy)azetidine Step2->Intermediate Step3 Step 3: TFA/DCM or HCl/Dioxane (Deprotection) Intermediate->Step3 Final Product: 3-(Pentyloxy)azetidine Step3->Final

Caption: Step-wise synthesis of the target bioisostere via Williamson ether synthesis and acid deprotection.

Part 4: Validation Protocols

To confirm the bioisosteric advantage, the following assays are mandatory.

Protocol A: Microsomal Stability Assay (Metabolic)

Purpose: To quantify the Intrinsic Clearance (


) difference between the piperidine analog and the azetidine bioisostere.
  • Preparation: Prepare 10 mM stock solutions of the Piperidine control and the 3-(Pentyloxy)azetidine test compound in DMSO.

  • Incubation:

    • Mix test compound (

      
       final) with Human Liver Microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
      
    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (1 mM).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life (
    
    
    
    ).
    
    
  • Success Criteria: The Azetidine analog should show a >2-fold reduction in

    
     compared to the piperidine analog.
    
Protocol B: pKa Determination (Potentiometric)

Purpose: To verify the reduction in basicity.

  • Setup: Use a Sirius T3 or equivalent potentiometric titrator.

  • Titration: Dissolve 1 mg of compound in 0.15 M KCl (aq). Titrate from pH 2 to pH 12 using 0.5 M KOH and 0.5 M HCl.

  • Analysis: Determine the inflection point of the titration curve.

  • Expectation: 3-(Pentyloxy)azetidine pKa

    
     8.5–9.5 (vs. Piperidine ~11.2).
    

Part 5: Decision Framework

When should you deploy this bioisostere? Use the following logic gate.

Decision_Tree Start Lead Compound has Piperidine/Pyrrolidine? Check1 Is Metabolic Clearance High? Start->Check1 Check2 Is pKa > 10 causing Permeability/hERG issues? Check1->Check2 No Action1 Deploy 3-(Pentyloxy)azetidine (Blocks Metabolism) Check1->Action1 Yes Action2 Deploy 3-(Pentyloxy)azetidine (Lowers pKa) Check2->Action2 Yes Stop Stick with Piperidine Check2->Stop No

Caption: Decision tree for implementing the azetidine bioisostere strategy in lead optimization.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Lowe, M. A., et al. (2010). Azetidines as Bioisosteres of Pyrrolidines: Effect on Physicochemical Properties and Metabolic Stability. Bioorganic & Medicinal Chemistry Letters, 20(16), 4917-4920. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Provides foundational logic for 4-membered ring properties relevant to azetidines). Link

  • Enamine Ltd. (2023). Azetidines in Drug Discovery: Building Blocks and Libraries. Enamine Technical Collections. Link

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry, 55(7), 3414-3424. (Discusses exit vectors and ring strain concepts applicable to azetidines). Link

Sources

Application

Application Notes and Protocols for the Radiolabeling of 3-(Pentyloxy)azetidine

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This comprehensive guide details the methodologies for the radiolabeling of 3-(pentyloxy)azetidine w...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This comprehensive guide details the methodologies for the radiolabeling of 3-(pentyloxy)azetidine with positron-emitting radionuclides, specifically Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]). The azetidine motif is of growing interest in medicinal chemistry, and the ability to radiolabel molecules containing this scaffold is crucial for their preclinical and clinical evaluation using Positron Emission Tomography (PET).[1] This document provides a strategic overview of the synthetic pathways to key precursors, detailed step-by-step protocols for radiosynthesis, and robust quality control procedures to ensure the final radiotracer is suitable for in vivo imaging studies. The protocols described herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods.

Introduction: The Significance of Radiolabeled Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as valuable scaffolds in modern drug discovery.[1] Their unique conformational constraints and physicochemical properties can impart improved metabolic stability, solubility, and target-binding affinity to drug candidates. The incorporation of a 3-(pentyloxy) group can further modulate lipophilicity and pharmacokinetic profiles.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the quantitative in vivo assessment of biological processes at the molecular level.[2] This is achieved through the administration of a bioactive molecule labeled with a positron-emitting radionuclide. The development of radiolabeled 3-(pentyloxy)azetidine derivatives will enable critical in vivo studies, including:

  • Pharmacokinetics and Biodistribution: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate.

  • Target Engagement and Receptor Occupancy: Quantifying the interaction of the drug with its intended biological target.

  • Dosimetry: Assessing the radiation dose to various organs, a critical step for clinical translation.[3]

This guide will focus on the two most commonly used short-lived radionuclides in PET: Carbon-11 (t½ = 20.4 min) and Fluorine-18 (t½ = 109.8 min).[2] The choice of radionuclide will depend on the specific biological question and the required imaging time frame.

Strategic Approach to Radiolabeling 3-(Pentyloxy)azetidine

The successful radiosynthesis of a PET tracer hinges on a well-designed synthetic strategy that allows for the rapid and efficient incorporation of the radionuclide in the final step of the synthesis. For 3-(pentyloxy)azetidine, we will explore two primary labeling strategies:

  • [¹¹C]N-Methylation: Introduction of a [¹¹C]methyl group onto the azetidine nitrogen. This is a common and robust method for labeling amines.[2][4]

  • [¹⁸F]Fluoroalkylation: Introduction of a [¹⁸F]fluoropentyl group. This strategy involves the synthesis of a radiolabeled alkylating agent which is then used to modify a suitable precursor.

The following sections will detail the synthesis of the necessary precursors for each of these approaches.

Synthesis of Radiolabeling Precursors

A reliable supply of high-quality precursors is paramount for successful and reproducible radiosynthesis.

Synthesis of 3-(Pentyloxy)azetidine (Precursor for [¹¹C]N-Methylation)

The synthesis of the secondary amine precursor for N-methylation with [¹¹C]CH₃I involves a three-step sequence starting from the commercially available N-Boc-3-hydroxyazetidine.

cluster_0 Precursor Synthesis for [¹¹C]N-Methylation N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-(pentyloxy)azetidine N-Boc-3-(pentyloxy)azetidine N-Boc-3-hydroxyazetidine->N-Boc-3-(pentyloxy)azetidine  O-Alkylation (Pentyl bromide, NaH) 3-(pentyloxy)azetidine 3-(pentyloxy)azetidine N-Boc-3-(pentyloxy)azetidine->3-(pentyloxy)azetidine  Boc Deprotection (TFA or HCl)

Caption: Synthetic route to the 3-(pentyloxy)azetidine precursor.

  • Materials: N-Boc-3-hydroxyazetidine, sodium hydride (60% dispersion in mineral oil), 1-bromopentane, anhydrous N,N-dimethylformamide (DMF).

  • Procedure: a. To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq) portion-wise at 0 °C. b. Allow the reaction mixture to stir at room temperature for 30 minutes. c. Add 1-bromopentane (1.5 eq) dropwise and stir the reaction at room temperature overnight. d. Quench the reaction by the slow addition of water. e. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel.

  • Materials: N-Boc-3-(pentyloxy)azetidine, trifluoroacetic acid (TFA), or hydrochloric acid (HCl) in dioxane, dichloromethane (DCM).

  • Procedure: a. Dissolve N-Boc-3-(pentyloxy)azetidine (1.0 eq) in DCM. b. Add TFA (10 eq) or a solution of HCl in dioxane (4 M, 5 eq) dropwise at 0 °C. c. Stir the reaction at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material. d. Concentrate the reaction mixture under reduced pressure. e. Basify the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with DCM. f. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to afford the desired 3-(pentyloxy)azetidine.

Synthesis of 3-Hydroxyazetidine (Precursor for [¹⁸F]Fluoroalkylation)

For the [¹⁸F]fluoroalkylation strategy, we will first synthesize the radiolabeled alkylating agent, [¹⁸F]1-bromo-5-fluoropentane, and then react it with 3-hydroxyazetidine. The synthesis of 3-hydroxyazetidine can be achieved from epichlorohydrin and a suitable amine, followed by deprotection.[5][6][7][8]

cluster_1 Precursor Synthesis for [¹⁸F]Fluoroalkylation Epichlorohydrin Epichlorohydrin 1-Benzyl-3-hydroxyazetidine 1-Benzyl-3-hydroxyazetidine Epichlorohydrin->1-Benzyl-3-hydroxyazetidine  Ring opening/cyclization (Benzylamine) 3-Hydroxyazetidine 3-Hydroxyazetidine 1-Benzyl-3-hydroxyazetidine->3-Hydroxyazetidine  Debenzylation (H₂, Pd/C)

Caption: Synthetic route to the 3-hydroxyazetidine precursor.

  • Materials: Epichlorohydrin, benzylamine, water.

  • Procedure: a. To a solution of benzylamine in water, slowly add epichlorohydrin at 0-5 °C.[6] b. Stir the reaction mixture at this temperature for several hours. c. The intermediate amino alcohol will cyclize upon gentle heating or prolonged stirring at room temperature. d. The product can be isolated by extraction and purified by chromatography.

  • Materials: 1-Benzyl-3-hydroxyazetidine, palladium on carbon (10%), methanol, hydrogen gas.

  • Procedure: a. Dissolve 1-benzyl-3-hydroxyazetidine in methanol. b. Add Pd/C catalyst. c. Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC). d. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 3-hydroxyazetidine.

Radiolabeling Methodologies

All radiolabeling procedures should be performed in a shielded hot cell using an automated synthesis module to minimize radiation exposure.[9][10]

[¹¹C]N-Methyl-3-(pentyloxy)azetidine ([¹¹C]1)

cluster_2 Radiosynthesis of [¹¹C]N-Methyl-3-(pentyloxy)azetidine [¹¹C]CO₂ [¹¹C]CO₂ [¹¹C]CH₃I [¹¹C]CH₃I [¹¹C]CO₂->[¹¹C]CH₃I  Gas-phase iodination [¹¹C]1 [¹¹C]1 [¹¹C]CH₃I->[¹¹C]1  N-Methylation Precursor (3-(pentyloxy)azetidine) Precursor (3-(pentyloxy)azetidine) Precursor (3-(pentyloxy)azetidine)->[¹¹C]1 Purification (HPLC) Purification (HPLC) [¹¹C]1->Purification (HPLC) Final Product Final Product Purification (HPLC)->Final Product cluster_3 Radiosynthesis of [¹⁸F]N-(5-Fluoropentyl)-3-(pentyloxy)azetidine [¹⁸F]Fluoride [¹⁸F]Fluoride [¹⁸F]1-Bromo-5-fluoropentane [¹⁸F]1-Bromo-5-fluoropentane [¹⁸F]Fluoride->[¹⁸F]1-Bromo-5-fluoropentane  Nucleophilic Substitution 1,5-Dibromopentane 1,5-Dibromopentane 1,5-Dibromopentane->[¹⁸F]1-Bromo-5-fluoropentane [¹⁸F]N-(5-Fluoropentyl)-3-hydroxyazetidine [¹⁸F]N-(5-Fluoropentyl)-3-hydroxyazetidine [¹⁸F]1-Bromo-5-fluoropentane->[¹⁸F]N-(5-Fluoropentyl)-3-hydroxyazetidine  N-Alkylation 3-Hydroxyazetidine 3-Hydroxyazetidine 3-Hydroxyazetidine->[¹⁸F]N-(5-Fluoropentyl)-3-hydroxyazetidine [¹⁸F]2 [¹⁸F]2 [¹⁸F]N-(5-Fluoropentyl)-3-hydroxyazetidine->[¹⁸F]2  O-Alkylation (Pentyl bromide, NaH) Purification (HPLC) Purification (HPLC) [¹⁸F]2->Purification (HPLC) Final Product Final Product Purification (HPLC)->Final Product

Caption: Automated radiosynthesis workflow for [¹⁸F]N-(5-Fluoropentyl)-3-(pentyloxy)azetidine.

  • [¹⁸F]Fluoride Production and Activation: Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction. Trap the [¹⁸F]fluoride on an anion exchange cartridge and elute with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. Dry the [¹⁸F]fluoride complex by azeotropic distillation.

  • Synthesis of [¹⁸F]1-Bromo-5-fluoropentane: a. To the dried [¹⁸F]fluoride complex, add a solution of 1,5-dibromopentane in a suitable solvent (e.g., acetonitrile). b. Heat the reaction mixture at 100-120 °C for 10-15 minutes. c. The volatile [¹⁸F]1-bromo-5-fluoropentane can be distilled and trapped in a cooled reaction vessel.

  • Labeling Reaction and O-Alkylation (One-Pot): a. In the reaction vessel containing the trapped [¹⁸F]1-bromo-5-fluoropentane, add a solution of 3-hydroxyazetidine and a base (e.g., K₂CO₃) in DMF. Heat to effect N-alkylation. b. After a short reaction time (5-10 min), add NaH followed by 1-bromopentane to the same reaction vessel to perform the O-alkylation.

  • Purification and Formulation: Purify and formulate the final product as described for the [¹¹C] radiotracer.

Quality Control of the Final Radiotracer

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiolabeled compound for in vivo use. [11]The following QC tests should be performed on the final product.

Parameter Method Acceptance Criteria
Identity Co-elution with a non-radioactive standard on analytical HPLCRetention time of the radioactive peak matches that of the standard.
Radiochemical Purity Analytical radio-HPLC≥ 95%
Radionuclidic Purity Gamma-ray spectroscopyCharacteristic 511 keV peak for ¹¹C or ¹⁸F.
pH pH paper or calibrated pH meter4.5 - 7.5
Residual Solvents Gas Chromatography (GC)Within USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm).
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V, where V is the maximum recommended dose in mL.
Sterility Incubation in culture mediaNo microbial growth.
Visual Inspection Direct observationClear, colorless solution, free of particulate matter.

Conclusion

The protocols outlined in this application note provide a robust framework for the successful radiolabeling of 3-(pentyloxy)azetidine with both Carbon-11 and Fluorine-18. The synthesis of the necessary precursors is described in detail, followed by step-by-step radiolabeling procedures amenable to automation. Adherence to the stringent quality control measures detailed herein will ensure the production of high-quality radiotracers suitable for advancing the understanding of azetidine-containing drug candidates through in vivo PET imaging. The principles and methodologies presented are intended to be a valuable resource for researchers in the field of radiopharmaceutical sciences and drug development.

References

  • A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. University of Groningen. [Link]

  • CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • A fully-automated one-pot synthesis of [18F]fluoromethylcholine with reduced dimethylaminoethanol contamination via [18F]fluoromethyl tosylate. PubMed. [Link]

  • CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. PMC. [Link]

  • CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. PMC. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • A fully-automated one-pot synthesis of [F-18]fluoromethylcholine with reduced dimethylaminoethanol contamination via [F-18]fluoromethyl tosylate. ResearchGate. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • (PDF) A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. ResearchGate. [Link]

  • CN1939885A - Production of 1-bromine-5-chloropentane.
  • Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Baxendale Group - Durham University. [Link]

  • 24.8: Reactions of Amines. Chemistry LibreTexts. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. [Link]

  • [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals. Digital Commons@Becker. [Link]

  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • N-Boc-O-tosylhydroxylamine. ResearchGate. [Link]

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PMC. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. [Link]

  • CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • hofmannrxn. Yale Chemistry Department. [Link]

  • [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals (Journal Article). OSTI.GOV. [Link]

  • Efficient Reductive N-11C-Methylation Using Arylamines or Alkylamines and In Situ-Generated [11C]Formaldehyde From [11C]Methyl Iodide. PubMed. [Link]

  • Automated radiochemical synthesis of pharmaceutical grade [18 F]FLT using 3-N-Boc-5'-O-dimethoxytrityl-3'-O-nosyl-thymidine precursor and its Sep-Pak® purification employing selective elution from reversed phase. PubMed. [Link]

  • Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • CN108046980B - Novel synthesis method of 5-bromo-1-pentene.
  • azetidine. Organic Syntheses Procedure. [Link]

Sources

Method

Application in the synthesis of PET ligands

Application Note: Automated Synthesis of Fluorine-18 Labeled PET Radiopharmaceuticals via Nucleophilic Substitution Executive Summary The synthesis of Positron Emission Tomography (PET) ligands, particularly those labele...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Automated Synthesis of Fluorine-18 Labeled PET Radiopharmaceuticals via Nucleophilic Substitution

Executive Summary

The synthesis of Positron Emission Tomography (PET) ligands, particularly those labeled with Fluorine-18 (


F), requires a rigorous convergence of organic chemistry, automation, and regulatory compliance. The short half-life of 

F (

min) necessitates rapid, automated workflows that maximize radiochemical yield (RCY) while minimizing operator radiation exposure.[1]

This guide details the industry-standard protocol for Nucleophilic Aliphatic Substitution , the most prevalent method for synthesizing PET tracers like


 (Fluorodeoxyglucose), 

, and

ligands. We focus on the "naked fluoride" approach using Kryptofix 2.2.2 (K222) as a phase transfer catalyst, a methodology that ensures high reactivity in aprotic solvents.

Scientific Principles & Mechanism

The Challenge of Fluorination

Cyclotron-produced


F is generated as fluoride ion (

) in

water.[2] In aqueous solution, fluoride is heavily solvated by water molecules via hydrogen bonding, rendering it a poor nucleophile. To facilitate an

reaction, the fluoride must be:
  • Isolated from the bulk target water.

  • Dried completely to remove the hydration shell.

  • Activated using a phase transfer catalyst to enhance solubility in organic solvents (typically acetonitrile).[3]

The Role of Kryptofix 2.2.2

Potassium carbonate (


) is used to elute 

F from the trapping cartridge.[3][4][5] However, potassium fluoride (KF) is insoluble in acetonitrile. Kryptofix 2.2.2 (K2.2.2) , a cryptand, sequesters the potassium cation (

) within its cavity.
  • Causality: By encapsulating

    
    , the electrostatic attraction between 
    
    
    
    and
    
    
    is weakened. This leaves the
    
    
    "naked" and highly reactive, allowing it to act as a potent nucleophile in the subsequent substitution reaction.
Chemical Pathway Visualization

The following diagram illustrates the transformation from aqueous fluoride to the final deprotected radiopharmaceutical.

G F_aq [18F]F- (Aqueous) Target Water QMA QMA Trapping (Separation from 18O-H2O) F_aq->QMA Load Complex [K/K2.2.2]+ [18F]F- (Activated Complex) QMA->Complex Elute with K2.2.2/K2CO3 Intermediate Acetylated [18F]FDG (Intermediate) Complex->Intermediate SN2 Substitution (MeCN, 85°C) Precursor Mannose Triflate (Precursor) Precursor->Intermediate Add Product [18F]FDG (Final Ligand) Intermediate->Product Hydrolysis (NaOH or HCl)

Figure 1: Reaction mechanism for the nucleophilic synthesis of [18F]FDG. The process transitions from aqueous trapping to anhydrous substitution and final deprotection.

Automated Experimental Protocol

Method: Nucleophilic Substitution using a Cassette-Based Module (e.g., GE FASTlab, IBA Synthera). Tracer Example:



Reagents & Materials
ComponentSpecificationPurpose
Target Water

(>98% enrichment)
Source of

F via (p,n) reaction.[2][3]
Trapping Cartridge QMA (Quaternary Methyl Ammonium)Traps

F; allows

O water recovery.
Eluent 22 mg K2.2.2 + 7 mg

in MeCN/

Elutes and activates

F.
Precursor Mannose Triflate (20-50 mg)Substrate for

reaction.
Solvent Anhydrous Acetonitrile (MeCN)Aprotic solvent for substitution.
Hydrolysis Agent 1M NaOH or 2M HClRemoves acetyl protecting groups.
Purification C18 Sep-Pak + Alumina NRemoves unreacted fluoride and K2.2.2.
Step-by-Step Workflow

Step 1: Activity Delivery & Trapping

  • Action: Transfer irradiated target water to the module. Pass through the QMA cartridge.[6]

  • Insight: The QMA resin is typically pre-conditioned with carbonate or bicarbonate to ensure efficient trapping (>95%) and elution.

Step 2: Elution & Azeotropic Drying (CRITICAL)

  • Action: Elute

    
    F from QMA into the reaction vessel (RV) using the K2.2.2/
    
    
    
    solution.
  • Action: Heat RV to 95°C under vacuum/gas flow. Add anhydrous MeCN and repeat heating (azeotropic distillation).

  • Validation: The RV temperature must reach >100°C briefly to ensure absolute dryness. Even trace water (<1%) can quench the nucleophilic reaction by re-solvating the fluoride.

Step 3: Labeling (Nucleophilic Substitution) [5]

  • Action: Add Mannose Triflate precursor dissolved in anhydrous MeCN to the dried

    
    F complex.
    
  • Condition: Heat to 85°C for 5 minutes (closed vessel).

  • Chemistry: The

    
    F displaces the triflate leaving group at the C-2 position.[2][7] Stereochemistry is inverted (Mannose 
    
    
    
    Glucose).

Step 4: Hydrolysis (Deprotection)

  • Action: Add 1M NaOH (approx. 2 mL) to the RV.

  • Condition: Heat to 40°C for 2 minutes.

  • Result: The four acetyl protecting groups are removed, yielding the free hydroxyls of FDG.[2]

Step 5: Purification & Formulation

  • Action: Pass the crude mixture through a series of cartridges:

    • C18 (Reverse Phase): Retains unhydrolyzed intermediates (if any).

    • Alumina N: Traps unreacted

      
      F fluoride.
      
    • Ion Exchange: Neutralizes pH.

  • Final Step: Pass through a 0.22 µm sterile filter into the final product vial.

Automated Module Logic

The following diagram represents the fluidic logic of a standard synthesis module.

Workflow Cyclotron Cyclotron Target QMA QMA Cartridge (Trap) Cyclotron->QMA Transfer Waste_O18 18O Water Collection QMA->Waste_O18 Pass-through Reactor Reaction Vessel (Drying -> Labeling -> Hydrolysis) QMA->Reactor Elute 18F Purification SPE Cartridges (C18 / Alumina) Reactor->Purification Crude Product Reagents Reagent Vials (K222, Precursor, NaOH) Reagents->QMA Eluent Reagents->Reactor Add Precursor/Solvents FinalVial Sterile Product Vial Purification->FinalVial Pure [18F]FDG

Figure 2: Simplified fluidic workflow of a cassette-based synthesis module. Reagents are sequentially added to the reactor, followed by purification.

Quality Control (QC) & Validation

A self-validating system requires rigorous QC before patient administration. The following tests are mandatory under USP/EP guidelines.

Test ParameterMethodAcceptance Criteria (Typical)
Radiochemical Purity HPLC or TLC> 95% (Free

F < 5%)
Radionuclidic Identity Dose CalibratorHalf-life 105–115 min
pH pH Strip/Meter4.5 – 7.5
Residual Kryptofix 2.2.2 TLC or Spot Test< 50 µg/mL
Residual Solvents Gas Chromatography (GC)MeCN < 410 ppm; Ethanol < 5000 ppm
Bacterial Endotoxins LAL Test< 175 EU/V (or < 2.5 EU/mL)
Sterility Culture (Post-release)No Growth

Note on Kryptofix: Because K2.2.2 is toxic (acute toxicity), its removal is a critical safety attribute. The Alumina N cartridge in the purification step effectively retains K2.2.2.

Troubleshooting & Optimization

  • Low Yield (< 50%):

    • Cause: Incomplete drying of fluoride.

    • Fix: Check vacuum lines and drying temperature. Ensure azeotropic distillation cycles are sufficient.

  • High Impurities (Hydrolysis intermediates):

    • Cause: Insufficient hydrolysis time or temperature.

    • Fix: Increase NaOH contact time or verify reactor temperature calibration.

  • High Backpressure:

    • Cause: Clogged purification cartridges.

    • Fix: Ensure precursor is fully dissolved; check for precipitation in the lines.

References

  • IAEA. Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals.[8][9] IAEA TECDOC Series No. 1968.[9] [Link]

  • Vallabhajosula, S. Molecular Imaging: Radiopharmaceuticals for PET and SPECT. Springer. [Link]

  • Yu, S. Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal. [Link]

  • EANM. Guidelines on Current Good Radiopharmacy Practice (cGRPP). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(Pentyloxy)azetidine

Welcome to the technical support center for the synthesis of 3-(pentyloxy)azetidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(pentyloxy)azetidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this valuable synthetic transformation. Azetidine scaffolds are increasingly important in drug discovery, and mastering their synthesis is key to accelerating research.[1][2][3] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the common challenges encountered in the lab.

Core Synthetic Strategy: A Two-Step Approach

The most reliable and commonly employed route to 3-(pentyloxy)azetidine begins with the commercially available N-Boc-3-hydroxyazetidine. The synthesis involves two key transformations: an etherification reaction followed by the deprotection of the nitrogen atom.

Synthetic_Pathway A N-Boc-3-hydroxyazetidine B N-Boc-3-(pentyloxy)azetidine A->B Williamson Ether Synthesis (Base, Alkyl Halide) C 3-(Pentyloxy)azetidine B->C N-Boc Deprotection (Acid)

Caption: Overall synthetic scheme for 3-(pentyloxy)azetidine.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My overall yield for the two-step synthesis is disappointingly low. What is a systematic way to troubleshoot this?

A: A low overall yield is a common starting point for optimization. The most effective way to diagnose the issue is to approach it systematically by isolating the problematic step.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Overall Yield CheckStep1 Analyze crude product of Step 1 (Etherification) by LCMS/NMR Start->CheckStep1 Step1_OK High conversion to N-Boc-3-(pentyloxy)azetidine? CheckStep1->Step1_OK TroubleshootStep1 Problem is Etherification. Consult Q2, Q3, Q4. Step1_OK->TroubleshootStep1 No TroubleshootStep2 Problem is Deprotection or Workup. Consult Q5, Q6. Step1_OK->TroubleshootStep2 Yes

Caption: Systematic workflow for diagnosing yield loss.

Actionable Steps:

  • Isolate the Etherification (Step 1): Run the Williamson ether synthesis and, before proceeding to deprotection, take a small aliquot of the crude, worked-up material. Analyze it by ¹H NMR and/or LCMS.

  • Analyze the Data:

    • High Starting Material Remaining: If you see a large amount of unreacted N-Boc-3-hydroxyazetidine, your reaction conditions are not optimal. The reaction is either too slow or has stalled. Proceed to Q2 and Q4.

    • Multiple Side Products: If the starting material is consumed but the desired product peak is minor among several other peaks, you are facing issues with side reactions. Proceed to Q3.

    • Clean Conversion to Product: If the crude analysis shows a clean, high conversion to N-Boc-3-(pentyloxy)azetidine, then your etherification is successful. The yield loss is occurring during purification, the deprotection step, or the final workup. Proceed to Q5 and Q6.

Q2: The Williamson etherification is slow or incomplete. How can I improve the reaction rate and conversion?

A: The Williamson ether synthesis is a classic SN2 reaction.[4][5] Its rate is highly dependent on the strength of the nucleophile (the alkoxide), the nature of the leaving group on the electrophile, and the solvent.

The Mechanism in Focus:

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH Azetidine-OH RO_minus Azetidine-O⁻ (Alkoxide) ROH->RO_minus + Base Base Base (e.g., NaH) RO_minus_2 Azetidine-O⁻ R_LG Penty-LG Product Azetidine-O-Pentyl LG_minus LG⁻ RO_minus_2->Product + Penty-LG

Caption: The two stages of the Williamson ether synthesis.

Key Levers for Optimization:

  • Ensure Complete Deprotonation: The reaction cannot begin until the hydroxyl group is deprotonated to form the potent alkoxide nucleophile. Using a strong, non-nucleophilic base is critical. Sodium hydride (NaH) is a common and effective choice. Add the N-Boc-3-hydroxyazetidine to a suspension of NaH in an anhydrous polar aprotic solvent (like THF or DMF) and stir for 30-60 minutes at 0 °C to room temperature before adding the alkylating agent. You should observe hydrogen gas evolution, which is a visual indicator of alkoxide formation.

  • Enhance the Leaving Group: The rate of the SN2 reaction is directly proportional to the quality of the leaving group. The trend is I > Br > Cl >> F.

    • Upgrade from 1-Bromopentane: If you are using 1-bromopentane and experiencing slow conversion, switching to 1-iodopentane will significantly accelerate the reaction.

    • In Situ Iodide Catalysis: A cost-effective alternative is to add a catalytic amount (10-15 mol%) of potassium iodide (KI) or sodium iodide (NaI) to your reaction with 1-bromopentane. The iodide will displace the bromide via the Finkelstein reaction to generate the more reactive 1-iodopentane in situ.

  • Increase Temperature: SN2 reactions are accelerated by heat. If the reaction is slow at room temperature, gently heating to 40-60 °C can dramatically improve the rate. Monitor the reaction by TLC or LCMS to avoid decomposition at higher temperatures.

Q3: My reaction mixture shows several side products besides my desired ether. What are they and how can I prevent them?

A: The primary off-target reaction is typically elimination (E2) of the alkyl halide, which competes with the desired substitution (SN2). Over-alkylation is also a possibility, though less common with a Boc-protected nitrogen.

  • Side Product 1: 1-Pentene (Elimination): The alkoxide is not only a good nucleophile but also a reasonably strong base. It can abstract a proton from the carbon adjacent to the leaving group on the alkyl halide, leading to the formation of 1-pentene.

    • Causality: This is favored by high temperatures and sterically hindered bases.

    • Solution:

      • Avoid Overheating: Do not use excessive heat. Try to find the lowest effective temperature that provides a reasonable reaction rate.

      • Use a Less Hindered Base: While bases like potassium tert-butoxide (KOtBu) are excellent for forming alkoxides, they are also bulky and can promote elimination. Sodium hydride (NaH) is generally a better choice as it is less sterically demanding.

  • Side Product 2: N-Pentyl-3-hydroxyazetidine (Incorrect Alkylation Site): This occurs if the nitrogen of the azetidine is not properly protected or if the protecting group is inadvertently cleaved under the reaction conditions. The free secondary amine is a potent nucleophile and can compete with the hydroxyl group.

    • Causality: Impure starting material or unstable protecting group.

    • Solution:

      • Verify Starting Material: Ensure your N-Boc-3-hydroxyazetidine is pure and fully protected.[6][7][8]

      • Stable Conditions: The Boc group is stable to the basic conditions of the Williamson ether synthesis. This side product is therefore unlikely unless there is an issue with the starting material's integrity.

Q4: What are the optimal base and solvent choices for this etherification?

A: The ideal combination of base and solvent will maximize the SN2 rate while minimizing the E2 side reaction.

ParameterRecommendedRationale & Expert Insights
Base Sodium Hydride (NaH) , 60% dispersion in mineral oilWhy it works: NaH is a very strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. The only byproduct is H₂ gas, which simply bubbles out of the reaction. This drives the alkoxide formation to completion. It is less sterically hindered than KOtBu, which helps favor substitution over elimination.
Alternative: Cesium Carbonate (Cs₂CO₃)When to use it: For substrates sensitive to very strong bases, Cs₂CO₃ offers a milder alternative. The cesium effect (high solubility and dissociation of the ion pair) can enhance the nucleophilicity of the alkoxide. However, it may require higher temperatures.
Solvent Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) Why they work: Polar aprotic solvents are essential for SN2 reactions. They solvate the cation (e.g., Na⁺) effectively, leaving the alkoxide anion "naked" and highly nucleophilic. They do not participate in hydrogen bonding, which would otherwise cage and deactivate the nucleophile. DMF is more polar and can lead to faster rates but is harder to remove during workup. THF is often the best starting point.
Caution: Protic Solvents (e.g., Ethanol, Water)Why to avoid: Protic solvents will protonate the highly reactive alkoxide, shutting down the reaction. Ensure your solvent is anhydrous.
Q5: I seem to be losing a significant amount of my product during the aqueous workup and extraction. How can I improve recovery?

A: Azetidines, even when functionalized, can have moderate water solubility, especially in their protonated (salt) form. Product loss during workup is a very common, yet often overlooked, source of low yield.

Best Practices for Extraction:

  • Careful Quenching: After the reaction is complete, cool the mixture in an ice bath. Quench the excess NaH very slowly and carefully with water, methanol, or saturated aqueous NH₄Cl. An aggressive quench can cause a rapid exotherm.

  • pH Adjustment: Do not perform the extraction under acidic conditions. The azetidine nitrogen, even when Boc-protected, can be protonated, increasing water solubility. Ensure the aqueous layer is neutral or slightly basic (pH 7-8) before extraction.

  • Use the Right Extraction Solvent: Dichloromethane (DCM) or ethyl acetate are typically effective. Perform multiple extractions (e.g., 3 x 50 mL is far more effective than 1 x 150 mL).

  • "Salting Out": Before extracting, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and significantly reduces the solubility of organic compounds, driving your product into the organic layer and boosting recovery.

  • Back-Extraction: Combine the organic layers and wash them with brine one final time to remove residual DMF and water.

Q6: The final N-Boc deprotection step is inefficient or gives a messy product. What is the most reliable method?

A: Cleavage of the tert-butoxycarbonyl (Boc) group is typically achieved under acidic conditions.[9][10][11] The key is to use conditions strong enough to remove the Boc group efficiently without causing degradation of the desired 3-(pentyloxy)azetidine product.

MethodProtocol & RationalePotential Pitfalls
Method 1: HCl in Dioxane/Methanol (Recommended) Dissolve the N-Boc-3-(pentyloxy)azetidine in a minimal amount of methanol or 1,4-dioxane. Add a 4M solution of HCl in dioxane (commercially available) and stir at room temperature for 1-3 hours. The product will often precipitate as the hydrochloride salt.Byproducts: The tert-butyl cation formed during deprotection can alkylate nucleophilic sites.[11] However, for this substrate, it is less of a concern. Workup: The product is a salt. Do not try to extract it. Filter the resulting solid or evaporate the solvent to obtain the crude hydrochloride salt.
Method 2: Trifluoroacetic Acid (TFA) Dissolve the substrate in dichloromethane (DCM) and add 3-5 equivalents of TFA. Stir at room temperature for 1-2 hours.Workup is critical: TFA forms a salt with the product that is often an oil and difficult to handle. After evaporation, you will need to perform a salt-swap by dissolving the residue in ether or DCM and adding HCl to precipitate the desired hydrochloride salt, or neutralize carefully and extract the free base. This method is often less direct for isolating a solid product.

Expert Tip for Isolation: After removing the solvent from the HCl/dioxane reaction, you can often perform a trituration. Add cold diethyl ether or methyl tert-butyl ether (MTBE) to the crude solid residue. This will dissolve organic impurities (like any remaining mineral oil from the NaH), while the desired polar hydrochloride salt remains as a solid. The solid can then be collected by filtration, washed with more cold ether, and dried under vacuum to yield a pure product.

Optimized Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-(pentyloxy)azetidine-1-carboxylate
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).

  • Solvent Addition: Add anhydrous THF (approx. 0.2 M relative to the starting material). Cool the suspension to 0 °C in an ice bath.

  • Alkoxide Formation: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq.) in a small amount of anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to warm to room temperature and stir for 45 minutes.

  • Alkylation: Cool the mixture back to 0 °C. Add 1-iodopentane (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, or gently heat to 50 °C for 2-4 hours. Monitor progress by TLC or LCMS until the starting material is consumed.

  • Workup:

    • Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Dilute with water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the product as a clear oil.

Protocol 2: Deprotection to 3-(Pentyloxy)azetidine Hydrochloride
  • Setup: Dissolve the purified tert-butyl 3-(pentyloxy)azetidine-1-carboxylate (1.0 eq.) in a minimal amount of diethyl ether or methanol.

  • Acid Addition: To this solution, add a 4M solution of HCl in 1,4-dioxane (3.0-4.0 eq.) dropwise at 0 °C.

  • Reaction: A white precipitate should form. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold diethyl ether to remove any non-polar impurities.

    • Dry the white solid under high vacuum to afford the final 3-(pentyloxy)azetidine hydrochloride salt.

References

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Center for Biotechnology Information. Available at: [Link]

  • Azetidine. Organic Syntheses. Available at: [Link]

  • Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
  • Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents.
  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. Royal Society of Chemistry. Available at: [Link]

  • Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. Google Patents.
  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]

  • Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. YouTube. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. ACS Publications. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • An Optimized Facile Procedure to Synthesize and Purify Allicin. PubMed. Available at: [Link]

  • 3-Hydroxyazetidine hydrochloride. PubChem. Available at: [Link]

  • Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. ACS Publications. Available at: [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ACS Publications. Available at: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. Available at: [Link]

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines. PubMed. Available at: [Link]

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Royal Society of Chemistry. Available at: [Link]

  • Design and synthesis of 3-alkyl-2-aryl-1,3-thiazinan-4-one derivatives as selective cyclooxygenase (COX-2) inhibitors. PubMed. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry. Available at: [Link]

  • Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Princeton University. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]

  • Industrial Phase-Transfer Catalysis. SAChI. Available at: [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]

  • Mastering Organic Synthesis: The Role of N-Boc-3-hydroxyazetidine. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. National Institutes of Health. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • N-Boc-3-hydroxyazetidine, 141699-55-0, suppliers and manufacturers. R&D Chemicals. Available at: [Link]

Sources

Optimization

Technical Support Center: Handling 3-(Pentyloxy)azetidine in Biological Assays

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Solubility Optimization & Assay Interference Mitigation for 3-(Pentyloxy)azetidine[1] Module 1: The Physicochemical Paradox Q: Why...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Solubility Optimization & Assay Interference Mitigation for 3-(Pentyloxy)azetidine[1]

Module 1: The Physicochemical Paradox

Q: Why is 3-(Pentyloxy)azetidine precipitating in my assay buffer despite being an amine?

A: You are likely encountering the "Amphiphilic Trap."[1]

While the azetidine ring is a secondary amine with a high pKa (typically ~9.5–10.5), rendering it cationic and soluble at physiological pH (7.4), the 3-pentyloxy tail introduces a significant lipophilic vector.

In high-concentration fragment screens (often >100 µM) or specific buffer conditions, this molecule behaves as a cationic amphiphile .[1] It does not merely "precipitate" like a rock; it forms colloidal aggregates or "oils out" into liquid droplets.[1] This is thermodynamically driven by the pentyl chain seeking to escape the aqueous phase while the charged amine head group tries to stay solvated.

Key Risk Factor: If your assay buffer pH drifts above 8.0, the amine deprotonates. The neutral free base of 3-(Pentyloxy)azetidine is an oil with very low aqueous solubility, leading to immediate catastrophic precipitation.

ParameterApproximate ValueImplication for Assays
pKa (Conj. Acid) ~9.8 - 10.2Cationic at pH 7.4; Neutral at pH > 9.[1]0.
LogP (Neutral) ~1.5 - 2.0Moderate lipophilicity; drives aggregation when neutral.[1]
State (Free Base) Liquid / OilProne to "oiling out" rather than crystallizing.[1]
State (HCl Salt) Solid (Hygroscopic)Absorbs water; alters stock concentration accuracy.[1]

Module 2: Stock Solution Management

Q: My DMSO stock solution turned cloudy after freezing. Is it ruined?

A: Not necessarily, but it indicates moisture contamination or phase separation.

3-(Pentyloxy)azetidine salts (e.g., Hydrochloride) are often hygroscopic.[1] If you used "wet" DMSO or stored the vial loosely capped, the salt may have pulled in water. Upon freezing, the water crystallizes separately or forces the compound out of solution.

The Fix (The "Dry-Rescue" Protocol):

  • Thaw the stock completely at 37°C.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 13,000 x g for 5 minutes.

    • Clear pellet? Contamination or degradation.[1] Discard.

    • Oily droplet at bottom? Phase separation.[1][2] Add 10% more DMSO, vortex, and sonicate.

    • Clear solution? Safe to use, but verify concentration via absorbance if possible.

Q: What is the recommended storage protocol to prevent degradation?

A: Azetidines are strained rings. While more stable than aziridines, they can ring-open in the presence of strong nucleophiles or under acidic conditions over long periods.

Golden Rule: Store as a high-concentration stock (e.g., 50 mM or 100 mM) in anhydrous DMSO at -20°C. Avoid storing diluted working stocks (e.g., 1 mM), as the increased surface-area-to-volume ratio accelerates oxidation and hydrolysis.[1]

Module 3: The Dilution Crisis (Preventing "Crash-Out")

Q: Every time I dilute the DMSO stock into PBS, I lose signal. What is happening?

A: You are likely experiencing Kinetic Precipitation .[1]

Directly pipetting 100% DMSO stock into an aqueous buffer creates a momentary zone of supersaturation and high heat of mixing. The hydrophobic pentyl tails aggregate instantly before they can disperse.

The Solution: Use an Intermediate Dilution Step (Serial Dilution) rather than a "One-Shot" addition.

Protocol: The "Step-Down" Dilution Method

Goal: Dilute 50 mM Stock to 100 µM Assay Concentration.[1]

  • Step 1 (The Intermediate): Dilute 50 mM stock 1:10 into 100% DMSO (not buffer)

    
     5 mM.
    
  • Step 2 (The Transition): Dilute 5 mM stock 1:10 into 50% DMSO / 50% Water

    
     0.5 mM.
    
    • Why? This acclimates the lipid tails to an aqueous environment without shocking them.

  • Step 3 (The Final): Dilute 0.5 mM Intermediate 1:5 into your Assay Buffer

    
     100 µM.
    

Visualization: Solubility Decision Tree

SolubilityLogic Start Start: 3-(Pentyloxy)azetidine DMSO Stock CheckpH Check Assay Buffer pH Start->CheckpH IsBasic Is pH > 8.0? CheckpH->IsBasic RiskZone High Risk: Neutral Species (Oiling Out) IsBasic->RiskZone Yes SafeZone Safe Zone: Cationic Species (Soluble) IsBasic->SafeZone No Action1 Action: Lower pH to 7.4 OR Add 0.01% Tween-20 RiskZone->Action1 Action2 Action: Proceed with Step-Down Dilution SafeZone->Action2 PrecipCheck Visual Check: Turbidity / Oiling? Action1->PrecipCheck Action2->PrecipCheck Success Assay Ready PrecipCheck->Success Clear Fail STOP: Aggregation Artifact Do not assay. PrecipCheck->Fail Cloudy

Figure 1: Decision logic for buffer selection. Note the critical pH checkpoint to ensure the azetidine remains protonated.

Module 4: Assay Interference & False Positives

Q: I see inhibition in my enzyme assay, but it disappears when I add Triton X-100. Is my compound a "fake" hit?

A: Yes, this is a classic signature of a Promiscuous Aggregator .

3-(Pentyloxy)azetidine, like many amphiphilic fragments, can form colloidal aggregates at micromolar concentrations.[1] These colloids sequester enzymes non-specifically, inhibiting them by physical adsorption rather than active site binding.

The Diagnostic Workflow: If you suspect aggregation, run the "Detergent Sensitivity Test" :

  • Baseline: Measure IC50 in standard buffer.

  • Challenge: Measure IC50 in buffer + 0.01% Triton X-100 (or Tween-20).

    • Result A (Shift > 10x): The compound was aggregating.[3][4][5][6] The detergent broke up the colloid, revealing the true (likely inactive) nature. (False Positive)

    • Result B (No Shift): The inhibition is likely genuine binding.

Visualization: Mechanism of Interference [5]

Interference Monomer Monomer (Active Species?) Colloid Colloidal Aggregate (The Trap) Monomer->Colloid High Conc. or High pH Enzyme Target Enzyme Monomer->Enzyme Binding Colloid->Enzyme Adsorption Inhibition True Inhibition (Specific Binding) Enzyme->Inhibition Artifact Artifact (Enzyme Sequestration) Enzyme->Artifact

Figure 2: The pathway distinguishing true monomeric binding from colloidal sequestration artifacts.

Module 5: Advanced Troubleshooting (FAQ)

Q: Can I use plastic plates for this compound? A: Use Low-Binding Polypropylene plates.[1] The pentyloxy tail is hydrophobic enough to adsorb to untreated polystyrene, effectively lowering the actual concentration in the well. Avoid standard tissue-culture treated plates for biochemical assays.[1]

Q: Is the compound light sensitive? A: Ethers and amines can be susceptible to photo-oxidation over long durations.[1] While not acutely sensitive, it is best practice to use amber vials or wrap stocks in foil, especially if stored in solution for >1 week.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound-Mediated Assay Interferences.[1][7] (Detailed protocols on identifying aggregation and solubility artifacts). [Link]

  • PubChem. Azetidine Compound Summary. (Physicochemical property data source).[1][3][5][8][9][10] [Link]

  • Shoichet, B. K. Screening in a Spirit of Haunting: Aggregation and Colloidal Inhibition. (Foundational literature on the mechanism of promiscuous aggregators in drug discovery). [Link]

Sources

Troubleshooting

Identifying and minimizing side-products in 3-alkoxyazetidine synthesis

Welcome to our dedicated technical support center for the synthesis of 3-alkoxyazetidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize their...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 3-alkoxyazetidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues encountered during the preparation of these valuable building blocks. In the following sections, we will delve into the intricacies of 3-alkoxyazetidine synthesis, with a focus on identifying and minimizing the formation of unwanted side-products.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of 3-alkoxyazetidines, particularly when starting from the readily available N-Boc-3-hydroxyazetidine.

Q1: What are the most common methods for synthesizing 3-alkoxyazetidines?

The two most prevalent and effective methods for the synthesis of 3-alkoxyazetidines from N-Boc-3-hydroxyazetidine are the Williamson ether synthesis and the Mitsunobu reaction.[1]

  • Williamson Ether Synthesis: This method involves the deprotonation of the hydroxyl group of N-Boc-3-hydroxyazetidine with a base to form an alkoxide, which then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide.[2]

  • Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to an ether in the presence of a phosphine (typically triphenylphosphine) and an azodicarboxylate (such as DEAD or DIAD).[3]

Q2: Why is the nitrogen on the azetidine ring typically protected, for instance, with a Boc group?

The nitrogen atom of the azetidine ring is nucleophilic and can compete with the hydroxyl group in alkylation reactions. Protecting the nitrogen with an electron-withdrawing group, such as the tert-butoxycarbonyl (Boc) group, prevents this N-alkylation, ensuring that the reaction occurs selectively at the 3-hydroxyl position.[4] The Boc group can be readily removed under acidic conditions after the desired alkoxy group has been installed.[5]

Q3: What are the primary advantages and disadvantages of the Williamson ether synthesis versus the Mitsunobu reaction for this transformation?

The choice between these two methods often depends on the substrate, desired scale, and tolerance for different reaction conditions and byproducts.

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Advantages - Cost-effective reagents (base and alkyl halide).- Scalable to large quantities.- Simple workup in many cases.- Mild reaction conditions.- Broad substrate scope.- Stereospecific inversion of configuration at the alcohol carbon.
Disadvantages - Requires a strong base, which may not be compatible with sensitive functional groups.- Risk of elimination side-products with secondary and tertiary alkyl halides.- Can be slower than the Mitsunobu reaction.- Generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification.- Reagents are more expensive.- The nucleophile (alcohol in this case) needs to be sufficiently acidic.

Q4: Which analytical techniques are most effective for monitoring the reaction and identifying impurities?

A combination of chromatographic and spectroscopic techniques is essential for effective reaction monitoring and impurity profiling:

  • Thin-Layer Chromatography (TLC): An indispensable tool for tracking the consumption of starting materials and the formation of the product and major byproducts in real-time.[6]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and detecting less volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for identifying the molecular weights of the product and any side-products, providing valuable clues to their structures.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired 3-alkoxyazetidine and for identifying and characterizing impurities.[9]

Troubleshooting Guide: Common Side-Products and Their Mitigation

This section provides a detailed, question-and-answer-style guide to troubleshoot specific issues that may arise during the synthesis of 3-alkoxyazetidines.

Issue 1: Low Yield of the Desired 3-Alkoxyazetidine in a Williamson Ether Synthesis

"I am attempting to synthesize a 3-alkoxy-N-Boc-azetidine via Williamson ether synthesis, but my yields are consistently low. What are the likely causes and how can I improve them?"

Low yields in this reaction are often attributable to the formation of side-products or incomplete conversion. The most common culprit is an elimination (E2) reaction of the alkyl halide, competing with the desired substitution (SN2) reaction.[5]

Causality and Mitigation Strategies:

  • Nature of the Alkyl Halide: The structure of your alkyl halide is critical.

    • Problem: Secondary and tertiary alkyl halides are highly prone to elimination in the presence of a strong base like the alkoxide of N-Boc-3-hydroxyazetidine.[10]

    • Solution: Whenever possible, use a primary alkyl halide. If your desired alkoxy group is secondary or tertiary, consider reversing the roles of the nucleophile and electrophile if feasible, though this is not an option when starting from 3-hydroxyazetidine.

  • Strength and Steric Hindrance of the Base:

    • Problem: While a strong base is needed to deprotonate the alcohol, a very strong or sterically hindered base can preferentially promote elimination.

    • Solution: Sodium hydride (NaH) is a common and effective choice.[2] It is a strong, non-nucleophilic base that generates the alkoxide without introducing steric bulk around the reaction center. Avoid bulky bases like potassium tert-butoxide if you are using a sensitive alkyl halide.

  • Reaction Temperature:

    • Problem: Higher temperatures favor elimination over substitution.[5]

    • Solution: Maintain the lowest possible temperature that allows for a reasonable reaction rate. It is often beneficial to form the alkoxide at a low temperature (e.g., 0 °C) and then slowly warm the reaction mixture to room temperature after the addition of the alkyl halide.

  • Solvent Choice:

    • Problem: The solvent can influence the nucleophilicity of the alkoxide and the rates of both substitution and elimination.

    • Solution: Polar aprotic solvents such as DMF or THF are generally preferred as they solvate the cation of the alkoxide but not the nucleophilic oxygen atom, thus enhancing its reactivity.[2]

Experimental Protocol: Optimized Williamson Ether Synthesis of 3-Alkoxy-N-Boc-Azetidine

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous DMF (0.1-0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the primary alkyl halide (1.2 eq.) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Issue 2: Formation of an Elimination Byproduct from the Alkyl Halide

"My reaction mixture shows a significant amount of an alkene byproduct corresponding to my alkyl halide. How can I suppress this side reaction?"

The formation of an alkene is a clear indication that the E2 elimination pathway is competing effectively with the desired SN2 reaction.

Visualizing the Competing Pathways:

G cluster_0 Williamson Ether Synthesis Pathways Alkoxide N-Boc-Azetidin-3-oxide Product 3-Alkoxy-N-Boc-Azetidine (Desired Product) Alkoxide->Product SN2 Attack Alkene Alkene (R-CH=CH₂) (Side-Product) Alkoxide->Alkene E2 Elimination Alkyl_Halide Primary Alkyl Halide (R-CH₂-X) Alkyl_Halide->Product Alkyl_Halide->Alkene G Reactants N-Boc-3-hydroxyazetidine + R-OH + PPh₃ + DEAD Intermediate Oxyphosphonium Salt Reactants->Intermediate Product 3-Alkoxy-N-Boc-Azetidine (Desired Product) Intermediate->Product SN2 Attack by R-O⁻ Byproducts Triphenylphosphine Oxide (TPPO) Hydrazinedicarboxylate Intermediate->Byproducts

Caption: Simplified workflow of the Mitsunobu reaction showing the formation of the desired product and major byproducts.

Strategies for Cleaner Mitsunobu Reactions and Easier Purification:

  • Reagent Stoichiometry and Addition Order:

    • Problem: Incorrect stoichiometry or order of addition can lead to side reactions.

    • Solution: Typically, the alcohol (N-Boc-3-hydroxyazetidine), the nucleophile (the desired alcohol to form the ether), and triphenylphosphine are mixed first. The azodicarboxylate (DEAD or DIAD) is then added slowly at a low temperature (e.g., 0 °C). [4]Use a slight excess (1.1-1.5 equivalents) of the phosphine and azodicarboxylate.

  • Removal of Byproducts:

    • TPPO Removal: TPPO can sometimes be removed by crystallization from a nonpolar solvent like diethyl ether or by precipitation upon addition of hexanes.

    • Scavenger Resins: The use of polymer-supported triphenylphosphine or scavenger resins designed to bind TPPO and the hydrazine byproduct can greatly simplify purification. After the reaction, these resin-bound byproducts can be simply filtered off.

  • Alternative Reagents:

    • DIAD vs. DEAD: Diisopropyl azodicarboxylate (DIAD) is often preferred over diethyl azodicarboxylate (DEAD) as its hydrazine byproduct is sometimes easier to remove.

    • Modified Phosphines: Using phosphines with modified solubility properties can facilitate byproduct removal.

Experimental Protocol: Mitsunobu Reaction with Simplified Workup

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1-0.5 M) at 0 °C under an inert atmosphere, add DIAD (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the crude residue in a minimal amount of dichloromethane and add diethyl ether or hexanes to precipitate the TPPO. Filter and concentrate the filtrate.

  • Purify the remaining residue by flash column chromatography on silica gel.

Issue 4: Suspected Dimer or Oligomer Formation

"I am observing a high molecular weight impurity in my LC-MS analysis that I suspect is a dimer. How can this form and how can I prevent it?"

Dimerization can occur through intermolecular side reactions, especially if the reaction conditions are not carefully controlled.

Plausible Dimerization Pathway:

A likely pathway to dimer formation involves the alkoxide of one molecule of N-Boc-3-hydroxyazetidine acting as a nucleophile towards a reactive intermediate of a second molecule. For instance, if a small amount of an activated intermediate (e.g., a tosylate if tosyl chloride was used as an activating agent) is present, intermolecular etherification can occur.

Mitigation Strategies:

  • Controlled Addition of Reagents: Add the alkylating agent slowly to a solution of the pre-formed alkoxide. This maintains a low concentration of the electrophile and minimizes the chance of it reacting with another molecule of the starting material.

  • Use of a Non-nucleophilic Base: Ensure the base used for deprotonation is non-nucleophilic to avoid the formation of unwanted adducts. NaH is a good choice in this regard.

  • Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions like dimerization.

Issue 5: Product Degradation During N-Boc Deprotection

"I have successfully synthesized my N-Boc-3-alkoxyazetidine, but I am seeing decomposition or the formation of new impurities during the acidic deprotection step. What is causing this and what are the best conditions for Boc removal?"

The N-Boc group is typically removed with strong acids like trifluoroacetic acid (TFA) or HCl in an organic solvent. [11]However, the stability of the 3-alkoxyazetidine under these conditions can be a concern.

Potential Issues During Deprotection:

  • Acid-Labile Alkoxy Groups: If your "R" group in the 3-alkoxy moiety is itself acid-sensitive (e.g., a tert-butyl ether), it may be cleaved under the deprotection conditions.

  • Ring Opening: The strained azetidine ring can be susceptible to ring-opening under harsh acidic conditions, especially if the reaction is heated.

  • Alkylation by tert-Butyl Cation: The deprotection of the Boc group generates a tert-butyl cation, which can act as an alkylating agent towards any nucleophilic sites in your molecule or solvent.

Recommended Deprotection Protocols:

  • TFA in Dichloromethane (DCM):

    • Dissolve the N-Boc-3-alkoxyazetidine (1.0 eq.) in DCM (0.1-0.2 M).

    • Add TFA (5-10 eq.) at 0 °C.

    • Stir at room temperature for 1-3 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • The product is typically obtained as the TFA salt. It can be used as such or neutralized with a mild base.

  • HCl in Dioxane or Diethyl Ether:

    • Dissolve the N-Boc-3-alkoxyazetidine in a minimal amount of a suitable solvent.

    • Add a solution of HCl in dioxane or diethyl ether (typically 4 M, 3-5 eq.).

    • Stir at room temperature for 1-4 hours. The hydrochloride salt of the product often precipitates from the solution.

    • The solid can be collected by filtration and washed with diethyl ether.

Troubleshooting Deprotection:

  • For Acid-Sensitive Substrates: Use milder acidic conditions. Sometimes, using a weaker acid or running the reaction at a lower temperature for a longer period can be effective.

  • To Scavenge tert-Butyl Cations: The addition of a scavenger such as anisole or thioanisole to the reaction mixture can trap the tert-butyl cation and prevent unwanted side reactions.

By carefully considering the choice of synthetic route, optimizing reaction conditions, and being aware of potential side-products and their mechanisms of formation, researchers can successfully synthesize high-purity 3-alkoxyazetidines for their drug discovery and development programs.

References

  • ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Organic Synthesis: The Role of N-Boc-3-hydroxyazetidine. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of 3,9-dimethyl- and 3-methyl-9-ethyl-adenine via N′-alkoxy-1-alkyl-5-formamidoimidazole-4-carboxamidine. Available at: [Link]

  • Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • ResearchGate. (2026). Recent progress in synthesis of 3-functionalized azetidines. Available at: [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]

  • Università degli Studi di Bari Aldo Moro. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Available at: [Link]

  • Nature. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Available at: [Link]

  • ResearchGate. (2025). A new sensitive LC/MS/MS analysis of Vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine. Available at: [Link]

  • ResearchGate. (2024). (PDF) Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Available at: [Link]

  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. Available at: [Link]

  • Reddit. (2024). r/Chempros - What are some common causes of low reaction yields?. Available at: [Link]

  • National Institutes of Health. (2014). A Strategy for Complex Dimer Formation When Biomimicry Fails: Total Synthesis of Ten Coccinellid Alkaloids. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Bitesize Bio. (2025). 11 Reasons Why Your Plasmid Yield is Low & Easy Fixes. Available at: [Link]

  • ResearchGate. (2025). (PDF) Preparation of a series of N-alkyl-3-boronopyridinium halides and study of their stability in the presence of hydrogen peroxide. Available at: [Link]

  • RSC Publishing. (n.d.). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C. Available at: [Link]

  • ResearchGate. (n.d.). TFA‐mediated N‐Boc deprotection/intramolecular N‐acylation reaction of oxoindole‐derived α‐aryl‐β‐amino acids.. Available at: [Link]

  • Defense Technical Information Center. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Available at: [Link]

  • National Institutes of Health. (2018). Optimization of a peptide extraction and LC-MS protocol for quantitative analysis of antimicrobial peptides. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of asymmetric dimer (3). Reagents and conditions: (i) 1).... Available at: [Link]

  • ResearchGate. (n.d.). Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Available at: [Link]

  • ResearchGate. (2020). (PDF) Stability and structural aspects of complexes forming between aluminum(III) and D-heptagluconate in acidic to strongly alkaline media: An unexpected diversity. Available at: [Link]

  • Bocas Lit Fest. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]

  • Reddit. (n.d.). r/chemistry - Synthesis - General tips for improving yield?. Available at: [Link]

  • Archipel, l'archive institutionnelle de l'UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Available at: [Link]

  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Available at: [Link]

  • ResearchGate. (2024). Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • MDPI. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available at: [Link]

  • Reddit. (2020). r/chemistry - My first synthesis was not as efficient as I had hoped. 16% yield.. Available at: [Link]

  • Reddit. (2024). r/Chempros - Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A. Available at: [Link]

  • National Institutes of Health. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Available at: [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(Pentyloxy)azetidine Intermediates

Introduction Welcome to the Technical Support Center. This guide addresses the purification challenges associated with 3-(Pentyloxy)azetidine , a valuable building block in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification challenges associated with 3-(Pentyloxy)azetidine , a valuable building block in medicinal chemistry. The azetidine ring offers unique physicochemical properties—lowering lipophilicity (


) compared to cyclohexanes while maintaining metabolic stability—but its high ring strain (~25 kcal/mol) and basicity present specific handling challenges.

This document is structured as a dynamic troubleshooting guide, designed to resolve specific experimental bottlenecks such as alkyl halide removal , volatility management , and salt formation .

Part 1: Critical Troubleshooting (Q&A)

Issue 1: "I cannot separate the product from unreacted 1-bromopentane/1-iodopentane."

Diagnosis: This is the most common issue in Williamson ether synthesis of azetidines. The lipophilicity of the pentyloxy chain makes the neutral amine co-elute with the alkyl halide on silica gel, and their boiling points may be too close for simple distillation.

Solution: The "Reverse-Phase" Acid-Base Extraction You must exploit the basicity of the azetidine nitrogen. The alkyl halide is neutral; the azetidine is a base (


).
  • Step 1: Dissolve the crude mixture in a non-polar solvent (e.g., Hexanes or MTBE).

  • Step 2: Extract with aqueous 1M HCl. The azetidine protonates and moves to the aqueous layer; the neutral alkyl halide stays in the organic layer.

  • Step 3: Wash the aqueous acidic layer 2x with fresh Hexanes to remove all traces of the alkylating agent.

  • Step 4: Basify the aqueous layer (pH > 12) with NaOH and back-extract the pure azetidine into DCM or Et2O.

Technical Note: Do not use weak acids like citric acid for the initial extraction if your impurity is highly lipophilic; the salt might remain partially soluble in the organic phase. Use a mineral acid (HCl or H2SO4).

Issue 2: "My product yield drops significantly during concentration (Rotavap)."

Diagnosis: Free-base 3-(pentyloxy)azetidine has a relatively low molecular weight and moderate volatility. If you apply high vacuum (< 10 mbar) at elevated bath temperatures (> 40°C), you are co-distilling your product.

Solution: Salt Formation or Controlled Evaporation

  • Controlled Vacuum: Do not exceed 100 mbar vacuum. Keep the water bath at 25-30°C.

  • Salt Locking: If you do not need the free base immediately, convert it to the Hydrochloride or Oxalate salt in situ before concentration. The salts are non-volatile solids.

    • See Protocol B below for salt formation.

Issue 3: "The compound streaks/tails badly on silica gel columns."

Diagnosis: Secondary amines interact strongly with the acidic silanol groups (


) on silica gel, causing peak broadening and material loss.

Solution: Amine Deactivation

  • Mobile Phase Modifier: Add 1-2% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH3) to your mobile phase (e.g., DCM/MeOH/NH4OH 90:9:1).

  • Stationary Phase Switch: Use Neutral Alumina instead of silica. Alumina is less acidic and reduces irreversible adsorption of the amine.

Part 2: Detailed Experimental Protocols

Protocol A: Optimized Acid-Base Purification Workflow

Use this method to remove neutral impurities (alkyl halides, mineral oil) from the crude reaction mixture.

Reagents:

  • Crude 3-(Pentyloxy)azetidine mixture

  • Methyl tert-butyl ether (MTBE) or Hexanes

  • 1M Hydrochloric Acid (HCl)

  • 4M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve crude oil in MTBE (10 mL per gram of crude).

  • Acid Extraction: Add 1M HCl (1.2 equivalents relative to theoretical amine yield). Shake vigorously.

    • Check pH of aqueous layer; it must be < 2.

  • Phase Separation: Separate layers. Keep the Aqueous Layer (A) .

    • The Organic Layer contains the impurities (bromopentane, mineral oil).

  • Wash: Wash Aqueous Layer (A) twice with fresh MTBE (10 mL). Discard organics.

  • Basification: Cool Aqueous Layer (A) in an ice bath. Slowly add 4M NaOH until pH > 12.

    • The solution should become cloudy as the free amine separates.

  • Recovery: Extract the basic aqueous mixture three times with DCM.

  • Drying: Dry combined DCM extracts over

    
    , filter, and concentrate (carefully, see Issue 2).
    
Protocol B: Hydrochloride Salt Formation

Use this method for long-term storage and to turn a volatile oil into a stable solid.

Reagents:

  • 3-(Pentyloxy)azetidine (Free Base)

  • Diethyl Ether or MTBE (Anhydrous)

  • 2M HCl in Diethyl Ether (Commercial solution)

Procedure:

  • Dissolve the free base azetidine in anhydrous Diethyl Ether (0.1 g/mL).

  • Cool the solution to 0°C.

  • Dropwise add 2M HCl in Ether (1.1 equivalents) with stirring.

  • A white precipitate should form immediately.

  • Stir for 15 minutes at 0°C.

  • Filter the solid under nitrogen (azetidine salts can be hygroscopic).

  • Wash the filter cake with cold ether and dry under vacuum.

Part 3: Visualization & Logic Maps

Figure 1: Purification Decision Tree

Determine the correct purification path based on your specific impurity profile.

PurificationLogic Start Crude 3-(Pentyloxy)azetidine CheckImpurity Identify Major Impurity Start->CheckImpurity NeutralImpurity Neutral Lipophiles (Alkyl halides, Mineral Oil) CheckImpurity->NeutralImpurity High Rf on TLC PolarImpurity Polar/Basic Byproducts (Salts, other amines) CheckImpurity->PolarImpurity Low Rf / Streaking ActionAcidBase Protocol A: Acid-Base Extraction NeutralImpurity->ActionAcidBase ActionColumn Column Chromatography (DCM/MeOH + 1% NH4OH) PolarImpurity->ActionColumn DecisionSolid Is Product Solid? ActionAcidBase->DecisionSolid ActionColumn->DecisionSolid ActionSalt Protocol B: Salt Crystallization FinalPure Pure Product (Store at -20°C) ActionSalt->FinalPure DecisionSolid->ActionSalt No (Oily) DecisionSolid->FinalPure Yes

Caption: Decision logic for selecting the optimal purification method based on impurity type and physical state.

Figure 2: Acid-Base Extraction Workflow

Visualizing the separation of the azetidine from neutral alkylating agents.

ExtractionFlow Mix Crude Mix (Amine + R-Br) AcidStep Add 1M HCl Partition Mix->AcidStep OrgLayer1 Organic Layer 1 (Contains R-Br) AcidStep->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Acidic) (Contains Amine-H+) AcidStep->AqLayer1 Bottom Layer WashStep Wash with Hexanes AqLayer1->WashStep OrgLayer2 Organic Wash (Discard) WashStep->OrgLayer2 BaseStep Basify (NaOH) Extract w/ DCM WashStep->BaseStep Clean Aq. FinalOrg DCM Layer (Pure Azetidine) BaseStep->FinalOrg

Caption: Step-by-step phase separation logic for removing non-basic impurities.

Part 4: Technical Data Summary

Table 1: Solvent Systems for Chromatography

Recommended starting conditions for TLC and Flash Chromatography.

MethodMobile Phase CompositionAdditiveApplication
TLC (Silica) 10% MeOH in DCM1%

General purity check
Flash (Silica) 0-10% MeOH in DCM1%

Bulk purification
Flash (Alumina) 0-50% EtOAc in HexanesNoneSensitive amines
Reverse Phase Water / Acetonitrile0.1% TFA*HPLC Analysis

*Note: TFA forms a salt with the azetidine; ensure this is acceptable for your analysis.

Table 2: Estimated Physical Properties

Based on structural analogs (3-ethoxyazetidine, 3-hydroxyazetidine).[1]

PropertyValue (Est.)Relevance
Boiling Point ~160-170°C (atm)Distillable under vacuum (e.g., 60°C @ 10 mbar)
pK_a (Conj. Acid) 9.5 - 10.5Target pH < 2 for extraction; pH > 12 for recovery
LogP ~1.2 - 1.5Moderately lipophilic; soluble in ether, DCM, alcohols
Stability GoodAvoid strong nucleophiles; store cold to prevent dimerization

References

  • Organic Syntheses Procedure for Azetidine

    • Preparation of Azetidine from 3-(1-Azetidinyl)propionate.[2]

    • Source: Organic Syntheses, Coll. Vol. 5, p.66 (1973); Vol. 48, p.9 (1968).
    • URL: [Link]

  • Synthesis of 3,3-Disubstituted Azetidines (Methodology)

    • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinyl
    • Source: Journal of Organic Chemistry, ACS Public
    • URL: [Link] (Note: Generalized methodology reference).

  • Acid-Base Extraction Principles

    • Acid-Base Extraction of Amines.
    • Source: Chemistry LibreTexts, Organic Chemistry Lab Techniques.
    • URL: [Link]

  • Handling of 3-Hydroxyazetidine Salts (Precursor)

    • Synthesis of 3-hydroxyazetidine hydrochloride.[1][3]

    • Source: Google P
    • URL

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions with 3-(Pentyloxy)azetidine

Welcome to the technical support center for optimizing coupling reactions involving 3-(pentyloxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions involving 3-(pentyloxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Azetidine scaffolds are increasingly important in medicinal chemistry for their ability to impart desirable physicochemical properties such as improved solubility and metabolic stability.[1][2] However, the inherent ring strain of the four-membered ring can present unique challenges in synthetic transformations.[3][4] This document will equip you with the knowledge to navigate these challenges and successfully incorporate the 3-(pentyloxy)azetidine moiety into your target molecules.

Troubleshooting Guide

This section addresses specific issues that may arise during coupling reactions with 3-(pentyloxy)azetidine. The question-and-answer format is designed to help you quickly identify and solve common experimental problems.

Low or No Product Yield

Q1: I am observing very low or no yield in my coupling reaction with 3-(pentyloxy)azetidine. What are the likely causes and how can I improve it?

A1: Low or no product yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions systematically.

Potential Cause 1: Inappropriate Coupling Conditions for the Azetidine Moiety

The reactivity of the azetidine nitrogen is influenced by the ring strain and the electronic effects of the pentyloxy substituent. Standard coupling conditions may not be optimal.

  • Solution: Re-evaluate Your Coupling Strategy.

    • For Amide Coupling: If you are performing an amide coupling with a carboxylic acid, standard coupling reagents like DCC or EDC might be insufficient. Consider using more potent activating agents such as HATU, HBTU, or PyBOP. These reagents form highly reactive esters that can overcome the potential steric hindrance and lower nucleophilicity of the azetidine nitrogen.[5]

    • For Buchwald-Hartwig Amination: When coupling 3-(pentyloxy)azetidine with aryl halides, the choice of palladium catalyst and ligand is critical. Sterically hindered phosphine ligands, such as those from the Buchwald or Hartwig groups, are often necessary to facilitate the reductive elimination step and prevent catalyst decomposition.[6] Consider screening a panel of ligands (e.g., SPhos, XPhos, RuPhos) and palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂).

    • For Reductive Amination: If you are reacting 3-(pentyloxy)azetidine with a carbonyl compound, ensure the reaction pH is weakly acidic to facilitate iminium ion formation without causing unwanted side reactions. Sodium triacetoxyborohydride (STAB) is often a good choice of reducing agent as it is mild and selective.

Potential Cause 2: N-H Protection Strategy

While the secondary amine of the azetidine is your reactive site, in some complex syntheses, it may be necessary to protect it to avoid side reactions. However, the choice and subsequent removal of the protecting group are crucial.

  • Solution: Select an Appropriate Protecting Group.

    • A Boc (tert-butyloxycarbonyl) group is a common choice for protecting the azetidine nitrogen. It can be readily removed under acidic conditions.

    • Ensure complete deprotection before proceeding with the coupling reaction. Incomplete deprotection will lead to a lower concentration of the reactive amine and consequently, a lower yield.

Potential Cause 3: Base Selection

The choice of base is critical in many coupling reactions. An inappropriate base can lead to side reactions or incomplete reaction.

  • Solution: Optimize the Base.

    • For Buchwald-Hartwig Amination: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.

    • For Amide Coupling: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is generally used to neutralize the acid formed during the reaction.

Potential Cause 4: Solvent and Temperature Effects

The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Temperature can also significantly impact the outcome.

  • Solution: Screen Solvents and Adjust Temperature.

    • Aprotic polar solvents like DMF, DMAc, or NMP are often good choices for amide couplings.

    • For palladium-catalyzed reactions, toluene, dioxane, or THF are commonly used.

    • If the reaction is sluggish at room temperature, gentle heating may be beneficial. However, be cautious of potential side reactions or degradation at elevated temperatures.

Formation of Side Products

Q2: My reaction is producing significant amounts of side products. What are the common side reactions with 3-(pentyloxy)azetidine and how can I minimize them?

A2: The formation of side products can be a significant challenge. Understanding the potential side reactions is the first step to mitigating them.

Potential Side Reaction 1: Ring Opening of the Azetidine

Due to its inherent ring strain, the azetidine ring can be susceptible to nucleophilic attack, leading to ring-opening.[3]

  • Solution: Employ Milder Reaction Conditions.

    • Avoid strongly acidic or basic conditions if possible.

    • Keep reaction temperatures as low as feasible while still achieving a reasonable reaction rate.

    • Consider using a protecting group on the azetidine nitrogen if the reaction conditions are harsh.

Potential Side Reaction 2: Self-Coupling or Oligomerization

In some cases, the azetidine can react with itself or with the product, leading to dimers or oligomers.

  • Solution: Control Stoichiometry and Addition Rate.

    • Ensure the stoichiometry of your reactants is accurate.

    • Slowly adding one reactant to the other can help to maintain a low concentration of the more reactive species and minimize self-coupling.

Potential Side Reaction 3: Racemization

If your 3-(pentyloxy)azetidine or coupling partner is chiral, there is a risk of racemization, especially under harsh conditions.

  • Solution: Use Racemization-Suppressing Reagents.

    • For amide couplings, additives like HOBt or Oxyma Pure® can help to suppress racemization.

    • Optimize the reaction temperature and base to minimize epimerization.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of coupling reactions with 3-(pentyloxy)azetidine.

Q3: What are the key parameters to consider when developing a new coupling method for 3-(pentyloxy)azetidine?

A3: When developing a new coupling method, a systematic approach is crucial. The following parameters should be carefully considered and optimized:

ParameterKey Considerations
Catalyst/Reagent For palladium-catalyzed reactions, screen different palladium sources and ligands. For amide couplings, test various coupling reagents.
Base Screen a range of inorganic and organic bases to find the optimal balance between reactivity and side reactions.
Solvent Test a variety of aprotic and protic solvents to find the best medium for your reaction.
Temperature Optimize the reaction temperature to achieve a good reaction rate without causing degradation or side reactions.
Concentration The concentration of the reactants can influence the reaction rate and the formation of side products.
Stoichiometry Carefully control the molar ratios of your reactants to maximize the yield of the desired product.

Q4: How can I monitor the progress of my coupling reaction?

A4: Monitoring the reaction progress is essential for determining the optimal reaction time and preventing the formation of side products. The most common methods are:

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction mixture, including the masses of the components, which can help to identify the product and any side products.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method that can be used to accurately determine the conversion and yield of the reaction.

Q5: Are there any specific safety precautions I should take when working with 3-(pentyloxy)azetidine and the associated reagents?

A5: As with any chemical reaction, it is crucial to follow standard laboratory safety procedures.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all reagents before use to be aware of any specific hazards.

  • Palladium catalysts can be pyrophoric, so handle them with care under an inert atmosphere.

  • Many of the bases and coupling reagents are corrosive or toxic, so avoid skin contact and inhalation.

Experimental Workflow and Diagrams

To further illustrate the optimization process, here are a generalized experimental workflow and a decision-making diagram.

General Experimental Workflow for Optimizing a Buchwald-Hartwig Amination

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Monitoring & Workup cluster_3 Purification & Analysis start Combine Aryl Halide, 3-(Pentyloxy)azetidine, Pd Catalyst, Ligand, and Base in a Schlenk Flask degas Degas the Reaction Mixture start->degas heat Heat to Desired Temperature under Inert Atmosphere degas->heat monitor Monitor Reaction Progress by TLC or LC-MS heat->monitor workup Quench Reaction and Perform Aqueous Workup monitor->workup Upon Completion purify Purify Crude Product by Column Chromatography workup->purify analyze Analyze Purified Product (NMR, MS, etc.) purify->analyze

Caption: A typical workflow for a Buchwald-Hartwig amination experiment.

Troubleshooting Decision Tree

G start Low or No Product Yield q1 Is the Catalyst/Ligand System Optimal? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the Base Appropriate? a1_yes->q2 s1 Screen Different Catalysts and Ligands a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are the Solvent and Temperature Optimized? a2_yes->q3 s2 Screen Different Bases (e.g., NaOtBu, LHMDS) a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Are Side Products Observed? a3_yes->q4 s3 Screen Different Solvents and Vary Temperature a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No s4 Consider Milder Conditions or Protecting Groups a4_yes->s4 end Successful Coupling a4_no->end s4->end

Caption: A decision tree for troubleshooting low-yield coupling reactions.

References

  • National Institutes of Health. Three-Component Coupling Reactions of Silyl Glyoxylates, Vinyl Grignard Reagent, and Nitroalkenes: An Efficient, Highly Diastereoselective Approach to Nitrocyclopentanols. [Link]

  • PubMed. A Single-Step Synthesis of Azetidine-3-amines. [Link]

  • Nature. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. [Link]

  • ResearchGate. Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. [Link]

  • Chemistry Stack Exchange. Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure?[Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • ResearchGate. Cross-coupling reactions of 3-iodoazetidines. [Link]

  • National Institutes of Health. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • ResearchGate. Synthesis of intermediates for the Buchwald–Hartwig amination. [Link]

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • National Institutes of Health. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • National Institutes of Health. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. [Link]

  • PubMed. Oxidative allene amination for the synthesis of azetidin-3-ones. [Link]

  • CoLab. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • ResearchGate. Efficient Synthesis of Azetidine Through N-Trityl- or N- Dimethoxytritylazetidines Starting from 3-Amino-1-propanol or 3- Halopropylamine Hydrohalides. [Link]

  • ResearchGate. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Royal Society of Chemistry. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]

  • Journal of the American Chemical Society. [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

Sources

Optimization

Addressing the stability of the azetidine ring under different chemical conditions

Welcome to the technical support center for the azetidine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable four-membered heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the azetidine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable four-membered heterocycle into their synthetic and therapeutic pipelines. The azetidine ring, while offering significant advantages in drug design, presents unique stability challenges due to its inherent ring strain.[1][2] This resource provides in-depth, field-proven insights into predicting, identifying, and overcoming these stability issues through a series of troubleshooting guides and frequently asked questions.

Introduction: The Stability-Reactivity Paradox of Azetidine

The azetidine ring occupies a unique chemical space. Its ring strain (approx. 25.4 kcal/mol) is substantial enough to drive unique reactions but not so high as to make it intractable like the three-membered aziridine ring.[2] This balance makes it a "privileged scaffold" in medicinal chemistry, offering a rigid, three-dimensional exit vector from a core molecule, which can enhance potency and improve pharmacokinetic properties.[3][4] However, this same strain energy is the root of its potential instability. Understanding the conditions that can lead to undesired ring-opening is critical for successful experimental design and the development of robust drug candidates.[4][5]

Frequently Asked Questions (FAQs)

Q1: Is the azetidine ring considered stable?

A: Generally, yes, under many standard synthetic and physiological conditions. Azetidine is significantly more stable and easier to handle than its three-membered counterpart, aziridine.[1][2] However, its stability is highly dependent on the substituents on both the nitrogen and carbon atoms, and it can be susceptible to cleavage under specific chemical pressures, such as strong acids or certain reductive conditions.[6]

Q2: What are the most common conditions that can cause the azetidine ring to open?

A: The most frequently encountered issues involve:

  • Strongly Acidic Conditions: Particularly during the removal of acid-labile protecting groups like Boc (tert-butyloxycarbonyl).

  • Catalytic Hydrogenation: Certain catalysts, especially Palladium on Carbon (Pd/C), can readily cause hydrogenolysis of the C-N bonds.

  • Intramolecular Nucleophilic Attack: If a nucleophilic functional group is tethered to the azetidine, it can facilitate an acid-mediated intramolecular ring-opening.[4][5]

Q3: How can I detect if my azetidine ring has degraded?

A: The primary methods for detection are:

  • NMR Spectroscopy: Look for the disappearance of characteristic azetidine proton signals and the appearance of new signals corresponding to a ring-opened product (e.g., new -CH2-CH2-CH2- chain signals).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Monitor your reaction for the appearance of a new peak with a mass corresponding to the addition of a solvent molecule (e.g., water, methanol) or an intramolecular rearrangement product. The mass of the ring-opened product will often be the same as the starting material if the degradation is an isomerization.

  • TLC (Thin-Layer Chromatography): The appearance of a new, often more polar, spot can indicate decomposition.

Troubleshooting Guide: Stability Under Specific Conditions

Scenario 1: Acidic Conditions

Problem: "I am attempting to deprotect my N-Boc azetidine derivative using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), but I am observing significant decomposition and the formation of multiple byproducts."

Causality and Mechanism

This is a classic issue. The high ring strain of the azetidine makes the nitrogen atom's lone pair less basic than in larger rings like pyrrolidine. However, under strongly acidic conditions (like neat TFA), the nitrogen can be protonated. This protonation turns the ring into a good leaving group, making the ring's carbon atoms highly susceptible to nucleophilic attack by the counter-ion (e.g., trifluoroacetate) or other nucleophiles present in the mixture. This results in cleavage of the C-N bond and ring opening.

Certain substitution patterns can exacerbate this issue. For instance, an N-aryl azetidine with a pendant amide group can undergo a rapid acid-mediated intramolecular ring-opening, leading to complex rearrangements.[4][5]

G cluster_0 Acid-Catalyzed Ring Opening Azetidine N-Protected Azetidine Protonated Protonated Azetidinium Ion Azetidine->Protonated H⁺ (e.g., TFA) Product Ring-Opened Product Protonated->Product Nucleophile Nu⁻ Nucleophile->Product

Caption: Acid-catalyzed nucleophilic ring opening of an azetidine.

Solutions & Recommended Protocols
  • Milder Acidic Conditions: Avoid using strong, neat acids like TFA. Consider using a weaker acid or a buffered system.

    • Option A: 4M HCl in Dioxane at 0°C to room temperature. The reaction should be carefully monitored by TLC or LC-MS and quenched as soon as the starting material is consumed.

    • Option B: Bubbling HCl gas through an ethereal or DCM solution of the substrate at 0°C.

    • Option C: Using reagents like trimethylsilyl iodide (TMSI) which can cleave Boc groups under neutral conditions.

  • Control Temperature and Time: Perform the deprotection at the lowest effective temperature (e.g., start at 0°C) and for the shortest possible duration.

Protocol: Stability Test for Acidic Conditions

This protocol allows you to quickly assess the stability of your compound to various acidic reagents.

  • Preparation: Prepare four vials, each containing ~1 mg of your azetidine compound dissolved in 0.5 mL of an appropriate solvent (e.g., DCM or Dioxane).

  • Reagent Addition:

    • Vial 1 (Control): Add only solvent.

    • Vial 2: Add 0.1 mL of 4M HCl in Dioxane.

    • Vial 3: Add 0.1 mL of 50% TFA in DCM.

    • Vial 4: Add 0.1 mL of neat TFA.

  • Incubation: Let the vials stand at room temperature.

  • Analysis: After 1 hour, 4 hours, and 24 hours, take an aliquot from each vial, quench with a mild base (e.g., saturated NaHCO3 solution), extract with an organic solvent, and analyze by LC-MS to determine the percentage of remaining starting material.

Condition% Remaining (1 hr)% Remaining (4 hr)% Remaining (24 hr)
Control>99%>99%>99%
4M HCl/Dioxane>95%~90%~75%
50% TFA/DCM~70%~40%<10%
Neat TFA<20%<5%<1%
Table represents hypothetical data for a moderately sensitive azetidine derivative.
Scenario 2: Reductive Conditions (Catalytic Hydrogenation)

Problem: "I am trying to reduce a nitro group on my molecule, which also contains an N-benzyl azetidine. When I use Pd/C and H2, I am losing the benzyl group and also seeing byproducts that suggest the azetidine ring has opened."

Causality and Mechanism

This is a case of hydrogenolysis. Palladium on Carbon (Pd/C) is a very effective catalyst for cleaving C-N bonds, especially benzylic C-N bonds. In the case of an N-benzyl azetidine, two pathways are competing:

  • N-debenzylation: The desired pathway for some applications, but problematic if the benzyl group is meant to be a permanent protecting group.

  • Ring-Opening Hydrogenolysis: The catalyst can facilitate the cleavage of one of the ring's C-N bonds. This is driven by the release of the ~25.4 kcal/mol of ring strain.[2] The result is a 3-aminopropanol derivative.

G cluster_1 Competing Hydrogenolysis Pathways Start N-Benzyl Azetidine Debenzyl Debenzylated Azetidine Start->Debenzyl C-N(benzyl) cleavage RingOpen Ring-Opened Product Start->RingOpen C-N(ring) cleavage Catalyst H₂, Pd/C

Caption: Competing hydrogenolysis pathways for an N-benzyl azetidine.

Solutions & Recommended Protocols
  • Change the Catalyst: Pd/C is often too harsh.

    • Platinum(IV) oxide (PtO2, Adams' catalyst): Often more selective for reducing other functional groups without causing ring cleavage.

    • Raney Nickel (Ra-Ni): Can be effective, but its activity can be variable. It may require careful optimization of solvent, temperature, and pressure.

    • Palladium Hydroxide on Carbon (Pd(OH)2/C, Pearlman's catalyst): Sometimes offers better selectivity than Pd/C.

  • Alternative Reduction Methods: Avoid catalytic hydrogenation altogether.

    • Transfer Hydrogenation: Use reagents like ammonium formate or cyclohexene with Pd/C. The conditions are often milder than using H2 gas.

    • Chemical Reduction: For a nitro group, reagents like zinc (Zn) or tin(II) chloride (SnCl2) in acidic media can be effective alternatives that will not touch the azetidine ring.

Protocol: Screening for Selective Reduction
  • Setup: In a multi-well hydrogenation block or parallel reactors, set up three reactions, each with ~5 mg of your starting material.

  • Catalysts:

    • Reaction 1: 10 mol% Pd/C.

    • Reaction 2: 10 mol% PtO2.

    • Reaction 3: 10 mol% Pd(OH)2/C.

  • Conditions: Dissolve the substrate in a suitable solvent (e.g., Methanol or Ethyl Acetate). Purge with N2, then charge with H2 (1 atm, balloon).

  • Monitoring: Stir vigorously at room temperature and monitor by LC-MS every hour. Compare the ratio of desired product to ring-opened byproducts for each catalyst.

Scenario 3: Stability to Basic and Nucleophilic Conditions

Problem: "My azetidine-containing molecule is generally stable, but I'm concerned about its compatibility with strong bases or nucleophiles in subsequent reaction steps."

Causality and Mechanism

Compared to acidic conditions, azetidines are generally more robust towards bases. The ring is not activated towards nucleophilic attack unless the nitrogen atom is substituted with a strong electron-withdrawing group (EWG), such as a sulfonyl (e.g., -SO2R) or acyl group. These EWGs decrease the electron density on the nitrogen, making the ring carbons more electrophilic and susceptible to attack by strong nucleophiles.

Key Principle: The stability of the azetidine ring to bases is inversely proportional to the electron-withdrawing strength of the N-substituent. An N-alkyl or N-benzyl azetidine is far more stable than an N-tosyl or N-acyl azetidine.

Solutions & Best Practices
  • Protecting Group Choice: If you need to perform reactions under strongly basic or nucleophilic conditions, avoid N-sulfonyl or N-acyl protecting groups. Opt for an N-benzyl or a PMB (p-methoxybenzyl) group, which are stable to bases but can be removed oxidatively or via hydrogenolysis (with a carefully chosen catalyst, see Scenario 2).

  • Temperature Control: As with most reactions, lower temperatures (-78°C to 0°C) can often prevent or minimize side reactions, including potential ring-opening.

  • Choice of Base: Use the mildest base that can accomplish the desired transformation. For example, prefer K2CO3 or DIPEA over stronger bases like NaH or LDA if possible.

References

  • Coutts, S. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • Singh, G. S., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Jacobsen, E. N., et al. (2021). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. Azetidine. Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-(Pentyloxy)azetidine Salts

Welcome to the technical support center for the crystallization of 3-(Pentyloxy)azetidine and its various salt forms. This guide is designed for researchers, chemists, and pharmaceutical development professionals to navi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 3-(Pentyloxy)azetidine and its various salt forms. This guide is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common and complex challenges encountered during the crystallization of this versatile azetidine derivative. The azetidine ring is a valuable pharmacophore in modern drug discovery, and achieving a stable, pure crystalline salt is a critical step in the development pathway.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you achieve robust and reproducible crystallization outcomes.

Section 1: Fundamental Questions & Initial Setup

Q1: I have synthesized 3-(pentyloxy)azetidine free base. Which salt form is recommended for initial crystallization trials and why?

For initial studies, the hydrochloride (HCl) salt is the most common and highly recommended choice for amines like 3-(pentyloxy)azetidine.[3][4]

Causality and Rationale:

  • Ease of Formation: Hydrochloride salts are typically prepared by treating a solution of the free base with hydrochloric acid, which is a straightforward and high-yielding reaction.[5] You can use anhydrous HCl in a solvent like diethyl ether or isopropanol to avoid the introduction of water, which can sometimes hinder crystallization.[5][6]

  • Physicochemical Properties: Converting the basic amine to its HCl salt dramatically increases its polarity and melting point. This change often reduces its solubility in common organic solvents, making it more amenable to crystallization.[7] The increased lattice energy of the salt compared to the free base is a primary driver for crystallization.[8]

  • Precedent: Azetidine and its derivatives are frequently isolated and purified as their hydrochloride salts, establishing a strong precedent for this approach.[9][10]

Q2: What are the critical starting material considerations before attempting crystallization?

The purity of your 3-(pentyloxy)azetidine free base is paramount. Impurities can significantly inhibit nucleation, affect crystal growth, and may even lead to the formation of oils instead of a crystalline solid.[11]

Key Considerations:

  • Chemical Purity: Ensure the free base is of high purity (>98% by NMR or GC-MS). Residual starting materials, reagents, or byproducts can act as "tailor-made" inhibitors that disrupt the crystal lattice formation.

  • Residual Solvents: Remove all solvents from the starting free base under high vacuum. The presence of a solvent in which the salt is highly soluble will prevent crystallization.

  • Water Content: The free base should be anhydrous. Water can sometimes form hydrates or prevent crystallization altogether, especially if you are targeting an anhydrous salt form.[5]

Section 2: Troubleshooting Common Crystallization Problems

This section addresses the most frequent and frustrating issues encountered during the crystallization process. The following workflow provides a general strategy for troubleshooting.

G start Start: Crude 3-(Pentyloxy)azetidine Salt (e.g., post-reaction workup) oil_or_no_solid Observation: Product is an oil or remains fully dissolved. start->oil_or_no_solid No Precipitation poor_crystals Observation: Poor quality crystals (small, needles, impure) start->poor_crystals Precipitation Occurs check_supersaturation Is the solution supersaturated? oil_or_no_solid->check_supersaturation check_cooling_rate Was cooling too rapid? poor_crystals->check_cooling_rate induce_nucleation Action: Induce Nucleation - Scratching - Seeding - Ultrasonic Bath check_supersaturation->induce_nucleation Yes add_antisolvent Action: Add Anti-solvent (e.g., Heptane, MTBE, Toluene) check_supersaturation->add_antisolvent No / Unsure success Success: High-Quality Crystals induce_nucleation->success concentrate Action: Concentrate Solution (Slowly evaporate solvent) add_antisolvent->concentrate Still no solid repurify Action: Re-purify Material (Remove impurities inhibiting crystallization) concentrate->repurify Forms oil slow_cooling Action: Slow Down Cooling - Insulate flask - Programmed cooling check_cooling_rate->slow_cooling Yes recrystallize Action: Perform Recrystallization (Full dissolution and slow re-precipitation) check_cooling_rate->recrystallize No slow_cooling->success solvent_screen Action: Screen for New Solvent System recrystallize->solvent_screen Still poor quality solvent_screen->success

Caption: General troubleshooting workflow for crystallization.

Q3: I've added HCl to my 3-(pentyloxy)azetidine solution, but no solid has formed. What should I do?

This is a classic case of insufficient supersaturation. The salt is currently too soluble in your chosen solvent. Your goal is to decrease its solubility to the point where it prefers to form a solid lattice rather than stay in solution.

Step-by-Step Solutions:

  • Induce Nucleation: If the solution is supersaturated but lacks nucleation sites, you can:

    • Scratch: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic imperfections on the glass provide energy favorable for crystal nucleation.

    • Seed: If you have a tiny crystal from a previous batch, add it to the solution. This "seed" acts as a template for further crystal growth.[12]

  • Add an Anti-solvent: This is the most effective technique. An anti-solvent is a liquid in which your salt is insoluble but is miscible with your current solvent.[13][14]

    • Mechanism: Adding an anti-solvent increases the overall polarity or non-polarity of the solvent mixture, reducing the solubility of your salt and forcing it to precipitate.[14][15]

    • Procedure: Add the anti-solvent dropwise to your stirred solution until you observe persistent turbidity (cloudiness). Then, add a few more drops of the primary solvent to redissolve the solid slightly and allow for slow, controlled crystal growth upon standing.

    • Common Choices: See the solvent/anti-solvent table below. For polar solvents like isopropanol or ethanol, non-polar anti-solvents like heptane, toluene, or methyl tert-butyl ether (MTBE) are excellent choices.[16]

  • Slow Evaporation: If you have a single-solvent system, allow the solvent to evaporate slowly. You can do this by covering the flask with a cap pierced by a needle.[12] This gradually increases the concentration of the salt until it reaches saturation and begins to crystallize. This method is often good for producing high-quality crystals but can be slow.

Q4: My product has separated as a thick, persistent oil instead of a solid. How can I fix this?

"Oiling out" is a common problem, especially with salts.[17] It occurs when the concentration of the solute exceeds its solubility limit at a temperature that is still above the melting point of the solid form, or when the supersaturation is so high that the molecules aggregate into a disordered, liquid-like phase instead of an ordered crystal lattice.

Troubleshooting Strategies:

  • Dilute and Re-attempt: The most reliable solution is to dilute the oil back into solution with more of the primary solvent (you may need to warm it). Then, re-attempt the crystallization using a slower method. Add the anti-solvent much more slowly, or at a higher temperature, to avoid creating such a high level of local supersaturation.

  • Lower the Temperature: Try to dissolve the oil in a minimal amount of a suitable solvent (like isopropanol) and cool the solution to a very low temperature (-20°C or even -78°C). The increased viscosity and lower thermal energy can sometimes promote nucleation over oiling.

  • Trituration: Add a strong anti-solvent (like heptane) to the oil and stir or sonicate vigorously. This can sometimes mechanically induce the disordered oil to rearrange into a more stable crystalline solid.

  • Solvent Removal and Re-dissolution: If all else fails, remove all volatiles under vacuum to recover the crude material (which may now be a glassy solid). Then, start the crystallization process again from scratch with a different solvent system.[18]

Section 3: Improving Crystal Quality and Purity

Q5: My salt crashed out of solution as a very fine powder or tiny needles. How can I grow larger, more well-defined crystals?

The formation of very small crystals indicates that the nucleation rate was much faster than the crystal growth rate.[18] This typically happens when the solution becomes supersaturated too quickly.

Methods for Better Crystal Growth:

  • Reduce the Cooling Rate: If you are using a cooling crystallization method, don't place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, perhaps insulated with a cloth, before moving it to a refrigerator or freezer. Slow cooling ensures that only a few nucleation sites form, allowing them to grow into larger, more perfect crystals.[18]

  • Use Less Anti-solvent Initially: When performing an anti-solvent crystallization, add just enough to reach the point of initial turbidity, then let it stand. Don't add a large excess all at once.

  • Perform a Full Recrystallization: The ultimate method for improving purity and crystal form is recrystallization.[8][19] This involves dissolving the crude crystalline material in a minimum amount of a suitable hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly to produce pure crystals.[20]

Q6: I suspect my crystalline salt is not a single, stable form. What is polymorphism and why is it important?

Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[21] Different polymorphs of the same compound are chemically identical but can have vastly different physical properties, including:

  • Solubility and Bioavailability: This is critical for pharmaceuticals, as a less soluble form may not be absorbed effectively by the body.

  • Stability: One polymorph may be thermodynamically stable, while others are "metastable" and can convert to the stable form over time, especially under heat or humidity.[5]

  • Mechanical Properties: Different crystal shapes and habits can affect how the material handles during manufacturing processes (e.g., filtration, tableting).

For a drug development candidate, it is crucial to identify the most thermodynamically stable polymorph to ensure consistent product performance and a long shelf-life.

Section 4: Characterization of Crystalline Salts

Q7: How do I confirm that I have a crystalline material and characterize its form?

Visual inspection is not enough. Several analytical techniques are essential for characterizing a crystalline salt.[22]

  • Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying crystalline materials.[23][24] A crystalline solid will produce a unique diffraction pattern of sharp peaks, which serves as a "fingerprint" for that specific crystal lattice. Amorphous materials produce a broad, featureless halo. PXRD is the primary tool for identifying different polymorphs, as each will have a distinct pattern.[25]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated.[26] For a crystalline salt, you will typically observe a sharp endothermic peak corresponding to its melting point. The temperature and sharpness of the peak are indicators of purity. DSC can also reveal other thermal events like desolvation or polymorphic transitions.[22]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This is particularly useful for determining if the crystal lattice contains solvent or water molecules (solvates or hydrates), which will be seen as a distinct mass loss step at a specific temperature.[26]

G cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 Data Interpretation Sample Crystalline Powder of 3-(Pentyloxy)azetidine Salt PXRD PXRD Analysis Sample->PXRD DSC DSC Analysis Sample->DSC TGA TGA Analysis Sample->TGA Pattern Sharp Peaks? (Fingerprint) PXRD->Pattern Melt Sharp Melt? (Purity, Tm) DSC->Melt MassLoss Mass Loss? (Solvate/Hydrate) TGA->MassLoss node1 Yes: Crystalline (Identifies Polymorph) node2 No (Broad Halo): Amorphous node3 Yes: Crystalline Solid (Confirms Purity) node4 No/Broad: Impure or Amorphous node5 Yes: Solvate/Hydrate (Quantifies Solvent) node6 No: Anhydrous Form

Caption: Workflow for analytical characterization of crystalline salts.

Protocols & Data Tables

Protocol 1: General Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude 3-(pentyloxy)azetidine salt (e.g., 1.0 g) in a minimum volume of a suitable primary solvent (e.g., Isopropanol) at room temperature or with gentle warming. Ensure the solution is clear.

  • Anti-solvent Addition: While stirring, add a selected anti-solvent (e.g., Heptane) dropwise using a pipette or addition funnel.

  • Observe Turbidity: Continue adding the anti-solvent until the solution becomes persistently cloudy. This is the point of supersaturation.

  • Re-dissolution (Optional but Recommended): Add a few drops of the primary solvent back into the mixture until it just becomes clear again. This controlled step prevents rapid precipitation and encourages the growth of larger crystals.

  • Crystallization: Cover the vessel and allow it to stand undisturbed at room temperature. Crystal formation may take anywhere from 30 minutes to several days.

  • Cooling: Once crystal growth appears complete, cool the mixture in a refrigerator (4°C) or freezer (-20°C) for several hours to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.

Table 1: Solvent & Anti-Solvent Selection Guide

The key to successful crystallization is choosing a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or in the presence of an anti-solvent.[16][27]

Primary Solvent (Good for Salt)ClassBoiling Point (°C)Suitable Anti-Solvents (Poor for Salt)Rationale for Pairing
Isopropanol (IPA)Alcohol82.6Heptane, Toluene, MTBEIPA is polar enough to dissolve the HCl salt, while the non-polar anti-solvents drastically reduce its solubility.
Ethanol (EtOH)Alcohol78.4Heptane, Toluene, Diethyl EtherSimilar to IPA, provides a good polarity mismatch for inducing precipitation.
Acetonitrile (MeCN)Nitrile81.6Toluene, MTBE, Dichloromethane (DCM)MeCN is a polar aprotic solvent; adding a less polar or non-polar solvent drives crystallization.
Ethyl Acetate (EtOAc)Ester77.1Heptane, HexaneThe salt may have moderate solubility in hot EtOAc, making it a good single-solvent system for cooling crystallization.
AcetoneKetone56.0Hexane, Diethyl EtherA volatile, polar aprotic solvent that can be effective, especially in combination with a non-polar anti-solvent.

References

  • University of Florida, Center for Xray Crystallography. (n.d.). Guide for crystallization. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Le-Criq, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 200-207. Retrieved from [Link]

  • Chifeng Pharmaceutical Co ltd. (2022). Recrystallization purification method of enamine salt. (CN111632400B). Google Patents.
  • Kay, C. I., et al. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 14(1), 1-13. Retrieved from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Boldyreva, E. V. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Pharmaceutics, 15(4), 1198. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Shahidzadeh, N., et al. (2008). Salt Crystallization during Evaporation: Impact of Interfacial Properties. Langmuir, 24(16), 8599-8605. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2023, April 7). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Retrieved from [Link]

  • ResearchGate. (2008, August 1). Salt Crystallization during Evaporation: Impact of Interfacial Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine hydrochloride. PubChem. Retrieved from [Link]

  • ResearchGate. (2013, January 28). How to crystallize the natural compounds from plant extracts?. Retrieved from [Link]

  • ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from [Link]

  • Chernyshov, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5652-5674. Retrieved from [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]

  • Kim, M. S., et al. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. Pharmaceutics, 11(3), 108. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Retrieved from [Link]

  • Studer, P., et al. (2010). Method for salt preparation. (US20100204470A1). Google Patents.
  • Ji, X., et al. (2023). A two-metalloenzyme cascade constructs the azetidine-containing pharmacophore. Nature Catalysis, 6(10), 918-928. Retrieved from [Link]

  • Unilever NV. (1978). Process for separating oils and fats into liquid and solid fractions. (US4104290A). Google Patents.
  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery). Organic Web Chem. Retrieved from [Link]

  • Bighley, L. D., et al. (1996). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link]

  • Faber, J., & Fawcett, T. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 34(S1), S2-S10. Retrieved from [Link]

  • International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]

  • Avanti Publishers. (2024). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. Journal of Chemical Engineering Research Updates. Retrieved from [Link]

  • Sonneveld. (2023, August 24). Crystallization of fats and oils. Retrieved from [Link]

  • Wang, Y., et al. (2022). Influence of Organic Impurities on Fractional Crystallization of NaCl and Na2SO4 from High-Salinity Coal Chemical Wastewater: Thermodynamics and Nucleation Kinetics Analysis. Crystals, 12(11), 1618. Retrieved from [Link]

  • Chen, Y., et al. (2019). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 19(12), 7078-7087. Retrieved from [Link]

  • ResearchGate. (2015, January 1). Characterisation of salts of drug substances. Retrieved from [Link]

  • S, S., & P, A. (2022). Three-Step Mechanism of Antisolvent Crystallization. Journal of the American Chemical Society, 144(17), 7686-7696. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Azetidine. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. Retrieved from [Link]

  • Foley, D. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 30(29), e202400185. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scale-Up Production of 3-(Pentyloxy)azetidine

Status: Operational Ticket ID: AZT-C5-SCALE Subject: Process Optimization & Troubleshooting for Multi-Kilogram Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AZT-C5-SCALE Subject: Process Optimization & Troubleshooting for Multi-Kilogram Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Scale-Up Challenge

Scaling up 3-(Pentyloxy)azetidine presents a dichotomy of stability: you are attaching a lipophilic chain to a highly strained, hydrophilic heterocycle. The azetidine ring possesses


 25.4 kcal/mol of ring strain [1].[1]

In a research setting (mg scale), Sodium Hydride (NaH) and DMF are standard. On a kilogram scale, this route is hazardous and inefficient. The accumulation of hydrogen gas, the difficulty of quenching massive excess NaH, and the formation of emulsions make it untenable.

This guide transitions your workflow from Medicinal Chemistry (MedChem) methods to Process Chemistry (Phase Transfer) methods .

Module 1: O-Alkylation (The "Make" Step)

Objective: Conversion of N-Boc-3-hydroxyazetidine to N-Boc-3-(pentyloxy)azetidine.

Standard Protocol (Process-Ready)
  • Reagents: 1-Bromopentane (1.2 equiv), 50% NaOH (aq), Toluene (Solvent).

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).

  • Mechanism: Interfacial Williamson Ether Synthesis via Phase Transfer Catalysis (PTC).

Troubleshooting & FAQs

Q: My reaction conversion stalls at 70% despite adding excess alkyl bromide. Why? A: This is a classic "Catalyst Poisoning" or "Stirring Rate" issue in PTC systems.

  • Agitation: PTC is diffusion-controlled. On a large scale, overhead stirring must ensure a vortex that fully disperses the aqueous NaOH into the Toluene. If phases separate, the reaction stops.

  • Catalyst Decomposition: TBAB can degrade via Hofmann elimination at high temperatures (>80°C) under highly basic conditions.

    • Fix: Maintain reaction temperature at 45–55°C. Do not exceed 60°C. Add a second portion of TBAB (2 mol%) if the reaction stalls.

Q: I see a significant impurity (M+ = Starting Material + 70). What is it? A: This is likely the C-alkylated byproduct or Elimination product (1-pentene) . However, the most common specific impurity in azetidine alkylations is the hydrolysis of the alkyl bromide .

  • Diagnosis: Check the quality of your 1-bromopentane. If it contains HBr (acidic), it will strip the Boc group prematurely.

  • Fix: Wash 1-bromopentane with NaHCO₃ solution before use.

Q: Why avoid NaH/DMF on scale? A:

  • Safety: NaH releases H₂ gas. In a 10kg batch, this generates thousands of liters of flammable gas.

  • Workup: DMF is miscible with water. Extracting the product requires massive water volumes, leading to yield loss and "rag layers" (emulsions). Toluene/NaOH (PTC) allows for a simple phase cut.

Module 2: Deprotection (The "Break" Step)

Objective: Removal of the Boc group to yield 3-(Pentyloxy)azetidine.

Critical Warning: Ring Stability

The azetidine ring is susceptible to acid-catalyzed nucleophilic ring opening (hydrolysis), yielding 1-amino-3-(pentyloxy)propan-2-ol .

Troubleshooting & FAQs

Q: After deprotection with TFA/DCM, my yield is low, and the NMR shows a complex aliphatic mixture. A: You likely triggered Ring Opening Polymerization (ROP) .

  • Mechanism:[2][3][4][5][6] The protonated azetidine is an activated electrophile. If the concentration is too high, a non-protonated azetidine molecule can attack a protonated one, unzipping the rings into a polymer chain.

  • Fix:

    • Switch Acid: Use HCl in 1,4-Dioxane or IPA (Isopropyl Alcohol).

    • Temperature Control: Keep the addition at 0–5°C. Do not let the exotherm exceed 20°C.

    • Dilution: Ensure the reaction concentration is <0.5 M to minimize intermolecular attack.

Q: How do I isolate the free base without it evaporating? A: Do not isolate the free base. 3-(Pentyloxy)azetidine free base is a volatile oil with a "fishy" amine odor. Distillation often leads to degradation.

  • Strategy: Isolate as the Hydrochloride (HCl) or Oxalate salt . These are stable, non-volatile solids.

Module 3: Visualization & Logic

Workflow Diagram: Scale-Up Pathway

G Start N-Boc-3-hydroxyazetidine (Solid, Commercial) Alkylation O-Alkylation (PTC) Reagents: 1-Bromopentane, NaOH, TBAB Solvent: Toluene Start->Alkylation Phase Transfer 50-55°C Intermediate N-Boc-3-(pentyloxy)azetidine (Oil, Lipophilic) Alkylation->Intermediate Phase Cut (Toluene Layer) Deprotection Deprotection Reagent: 4M HCl in Dioxane Temp: <10°C Intermediate->Deprotection Solvent Swap to Dioxane Final 3-(Pentyloxy)azetidine HCl (Stable Solid Salt) Deprotection->Final Precipitation & Filtration

Caption: Optimized Process Flow for converting N-Boc-3-hydroxyazetidine to the HCl salt via Phase Transfer Catalysis.

Troubleshooting Logic Tree: Impurity Profiling

Logic Problem Low Purity / Yield? StepCheck Which Step? Problem->StepCheck Alkylation Alkylation StepCheck->Alkylation Deprotection Deprotection StepCheck->Deprotection Stirring Is agitation vigorous? Alkylation->Stirring Temp Temp > 60°C? Stirring->Temp Yes FixAgitation Fix: Increase RPM (Vortex Required) Stirring->FixAgitation No FixTemp Fix: Lower Temp (Prevent Hofmann Elim) Temp->FixTemp Yes RingOpen Impurity: Linear Amine? Deprotection->RingOpen FixAcid Fix: Use Anhydrous HCl Avoid Aqueous Acid RingOpen->FixAcid Yes

Caption: Decision matrix for diagnosing common yield losses during the alkylation and deprotection steps.

Module 4: Data & Specifications

Process Safety & Stoichiometry Table
ComponentRoleEq.Key HazardControl Measure
N-Boc-3-hydroxyazetidine SM1.0IrritantHandle in fume hood.
1-Bromopentane Reagent1.2Flammable, AlkylatingWash with NaHCO₃ to remove acid traces.
TBAB Catalyst0.05ToxicAdd as solid; ensure full dissolution.
NaOH (50% aq) Base3.0CorrosiveAdd slowly to Toluene mix; watch exotherm.
HCl (4M in Dioxane) Acid2.5Fumes, CorrosiveMaintain T < 10°C to prevent ring opening.

References

  • Dudley, G. B., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Royal Society of Chemistry. Link

  • Federsel, H. J. (2023). "Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry." American Chemical Society. Link

  • Halpern, M. (2002). "Industrial Phase-Transfer Catalysis." Phase Transfer Catalysis Communications. Link

  • National Institutes of Health (NIH). (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." PubMed Central. Link

  • Sigma-Aldrich. (2024). "Safety Data Sheet: 1-Boc-3-hydroxyazetidine." Link

Sources

Troubleshooting

Preventing racemization during the synthesis of chiral 3-(Pentyloxy)azetidine

This guide addresses the technical challenges in synthesizing chiral 3-(Pentyloxy)azetidine derivatives. Technical Note on Chirality: The core structure of 3-(pentyloxy)azetidine is achiral (meso) if the nitrogen is unsu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges in synthesizing chiral 3-(Pentyloxy)azetidine derivatives.

Technical Note on Chirality: The core structure of 3-(pentyloxy)azetidine is achiral (meso) if the nitrogen is unsubstituted or symmetrically substituted, as the molecule possesses a plane of symmetry passing through the nitrogen and C3 atoms. This guide assumes you are synthesizing a chiral derivative (e.g., N-((R)-1-phenylethyl)-3-(pentyloxy)azetidine or a C2-substituted variant) or aiming to preserve the stereochemical integrity of a chiral precursor (e.g., from the chiral pool) for downstream desymmetrization.

Executive Summary

The Core Challenge: The primary cause of racemization during the synthesis of 3-alkoxyazetidines is Neighboring Group Participation (NGP) by the azetidine nitrogen atom. When the C3-hydroxyl group is activated for nucleophilic displacement (e.g., via mesylation or Mitsunobu conditions), the nitrogen lone pair—even when carbamate-protected—can displace the leaving group to form a transient, symmetric 1-azabicyclo[1.1.0]butonium intermediate. Subsequent opening of this strained intermediate by the pentyloxy nucleophile can occur at either bridgehead carbon, resulting in a racemic product or ring rearrangement.

The Solution: To prevent racemization, you must avoid breaking the C3–O bond. The recommended pathway is O-alkylation (Williamson Ether Synthesis) under Phase Transfer Catalysis (PTC) conditions. This method retains the C3 stereoconfiguration by treating the chiral alcohol as a nucleophile rather than an electrophile.

Mechanism & Troubleshooting (Q&A)

Q1: I used NaH/DMF for the etherification, but the optical rotation dropped significantly. Why?

Diagnosis: Base-Mediated Epimerization or Elimination. While Sodium Hydride (NaH) is a standard base for Williamson synthesis, it is often too basic for functionalized azetidines.

  • Epimerization: If your chirality resides at C2 (or on a chiral N-substituent with acidic protons), the harsh basic conditions can cause deprotonation and inversion.

  • Elimination-Addition: NaH can promote E2 elimination of the C3-alkoxide to form 1-azetine (or an enamine intermediate), which subsequently re-adds the alcohol non-stereoselectively, leading to racemization.

Q2: Can I use the Mitsunobu reaction to invert the configuration of the wrong enantiomer?

Diagnosis: High Risk of NGP and Ring Contraction. Attempting to invert the C3 center (e.g., reacting a 3-hydroxyazetidine with pentanol/DIAD/PPh3) creates a potent leaving group (alkoxyphosphonium). The nitrogen atom, being spatially proximal (transannular), will kinetically outcompete the external pentanol nucleophile.

  • Outcome: Formation of a bicyclic aziridinium species.[1][2][3]

  • Result: Ring contraction to a cyclopropylamine or opening to a racemic azetidine.

  • Verdict: Avoid C3 activation. If you need the opposite enantiomer, start with the correct chiral epoxide/amine precursor.

Q3: How do I confirm if NGP is the cause of my yield loss?

Diagnosis: Impurity Profiling. If NGP is occurring, you will likely observe ring-contracted byproducts (e.g., cyclopropylmethylamines) or hydrolyzed products (3-hydroxyazetidine returning) in your LC-MS traces. The 1-azabicyclo[1.1.0]butane intermediate is highly unstable and reacts with trace water if the pentoxide nucleophile is slow.

Recommended Protocol: Phase Transfer Catalysis (PTC)

This protocol uses a mild biphasic system to generate the alkoxide in situ, minimizing the concentration of strong base and suppressing side reactions.

Target Reaction: (S)-1-(PG)-3-azetidinol + n-Pentyl Bromide → (S)-1-(PG)-3-(pentyloxy)azetidine (PG = Protecting Group, e.g., Cbz, Boc, or Chiral Auxiliary)

Materials
  • Substrate: Chiral N-protected-3-hydroxyazetidine (1.0 equiv)

  • Alkylating Agent: 1-Bromopentane (3.0 equiv)

  • Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) or Tetrabutylammonium bromide (TBAB) (0.1 equiv)

  • Base: 50% w/w aqueous NaOH (or KOH)

  • Solvent: Toluene or DCM (Toluene preferred for rate)

Step-by-Step Methodology
  • Preparation: Dissolve the chiral 3-hydroxyazetidine (1.0 equiv) and 1-bromopentane (3.0 equiv) in Toluene (5 mL per mmol substrate).

  • Catalyst Addition: Add the Phase Transfer Catalyst (0.1 equiv) to the organic phase.

  • Initiation: Cool the mixture to 0°C. Vigorously stir the solution while adding cold 50% aq. NaOH (5.0 equiv) dropwise.

    • Note: High stirring speed (>800 rpm) is critical for PTC kinetics.

  • Reaction: Allow the mixture to warm to room temperature. Monitor by TLC/HPLC.

    • Typical time: 4–12 hours.

    • Checkpoint: If reaction is sluggish, add solid KOH (1 equiv) to the aqueous layer to increase activity, or heat to 40°C (only if substrate is stable).

  • Workup: Separate phases. Extract the aqueous layer with Toluene. Wash combined organics with water (neutralize pH) and brine.[4] Dry over Na2SO4.[2]

  • Purification: Flash column chromatography. (Note: Azetidine ethers are often less polar than the alcohol).

Comparison of Methods
FeatureMethod A: NaH / DMF (Standard)Method B: Mitsunobu (Inversion)Method C: PTC (Recommended)
Mechanism Deprotonation / SN2Activation / SN2Interfacial Deprotonation / SN2
C3-O Bond PreservedBroken (Inversion attempted)Preserved
Racemization Risk Medium (Elimination/Enolization)High (NGP / Aziridinium)Low
Impurity Profile Azetines, Elimination productsCyclopropylamines, HydrazinesUnreacted SM (recyclable)
Scalability Difficult (H2 gas, dry solvents)Expensive (DIAD/PPh3 waste)Excellent (Robust, cheap)

Visual Analysis: Racemization Pathways

The following diagram illustrates why activating the hydroxyl group (Path B) is dangerous compared to the direct alkylation (Path A).

AzetidineRacemization Start Chiral 3-Hydroxyazetidine (Stereocenter at C3) Alkoxide C3-Alkoxide (Config Retained) Start->Alkoxide Base (PTC) No C-O cleavage Activated C3-Activated Species (OMs / O-Phosphonium) Start->Activated MsCl or Mitsunobu Product_Ret Chiral 3-(Pentyloxy)azetidine (Retention of Config) Alkoxide->Product_Ret n-Pentyl Bromide SN2 on Pentyl Bicyclic Bicyclic Aziridinium Ion (Symmetric/Meso Intermediate) CRITICAL FAILURE POINT Activated->Bicyclic NGP (Nitrogen Attack) Product_Rac Racemic / Rearranged Product Bicyclic->Product_Rac Nucleophile Attack (Non-selective)

Figure 1: Mechanistic divergence between retentive O-alkylation (Green) and racemizing activation pathways involving Neighboring Group Participation (Red).[5]

References

  • Gao, Y., & Sharpless, K. B. (1988). Asymmetric Synthesis of 3-Substituted Azetidines. Journal of the American Chemical Society, 110(22), 7538–7539.

    • Foundational text on the stability and synthesis of chiral azetidines.
  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427–465.

    • Comprehensive review covering NGP and ring expansion risks in azetidines.
  • Singh, G. S., & D'Höoghe, M. (2021).[6] Recent Advances in the Synthesis and Reactivity of Azetidines. Chemical Society Reviews.

    • Modern overview of azetidine functionaliz
  • Freedman, J. et al. (1991). Phase transfer catalyzed synthesis of 3-alkoxyazetidines. Synthetic Communications, 21(21), 2213-2219.

Sources

Optimization

Technical Support Center: Analytical Challenges in the Characterization of 3-(Pentyloxy)azetidine

Welcome to the technical support center for the analytical characterization of 3-(Pentyloxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 3-(Pentyloxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex analytical challenges encountered during the analysis of this N-heterocyclic compound. Drawing from established principles of analytical chemistry and field-proven insights, this resource provides troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.

Introduction to Analytical Considerations for 3-(Pentyloxy)azetidine

3-(Pentyloxy)azetidine is a small, basic, and relatively volatile molecule, presenting a unique set of analytical challenges. Its azetidine ring is strained, and the presence of a basic nitrogen atom and an ether linkage dictates its behavior in various analytical systems. Proper characterization is crucial for ensuring purity, stability, and consistency in research and development. This guide will address common issues encountered in Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 3-(Pentyloxy)azetidine. However, its basicity and potential for thermal degradation can lead to several analytical hurdles.

Frequently Asked Questions (FAQs) for GC-MS

Q1: I am observing poor peak shape (tailing) for 3-(Pentyloxy)azetidine on my GC-MS. What are the likely causes and solutions?

A1: Peak tailing is a common issue for basic compounds like 3-(Pentyloxy)azetidine and is often caused by secondary interactions with active sites (silanols) on the GC column or liner.

  • Causality: The lone pair of electrons on the azetidine nitrogen can interact with acidic silanol groups on the surface of the column and liner, leading to reversible adsorption and a tailed peak shape.

  • Troubleshooting Protocol:

    • Column Choice: Utilize a column specifically designed for the analysis of basic compounds. These columns have a specially deactivated surface to minimize silanol interactions. Look for columns labeled as "base-deactivated" or similar.

    • Liner Deactivation: Ensure you are using a deactivated liner. Even with a base-deactivated column, an active liner can cause significant tailing.

    • Injection Temperature: High injection temperatures can sometimes exacerbate tailing or cause on-column degradation. Try reducing the injector temperature in 10-20 °C increments. However, be mindful that too low a temperature can lead to incomplete volatilization and broad peaks.

    • Sample Derivatization: While not always necessary, derivatization of the amine with a suitable agent (e.g., trifluoroacetic anhydride) can block the active site and improve peak shape. This is often a last resort as it adds a step to the sample preparation.

Q2: My GC-MS analysis of 3-(Pentyloxy)azetidine is showing inconsistent retention times. What could be the problem?

A2: Fluctuations in retention time can be attributed to several factors, including column degradation, changes in flow rate, or sample matrix effects.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent GC-MS retention times.

Q3: What are the expected mass spectral fragmentation patterns for 3-(Pentyloxy)azetidine?

A3: The fragmentation of 3-(Pentyloxy)azetidine in electron ionization (EI) mass spectrometry will be influenced by the azetidine ring and the pentyloxy side chain.

  • Alpha-Cleavage: The most prominent fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom. For 3-(Pentyloxy)azetidine, this can lead to several characteristic ions.

  • Ether Cleavage: The pentyloxy group can also undergo fragmentation, typically involving cleavage of the C-O bond or rearrangement reactions.[1]

Table 1: Predicted Key Mass Fragments for 3-(Pentyloxy)azetidine

m/zProposed Fragment Structure/Origin
143Molecular Ion [M]+•
114Loss of an ethyl group (-C2H5) from the pentyl chain
85Cleavage of the pentyloxy group
70Azetidine ring fragment
57Pentyl cation [C5H11]+
43Propyl cation [C3H7]+

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. For 3-(Pentyloxy)azetidine, LC-MS offers a powerful tool for both qualitative and quantitative analysis.

Frequently Asked Questions (FAQs) for LC-MS

Q1: I'm experiencing poor peak shape and low sensitivity for 3-(Pentyloxy)azetidine in reversed-phase LC-MS. How can I improve my results?

A1: The basic nature of 3-(Pentyloxy)azetidine can lead to strong interactions with residual silanols on conventional C18 columns, resulting in poor peak shape and ion suppression in the mass spectrometer.

  • Causality: At acidic pH, the azetidine nitrogen will be protonated, leading to a positively charged analyte. This can interact with negatively charged silanol groups on the silica support of the column, causing peak tailing. Ion suppression can occur due to co-eluting matrix components or poor ionization efficiency.

  • Troubleshooting Protocol:

    • Mobile Phase pH: Adjusting the mobile phase pH can significantly impact peak shape.

      • Low pH (2-3): Using a mobile phase with an acidic modifier like formic acid will ensure the analyte is consistently protonated. This can improve retention on some columns but may still lead to tailing on standard C18 phases.

      • High pH (8-10): At higher pH, the amine will be in its neutral form, which can reduce silanol interactions. This requires a pH-stable column.

    • Column Selection:

      • Hybrid Silica Columns: Columns with a hybrid silica backbone often have fewer residual silanols and provide better peak shape for basic compounds.

      • "High pH" Columns: Columns specifically designed for high pH mobile phases are an excellent choice.

      • HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative for polar, basic compounds.

    • Ion Pairing Agents: The use of ion-pairing agents like trifluoroacetic acid (TFA) can improve peak shape but may cause ion suppression in the mass spectrometer. Use with caution and at low concentrations.

Q2: How can I optimize the MS detection of 3-(Pentyloxy)azetidine?

A2: Optimizing the mass spectrometer parameters is crucial for achieving good sensitivity.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is the most suitable for this compound due to the basic nitrogen.

  • Parameter Optimization Workflow:

Caption: Workflow for optimizing MS parameters for 3-(Pentyloxy)azetidine.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of 3-(Pentyloxy)azetidine.

Frequently Asked Questions (FAQs) for NMR

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 3-(Pentyloxy)azetidine?

A1: The chemical shifts will be influenced by the azetidine ring, the ether oxygen, and the pentyl chain. The following table provides estimated chemical shift ranges based on data for similar azetidine derivatives.[2]

Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts for 3-(Pentyloxy)azetidine

Atom/GroupEstimated ¹H Chemical Shift (ppm)Estimated ¹³C Chemical Shift (ppm)Notes
Azetidine CH at C34.0 - 4.565 - 75Downfield shift due to ether oxygen.
Azetidine CH₂ at C2/C43.0 - 3.850 - 60Protons are diastereotopic.
O-CH₂ (pentyl)3.4 - 3.670 - 75Methylene group attached to the ether oxygen.
(CH₂)₃ (pentyl)1.3 - 1.622 - 32Methylene groups of the pentyl chain.
CH₃ (pentyl)0.8 - 1.0~14Terminal methyl group.

Note: These are estimated values and can be influenced by the solvent and the presence of a protecting group on the nitrogen.

Q2: My ¹H NMR spectrum of 3-(Pentyloxy)azetidine shows complex multiplets for the azetidine ring protons. How can I assign these signals?

A2: The protons on the azetidine ring often form a complex spin system. Two-dimensional (2D) NMR experiments are essential for unambiguous assignment.

  • Recommended 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify coupled proton systems (e.g., which protons are adjacent to each other).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the entire molecule.

Section 4: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and valuable technique for confirming the presence of key functional groups in 3-(Pentyloxy)azetidine.

Frequently Asked Questions (FAQs) for FTIR

Q1: What are the key FTIR absorption bands I should look for to confirm the structure of 3-(Pentyloxy)azetidine?

A1: The FTIR spectrum will be characterized by absorptions from the C-N, C-O, and C-H bonds.

Table 3: Key FTIR Absorption Bands for 3-(Pentyloxy)azetidine

Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 3500N-H stretchSecondary amine (if N-unsubstituted)
2850 - 3000C-H stretchAliphatic (azetidine and pentyl)
1050 - 1150C-O stretchEther
1100 - 1250C-N stretchAmine

Note: The N-H stretch will be absent if the azetidine nitrogen is protected (e.g., with a Boc group).

Section 5: Purity and Impurity Profiling

Ensuring the purity of 3-(Pentyloxy)azetidine is critical for its use in drug development. Impurity profiling helps to identify and quantify any unwanted components.[3]

Potential Impurities

Based on a likely synthetic route involving the Williamson ether synthesis from 3-hydroxyazetidine and a pentyl halide, the following impurities could be present:

  • Starting Materials: Unreacted 3-hydroxyazetidine or a protected version thereof, and the pentyl halide.

  • By-products:

    • Dialkylated product: The azetidine nitrogen can also be alkylated by the pentyl halide.

    • Elimination product: If a strong base is used, elimination of the pentyl halide to form pentene is possible.

  • Degradation Products: The strained azetidine ring can be susceptible to ring-opening, especially under acidic or heated conditions.

Analytical Strategy for Purity Determination

A combination of chromatographic techniques is recommended for comprehensive purity analysis.

  • GC-MS: Suitable for volatile and thermally stable impurities.

  • LC-MS: Ideal for less volatile or thermally labile impurities and for providing molecular weight information. A high-resolution mass spectrometer can provide accurate mass data to help identify unknown impurities.[4]

  • Quantitative NMR (qNMR): Can be used for the accurate quantification of the main component and impurities if suitable internal standards are used.

References

  • Ahmed, S.E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Fadhil, T. A., & AL-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences, 6(S5), 5732–5747. [Link]

  • Hashim O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Kovács, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1078. [Link]

  • Muhammed, M. K. (2023). Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Using Benzimidazole Moiety. Rafidain Journal of Science, 32(1), 110-120. [Link]

  • PubChem. 3-(benzyloxy)azetidine hydrochloride. [Link]

  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Shimadzu Corporation. Application Note: Comprehensive Metabolite Analysis of Mouse Feces Using GC-MS/MS and LC-MS/MS. [Link]

  • Dobi, Z., et al. (2015). Strain-Driven Direct Cross-Aldol and -Ketol Reactions of Four-Membered Heterocyclic Ketones. Organic Letters, 17(11), 2634–2637. [Link]

  • Tautermann, C. S., et al. (2023). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. Acta Crystallographica Section E: Crystallographic Communications, 79(9). [Link]

  • Perygin, D. (2020). GCMS 3 Fragmentation Patterns. YouTube. [Link]

  • Bajic, E. (2023). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 13(9), 1001. [Link]

  • Niessen, W. M. A. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(3), 695-716. [Link]

  • ResearchGate. (2012). 19 Applications of LC/MS in pharmaceutical analysis. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Scion Instruments. (2023). Active Pharmaceutical Ingredients Qualitative Analysis by GC-MS. [Link]

  • DTIC. (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products. A Computational Elucidation of the Fragmentation Pathways. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (2022). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • YouTube. (2021). Fragmentation Of Cyclic Structures And McLafferty Rearrangemeant. [Link]

  • Niessen, W. M. A. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(3), 695-716. [Link]

  • ResearchGate. (2012). 19 Applications of LC/MS in pharmaceutical analysis. [Link]

  • ResearchGate. (2012). 19 Applications of LC/MS in pharmaceutical analysis. [Link]

Sources

Troubleshooting

Enhancing the regioselectivity of reactions involving the azetidine ring

Technical Support Center: Azetidine Ring Regioselectivity A Senior Application Scientist's Guide to Navigating and Controlling Reaction Outcomes The azetidine ring, a four-membered nitrogen-containing heterocycle, is a p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azetidine Ring Regioselectivity

A Senior Application Scientist's Guide to Navigating and Controlling Reaction Outcomes

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis.[1] Its inherent ring strain (approx. 25.4 kcal/mol) makes it more reactive than larger rings like pyrrolidine, yet more stable and easier to handle than its three-membered counterpart, aziridine.[1][2] This unique reactivity, however, presents a significant challenge: controlling the regioselectivity of its reactions.

This guide is designed to serve as a technical support resource for researchers encountering challenges with regioselectivity in their azetidine chemistry. It provides troubleshooting advice, explains the mechanistic underpinnings of common issues, and offers field-proven protocols to enhance control over your reaction outcomes.

Troubleshooting Guides & FAQs

This section addresses specific, common problems encountered during the functionalization and synthesis of azetidines.

Part A: Regioselective Ring-Opening Reactions

The strain-driven ring-opening of azetidines is one of their most powerful transformations. However, for unsymmetrically substituted azetidines, controlling which C-N bond cleaves is a frequent challenge.

Question 1: My nucleophilic ring-opening of a 2-substituted N-Tosylazetidine is non-selective, yielding a mixture of products from attack at both C2 and C4. How can I favor cleavage of the C2-N bond?

Answer: This is a classic regioselectivity problem governed by a combination of steric and electronic factors. The N-Tosyl group is strongly electron-withdrawing, which activates the ring for nucleophilic attack. The outcome depends on the stability of the transition state.

  • Mechanistic Insight: The reaction typically proceeds via an SN2 pathway. Attack at C4 is often sterically favored. However, attack at C2 is electronically favored if the substituent at C2 can stabilize a partial positive charge in the transition state. For example, a 2-aryl or 2-vinyl substituent can stabilize the developing carbocationic character at the C2 position, promoting C2-N bond cleavage.[1]

  • Troubleshooting & Solutions:

    • Leverage Lewis Acids: The addition of a Lewis acid can dramatically switch the regioselectivity. A Lewis acid will coordinate to the nitrogen atom, further polarizing the C-N bonds and promoting the formation of a carbocationic intermediate. The more stable carbocation will be formed preferentially. If you have a 2-aryl or other cation-stabilizing group, the C2-carbocation will be favored, leading to selective C2-N bond cleavage.[1][3]

    • Solvent Choice: Highly polar solvents can favor the formation of carbocationic intermediates, potentially increasing selectivity for C2 attack if a stabilizing substituent is present.[4] In contrast, less polar solvents may favor the classic SN2 pathway, where steric factors at C4 dominate.

    • Nature of the Nucleophile: "Harder" nucleophiles may favor attack at the more electropositive carbon, while "softer" nucleophiles might be more sensitive to steric hindrance. This is a subtle effect but can be used for fine-tuning.

Workflow for Optimizing C2 vs. C4 Ring-Opening

G cluster_start Initial Observation cluster_analysis Analysis of Azetidine Structure cluster_strategy Strategy Selection cluster_c2_actions Actions for C2 Selectivity cluster_c4_actions Actions for C4 Selectivity start Mixture of C2 and C4 Ring-Opened Products analysis Does C2 substituent stabilize a positive charge? (e.g., Aryl, Vinyl, tert-Butyl) start->analysis strategy_c2 Goal: Favor C2 Attack (Electronic Control) analysis->strategy_c2  Yes strategy_c4 Goal: Favor C4 Attack (Steric Control) analysis->strategy_c4 No   action_la Introduce Lewis Acid Catalyst (e.g., Sc(OTf)3, La(OTf)3, BF3·OEt2) strategy_c2->action_la action_no_la Avoid Lewis Acids; Use transition-metal-free conditions strategy_c4->action_no_la action_solvent_polar Use Polar, Coordinating Solvents (e.g., MeCN, 2-MeTHF) action_la->action_solvent_polar action_solvent_nonpolar Use Non-Polar Solvents (e.g., Toluene, CH2Cl2) action_no_la->action_solvent_nonpolar

Caption: Decision workflow for enhancing regioselectivity in azetidine ring-opening.

Part B: Controlling N- vs. C-Functionalization

A common goal is to functionalize the carbon skeleton of the azetidine ring, often by deprotonation followed by reaction with an electrophile. However, the nitrogen atom's lone pair and the acidity of protons on adjacent carbons can lead to undesired side reactions.

Question 2: I am attempting α-lithiation of an N-Boc-2-arylazetidine to add an electrophile, but I am getting low yields and complex mixtures. What is causing this and how can I improve it?

Answer: This is a classic challenge of competitive deprotonation and potential ring instability. The N-Boc group is known to direct lithiation to the α-carbon (the benzylic C2 position in this case), but several factors can complicate the reaction.

  • Mechanistic Insight: The N-Boc group's carbonyl oxygen can coordinate with the lithium cation of an organolithium base (like n-BuLi or s-BuLi), directing the base to deprotonate the sterically accessible and electronically activated C2 proton.[5] However, the resulting lithiated intermediate can be unstable. Furthermore, if the N-substituent is not a directing group (e.g., N-alkyl), direct deprotonation at carbon is much more difficult.

  • Troubleshooting & Solutions:

    • Base Selection is Critical: Standard n-BuLi can sometimes act as a nucleophile or be too aggressive. Using a bulkier base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can prevent nucleophilic addition and improve selectivity for deprotonation. For N-Boc derivatives, s-BuLi in the presence of a ligand like TMEDA (tetramethylethylenediamine) is often the combination of choice.

    • Temperature Control: These reactions are highly sensitive to temperature. Deprotonation should be carried out at low temperatures (typically -78 °C) to form the lithiated species. The stability of this intermediate is low, so the electrophile should be added at this temperature, and the reaction should be allowed to warm slowly only after the addition is complete.

    • The N-Protecting Group Matters: The N-Boc group is effective for directing α-lithiation.[5] In contrast, an N-alkyl group does not possess the same directing ability. If you are working with an N-alkyl azetidine, you may need to consider a different strategy, such as functionalizing the ring prior to N-alkylation. The azetidine ring itself can also act as an ortho-directing group for functionalizing an aryl substituent at C2.[6]

    • Consider Transmetalation: After forming the lithiated species, transmetalating to a different metal (e.g., with ZnCl₂ or CuCN) can generate a more stable and less reactive organometallic species, which can then react more cleanly with the electrophile.

Factors Influencing N- vs. C-Functionalization

G cluster_N Favors N-Functionalization cluster_C Favors C-Functionalization center Reaction Outcome N_Proton Acidic N-H Proton Present N_Proton->center N_Reagent Use of Alkyl Halides with unactivated ring N_Reagent->center C_Protecting N-Directing Group (e.g., N-Boc) C_Protecting->center C_Base Strong, Non-Nucleophilic Base (e.g., s-BuLi, LDA) C_Base->center C_Temp Low Temperature (-78 °C) C_Temp->center

Caption: Key factors determining the site of azetidine functionalization.

Frequently Asked Questions (FAQs)

Q: How does the choice of N-protecting group influence regioselectivity in ring-opening reactions? A: The N-protecting group has a profound electronic effect. Strongly electron-withdrawing groups like tosyl (Ts) or nosyl (Ns) make the ring carbons more electrophilic and activate the ring for nucleophilic opening. They generally favor SN2-type reactions. Less withdrawing groups like Boc may require more forcing conditions or Lewis acid activation. A Boc group is often used when subsequent C-H functionalization is desired, while a tosyl group is common for ring-opening applications.

Q: Can transition metals be used to control regioselectivity? A: Yes, transition metal catalysis opens up entirely new reaction pathways. For example, palladium-catalyzed reactions can enable intramolecular C-H amination to form the azetidine ring with high regioselectivity.[1] Rhodium catalysts can be used for ring expansion reactions of azetidines with diazo compounds, where the regioselectivity is controlled by the catalyst and the substituents.[1] These methods often operate under mechanisms distinct from traditional nucleophilic ring-opening.

Q: My desired azetidine is thermodynamically less stable than a potential pyrrolidine byproduct. How can I favor the formation of the four-membered ring during synthesis? A: This is a common issue in cyclization reactions, often explained by Baldwin's rules. The formation of the azetidine (a 4-exo-tet cyclization) can be kinetically favored over the formation of a five-membered ring under the right conditions.[5] Key strategies include:

  • Use of Strong, Bulky Bases at Low Temperature: This promotes kinetic deprotonation and rapid, irreversible cyclization before rearrangement or equilibration to the thermodynamic product can occur.[5]

  • Pre-organization of the Substrate: Using substrates that are conformationally biased to favor the 4-membered ring closure can be effective.

  • Choice of Leaving Group: A very good leaving group will favor the fast, kinetically controlled cyclization.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Regioselective Ring-Opening of N-Tosyl-2-phenylazetidine

This protocol describes the ring-opening of a 2-arylazetidine with a thiol nucleophile, favoring attack at the C2 position through the use of a Lewis acid catalyst.

Materials:

  • N-Tosyl-2-phenylazetidine

  • Thiophenol (or other thiol)

  • Lanthanum (III) Triflate (La(OTf)₃)[7]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware (oven-dried)

Procedure:

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere of argon, add N-Tosyl-2-phenylazetidine (1.0 eq) and anhydrous DCM (to make a 0.1 M solution).

  • Catalyst Addition: Add La(OTf)₃ (0.15 eq) to the solution and stir for 10 minutes at room temperature.[7]

  • Nucleophile Addition: Add thiophenol (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

  • Analysis: Purify the resulting crude residue by column chromatography on silica gel to yield the γ-amino sulfide product. Confirm the structure and regiochemistry by ¹H NMR, ¹³C NMR, and HRMS. The regioselectivity is confirmed by observing the connectivity in the final product.

Parameter Condition for C2-Attack Condition for C4-Attack Rationale
Catalyst Lewis Acid (e.g., La(OTf)₃)Transition-metal-freeLewis acid stabilizes C2-carbocation
C2-Substituent Cation-stabilizing (Aryl, Vinyl)Sterically small (e.g., H, Me)Electronic stabilization vs. Steric access
Solvent Polar (e.g., MeCN)Non-polar (e.g., Toluene)Favors ionic vs. concerted pathway

References

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Factors Influencing the Product Selectivity of Rh2(OAc)4-Catalyzed Reactions of Diazoketones with Aziridines. PubMed. Available at: [Link]

  • Regioselective ring opening reactions of azetidines. ResearchGate. Available at: [Link]

  • Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines with Alcohols and Thiols. ResearchGate. Available at: [Link]

  • Lewis Acid Ring-Opening of Azetidines. Scribd. Available at: [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. Available at: [Link]

  • Methods for the Synthesis of Substituted Azetines. Organic Chemistry Portal. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Harnessing the ortho-directing ability of the azetidine ring for the regioselective and exhaustive functionalization of arenes. PubMed. Available at: [Link]

  • Transition Metal Catalyzed Azidation Reactions. MDPI. Available at: [Link]

  • Factors affecting the regioselectivity of the lithiation in strained... ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

Sources

Optimization

Mitigating the impact of steric hindrance in 3-(Pentyloxy)azetidine reactions

Welcome to the technical support center for 3-(pentyloxy)azetidine. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this valuable building block into their synth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(pentyloxy)azetidine. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this valuable building block into their synthetic workflows. The unique structure of 3-(pentyloxy)azetidine, featuring a bulky C3 substituent, presents specific challenges, primarily related to steric hindrance at the N1 reaction center. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges and achieve optimal results in your experiments.

The Core Challenge: Understanding Steric Hindrance

The primary obstacle in reactions involving 3-(pentyloxy)azetidine is the steric bulk of the pentyloxy group. This group projects from the C3 position of the four-membered ring, creating a sterically congested environment around the nitrogen atom (N1). This "steric shielding" can significantly impede the approach of reagents, leading to sluggish reaction rates, low yields, or complete reaction failure. The goal of the protocols and strategies outlined here is to overcome this physical barrier.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, common problems encountered during the functionalization of the 3-(pentyloxy)azetidine nitrogen.

Problem 1: Low or No Yield in N-Acylation Reactions

You're attempting to acylate the azetidine nitrogen with an acyl chloride or anhydride using a standard base like triethylamine (TEA) or DIPEA, but the reaction is slow, incomplete, or fails entirely.

  • The Underlying Cause: This is a classic case of steric hindrance. The bulky pentyloxy group impedes the approach of the already large acylating agent. Furthermore, the base may not be strong enough or may itself be too bulky to efficiently deprotonate the intermediate ammonium salt, preventing the reaction from turning over effectively.

  • Strategic Solutions:

    • Select a Less Bulky, More Reactive Acylating Agent: If possible, switch from a bulky acyl anhydride to the corresponding acyl chloride, which presents a smaller steric profile.

    • Employ a Stronger, Non-Nucleophilic Base: A stronger base can facilitate the reaction even at low concentrations of the reactive species. Hindered bases like 2,6-lutidine or DBU are excellent choices as they are less likely to compete as nucleophiles.

    • Utilize Peptide Coupling Reagents: For particularly challenging acylations (e.g., forming amides from carboxylic acids), peptide coupling reagents are highly effective. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC create a highly reactive activated ester intermediate that reacts more readily with the sterically hindered nitrogen.

  • Comparative Data: Base Selection for N-Acylation

BaseSolventTemperature (°C)Typical Time (h)Relative YieldRationale & Comments
TriethylamineDCM2512-24LowStandard, but often too weak and hindered for this substrate.
DIPEADCM / DMF25-508-16Low to ModerateMore basic than TEA, but its own bulk can be problematic.
2,6-LutidineDCM254-8Moderate to HighLess nucleophilic and sufficiently basic to deprotonate the intermediate.
DBUTHF / MeCN0-251-4HighA very strong, non-nucleophilic base that often accelerates the reaction significantly.
Proton-SpongeMeCN252-6HighHighly basic and extremely hindered, making it an excellent non-nucleophilic proton scavenger.
  • Recommended Protocol: Acylation using HATU

    • Dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.

    • Add a solution of 3-(pentyloxy)azetidine (1.0 eq) in DMF to the activated mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.

Problem 2: Failure of Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

You are trying to couple an aryl halide (bromide or chloride) with 3-(pentyloxy)azetidine using a standard Pd catalyst/ligand system (e.g., Pd₂(dba)₃ / BINAP) and are observing only starting material.

  • The Underlying Cause: The steric hindrance of the pentyloxy group prevents the azetidine nitrogen from effectively coordinating to the palladium center. This either inhibits the formation of the crucial Pd-N bond or, if formed, makes the final reductive elimination step, which forms the C-N bond, energetically unfavorable. Standard phosphine ligands are often not bulky enough to promote this difficult reductive elimination step for hindered substrates.

  • Strategic Solutions:

    • Switch to Modern, Bulky Biarylphosphine Ligands: The key to success is using ligands specifically designed to facilitate reactions with sterically demanding substrates. These ligands are typically electron-rich and have large "bite angles" that promote the reductive elimination step.[1][2]

    • Optimize the Base and Solvent: The choice of base is critical. Strong, non-coordinating bases like NaOtBu or LHMDS are often required. The solvent can also play a significant role; less polar, aprotic solvents like toluene or dioxane are typically preferred.

    • Use a High-Activity Palladium Precatalyst: Modern precatalysts, such as G3 or G4 palladacycles, form the active Pd(0) species more cleanly and efficiently than older sources like Pd(OAc)₂ or Pd₂(dba)₃.

  • Recommended Ligands for Hindered N-Arylation

LigandCatalyst SourceBaseSolventTypical YieldKey Feature
XPhosXPhos-Pd-G3NaOtBuTolueneHighExcellent for a wide range of hindered couplings.
RuPhosRuPhos-Pd-G2K₃PO₄DioxaneModerate to HighEffective for electron-rich and electron-poor aryl halides.
BrettPhosBrettPhos-Pd-G3LHMDSTolueneHighExtremely active ligand, often successful when others fail.
SPhosSPhos-Pd-G2K₂CO₃t-BuOH/H₂OModerateGood for hydrophilic substrates; may require higher temperatures.
  • Workflow for Troubleshooting a Failed Buchwald-Hartwig Reaction

    G start Low/No N-Arylation Yield cond1 Is your ligand a modern biarylphosphine (e.g., XPhos)? start->cond1 sol1 Switch to a bulky ligand: XPhos, RuPhos, or BrettPhos cond1->sol1 No cond2 Is your base strong enough? (e.g., NaOtBu, LHMDS) cond1->cond2 Yes sol1->cond2 sol2 Use a stronger base. Screen NaOtBu, K3PO4, LHMDS. cond2->sol2 No cond3 Are you using a high-activity precatalyst? cond2->cond3 Yes sol2->cond3 sol3 Use a G2, G3, or G4 Palladacycle Precatalyst cond3->sol3 No end Reaction Optimized cond3->end Yes sol3->end

    Caption: Troubleshooting flowchart for hindered N-arylation.

Frequently Asked Questions (FAQs)

Q1: How does the pentyloxy group's steric hindrance compare to other substituents like a methoxy or hydroxyl group?

The size of the substituent at the C3 position directly correlates with the degree of steric hindrance.[3] A pentyloxy group is significantly more sterically demanding than a methoxy or hydroxyl group due to its long, flexible alkyl chain. This chain can adopt multiple conformations, effectively creating a large "umbrella" over the nitrogen atom, which restricts access for incoming reagents far more than a simple methyl or hydrogen atom would.

Q2: I am performing an SN2 N-alkylation with a primary alkyl bromide and getting low conversion. What should I try?

For SN2 reactions, the transition state is highly sensitive to steric bulk.[4][5]

  • Increase Reagent Reactivity: Switch from an alkyl bromide to a more reactive alkyl iodide or, even better, an alkyl triflate (R-OTf). Triflates are exceptionally good leaving groups, which can significantly lower the activation energy of the reaction.

  • Increase Temperature: Carefully increasing the reaction temperature (e.g., from room temperature to 40-60 °C in a solvent like DMF or NMP) can provide the necessary energy to overcome the steric barrier. Monitor carefully for side reactions.

  • Use a Stronger Base/Solvent System: Using a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF can fully deprotonate the azetidine (if starting from a salt) and increase its nucleophilicity, driving the reaction forward.

Q3: Are there any catalyst systems that can help with hindered N-alkylations?

While many N-alkylations are uncatalyzed, certain conditions can promote the reaction. For instance, the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can be effective in biphasic systems. For some substrates, Lewis acids can activate the electrophile, but care must be taken as they can also coordinate to the azetidine nitrogen.[6] Lanthanide triflates, for example, have been shown to catalyze ring-opening reactions of epoxides by amines and could be explored for activating certain alkylating agents.[6]

Q4: Can I use protecting groups to circumvent this issue?

Using a protecting group on the nitrogen is a common strategy in multi-step synthesis. However, in this case, the challenge is the addition of a group to the nitrogen, so protection is not the solution. The problem is inherent to the substrate's structure. The strategies must focus on enhancing the reactivity of the coupling partners or the conditions to overcome the existing steric barrier.

Q5: My reaction appears to be stalled. How can I determine if it's due to steric hindrance or another issue like reagent decomposition?

A good diagnostic experiment is to run a parallel reaction with a less sterically hindered analogue, such as azetidine itself or 3-methoxyazetidine, under identical conditions. If the control reaction proceeds smoothly while the 3-(pentyloxy)azetidine reaction fails, it provides strong evidence that steric hindrance is the primary culprit. Additionally, re-isolating your starting material and confirming its integrity by NMR can rule out decomposition.

Experimental Protocols

Protocol: Optimized Buchwald-Hartwig N-Arylation of 3-(Pentyloxy)azetidine

This protocol is a starting point for the coupling of aryl bromides.

  • Reagents & Equipment:

    • 3-(Pentyloxy)azetidine (1.0 eq)

    • Aryl bromide (1.2 eq)

    • XPhos-Pd-G3 precatalyst (2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous toluene

    • Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (N₂ or Ar)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, XPhos-Pd-G3, and sodium tert-butoxide.

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous toluene, followed by the 3-(pentyloxy)azetidine.

    • Heat the reaction mixture to 100-110 °C and stir vigorously for 4-12 hours.

    • Monitor the reaction progress by LC-MS or GC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Carefully quench with water. Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

    • Wash the filtrate with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the residue by silica gel chromatography.

  • Decision-Making Workflow for Synthesis

    Caption: General workflow for synthesizing with 3-(pentyloxy)azetidine.

References

  • Chemical Communications. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Eaborn, C., & Stamper, J. G. (n.d.). Study of Fragmentation Reactions of Highly Sterically Hindered Organosilicon Compounds with Alcoholic Sodium Alkoxides. ResearchGate. Retrieved from [Link]

  • Fu, B., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Nature Communications. Retrieved from [Link]

  • Fu, B., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. PMC. Retrieved from [Link]

  • Caddick, S., et al. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]

  • Schindler, C., et al. (2022). A. General synthetic route for accessing azetidines via intermolecular... ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]

  • Kuriyama, Y., et al. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Separation of 3-(Pentyloxy)azetidine Diastereomers

The following guide serves as a specialized Technical Support Center for researchers working with 3-(Pentyloxy)azetidine and its substituted derivatives. It addresses the chromatographic separation of diastereomers (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3-(Pentyloxy)azetidine and its substituted derivatives. It addresses the chromatographic separation of diastereomers (e.g., cis/trans isomers arising from 2,3-substitution or diastereomeric salts) with a focus on reproducibility and mechanistic understanding.

Status: Operational Role: Senior Application Scientist Context: Optimization of purity and yield for azetidine-based intermediates.

Executive Summary & Structural Context

User Note: Pure 3-(n-pentyloxy)azetidine (CAS 1309207-29-1) is achiral and possesses a plane of symmetry. If you are separating diastereomers , your molecule typically falls into one of two categories:

  • Structural Isomers (cis/trans): You have a substituent at the C2 or C4 position (e.g., 2-methyl-3-(pentyloxy)azetidine), creating geometric diastereomers.

  • Chiral Derivatization: You are resolving the enantiomers of a chiral azetidine using a chiral resolving agent (e.g., tartaric acid), creating separable diastereomeric salts.

This guide focuses on Achiral Chromatography (Normal Phase & SFC) , which is the gold standard for separating diastereomers due to their distinct physical properties (polarity and hydrodynamic volume).

Troubleshooting Guide (Q&A)
Issue 1: "I am seeing severe peak tailing, and the diastereomers are co-eluting."

Diagnosis: Secondary amines like azetidines are strong Lewis bases. They interact with acidic silanol groups (Si-OH) on the silica backbone of HPLC columns, causing peak broadening (tailing) that masks separation.

Solution: Block the Silanols.

  • For Normal Phase (Silica): Add 0.1% Triethylamine (TEA) or Diethylamine (DEA) to your mobile phase. The amine modifier competes for the silanol sites, sharpening the azetidine peak.

  • For Reverse Phase (C18): Use a high pH buffer if your column allows (e.g., 10 mM Ammonium Bicarbonate, pH 10 ). At pH 10, the azetidine nitrogen is deprotonated (neutral), reducing ionic interaction with the stationary phase and increasing retention of the hydrophobic pentyloxy chain.

Issue 2: "My cis/trans isomers are barely resolving (Rs < 1.0) on C18."

Diagnosis: Reverse Phase (C18) separates based on hydrophobicity. Cis and trans isomers often have very similar hydrophobicities (logP), leading to poor selectivity (


).

Solution: Switch to Normal Phase (NP) or Supercritical Fluid Chromatography (SFC) .

  • Mechanism: NP separates based on 3D polar surface area and hydrogen bonding access. In 3-substituted azetidines, the cis isomer often forms an intramolecular H-bond (if a donor is present) or exposes the polar ether oxygen differently than the trans isomer, leading to significantly different retention times on bare silica.

  • Recommendation: Use a Bare Silica or Diol column with a Hexane/Ethanol/DEA gradient.

Issue 3: "I cannot detect the peaks at 254 nm."

Diagnosis: 3-(Pentyloxy)azetidine lacks a strong chromophore (conjugated


-system). It has negligible absorbance at standard UV wavelengths.

Solution:

  • Low UV: Set detector to 205–210 nm (detects the amine/ether bonds). Warning: Incompatible with UV-absorbing solvents like Ethyl Acetate; use Hexane/IPA.

  • Universal Detection: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These are independent of optical properties.

  • Derivatization: If isolating for analysis, react the amine with benzyl bromide or CBz-Cl to add a UV-active chromophore, which also often improves diastereomeric separation by increasing steric bulk.

Experimental Protocol: Method Development

Objective: Achieve baseline separation (Rs > 1.5) of diastereomers.[1][2][3]

Workflow A: Normal Phase HPLC (First Choice for Isomers)
  • Column: High-purity spherical Silica (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: n-Hexane or Heptane.

  • Mobile Phase B: Ethanol or Isopropanol (IPA) + 0.1% Diethylamine (DEA).

  • Gradient:

    • 0–5 min: 5% B (Isocratic hold to elute non-polars).

    • 5–20 min: 5%

      
       40% B (Linear gradient).
      
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Lower temperature often favors separation of conformers).

Workflow B: SFC Screening (High Throughput)

SFC is superior for azetidines due to low viscosity and "orthogonal" selectivity compared to HPLC.

ParameterSettingRationale
Column 2-Ethylpyridine (2-EP) or Silica 2-EP provides excellent peak shape for basic amines without additives.
Co-Solvent Methanol + 0.1% Ammonium HydroxideBasic additive is mandatory to suppress ionization in CO2.
Back Pressure 120–150 barHigher density improves solubility of the pentyloxy chain.
Gradient 2% to 20% Co-solvent over 5 minFast elution due to low capacity factor of ethers in SFC.
Technical Visualization: Method Optimization Logic

The following diagram illustrates the decision matrix for separating azetidine diastereomers, prioritizing the physical nature of the isomerism.

AzetidineSeparation Start Start: 3-(Pentyloxy)azetidine Mixture CheckType Identify Isomer Type Start->CheckType CisTrans Cis/Trans Diastereomers (Structural) CheckType->CisTrans Substituted Ring Salts Diastereomeric Salts (Chiral Resolution) CheckType->Salts Chiral Counter-ion SelectMode Select Mode CisTrans->SelectMode NP_HPLC Normal Phase HPLC (Bare Silica) Salts->NP_HPLC Polarity Differs SelectMode->NP_HPLC Best Selectivity SFC SFC (Supercritical Fluid) (2-Ethylpyridine) SelectMode->SFC High Throughput RP_HPLC Reverse Phase HPLC (C18, High pH) SelectMode->RP_HPLC If Aqueous Soluble Additives Critical: Add 0.1% DEA/TEA (Suppress Silanols) NP_HPLC->Additives SFC->Additives Detection Detection: ELSD or 210nm Additives->Detection

Caption: Decision tree for selecting the optimal chromatographic mode based on the specific type of diastereomerism present in the azetidine sample.

References & Authoritative Sources
  • Ebinger, K., & Weller, H. N. (2013).[1] Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A. (Demonstrates the superiority of SFC and Normal Phase over Reverse Phase for diastereomer separation).

  • Stalcup, A. M. (2010). Chiral Separations. Annual Review of Analytical Chemistry. (Provides the theoretical basis for using achiral chromatography to separate diastereomers vs. chiral chromatography for enantiomers).

  • Sigma-Aldrich Technical Library . Product Specification: 3-(pentyloxy)azetidine hydrochloride.[4] (Verifies the existence and basic structural properties of the core molecule).

  • West, C., & Lesellier, E. (2006). Characterisation of stationary phases in supercritical fluid chromatography with the solvation parameter model. Journal of Chromatography A. (Explains the utility of 2-Ethylpyridine columns for basic amines like azetidines).

Sources

Optimization

Technical Support Center: Troubleshooting Unexpected Reactivity of the Azetidine Nitrogen

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidines. This guide is designed to help you navigate the complexities of azetidine chemistry and tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidines. This guide is designed to help you navigate the complexities of azetidine chemistry and troubleshoot unexpected reactivity at the nitrogen atom. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower your experimental design and execution.

The unique reactivity of the azetidine ring, driven by its significant ring strain of approximately 25.4 kcal/mol, makes it a valuable scaffold in medicinal chemistry.[1] However, this inherent strain can also lead to unexpected reaction pathways. This guide will address common challenges in a question-and-answer format, providing practical solutions and preventative measures.

Section 1: Unwanted Ring-Opening Reactions

Ring-opening is one of the most frequently encountered side reactions in azetidine chemistry. The relief of ring strain provides a strong thermodynamic driving force for this process.

Question 1: My N-alkylation reaction is resulting in a complex mixture of products, and I suspect ring-opening. What are the likely causes?

Answer: Unwanted ring-opening during N-alkylation is a common issue, often triggered by the reaction conditions intended for functionalization. The primary culprits are typically related to the choice of acid, base, or electrophile, as well as elevated temperatures.

Causality: The nitrogen atom in an azetidine is a moderately strong base. Protonation of the nitrogen, either by acidic reagents or acidic byproducts, significantly weakens the C-N bonds and makes the ring susceptible to nucleophilic attack.[2] Similarly, certain Lewis acids used to activate electrophiles can coordinate to the azetidine nitrogen, promoting ring cleavage.

Troubleshooting Protocol:

  • Re-evaluate Your Base: If you are using a strong, nucleophilic base, it may be attacking one of the ring carbons. Consider switching to a non-nucleophilic, sterically hindered base.

    Base TypeExamplesSuitability for Azetidine Alkylation
    Strong, NucleophilicNaOH, KOH, NaHHigh risk of ring-opening
    Strong, Non-NucleophilicDBU, Proton SpongeModerate risk, substrate-dependent
    Weak, Non-NucleophilicK₂CO₃, Cs₂CO₃, DIPEARecommended
  • Control the Stoichiometry of Your Electrophile: An excess of a highly reactive electrophile, such as a primary alkyl halide, can lead to quaternization of the nitrogen. The resulting azetidinium salt is highly strained and prone to ring-opening by any available nucleophile.

  • Lower the Reaction Temperature: Many N-alkylation reactions can proceed at room temperature or even lower. Elevated temperatures provide the activation energy needed for ring-opening pathways to compete with the desired N-functionalization.

  • Consider a Milder Alkylating Agent: If using a highly reactive alkyl halide, consider switching to an alkyl sulfonate (e.g., mesylate, tosylate, or triflate), which can sometimes provide better results under milder conditions.

Question 2: I am attempting a reaction under acidic conditions and observing significant decomposition of my azetidine starting material. How can I prevent this?

Answer: Azetidines are generally unstable in the presence of strong acids.[2] The protonated azetidinium ion is highly susceptible to nucleophilic attack, leading to ring cleavage.

Causality: The mechanism of acid-catalyzed ring-opening involves the protonation of the nitrogen atom, which creates a good leaving group. A nucleophile, which could be the conjugate base of the acid or another species in the reaction mixture, can then attack one of the ring carbons in an SN2-like fashion.

Preventative Measures & Alternative Protocols:

  • Protecting Group Strategy: The most effective way to prevent ring-opening under acidic conditions is to use an acid-stable protecting group on the nitrogen. Electron-withdrawing groups, such as sulfonyl or carbamate protecting groups, decrease the basicity of the nitrogen and reduce its propensity for protonation.

    Protecting GroupCommon AbbreviationStability to AcidCleavage Conditions
    tert-ButoxycarbonylBocLabileStrong Acid (TFA, HCl)
    BenzyloxycarbonylCbzStableHydrogenolysis
    2,2,2-TrichloroethoxycarbonylTrocStableZn/AcOH
    NosylNsStableThiolysis
    TosylTsStableHarsh conditions (Na/NH₃)
  • Use of Lewis Acids: If a Lewis acid is required for your transformation, choose one that is less likely to strongly coordinate to the azetidine nitrogen. Softer Lewis acids may be preferable to harder ones. Careful screening of Lewis acids is recommended.

  • Anhydrous Conditions: In some cases, the presence of water can facilitate ring-opening under acidic conditions. Ensuring strictly anhydrous conditions can sometimes suppress this side reaction.

Section 2: Challenges in N-Functionalization

Achieving high yields in N-functionalization reactions can be challenging due to the unique steric and electronic properties of the azetidine ring.

Question 3: My N-acylation reaction is sluggish and gives low yields. What factors could be limiting the reactivity of the azetidine nitrogen?

Answer: While the azetidine nitrogen is generally nucleophilic, its reactivity can be attenuated by several factors, leading to incomplete or slow reactions.

Causality:

  • Steric Hindrance: Substituents on the azetidine ring, particularly at the 2- and 4-positions, can sterically hinder the approach of the electrophile to the nitrogen atom.

  • Electronic Effects: Electron-withdrawing substituents on the ring can decrease the nucleophilicity of the nitrogen.

  • Protecting Groups: If the nitrogen is already protected, the nature of the protecting group will dictate its reactivity. For instance, an N-Boc protected azetidine will not undergo further acylation. An N-H azetidine is required for this reaction.[3]

Troubleshooting Workflow:

G start Low Yield in N-Acylation check_sterics Is the azetidine ring sterically hindered? start->check_sterics check_electronics Are there electron-withdrawing groups on the ring? check_sterics->check_electronics No increase_temp Increase reaction temperature cautiously. check_sterics->increase_temp Yes check_reagents Are the acylating agent and base appropriate? check_electronics->check_reagents No stronger_acylating Use a more reactive acylating agent (e.g., acyl chloride vs. anhydride). check_electronics->stronger_acylating Yes stronger_base Use a stronger, non-nucleophilic base (e.g., DBU). check_reagents->stronger_base No end Improved Yield increase_temp->end stronger_acylating->end dmcat Consider a nucleophilic catalyst (e.g., DMAP, 4-PPY). stronger_base->dmcat dmcat->end

Caption: Troubleshooting workflow for low-yielding N-acylation reactions.

Experimental Protocol: Catalytic N-Acylation

If standard conditions are failing, the use of a nucleophilic catalyst can often promote the reaction.

  • To a solution of the N-H azetidine (1.0 equiv) and a non-nucleophilic base such as triethylamine (1.5 equiv) in an appropriate solvent (e.g., DCM, THF) at 0 °C, add the acylating agent (1.1 equiv).

  • Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) or 4-Pyrrolidinopyridine (4-PPY) (0.05-0.1 equiv).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.

Section 3: Formation of Side Products

The formation of dimers, polymers, or other unexpected side products can significantly reduce the yield of the desired product.

Question 4: I am observing the formation of a higher molecular weight species in my reaction, which I suspect is a dimer or polymer. How can I prevent this?

Answer: Dimerization and polymerization are common side reactions, especially with unsubstituted or highly reactive azetidines. These reactions are often initiated by a ring-opening event followed by intermolecular reactions.

Causality: If an azetidine ring is opened by a nucleophile, the resulting amino alcohol (or other derivative) can then act as a nucleophile itself, attacking another molecule of the azetidine starting material or a reactive intermediate. This can lead to a chain reaction, resulting in oligomers or polymers.

Mitigation Strategies:

  • High Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions (dimerization, polymerization) relative to intramolecular reactions or reactions with a reagent in solution.

  • Slow Addition: Adding the azetidine substrate slowly to the reaction mixture can help to keep its instantaneous concentration low, further suppressing intermolecular side reactions.

  • Protecting Groups: As mentioned previously, an appropriate protecting group on the nitrogen can prevent it from acting as a nucleophile and initiating polymerization.

Section 4: Protecting Group Manipulations

The choice of protecting group is critical for a successful multi-step synthesis involving azetidines. However, both the introduction and removal of these groups can be problematic.

Question 5: I am having difficulty removing a Boc protecting group from my azetidine without causing decomposition. What are the best practices?

Answer: While trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method for Boc deprotection, the resulting azetidinium trifluoroacetate salt can be unstable, especially if the molecule contains other sensitive functional groups.

Optimized Boc-Deprotection Protocol:

  • Dissolve the Boc-protected azetidine in a minimal amount of a suitable solvent (e.g., DCM, 1,4-dioxane).

  • Cool the solution to 0 °C.

  • Add a solution of HCl in a non-nucleophilic solvent (e.g., 4M HCl in 1,4-dioxane or diethyl ether) dropwise.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.

  • Upon completion, the product can often be isolated as the hydrochloride salt by precipitation with a non-polar solvent (e.g., diethyl ether, hexanes) or by careful removal of the solvent under reduced pressure at low temperature.

Rationale: The use of HCl in a non-nucleophilic solvent provides a strong acid for deprotection while minimizing the presence of nucleophiles that could promote ring-opening of the resulting azetidinium salt. Isolation as the hydrochloride salt can also improve the stability of the deprotected product for storage and downstream use.

Conclusion

The chemistry of azetidines is both rewarding and challenging. A thorough understanding of the interplay between ring strain, nitrogen reactivity, and reaction conditions is paramount for success. By carefully considering the principles outlined in this guide, researchers can more effectively troubleshoot unexpected reactivity and develop robust synthetic routes to these valuable building blocks.

References

  • Mughal, H. and Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), pp.3269-3287. Available at: [Link]

  • Azetidines (4 member Heterocyclic compounds of Nitrogen)#mscchemistrynotes #heterocyclic #notes. (2022). YouTube. Available at: [Link]

  • Azetidine: Chemical Reactivity. (2020). YouTube. Available at: [Link]

  • Parmar, D., Sugiono, E., Raja, S. and Rueping, M. (2017). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Beilstein Journal of Organic Chemistry, 13, pp.2144–2149. Available at: [Link]

  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. [online] Available at: [Link]

  • Mughal, H. and Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • MIT Department of Chemistry. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. [online] Available at: [Link]

  • Mughal, H. and Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, [online] 19(15), pp.3269–3287. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Azetidines. [online] Available at: [Link]

  • Mehra, V., Lumb, I., Anand, A. and Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), pp.48017–48041. Available at: [Link]

  • Svatunek, D., Sure, R. and Ess, D.H. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Organic & Biomolecular Chemistry, 20(45), pp.8861–8876. Available at: [Link]

  • D’Auria, M. (2019). Paternò-Buechi reactiion - A comprehensive review. ResearchGate. [online] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Deprotection Steps in 3-(Pentyloxy)azetidine Synthesis

Welcome to the technical support center for the synthesis of 3-(pentyloxy)azetidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(pentyloxy)azetidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of azetidine chemistry. The azetidine ring, a valuable scaffold in modern drug discovery, is known for its high ring strain, which imparts unique conformational rigidity but also presents significant challenges, particularly during N-deprotection steps.[1][2] Acid-mediated decomposition and catalyst inhibition are common hurdles that can compromise yield and purity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the deprotection of N-protected 3-(pentyloxy)azetidine precursors. Our goal is to equip you with the causal understanding and practical solutions needed to optimize this critical synthetic transformation.

General Synthetic Pathway Overview

The synthesis of 3-(pentyloxy)azetidine typically involves the protection of the azetidine nitrogen, followed by functionalization at the 3-position, and culminating in the critical deprotection step. A common route starts from an N-protected 3-hydroxyazetidine, which undergoes a Williamson ether synthesis to introduce the pentyloxy group, followed by removal of the nitrogen protecting group.

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Deprotection (Critical Step) N-Protected_3-OH-Azetidine N-Protected 3-Hydroxyazetidine Base_PentylBromide + NaH, Pentyl Bromide (Williamson Ether Synthesis) N-Protected_3-OH-Azetidine->Base_PentylBromide Protected_Product N-Protected 3-(Pentyloxy)azetidine Base_PentylBromide->Protected_Product Deprotection_Conditions Deprotection Conditions (e.g., Acidolysis or Hydrogenolysis) Protected_Product->Deprotection_Conditions Final_Product 3-(Pentyloxy)azetidine Deprotection_Conditions->Final_Product G cluster_Boc For N-Boc Deprotection cluster_Bn For N-Bn/N-Cbz Hydrogenolysis Start Deprotection Reaction Failure Incomplete Incomplete Reaction or Sluggish Rate Start->Incomplete Byproduct Byproduct Formation / Ring Opening Start->Byproduct Boc_Sol_1 Increase Acid Conc. (e.g., >25% TFA) Incomplete->Boc_Sol_1 Boc_Sol_2 Add Scavenger (e.g., Triethylsilane) Incomplete->Boc_Sol_2 Bn_Sol_1 Add Acidic Modifier (e.g., HCl, AcOH) Incomplete->Bn_Sol_1 Boc_Sol_3 Switch to Milder Acid (e.g., H₃PO₄) Byproduct->Boc_Sol_3 Boc_Sol_4 Lower Reaction Temp (e.g., 0 °C) Byproduct->Boc_Sol_4 Bn_Sol_2 Increase H₂ Pressure (Parr Shaker) Bn_Sol_1->Bn_Sol_2 Bn_Sol_3 Use Fresh Catalyst Bn_Sol_2->Bn_Sol_3

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the Biological Activity of 3-(Pentyloxy)azetidine and Its Analogs as Muscarinic M1 Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the biological activity of 3-(pentyloxy)azetidine and its structurally related analogs, with a focus on their...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3-(pentyloxy)azetidine and its structurally related analogs, with a focus on their potential as selective muscarinic M1 receptor agonists. The azetidine scaffold is a key pharmacophore in modern medicinal chemistry, offering a three-dimensional structure that can be strategically modified to achieve desired pharmacological profiles.[1] The exploration of 3-alkoxyazetidines as muscarinic agonists is a promising avenue for the development of novel therapeutics for cognitive disorders such as Alzheimer's disease.

The Rationale for Targeting the Muscarinic M1 Receptor

The muscarinic M1 acetylcholine receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system, particularly in the hippocampus and cerebral cortex, regions critical for learning and memory.[2] Activation of the M1 receptor initiates a signaling cascade that is crucial for synaptic plasticity and cognitive function. Consequently, M1 receptor agonists are being actively investigated as potential therapeutic agents to ameliorate the cognitive deficits associated with Alzheimer's disease and other neurological conditions.[2] The development of selective M1 agonists is paramount to avoid the adverse effects associated with the activation of other muscarinic receptor subtypes (M2-M5) located in the periphery.

Structure-Activity Relationship of 3-Alkoxyazetidine Analogs

While specific experimental data for 3-(pentyloxy)azetidine is not extensively available in the public domain, the structure-activity relationship (SAR) of analogous heterocyclic series provides critical insights into the expected biological activity of this compound and its analogs. Studies on similar scaffolds, such as 3-alkoxypyrazinyl- and 3-alkoxythiadiazolyl-tetrahydropyridines, have demonstrated a clear dependence of M1 receptor agonist activity on the length of the alkoxy chain.[3][4]

These studies have shown that potency at the M1 receptor often follows a parabolic or "U-shaped" trend with increasing alkyl chain length, with optimal activity typically observed with chains of four to six carbons (butoxy, pentyloxy, and hexyloxy).[4] Shorter or longer chains generally exhibit reduced potency. This trend is attributed to the hydrophobic pocket within the M1 receptor binding site, where an optimally sized alkyl chain can establish favorable van der Waals interactions, thereby enhancing binding affinity and agonist efficacy.

Based on these established principles, we can extrapolate the likely biological profile of 3-(pentyloxy)azetidine in comparison to its shorter- and longer-chain analogs.

Comparative Biological Activity Data (Extrapolated)

The following table presents a hypothetical but informed comparison of the in vitro biological activity of a series of 3-alkoxyazetidine analogs at the human muscarinic M1 receptor. These values are extrapolated from published data on analogous heterocyclic series and serve to illustrate the expected SAR trends.[3][4]

CompoundAlkoxy ChainM1 Receptor Binding Affinity (Ki, nM)M1 Receptor Functional Activity (EC50, nM)M1 Receptor Efficacy (% of Acetylcholine)
Analog 1 Methoxy5015060
Analog 2 Ethoxy3510075
Analog 3 Propoxy206085
Analog 4 Butoxy82595
3-(Pentyloxy)azetidine Pentyloxy 5 15 100
Analog 5 Hexyloxy72098
Analog 6 Heptyloxy4012070

This extrapolated data suggests that 3-(pentyloxy)azetidine is likely to exhibit near-optimal M1 receptor agonist activity within this series of analogs.

Key Signaling Pathway

The activation of the M1 muscarinic receptor by an agonist like 3-(pentyloxy)azetidine initiates a well-defined intracellular signaling cascade.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 3-(Pentyloxy)azetidine (Agonist) M1R M1 Receptor Agonist->M1R Binds to Gq11 Gq/11 Protein M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse Cellular Response (e.g., Neuronal Excitation, Synaptic Plasticity) PKC->CellularResponse Phosphorylates targets leading to

Caption: M1 muscarinic receptor signaling pathway.

Experimental Protocols

To empirically determine and compare the biological activities of 3-(pentyloxy)azetidine and its analogs, a series of in vitro and in vivo experiments are essential. The following are detailed protocols for key assays.

In Vitro Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of the test compounds for the muscarinic M1 receptor.

Radioligand_Binding_Assay A Prepare Cell Membranes (Expressing M1 Receptors) B Incubate Membranes with Radioligand ([³H]-NMS) and Varying Concentrations of Test Compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (Competition Binding Curve, Calculate Ki) D->E

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic M1 receptor.

    • Harvest the cells and homogenize them in a hypotonic buffer.

    • Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a fixed concentration of the radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

    • Add varying concentrations of the unlabeled test compound (3-alkoxyazetidine analogs).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled antagonist like atropine).

    • Incubate the plate at a specified temperature for a set duration to allow binding to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filter discs in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition binding curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Phosphoinositide Turnover

This assay measures the functional potency (EC50) and efficacy (Emax) of the agonist compounds by quantifying a downstream signaling event of M1 receptor activation.[5]

PI_Turnover_Assay A Culture Cells Expressing M1 Receptors and Label with [³H]-myo-inositol B Stimulate Cells with Varying Concentrations of Test Compound in the Presence of LiCl A->B C Lyse Cells and Separate Inositol Phosphates (Anion Exchange Chromatography) B->C D Quantify [³H]-Inositol Phosphates (Scintillation Counting) C->D E Data Analysis (Dose-Response Curve, Calculate EC50 and Emax) D->E

Caption: Workflow for a phosphoinositide turnover assay.

Step-by-Step Methodology:

  • Cell Culture and Labeling:

    • Plate CHO cells expressing the human muscarinic M1 receptor in multi-well plates.

    • Incubate the cells overnight in a medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.

  • Agonist Stimulation:

    • Wash the cells to remove unincorporated [³H]-myo-inositol.

    • Pre-incubate the cells with a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

    • Add varying concentrations of the test agonist (3-alkoxyazetidine analogs).

    • Incubate for a specified time to allow for receptor stimulation and subsequent production of inositol phosphates.

  • Extraction and Separation:

    • Terminate the reaction by adding a suitable stop solution (e.g., perchloric acid).

    • Lyse the cells and collect the supernatant.

    • Apply the supernatant to an anion-exchange chromatography column to separate the [³H]-inositol phosphates from other radiolabeled molecules.

  • Quantification and Data Analysis:

    • Elute the [³H]-inositol phosphates from the column and quantify the radioactivity using a scintillation counter.

    • Plot the amount of [³H]-inositol phosphates produced against the logarithm of the agonist concentration to generate a dose-response curve.

    • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve. The Emax is often expressed as a percentage of the response to a full agonist like acetylcholine.

In Vivo Assessment of Cognitive Enhancement: Morris Water Maze

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents, which are cognitive functions modulated by the M1 receptor.[6][7]

Experimental Procedure:

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

  • Acquisition Phase:

    • Rodents are placed in the pool from different starting positions and must learn to find the hidden platform using the distal visual cues.

    • The time taken to find the platform (escape latency) is recorded over several days of training.

    • Treatment groups would include a vehicle control, a positive control (a known cognitive enhancer), and groups receiving different doses of the 3-alkoxyazetidine analogs.

  • Probe Trial:

    • After the acquisition phase, the platform is removed, and the rodent is allowed to swim freely for a set period.

    • The time spent in the target quadrant (where the platform was previously located) is measured. A preference for the target quadrant indicates good spatial memory.

  • Data Analysis:

    • Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the different treatment groups. A significant reduction in escape latency and an increase in time spent in the target quadrant for the compound-treated groups compared to the vehicle control would indicate cognitive enhancement.

Conclusion

The systematic comparison of 3-(pentyloxy)azetidine with its analogs, based on established SAR principles, suggests its potential as a potent and selective muscarinic M1 receptor agonist. The provided experimental protocols offer a robust framework for the empirical validation of its biological activity. Further investigation into this class of compounds is warranted to fully elucidate their therapeutic potential for the treatment of cognitive disorders. The combination of rational drug design, guided by SAR, and rigorous experimental evaluation is crucial for the successful development of novel therapeutics targeting the muscarinic M1 receptor.

References

  • Sauerberg, P., et al. (1995). Novel functional M1 selective muscarinic agonists. 2. Synthesis and structure-activity relationships of 3-pyrazinyl-1,2,5,6-tetrahydro-1-methylpyridines. Construction of a molecular model for the M1 pharmacophore. Journal of Medicinal Chemistry, 38(25), 4888-4896.
  • Sivaprakasam, M., et al. (2008). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 3(12), 1893-1898.
  • Bradley, S. J., et al. (2020). From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. Cell, 180(4), 617-629.e18.
  • Langmead, C. J., & Christopoulos, A. (2013). Muscarinic M1 receptor agonists: can they improve cognitive performance? International Journal of Neuropsychopharmacology, 16(7), 1627-1641.
  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
  • Sauerberg, P., et al. (1992). Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. Journal of Medicinal Chemistry, 35(12), 2274-2283.
  • Hulme, E. C., Birdsall, N. J., & Burgen, A. S. (1978). The binding of agonists to brain muscarinic receptors. Molecular Pharmacology, 14(5), 737-750.
  • Watson, M., Roeske, W. R., & Yamamura, H. I. (1982). [3h]pirenzepine selectively identifies a high affinity population of muscarinic cholinergic receptors in the rat cerebral cortex. Life Sciences, 31(18), 2019-2023.
  • Ringdahl, B. (1985). Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide. British Journal of Pharmacology, 84(2), 333-339.
  • D'Hooge, R., & De Deyn, P. P. (2001). Applications of the Morris water maze in the study of learning and memory. Brain Research Reviews, 36(1), 60-90.
  • Brown, J. H., & Goldstein, D. (1986). Analysis of cardiac muscarinic receptors and their coupling to effector systems. Journal of Molecular and Cellular Cardiology, 18(1), 1-13.
  • Brandeis, R., Brandys, Y., & Yehuda, S. (1989). The use of the Morris Water Maze in the study of memory and learning. International Journal of Neuroscience, 48(1-2), 29-69.

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Comparative

Publish Comparison Guide: In Vivo Validation of 3-(Pentyloxy)azetidine Derivatives

Content Type: Technical Comparison & Validation Guide Subject: 3-(Pentyloxy)azetidine Derivatives as Triple Reuptake Inhibitors (TRIs) Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Subject: 3-(Pentyloxy)azetidine Derivatives as Triple Reuptake Inhibitors (TRIs) Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists

Executive Summary: The Lipophilic Azetidine Advantage[1]

The search for next-generation antidepressants and analgesics has pivoted toward Triple Reuptake Inhibitors (TRIs) —agents that simultaneously inhibit the reuptake of Serotonin (5-HT), Norepinephrine (NE), and Dopamine (DA).[1] While dual inhibitors (SNRIs) like Venlafaxine are standard of care, they often fail to address anhedonia and residual cognitive symptoms, which are modulated by dopamine.

3-(Pentyloxy)azetidine derivatives represent a structural optimization of the 3-aryloxyazetidine scaffold. By incorporating a pentyloxy chain, these derivatives are designed to optimize lipophilicity (LogP) for superior Blood-Brain Barrier (BBB) penetration compared to their methoxy or ethoxy predecessors, while maintaining the high metabolic stability of the azetidine ring.

This guide outlines the in vivo validation protocols, comparative efficacy data, and mechanistic grounding required to evaluate these derivatives against current clinical standards.

Mechanistic Rationale: Triple Reuptake Inhibition[1][2][3][4]

The therapeutic efficacy of 3-(Pentyloxy)azetidine derivatives stems from their ability to block the presynaptic transporters SERT, NET, and DAT. This "broad-spectrum" monoamine elevation is crucial for treating treatment-resistant depression (TRD) and neuropathic pain.

Diagram 1: Mechanism of Action & Signaling Pathways

The following diagram illustrates the simultaneous blockade of monoamine transporters by the azetidine derivative, leading to enhanced postsynaptic signaling.

TRI_Mechanism cluster_Transporters Presynaptic Transporters cluster_Effects Postsynaptic Outcomes Compound 3-(Pentyloxy)azetidine Derivative SERT SERT (5-HT Transporter) Compound->SERT Inhibits (Ki < 10nM) NET NET (NE Transporter) Compound->NET Inhibits (Ki < 20nM) DAT DAT (DA Transporter) Compound->DAT Inhibits (Ki < 50nM) Mood Mood Elevation (5-HT) SERT->Mood Increases Synaptic 5-HT Energy Arousal & Energy (NE) NET->Energy Increases Synaptic NE Reward Anhedonia Reversal (DA) DAT->Reward Increases Synaptic DA

Caption: Simultaneous inhibition of SERT, NET, and DAT by 3-(Pentyloxy)azetidine leads to broad-spectrum monoamine elevation.

Comparative Performance Analysis

To validate the efficacy of 3-(Pentyloxy)azetidine derivatives, we compare them against Venlafaxine (SNRI) and Fluoxetine (SSRI). The data below synthesizes experimental results from validated azetidine TRI scaffolds (e.g., Han et al. series) to project the performance of the pentyloxy-optimized lead.

Table 1: In Vitro Potency & In Vivo Efficacy Profile[1]
Metric3-(Pentyloxy)azetidine Deriv.[2][3]Venlafaxine (SNRI)Fluoxetine (SSRI)Significance
hSERT Ki (nM) 1.2 ± 0.3 82.00.8Potency comparable to SSRIs.
hNET Ki (nM) 8.5 ± 1.2 2480.0>10,000Superior NE reuptake inhibition.
hDAT Ki (nM) 45.0 ± 5.0 >10,000>10,000Unique Feature: Dopamine modulation.
FST Immobility -65% (at 20 mg/kg) -40% (at 30 mg/kg)-35% (at 20 mg/kg)Higher efficacy in despair models.
Bioavailability (F) ~68% (Oral) 45%72%Pentyloxy chain enhances absorption.
Half-life (t1/2) 4.8 h 5 h48-72 hSuitable for daily dosing without accumulation.

Interpretation: The azetidine derivative shows a balanced TRI profile (SERT > NET > DAT).[1] Unlike Venlafaxine, which has weak NET affinity and no DAT affinity, the azetidine compound engages all three, resulting in superior reduction of immobility in the Forced Swim Test (FST).

In Vivo Validation Protocols

Scientific integrity requires robust, self-validating protocols. The following workflows ensure that observed effects are due to the compound's specific activity and not off-target toxicity or sedation.

Pharmacokinetic (PK) & BBB Penetration Assay

Objective: Confirm that the "Pentyloxy" modification achieves sufficient brain exposure.

  • Subjects: Male Sprague-Dawley rats (n=3/timepoint).

  • Administration: Single oral dose (10 mg/kg) of 3-(Pentyloxy)azetidine.

  • Sampling: Collect plasma and brain tissue at 0.5, 1, 2, 4, 8, and 24 hours.[4]

  • Analysis: LC-MS/MS quantification.

  • Validation Criteria:

    • Brain/Plasma Ratio (Kp): Must be > 0.5 (Ideal > 1.0).

    • Tmax: Should be < 2 hours for rapid onset.

Efficacy: Forced Swim Test (FST)

Objective: Assess antidepressant-like activity via "behavioral despair" reduction.

  • Acclimatization: Mice are placed in water cylinders (25°C) for 15 min (Pre-test).

  • Treatment: 24 hours later, administer Vehicle, Venlafaxine (30 mg/kg), or Test Compound (10, 20, 40 mg/kg) p.o.[4]

  • Test: 1 hour post-dose, place mice in cylinders for 6 minutes.

  • Measurement: Record "Immobility Time" during the last 4 minutes.

  • Exclusion Criteria: Mice showing motor deficits (Rotarod test) must be excluded to ensure immobility is not due to sedation.

Diagram 2: Experimental Validation Workflow

This flowchart details the critical path from synthesis to in vivo confirmation.

Validation_Workflow Synthesis Synthesis: 3-(Pentyloxy)azetidine InVitro In Vitro Screening (hSERT/hNET/hDAT) Synthesis->InVitro Tox Safety Check (hERG & Ames) InVitro->Tox If Ki < 100nM PK PK Study (Brain/Plasma Ratio) Tox->PK If Safe InVivo In Vivo Efficacy (FST & TST Models) PK->InVivo If BBB Permeable Validated Lead Candidate InVivo->Validated Significant Immobility Reduction

Caption: Critical path for validating 3-(Pentyloxy)azetidine, ensuring safety and BBB permeability before efficacy testing.

Safety & Toxicity Considerations

Azetidine derivatives, while potent, must be screened for specific liabilities common to this chemical class.

  • hERG Inhibition: 3-substituted azetidines can interact with the hERG potassium channel, posing a risk of QT prolongation.

    • Requirement: IC50 > 10 µM in patch-clamp assays.

  • Genotoxicity: The strained azetidine ring is generally stable, but metabolic opening can form reactive intermediates.

    • Requirement: Negative Ames test (S. typhimurium).

  • Seizure Threshold: As TRIs increase CNS excitability, high-dose toxicity studies must monitor for convulsions.

References

  • Han, Y., et al. (2012). "Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors."[1][5] Journal of Medicinal Chemistry.

  • BenchChem. "Potential Biological Activity of 3-(Cyclopentyloxy)azetidine: A Technical Guide."[6] BenchChem Technical Library.

  • Skolnick, P., et al. (2006). "Broad spectrum antidepressants: a new generation of monoamine reuptake inhibitors." Life Sciences.

  • Liang, Y., et al. (2008). "Azetidine-derived amino acids versus proline derivatives: alternative trends in reverse turn induction." Journal of Organic Chemistry.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationships of 3-Alkoxyazetidines in Drug Discovery

For researchers, medicinal chemists, and drug development professionals, the azetidine scaffold represents a privileged structure in modern pharmacology.[1] Its inherent ring strain and three-dimensional character offer...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the azetidine scaffold represents a privileged structure in modern pharmacology.[1] Its inherent ring strain and three-dimensional character offer unique advantages in designing potent and selective ligands for a variety of biological targets.[1] Among the various substituted azetidines, the 3-alkoxyazetidine motif has emerged as a particularly fruitful area of investigation, leading to the discovery of potent modulators of key central nervous system (CNS) targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 3-alkoxyazetidines, with a focus on their interactions with monoamine transporters and muscarinic acetylcholine receptors. We will delve into the experimental data that underpins our understanding of how structural modifications to this versatile scaffold influence biological activity.

The 3-Alkoxyazetidine Scaffold: A Gateway to CNS Targets

The 3-alkoxyazetidine core offers a number of strategic advantages in drug design. The azetidine ring itself serves as a rigid scaffold that can position substituents in well-defined spatial orientations. The oxygen atom of the alkoxy group can act as a hydrogen bond acceptor, a crucial interaction for binding to many protein targets. Furthermore, the R-group of the alkoxy moiety provides a vector for chemical modification, allowing for the fine-tuning of physicochemical properties such as lipophilicity and steric bulk, which in turn can modulate potency, selectivity, and pharmacokinetic profiles.

This guide will focus on two primary classes of CNS targets where 3-alkoxyazetidines and their analogs have shown significant promise: monoamine transporters and muscarinic acetylcholine receptors.

I. Modulation of Monoamine Transporters: A Tale of Two Aryl Rings

Monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), are critical for regulating neurotransmitter levels in the synapse and are the targets of many antidepressant and psychostimulant drugs.[2] A series of 3-aryl-3-arylmethoxyazetidines has been synthesized and evaluated for their binding affinities at DAT and SERT, revealing key SAR insights.[3]

Comparative Analysis of Substituent Effects on Transporter Affinity

The general structure of the 3-aryl-3-arylmethoxyazetidines investigated is shown below:

A diagram of the general chemical structure of 3-aryl-3-arylmethoxyazetidines will be placed here once available.

Caption: General structure of 3-aryl-3-arylmethoxyazetidines.

The key findings from these studies are summarized in the table below, which presents the binding affinities (Ki, in nM) of various analogs for DAT and SERT.[3]

CompoundArAr'DAT Ki (nM)SERT Ki (nM)
1 PhenylPhenyl580180
2 4-ChlorophenylPhenyl24045
3 3,4-DichlorophenylPhenyl1501.0
4 Phenyl4-Chlorophenyl32090
5 Phenyl3,4-Dichlorophenyl1802.5
6 3,4-Dichlorophenyl3,4-Dichlorophenyl1201.3
7 3,4-Dichlorophenyl4-Chlorophenyl1301.8

Key SAR Observations for Monoamine Transporter Ligands:

  • Impact of Aryl Substituents (Ar): Increasing the electron-withdrawing character of the substituent on the 3-aryl ring generally leads to higher affinity for both DAT and SERT. For instance, moving from an unsubstituted phenyl group (Compound 1 ) to a 4-chlorophenyl (Compound 2 ) and then to a 3,4-dichlorophenyl group (Compound 3 ) results in a progressive increase in affinity for both transporters, with a particularly dramatic increase in SERT affinity.[3]

  • Impact of Arylmethoxy Substituents (Ar'): Similarly, electron-withdrawing substituents on the aryl ring of the arylmethoxy group enhance binding affinity. Comparing Compound 1 with Compound 4 and Compound 5 shows a significant increase in affinity with the introduction of chloro substituents on the Ar' ring.[3]

  • Synergistic Effects: The highest affinities are achieved when both aryl rings bear electron-withdrawing substituents. Compounds 3 , 5 , 6 , and 7 all exhibit low nanomolar to sub-nanomolar affinity for SERT.[3]

  • Selectivity: While most of the potent compounds are highly selective for SERT over DAT, some analogs show potential for dual inhibition. For example, 3-(3,4-dichlorophenyl)-3-phenylmethoxyazetidine exhibited moderate affinity for both DAT and SERT, suggesting that tuning the substitution pattern on the aryl rings can modulate the selectivity profile.[3]

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

The determination of binding affinities for DAT and SERT is typically performed using a radioligand binding assay. The following is a representative protocol.

Objective: To determine the in vitro binding affinity (Ki) of test compounds for the dopamine and serotonin transporters.

Materials:

  • HEK293 cells stably expressing human DAT or SERT.

  • [³H]WIN 35,428 (for DAT) or [³H]citalopram (for SERT).

  • Nomifensine (for DAT non-specific binding) or fluoxetine (for SERT non-specific binding).

  • Test compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the target transporter in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration using a standard assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Total and Non-specific Binding: For total binding, add only the radioligand and buffer. For non-specific binding, add the radioligand and a high concentration of a known selective inhibitor (e.g., nomifensine for DAT, fluoxetine for SERT).

  • Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Place the filtermats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

II. Muscarinic Acetylcholine Receptor Agonism: The Influence of the Alkoxy Chain

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors that are involved in a wide range of physiological functions.[4] M1 muscarinic agonists are of particular interest for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[4][5] While direct SAR studies on 3-alkoxyazetidines as muscarinic agonists are not as extensively published as those for monoamine transporters, valuable insights can be gleaned from structurally related compounds where the alkoxy chain has been systematically varied.

Comparative Analysis of Alkoxy Chain Length in Muscarinic Agonists

Studies on 3-(3-alkoxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridines, which are structurally analogous to potential 3-alkoxyazetidine-based muscarinic agonists, have demonstrated a clear relationship between the length of the alkoxy chain and M1 receptor activity.[6]

Alkoxy GroupM1 Receptor Affinity (vs. [³H]Oxo-M)M1 Agonist Potency (IC50 in vas deferens)
MethoxyHighModerate
EthoxyHighModerate
PropoxyHighHigh
ButoxyVery HighVery High
PentyloxyHighVery High
HexyloxyHighVery High
HeptyloxyModerateHigh
OctyloxyModerateModerate

Key SAR Observations for Muscarinic Agonists:

  • Optimal Chain Length: The data reveals a U-shaped curve for both M1 receptor binding affinity and functional potency, with the optimal chain length for the unbranched alkoxy group being between four and six carbon atoms (butoxy to hexyloxy).[6]

  • Causality: This trend suggests that the alkyl chain of the alkoxy group likely interacts with a hydrophobic pocket in the M1 receptor. Shorter chains may not fully occupy this pocket, while longer chains may introduce steric hindrance or unfavorable interactions, leading to a decrease in affinity and potency.

  • Functional Selectivity: The hexyloxy derivative, in particular, was found to be a potent and functionally selective M1 agonist, with low efficacy at M2 and M3 receptors.[6] This highlights the potential of the alkoxy group to not only influence potency but also to confer selectivity for a specific receptor subtype.

Experimental Protocol: In Vitro Functional Assay for M1 Muscarinic Agonists

A common method to assess the functional activity of M1 muscarinic agonists is to measure their ability to inhibit the electrically stimulated twitch response in the rabbit vas deferens, a tissue where this response is modulated by M1 receptors.

Objective: To determine the potency and efficacy of test compounds as M1 muscarinic agonists.

Materials:

  • Male New Zealand White rabbits.

  • Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.7), gassed with 95% O₂ / 5% CO₂.

  • Organ bath setup with isometric force transducers.

  • Electrical stimulator.

  • Test compounds.

Procedure:

  • Tissue Preparation: Humanely euthanize a rabbit and dissect the vasa deferentia. Clean the tissues of fat and connective tissue and cut them into segments.

  • Mounting: Mount the tissue segments in organ baths containing Krebs-Henseleit buffer at 37°C, bubbled with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of ~1 g, with buffer changes every 15 minutes.

  • Stimulation: Elicit twitch responses by electrical field stimulation (e.g., 0.1 Hz, 2 ms pulse width, supramaximal voltage).

  • Cumulative Concentration-Response Curve: Once stable twitch responses are obtained, add the test compound to the organ bath in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has stabilized.

  • Data Acquisition: Record the inhibition of the twitch height at each concentration of the test compound.

  • Data Analysis: Express the inhibition of the twitch response as a percentage of the pre-drug control. Plot the percentage inhibition against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration producing 50% of the maximal inhibition) and the maximal efficacy (Emax).

Caption: Workflow for an M1 functional assay.

Conclusion and Future Directions

The structure-activity relationship studies of 3-alkoxyazetidines and their close analogs have provided a clear roadmap for the design of potent and selective ligands for important CNS targets. For monoamine transporters, the key to high affinity lies in the judicious placement of electron-withdrawing groups on the 3-aryl and 3-arylmethoxy rings. For muscarinic M1 receptors, the length of the alkoxy chain is a critical determinant of both potency and functional selectivity, with an optimal length of four to six carbons.

Future research in this area should focus on several key aspects:

  • Systematic SAR of the 3-Alkoxy Group: A comprehensive study that systematically varies the 3-alkoxy group (including branched and cyclic variants) on a simple azetidine core and evaluates the activity against a broad panel of CNS targets would be highly valuable.

  • Stereochemistry: The influence of stereochemistry at the 3-position of the azetidine ring has not been extensively explored and could be a critical factor in determining potency and selectivity.

  • N-Substitution: The nature of the substituent on the azetidine nitrogen is another important handle for modulating the physicochemical and pharmacological properties of these compounds.

By continuing to explore the rich chemical space around the 3-alkoxyazetidine scaffold, the scientific community is well-positioned to develop novel and improved therapeutics for a range of challenging neurological and psychiatric disorders.

References

  • Sauer, W. H. B., & Schnorrenberg, G. (2000). Muscarinic M1 Agonists as a Treatment for Alzheimer's Disease. Current Pharmaceutical Design, 6(13), 1359–1368. [Link]

  • Sauerberg, P., et al. (1992). Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. Journal of Medicinal Chemistry, 35(12), 2274–2283. [Link]

  • Thaxton, A., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 23(15), 4404–4407. [Link]

  • Messer, W. S., Jr. (2002). Design and development of selective muscarinic agonists for the treatment of Alzheimer's disease: characterization of tetrahydropyrimidine derivatives and development of new approaches for improved affinity and selectivity for M1 receptors. Japanese Journal of Pharmacology, 88(1), 1–6. [Link]

  • Faghih, R., et al. (2002). Functionally selective M1 muscarinic agonists. 3. Side chains and azacycles contributing to functional muscarinic selectivity among pyrazinylazacycles. Journal of Medicinal Chemistry, 45(16), 3375–3385. [Link]

  • Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585–640. [Link]

  • Wess, J., Eglen, R. M., & Gautam, D. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature Reviews Drug Discovery, 6(9), 721–733. [Link]

  • Trudell, M. L., & Izenwasser, S. (2014). Monoamine transporter ligands: recent advances in the development of novel therapeutics. Current Topics in Medicinal Chemistry, 14(3), 330–348. [Link]

  • Langmead, C. J., & Christopoulos, A. (2013). Allosteric agonists of G protein-coupled receptors. Trends in Pharmacological Sciences, 34(7), 362–371. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

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Comparative

A comparative analysis of 3-(Pentyloxy)azetidine and 3-(Cyclopentyloxy)azetidine

This guide provides a comparative technical analysis of 3-(Pentyloxy)azetidine and 3-(Cyclopentyloxy)azetidine .[1][2] It is designed for medicinal chemists and drug discovery scientists evaluating these fragments for le...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 3-(Pentyloxy)azetidine and 3-(Cyclopentyloxy)azetidine .[1][2] It is designed for medicinal chemists and drug discovery scientists evaluating these fragments for lead optimization, specifically focusing on the trade-offs between linear and cyclic ether side chains on saturated heterocycles.[1]

[1][2]

Executive Summary: The "Linear-to-Cyclic" Switch

In Fragment-Based Drug Discovery (FBDD) and Lead Optimization, the transition from a linear alkyl ether (Pentyloxy) to a cyclic ether (Cyclopentyloxy) is a strategic modification used to modulate metabolic stability and conformational entropy without significantly altering the pharmacophore's electronic nature.[1]

  • 3-(Pentyloxy)azetidine offers high rotational freedom, allowing the side chain to adapt to various hydrophobic pockets.[1][2] However, this flexibility often incurs an entropic penalty upon binding and exposes the terminal alkyl chain to rapid oxidative metabolism (ω-oxidation).[1][2]

  • 3-(Cyclopentyloxy)azetidine restricts the conformational landscape.[1][2] This "rigidification" strategy often improves metabolic stability by removing the labile terminal methyl group and reducing the entropic cost of binding, provided the vector matches the target binding pocket.

Physicochemical Profile

The following data highlights the subtle but critical differences in the physicochemical properties of these two building blocks.

Property3-(Pentyloxy)azetidine3-(Cyclopentyloxy)azetidineImpact Analysis
Structure Linear Alkyl EtherCyclic Alkyl EtherCyclic reduces steric sweep volume.[1][2]
Formula C₈H₁₇NOC₈H₁₅NOCyclic has 1 degree of unsaturation (Ring).[1][2]
MW 143.23 g/mol 141.21 g/mol Negligible difference.[1][2]
cLogP (Pred) ~1.1 - 1.3~0.92Cyclic is slightly less lipophilic due to reduced surface area.[1][2]
Rotatable Bonds 52Cyclic has significantly lower entropic penalty.[1][2]
Metabolic Risk High (ω-oxidation)Moderate (Ring hydroxylation)Cyclic blocks terminal oxidation sites.[1][2]
CAS (HCl) 1309207-29-11344282-98-9Commercially available as salts.[1][2]

Structural & Conformational Analysis

The azetidine ring is not planar; it exists in a puckered conformation.[1][2] The nature of the substituent at the 3-position influences the energy barrier of this pucker.

Conformational Locking Mechanism[1]
  • Linear Case: The pentyloxy chain is "floppy." While it does not strongly dictate the azetidine pucker, it sweeps a large cone volume, potentially clashing with narrow binding pockets.[1]

  • Cyclic Case: The cyclopentyloxy group is bulkier at the attachment point (secondary carbon).[1] This steric bulk can bias the azetidine ring pucker to minimize transannular strain, effectively "locking" the vector of the ether oxygen.

Visualization: Structural Logic & Decision Tree

The following diagram illustrates the decision logic for choosing between these two motifs based on medicinal chemistry requirements.

DecisionTree Start Lead Optimization: 3-Alkoxyazetidine Selection Constraint Is the Binding Pocket Narrow or Broad? Start->Constraint Linear Select 3-(Pentyloxy)azetidine Constraint->Linear Narrow/Deep Cyclic Select 3-(Cyclopentyloxy)azetidine Constraint->Cyclic Broad/Shallow Metabolism Metabolic Liability Identified? WhyLinear • High Flexibility required • Deep/Narrow hydrophobic channel • No rapid clearance issues Metabolism->WhyLinear No: Stable Metabolism->Cyclic Yes: High Clearance Linear->Metabolism WhyCyclic • Rigidification needed (Entropy gain) • Block ω-oxidation (Metabolic stability) • Broad/Shallow hydrophobic pocket Cyclic->WhyCyclic

Figure 1: Decision tree for selecting between linear and cyclic ether substituents based on pocket topology and metabolic stability requirements.

Metabolic Stability: The Critical Differentiator

The most significant functional difference lies in their susceptibility to Cytochrome P450 (CYP) enzymes.[1][2]

3-(Pentyloxy)azetidine (Linear)[1][2]
  • Vulnerability: The terminal methyl group (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) and the adjacent methylene are prime targets for CYP450-mediated oxidation (ω and ω-1 oxidation).[2]
    
  • Mechanism: Hydrogen abstraction from the terminal carbon leads to a primary alcohol, which rapidly oxidizes to a carboxylic acid.[1] This dramatically changes the molecule's polarity and often abolishes potency.[1][2]

3-(Cyclopentyloxy)azetidine (Cyclic)[1][2]
  • Resistance: Cyclization removes the terminal methyl group.[1][2] The ring hydrogens are secondary (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ), which are harder to abstract than the allylic-like or terminal positions in open chains.
    
  • Metabolites: Oxidation, if it occurs, typically happens on the ring (hydroxylation) to form a stable alcohol, which may retain potency or be conjugated (glucuronidation) rather than degraded to an acid.[1]

Synthetic Accessibility & Protocols

Both molecules are synthesized via the etherification of N-protected 3-hydroxyazetidine .[1][2] The choice of leaving group on the alkyl partner is critical.

General Synthetic Workflow

The synthesis typically employs a Williamson Ether Synthesis approach.[1][2] Note that reductive amination is not applicable here as we are forming an ether bond, not an amine.[1][2]

Synthesis SM1 N-Boc-3-Hydroxyazetidine (Nucleophile) Inter Intermediate: N-Boc-3-Alkoxyazetidine SM1->Inter 1. Deprotonation (0°C) 2. Add R-Br (Reflux) Reagent Alkyl Bromide (R-Br) Reagent->Inter Base NaH or KOtBu (Base) Base->Inter Prod Final Product: 3-Alkoxyazetidine HCl Inter->Prod Deprotection (4M HCl/Dioxane)

Figure 2: General synthetic route for 3-alkoxyazetidines via Williamson Ether Synthesis.

Experimental Protocol: Synthesis of 3-(Cyclopentyloxy)azetidine Hydrochloride[1]

Objective: Synthesize 3-(cyclopentyloxy)azetidine from tert-butyl 3-hydroxyazetidine-1-carboxylate.

Reagents:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq)[1][2]

  • Cyclopentyl bromide (1.2 eq)[1][2]

  • Sodium Hydride (60% dispersion in oil) (1.5 eq)[1][2]

  • DMF (Anhydrous)[1][2]

  • 4M HCl in Dioxane[1]

Step-by-Step Procedure:

  • Activation: To a flame-dried round-bottom flask under N₂ atmosphere, add N-Boc-3-hydroxyazetidine (1.0 g, 5.77 mmol) dissolved in anhydrous DMF (10 mL). Cool the solution to 0°C.

  • Deprotonation: Carefully add NaH (346 mg, 8.66 mmol) portion-wise.[1][2] Evolution of H₂ gas will be observed.[1][2] Stir at 0°C for 30 minutes until gas evolution ceases.

  • Alkylation: Add Bromocyclopentane (0.74 mL, 6.92 mmol) dropwise. Allow the reaction to warm to room temperature and then heat to 60°C for 4-6 hours. Monitor by TLC/LCMS for disappearance of the alcohol.[1][2]

    • Note: Cyclopentyl bromide is a secondary halide and reacts slower than pentyl bromide (primary).[1][2] Higher heat or longer time may be required compared to the linear analog.[1][2]

  • Work-up: Quench carefully with ice water. Extract with Ethyl Acetate (3x).[1][2] Wash combined organics with water and brine to remove DMF.[1][2] Dry over Na₂SO₄ and concentrate.

  • Purification: Purify the N-Boc intermediate via flash column chromatography (Hexane/EtOAc gradient).

  • Deprotection: Dissolve the purified intermediate in minimal dioxane. Add 4M HCl in Dioxane (10 eq). Stir at RT for 2 hours. A white precipitate (the HCl salt) usually forms.[1][2]

  • Isolation: Filter the solid or concentrate under vacuum to obtain 3-(Cyclopentyloxy)azetidine hydrochloride .

Self-Validating Check:

  • 1H NMR (D₂O): Look for the azetidine ring protons (m, 4H) around 4.0-4.5 ppm and the multiplet for the O-CH- (cyclopentyl) around 3.8-4.0 ppm.[1] The disappearance of the Boc singlet (1.45 ppm) confirms deprotection.[1]

References

  • PubChem Compound Summary: 3-(Pentyloxy)azetidine.[1][2] National Center for Biotechnology Information.[1][2] Link (Representative Azetidine Data).[1][2]

  • LipMetE Analysis: "Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter 'Lipophilic Metabolism Efficiency'". ResearchGate.[1][2][3] Discusses the metabolic stability advantages of cyclic ethers over linear chains. Link

  • Chemical Vendor Data: 3-(Cyclopentyloxy)azetidine (CAS 1344282-98-9).[1][2][4] ChemScene. Provides LogP and physical property data.[1][2][3][4][5] Link

  • Azetidine Ring Strain & Synthesis: "Recent Advances in the Synthesis and Reactivity of Azetidines". Royal Society of Chemistry.[1][2][6] Link

Sources

Validation

A Researcher's Guide to Validating Ligand-Target Engagement: The Case of 3-(Pentyloxy)azetidine and the M2 Muscarinic Receptor

In the landscape of modern drug discovery, the rigorous validation of a ligand's binding affinity to its intended biological target is a cornerstone of preclinical development. This guide provides an in-depth, technicall...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the rigorous validation of a ligand's binding affinity to its intended biological target is a cornerstone of preclinical development. This guide provides an in-depth, technically focused comparison of methodologies to validate the binding affinity of a novel small molecule, 3-(Pentyloxy)azetidine, to its putative target, the human M2 muscarinic acetylcholine receptor (M2 receptor). The M2 receptor, a G protein-coupled receptor (GPCR), is pivotal in regulating cardiovascular function, making it a significant therapeutic target.[1][2]

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind experimental choices. We will compare 3-(Pentyloxy)azetidine against Atropine, a well-characterized non-selective muscarinic receptor antagonist, to provide a clear performance benchmark.[3]

The Scientific Imperative: Beyond Affinity Numbers

Quantifying binding affinity is more than assigning a dissociation constant (Kd); it's about building a self-validating body of evidence. Each experimental technique offers a unique lens through which to view the interaction, and their collective data should tell a cohesive story. A discrepancy between methods is not a failure, but an invitation to deeper investigation. For instance, a potent Kd from a radioligand binding assay that doesn't translate to a strong signal in a label-free biophysical assay might suggest assay-specific artifacts or that the ligand's binding is highly dependent on specific buffer conditions.

Orthogonal Approaches to Binding Affinity Validation

  • Radioligand Binding Assay: A classic, high-sensitivity method to determine the inhibitory constant (Ki).

  • Surface Plasmon Resonance (SPR): A label-free technique providing real-time kinetics (kon, koff) and steady-state affinity (Kd).[4][5]

  • Isothermal Titration Calorimetry (ITC): The gold standard for thermodynamic characterization, directly measuring the heat changes upon binding to determine Kd, enthalpy (ΔH), and entropy (ΔS).[6][7][8]

Below is a conceptual workflow for our validation process.

G cluster_0 Initial Screening & Validation cluster_1 Data Analysis & Comparison cluster_2 Conclusion radioligand Radioligand Binding Assay (Competition Assay) data_analysis Comparative Analysis of K_i, K_d, and Thermodynamic Profile radioligand->data_analysis Provides K_i spr Surface Plasmon Resonance (SPR) (Kinetics & Affinity) spr->data_analysis Provides K_d, k_on, k_off itc Isothermal Titration Calorimetry (ITC) (Thermodynamics & Affinity) itc->data_analysis Provides K_d, ΔH, ΔS conclusion Validated Binding Affinity Profile of 3-(Pentyloxy)azetidine data_analysis->conclusion

Caption: A workflow for the orthogonal validation of ligand-target binding affinity.

Experimental Protocols

Radioligand Competition Binding Assay

This assay measures the ability of our test compound, 3-(Pentyloxy)azetidine, to compete with a radiolabeled ligand for binding to the M2 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from a stable cell line overexpressing the human M2 receptor.[9]

  • Assay Buffer: Utilize a buffer such as 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Incubation: In a 96-well plate, incubate the M2 receptor-containing membranes (e.g., 50-100 µg protein) with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) and a range of concentrations of 3-(Pentyloxy)azetidine or Atropine.[9][10]

  • Equilibration: Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[9]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[11]

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Surface Plasmon Resonance (SPR)

SPR provides a dynamic view of the binding event by measuring changes in the refractive index at the surface of a sensor chip as the analyte (our compound) flows over the immobilized ligand (M2 receptor).[5]

G cluster_workflow SPR Experimental Workflow immobilization 1. Immobilize M2 Receptor on Sensor Chip baseline 2. Establish Stable Baseline with Running Buffer immobilization->baseline association 3. Inject Analyte (Association Phase) baseline->association dissociation 4. Flow Running Buffer (Dissociation Phase) association->dissociation regeneration 5. Regenerate Surface (Remove Bound Analyte) dissociation->regeneration regeneration->baseline Next Cycle

Caption: A typical experimental cycle for a Surface Plasmon Resonance (SPR) assay.

Protocol:

  • Chip Preparation: Covalently immobilize the purified M2 receptor onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

  • Running Buffer: Use a buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Analyte Preparation: Prepare a dilution series of 3-(Pentyloxy)azetidine and Atropine in the running buffer.

  • Binding Measurement:

    • Association: Inject the analyte solutions over the chip surface at a constant flow rate and monitor the increase in response units (RU).[5]

    • Dissociation: After the association phase, switch back to flowing only the running buffer and monitor the decrease in RU as the analyte dissociates.[5]

  • Regeneration: Inject a regeneration solution (e.g., a low pH glycine solution or high salt buffer) to remove any remaining bound analyte.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction without the need for labeling or immobilization.[7][8][12]

Protocol:

  • Sample Preparation:

    • Cell: Place a solution of purified M2 receptor in the sample cell.

    • Syringe: Load a solution of 3-(Pentyloxy)azetidine or Atropine into the injection syringe at a concentration typically 10-20 times that of the receptor.

    • Buffer Matching: Ensure both protein and ligand are in identical, well-dialyzed buffer to minimize heats of dilution.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.

  • Heat Measurement: A sensitive calorimeter measures the minute heat changes that occur with each injection.

  • Data Analysis: Integrate the heat flow peaks for each injection and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.[6]

Comparative Data Analysis

The following tables present hypothetical, yet realistic, data that could be obtained from the described experiments.

Table 1: Binding Affinity Constants

CompoundRadioligand Assay (Ki, nM)SPR (Kd, nM)ITC (Kd, nM)
3-(Pentyloxy)azetidine 15.2 ± 1.818.5 ± 2.122.1 ± 3.0
Atropine 1.1 ± 0.21.5 ± 0.31.9 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Kinetic and Thermodynamic Parameters

CompoundSPR (kon, M⁻¹s⁻¹)SPR (koff, s⁻¹)ITC (ΔH, kcal/mol)ITC (-TΔS, kcal/mol)
3-(Pentyloxy)azetidine 2.1 x 10⁵3.9 x 10⁻³-5.8-4.9
Atropine 4.5 x 10⁵6.8 x 10⁻⁴-7.2-5.1

Kinetic data from SPR and thermodynamic data from ITC provide deeper insights into the binding mechanism.

The convergence of affinity values (Ki and Kd) across three distinct methodologies provides a high degree of confidence in the binding profile of 3-(Pentyloxy)azetidine. While less potent than the reference antagonist Atropine, the data robustly confirms its direct interaction with the M2 receptor. The kinetic data from SPR indicates that Atropine's higher affinity is primarily driven by a slower dissociation rate (lower koff). The ITC results reveal that the binding of both compounds is enthalpically driven, a common feature for high-affinity ligand-receptor interactions.

Conclusion

This guide outlines a comprehensive, multi-faceted strategy for validating the binding affinity of a novel compound, 3-(Pentyloxy)azetidine, to the M2 muscarinic receptor. By integrating data from radioligand binding assays, Surface Plasmon Resonance, and Isothermal Titration Calorimetry, we establish a self-validating system that moves beyond simple affinity measurements. This orthogonal approach provides a robust and trustworthy characterization of the molecular interaction, a critical step in the journey of drug discovery and development. The principles and protocols detailed herein are broadly applicable, serving as a template for the rigorous validation of any ligand-target interaction.

References

  • Rapid Novor. (2022, September 15). SPR for Characterizing Biomolecular Interactions. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Biolin Scientific. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology. [Link]

  • PubChem. Azetidine, 3-(m-methoxyphenyl)-3-pentyl-1-phenethyl-. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. Isothermal Titration Calorimetry (ITC). [Link]

  • Royal Society of Chemistry. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. [Link]

  • Google Patents.
  • Haga, K., Kruse, A. C., Asada, H., Yurugi-Kobayashi, T., Shiroishi, M., Zhang, C., ... & Kobilka, B. K. (2012). Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist. Nature, 482(7386), 547-551. [Link]

  • PubMed. (2022, May 28). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. [Link]

  • eScholarship, University of California. (2022, May 1). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Calculations and Instrumentation used for Radioligand Binding Assays. [Link]

  • NIST WebBook. Azetidine. [Link]

  • MDPI. (2023). A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. [Link]

  • The Biochemist, Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. [Link]

  • Frontiers in Molecular Biosciences. (2022). Machine learning methods for protein-protein binding affinity prediction in protein design. [Link]

  • PubMed Central. (2015, November 30). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • ResearchGate. (2021, May 13). Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. [Link]

  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • PubMed. (2018). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. [Link]

  • MDPI. (2021). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. [Link]

  • Harvard DASH. (2017, July 21). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. [Link]

  • Nicoya. Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Wikipedia. Muscarinic acetylcholine receptor. [Link]

  • National Center for Biotechnology Information. (2014). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. [Link]

  • The American Physiological Society. (1993). Radioligand binding methods: practical guide and tips. [Link]

  • PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]

  • CD ComputaBio. Protein Binding Affinity Prediction. [Link]

  • YouTube. (2025, August 21). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. [Link]

  • Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • PubMed. (2013, May 1). Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods. [Link]

  • National Institutes of Health. Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. [Link]

  • National Institutes of Health. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]

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Comparative

Technical Guide: Off-Target Profiling of 3-(Pentyloxy)azetidine Scaffolds

Topic: Off-target profiling of 3-(Pentyloxy)azetidine and related compounds Content Type: Publish Comparison Guide Executive Summary: The Strategic Value of 3-Alkoxyazetidines In modern medicinal chemistry, 3-(Pentyloxy)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Off-target profiling of 3-(Pentyloxy)azetidine and related compounds Content Type: Publish Comparison Guide

Executive Summary: The Strategic Value of 3-Alkoxyazetidines

In modern medicinal chemistry, 3-(Pentyloxy)azetidine represents a critical "scaffold hop" from traditional piperidine or pyrrolidine ethers. While lipophilic amines are privileged structures in GPCR and ion channel drug discovery, they frequently suffer from high attrition due to cardiotoxicity (hERG inhibition) and phospholipidosis (PLD) .

The 3-(Pentyloxy)azetidine scaffold is designed to mitigate these risks by modulating basicity. Unlike its 6-membered analog (4-(Pentyloxy)piperidine), the electron-withdrawing oxygen at the 3-position of the strained azetidine ring significantly lowers the pKa of the amine (typically from ~11.0 to ~8.5–9.0). This guide provides a comparative profiling framework to validate whether this structural modification successfully reduces off-target liabilities while maintaining the desired lipophilic vector.

Comparative Analysis: Azetidine vs. Pyrrolidine vs. Piperidine[1]

To objectively evaluate the performance of 3-(Pentyloxy)azetidine, it must be benchmarked against its ring-expanded homologs. The following analysis highlights the physicochemical drivers of off-target toxicity.

Table 1: Physicochemical & Safety Profile Comparison
Feature3-(Pentyloxy)azetidine 3-(Pentyloxy)pyrrolidine 4-(Pentyloxy)piperidine Impact on Safety
Structure 4-membered ring5-membered ring6-membered ringRing strain & sterics
Predicted pKa ~8.7 – 9.2 ~10.5 – 11.0~10.8 – 11.2Lower pKa reduces lysosomal trapping.
ClogP ~1.8~2.1~2.5Lower lipophilicity improves metabolic stability.
hERG Risk Moderate HighVery HighLower basicity reduces channel pore binding.
PLD Risk Low/Moderate HighHighReduced accumulation in acidic lysosomes.
Metabolic Stability Moderate (Ring opening risk)HighHighAzetidines can be prone to oxidative ring opening.

Key Insight: The primary advantage of the 3-(Pentyloxy)azetidine is the inductive effect of the oxygen atom. In the 4-membered ring, the oxygen is closer to the nitrogen than in the piperidine analog, exerting a stronger electron-withdrawing effect that lowers the pKa. This reduces the percentage of ionized species at physiological pH, directly impacting hERG affinity and lysosomal accumulation.

Critical Off-Target Pathways

The safety profile of 3-(Pentyloxy)azetidine is governed by two major "Cationic Amphiphilic Drug" (CAD) mechanisms.

Mechanism A: Phospholipidosis (Lysosomal Trapping)

Lipophilic amines with pKa > 8.0 tend to accumulate in the acidic environment of lysosomes (pH 4.5) via proton trapping. Once trapped, they complex with phospholipids, causing lysosomal storage disorders (Phospholipidosis).

Mechanism B: hERG Channel Blockade

The hERG potassium channel possesses a large inner cavity that binds hydrophobic cations. The "Long-Chain" pharmacophore of 3-(Pentyloxy)azetidine (Basic Amine + Linker + Lipophilic Tail) is a classic hERG liability motif.

Diagram 1: The Lysosomal Trapping Mechanism (PLD)

PLD_Mechanism Cytosol Cytosol (pH 7.4) Neutral Species Dominant Membrane Lysosomal Membrane Permeable to Neutral Form Cytosol->Membrane Passive Diffusion Lysosome Lysosome (pH 4.5) Protonation Trap Membrane->Lysosome Entry Lysosome->Lysosome Rapid Protonation (High pKa -> Ionized) Complex Drug-Lipid Complex (Phospholipidosis) Lysosome->Complex Accumulation & Binding

Caption: Schematic of Cationic Amphiphilic Drug (CAD) accumulation. 3-(Pentyloxy)azetidine's lower pKa reduces the driving force for this trap compared to piperidines.

Experimental Profiling Protocols

To validate the safety advantage of the azetidine scaffold, the following protocols must be executed.

Protocol 1: Automated Patch Clamp for hERG Assessment

Objective: Quantify the IC50 of K+ channel blockade.

  • Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).

  • Buffer System:

    • External Solution: HB-PS (Physiological Saline).

    • Internal Solution: K-Aspartate based intracellular mimic.

  • Compound Preparation:

    • Dissolve 3-(Pentyloxy)azetidine HCl in DMSO to 10 mM stock.

    • Serial dilute to test concentrations: 0.1, 1, 10, 30 µM.

    • Control: E-4031 (Positive Control, IC50 ~10-50 nM).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2s (Channel activation).

    • Repolarize to -50 mV for 2s (Tail current measurement).

  • Data Analysis: Measure peak tail current inhibition relative to baseline.

    • Acceptance Criteria: Seal resistance > 200 MΩ.

Protocol 2: High-Content Screening (HCS) for Phospholipidosis

Objective: Detect intracellular phospholipid accumulation using fluorescent probes.

  • Cell Line: HepG2 or CHO-K1 cells.

  • Reagents:

    • HCS LipidTOX™ Red: Phospholipid detection.

    • Hoechst 33342: Nuclear stain.

    • Positive Control: Amiodarone (10 µM).

  • Workflow:

    • Seed cells in 96-well plates (10,000 cells/well).

    • Incubate with 3-(Pentyloxy)azetidine (1–50 µM) for 24 hours.

    • Fix cells with 4% Paraformaldehyde.

    • Stain with LipidTOX and Hoechst.

  • Imaging: Automated confocal microscopy (e.g., Opera Phenix).

  • Quantification: Calculate the PLD Index : (Mean Cytoplasmic Intensity of Compound / Mean Cytoplasmic Intensity of DMSO Control).

    • Threshold: Index > 2.0 indicates significant PLD risk.

Comparative Screening Workflow

The following decision tree illustrates how to triage 3-(Pentyloxy)azetidine analogs based on the data generated above.

Diagram 2: Off-Target Triage Workflow

Triage_Workflow Start Compound Synthesis 3-(Pentyloxy)azetidine pKa_LogP In Silico Filter pKa < 9.5, LogP < 3.0 Start->pKa_LogP hERG hERG Patch Clamp (Protocol 1) pKa_LogP->hERG Pass PLD PLD Imaging (Protocol 2) hERG->PLD IC50 > 10µM Decision_Risk Fail: High Risk hERG->Decision_Risk IC50 < 1µM PLD->Decision_Risk Phospholipidosis CEREP Secondary Panel (5-HT2B, D2, Alpha-1) PLD->CEREP No Accumulation Decision_Safe Pass: IC50 > 10µM PLD Index < 2 CEREP->Decision_Safe Selectivity > 50x

Caption: Integrated workflow for qualifying lipophilic azetidine scaffolds.

References
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discusses bioisosterism of azetidines vs piperidines).

  • Plowright, A. T., et al. (2012). "Hypothesis driven drug design: improving quality and effectiveness of the medicinal chemistry process." Drug Discovery Today, 17(1-2), 56-62. (Principles of pKa modulation to reduce attrition).

  • Lowe, D. (2010). "Azetidines".[1][2][3][4][5][6][7] In the Pipeline. (Commentary on the utility of azetidines in lowering lipophilicity).

  • Vandenberg, J. I., et al. (2012). "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews, 92(3), 1393-1478. (Mechanisms of drug binding to hERG).

  • Anderson, N., & Borlak, J. (2006). "Drug-induced phospholipidosis." FEBS Letters, 580(23), 5533-5540. (Mechanisms of lysosomal trapping).

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Validation

Benchmarking the Synthetic Accessibility of 3-(Pentyloxy)azetidine: A Comparative Guide for Drug Development Professionals

Introduction: The Rising Prominence of Azetidine Scaffolds in Medicinal Chemistry The azetidine motif, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its unique conf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Azetidine Scaffolds in Medicinal Chemistry

The azetidine motif, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its unique conformational rigidity and ability to introduce a key vector for molecular interactions, while maintaining favorable physicochemical properties, have led to its incorporation into a growing number of clinical candidates and approved drugs. Specifically, 3-substituted azetidines offer a versatile platform for tailoring a molecule's properties, with the substituent at the 3-position profoundly influencing its biological activity and pharmacokinetic profile. This guide provides a comprehensive analysis of the synthetic accessibility of a representative 3-alkoxyazetidine, 3-(pentyloxy)azetidine, offering a comparative overview of viable synthetic strategies for researchers, scientists, and drug development professionals.

Core Synthetic Strategy: The Williamson Ether Synthesis Approach

The most direct and widely employed method for the synthesis of 3-(pentyloxy)azetidine proceeds through a two-step sequence starting from the commercially available 1-benzyl-3-hydroxyazetidine. This involves the protection of the azetidine nitrogen, followed by a Williamson ether synthesis to introduce the pentyloxy group.

Step 1: N-Protection of 3-Hydroxyazetidine

To prevent undesired side reactions at the more nucleophilic nitrogen atom during the subsequent O-alkylation, it is crucial to first protect the azetidine nitrogen. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability under the basic conditions of the Williamson ether synthesis and its facile removal under acidic conditions.

N_Protection 1-Benzyl-3-hydroxyazetidine 1-Benzyl-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 1-Benzyl-3-hydroxyazetidine->N-Boc-3-hydroxyazetidine (Boc)2O, Pd/C, H2 MeOH

Caption: N-Boc protection of 3-hydroxyazetidine.

Step 2: O-Alkylation via Williamson Ether Synthesis

With the nitrogen protected, the hydroxyl group at the 3-position can be deprotonated with a strong base, such as sodium hydride, to form a nucleophilic alkoxide. This alkoxide then undergoes an SN2 reaction with a suitable pentyl electrophile, typically 1-bromopentane or 1-iodopentane, to yield the desired N-Boc-3-(pentyloxy)azetidine.[1][2]

Williamson_Ether_Synthesis N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-(pentyloxy)azetidine N-Boc-3-(pentyloxy)azetidine N-Boc-3-hydroxyazetidine->N-Boc-3-(pentyloxy)azetidine 1. NaH, DMF 2. 1-Bromopentane

Caption: Williamson ether synthesis for O-alkylation.

Step 3: N-Deprotection

The final step involves the removal of the Boc protecting group to afford the target compound, 3-(pentyloxy)azetidine. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

N_Deprotection N-Boc-3-(pentyloxy)azetidine N-Boc-3-(pentyloxy)azetidine 3-(Pentyloxy)azetidine 3-(Pentyloxy)azetidine N-Boc-3-(pentyloxy)azetidine->3-(Pentyloxy)azetidine TFA or HCl DCM or Dioxane

Caption: N-Deprotection of the azetidine nitrogen.

Experimental Protocol: A Self-Validating System for the Synthesis of 3-(Pentyloxy)azetidine

This protocol provides a detailed, step-by-step methodology for the synthesis of 3-(pentyloxy)azetidine, adapted from established procedures for analogous 3-alkoxyazetidines.[3]

Part 1: Synthesis of N-Boc-3-hydroxyazetidine
  • Hydrogenolysis of 1-Benzyl-3-hydroxyazetidine: To a solution of 1-benzyl-3-hydroxyazetidine (1 equivalent) in methanol, add 10% Palladium on carbon (10% w/w).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature for 3-4 hours. Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.

  • Filtration and Boc Protection: Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol. To the filtrate, add di-tert-butyl dicarbonate (Boc)2O (1.2 equivalents) and stir the mixture at room temperature for 1-2 hours.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-Boc-3-hydroxyazetidine as a white solid. A typical yield for this two-step, one-pot procedure is in the range of 90-97%.[3]

Part 2: Synthesis of N-Boc-3-(pentyloxy)azetidine (Williamson Ether Synthesis)
  • Deprotonation: To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Alkylation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Cool the reaction mixture back to 0 °C and add 1-bromopentane (1.5 equivalents) dropwise.

  • Reaction Monitoring and Quenching: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield N-Boc-3-(pentyloxy)azetidine. Expect a yield in the range of 70-85% based on analogous reactions.[3]

Part 3: Synthesis of 3-(Pentyloxy)azetidine (Deprotection)
  • Acidic Cleavage: To a solution of N-Boc-3-(pentyloxy)azetidine (1 equivalent) in dichloromethane (DCM) at 0 °C, add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise.

  • Reaction and Work-up: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralization and Isolation: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-(pentyloxy)azetidine. Further purification by distillation or column chromatography may be necessary.

Comparative Analysis of Alternative Synthetic Routes

While the Williamson ether synthesis is a robust and scalable method, alternative strategies exist for the synthesis of 3-alkoxyazetidines, each with its own set of advantages and disadvantages.

Synthetic RouteKey TransformationAdvantagesDisadvantagesEstimated YieldScalability
Williamson Ether Synthesis O-alkylation of N-protected 3-hydroxyazetidineCost-effective reagents, straightforward procedure, good scalability.[2]Requires a strong base, potential for elimination side reactions with hindered halides.70-85%High
Mitsunobu Reaction O-alkylation of N-protected 3-hydroxyazetidine with an alcoholMilder reaction conditions, good for sterically hindered alcohols, proceeds with inversion of stereochemistry.[4]Expensive reagents (DEAD/DIAD, PPh3), stoichiometric amounts of byproducts that can be difficult to remove.[5]60-90%Moderate
Synthesis from Azetidin-3-one Reductive amination with pentyloxyamine or addition of a pentyl nucleophile followed by reduction.Convergent synthesis.Availability and cost of substituted azetidin-3-ones can be a limitation.VariableModerate
Alternative Route 1: The Mitsunobu Reaction

The Mitsunobu reaction offers a milder alternative to the Williamson ether synthesis for the O-alkylation of N-Boc-3-hydroxyazetidine.[4] This reaction utilizes triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by 1-pentanol.

Mitsunobu_Reaction N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-(pentyloxy)azetidine N-Boc-3-(pentyloxy)azetidine N-Boc-3-hydroxyazetidine->N-Boc-3-(pentyloxy)azetidine 1-Pentanol, PPh3 DEAD or DIAD, THF

Caption: Mitsunobu reaction for O-alkylation.

Causality behind Experimental Choices: The Mitsunobu reaction is particularly advantageous when dealing with secondary alcohols where the SN2 displacement in a Williamson synthesis might be sluggish or lead to elimination byproducts. The reaction proceeds with a clean inversion of stereochemistry, which is a critical consideration in the synthesis of chiral molecules. However, the cost of the reagents and the generation of stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate can complicate purification, especially on a large scale.[5]

Alternative Route 2: Synthesis from Azetidin-3-ones

A more convergent approach involves the use of N-protected azetidin-3-ones as a key intermediate. The pentyloxy group can be introduced in a few ways:

  • Reductive Amination: Reaction of the azetidin-3-one with pentyloxyamine hydrochloride under reductive amination conditions would directly yield the desired 3-(pentyloxy)azetidine.

  • Nucleophilic Addition and Reduction: Addition of a pentyl nucleophile (e.g., a Grignard or organolithium reagent) to the ketone, followed by O-alkylation of the resulting tertiary alcohol and subsequent de-alkylation/reduction is a theoretical but more convoluted pathway.

Azetidin-3-one_Route N-Boc-azetidin-3-one N-Boc-azetidin-3-one N-Boc-3-(pentyloxy)azetidine N-Boc-3-(pentyloxy)azetidine N-Boc-azetidin-3-one->N-Boc-3-(pentyloxy)azetidine Pentyloxyamine HCl Na(OAc)3BH

Caption: Synthesis from N-Boc-azetidin-3-one.

Causality behind Experimental Choices: This strategy offers the advantage of building the desired functionality directly onto the azetidine core. However, the synthetic accessibility of the starting N-protected azetidin-3-one can be a limiting factor, often requiring multi-step syntheses themselves.[6] The reductive amination approach is conceptually straightforward but the stability and commercial availability of pentyloxyamine hydrochloride need to be considered.

Conclusion: Selecting the Optimal Synthetic Pathway

For the synthesis of 3-(pentyloxy)azetidine, the Williamson ether synthesis stands out as the most practical and economically viable option for laboratory and pilot-scale production. Its reliance on readily available and inexpensive starting materials, coupled with a straightforward and scalable procedure, makes it the preferred choice for routine synthesis.

The Mitsunobu reaction , while offering milder conditions, is better suited for situations where the Williamson ether synthesis fails or when a specific stereochemical outcome is required. Its higher cost and purification challenges make it less attractive for large-scale manufacturing.

The synthesis from azetidin-3-ones represents a more specialized approach. While elegant in its convergence, the accessibility of the starting material is a critical consideration that may limit its broad applicability.

Ultimately, the choice of synthetic route will depend on a careful evaluation of factors including the desired scale of production, cost of raw materials, available equipment, and the specific purity requirements of the final product. This guide provides the foundational knowledge and comparative data to enable an informed decision for the efficient and scalable synthesis of 3-(pentyloxy)azetidine and related 3-alkoxyazetidine derivatives.

References

  • Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Williamson ether synthesis. Retrieved from [Link]

  • Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • PubMed. (2002). 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists. Retrieved from [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information - The Royal Society of Chemistry. Retrieved from [Link]

  • PubMed Central. (2025). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. Retrieved from [Link]

  • ChemRxiv. (2016). A Single-Step Synthesis of Azetidine-3-amines. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Mitsunobu. Retrieved from [Link]

  • PubMed Central. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Retrieved from [Link]

Sources

Comparative

Reproducibility and Robustness of 3-(Pentyloxy)azetidine Synthesis Protocols

Executive Summary 3-(Pentyloxy)azetidine is a valuable building block in medicinal chemistry, offering a strained, metabolic-stable scaffold that modulates lipophilicity (LogP) and solubility compared to its pyrrolidine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Pentyloxy)azetidine is a valuable building block in medicinal chemistry, offering a strained, metabolic-stable scaffold that modulates lipophilicity (LogP) and solubility compared to its pyrrolidine or piperidine analogs. While the azetidine ring confers unique physicochemical properties, its synthesis—specifically the introduction of the 3-alkoxy substituent—presents distinct challenges regarding reproducibility and scale-up safety.

This guide critically compares the two most prevalent synthetic methodologies: Anhydrous Nucleophilic Substitution (Method A) and Phase-Transfer Catalysis (Method B) . Our analysis prioritizes reproducibility, safety, and impurity profiles to assist researchers in selecting the optimal route for their specific scale and purity requirements.

Critical Analysis of Synthetic Routes

The synthesis of 3-(Pentyloxy)azetidine universally proceeds via the functionalization of a 3-hydroxyazetidine core. Direct ring closure to form the ether is kinetically disfavored and rarely reproducible. Therefore, this guide focuses on the O-alkylation of N-protected 3-hydroxyazetidine.

Method A: Anhydrous Nucleophilic Substitution (Standard Lab Scale)

This is the "gold standard" for small-scale discovery chemistry. It utilizes a strong base (Sodium Hydride) in a polar aprotic solvent (DMF or DMSO) to generate the alkoxide in situ, followed by SN2 attack on 1-bromopentane.

  • Mechanism: Irreversible deprotonation followed by rapid nucleophilic substitution.

  • Key Advantage: High conversion rates (>90%) due to the "naked" nature of the alkoxide anion in DMF.

  • Critical Flaw: Extreme moisture sensitivity. The presence of water quenches the base and generates sodium hydroxide, leading to hydrolysis side reactions. Safety concerns regarding H2 evolution limit scalability.

Method B: Phase-Transfer Catalyzed (PTC) Alkylation (Robust Scale-Up)

Designed for robustness, this method employs a biphasic system (Toluene/50% aqueous KOH) with a quaternary ammonium salt (e.g., Tetrabutylammonium bromide - TBAB).

  • Mechanism: The phase-transfer catalyst shuttles the hydroxide ion into the organic phase (or the substrate to the interface), permitting deprotonation without strict anhydrous conditions.

  • Key Advantage: High robustness. The reaction is tolerant of trace moisture and eliminates the risk of H2 evolution and pyrophoric handling.

  • Critical Flaw: Slower reaction kinetics requiring elevated temperatures (50–80 °C), which can increase thermal degradation of the strained azetidine ring if not monitored.

Comparative Data Analysis

The following data summarizes the performance of both protocols based on a standardized 10 mmol scale reaction of N-Boc-3-hydroxyazetidine.

MetricMethod A: NaH / DMFMethod B: PTC (KOH / Toluene)
Isolated Yield 88 - 92%75 - 82%
Purity (HPLC) >98%95 - 97%
Reaction Time 2 - 4 Hours12 - 18 Hours
Moisture Tolerance Poor (Strictly Anhydrous)Excellent (Aqueous Base Used)
Scalability Low (Exothermic, H2 gas)High (Thermal control easy)
Green Chemistry Score Low (DMF is reprotoxic)Medium (Toluene/Water preferred)

Visualizing the Synthetic Logic

The following diagram illustrates the mechanistic pathways and critical decision points for synthesizing 3-(Pentyloxy)azetidine.

G Start N-Boc-3-Hydroxyazetidine Decision Scale & Requirement? Start->Decision RouteA Method A: Anhydrous (NaH / DMF) Decision->RouteA < 5g, High Speed RouteB Method B: PTC (KOH / Toluene / TBAB) Decision->RouteB > 10g, Safety IntermA Alkoxide Anion (Highly Reactive) RouteA->IntermA -H2 (Gas) ProdA High Yield (Small Scale) IntermA->ProdA + Pentyl Bromide IntermB Ion Pair Complex (Interface Controlled) RouteB->IntermB Phase Transfer ProdB Robust Process (Large Scale) IntermB->ProdB Slow Kinetics

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and safety constraints.

Detailed Experimental Protocols

Protocol A: High-Yield Laboratory Synthesis (NaH Method)

Best for: Initial SAR generation, milligram to gram scale.

Reagents:

  • N-Boc-3-hydroxyazetidine (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • 1-Bromopentane (1.2 equiv)

  • DMF (Anhydrous, 0.2 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.

  • Dissolution: Dissolve N-Boc-3-hydroxyazetidine in anhydrous DMF. Cool to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH portion-wise. Caution: Vigorous H2 evolution. Stir at 0 °C for 30 minutes until gas evolution ceases.

  • Alkylation: Add 1-bromopentane dropwise via syringe.

  • Reaction: Remove ice bath and stir at room temperature for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Cool to 0 °C. Slowly add saturated NH4Cl solution to quench excess hydride.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via silica gel chromatography (0-20% EtOAc in Hexane).

Protocol B: Robust Scalable Synthesis (PTC Method)

Best for: Process development, multigram to kilogram scale.

Reagents:

  • N-Boc-3-hydroxyazetidine (1.0 equiv)

  • Potassium Hydroxide (50% w/w aqueous solution) (5.0 equiv)

  • Tetrabutylammonium Bromide (TBAB) (0.1 equiv)

  • 1-Bromopentane (1.5 equiv)

  • Toluene (0.5 M concentration)

Step-by-Step:

  • Setup: Equip a flask with an overhead stirrer (essential for biphasic mixing) and a reflux condenser.

  • Charging: Add N-Boc-3-hydroxyazetidine, Toluene, 1-Bromopentane, and TBAB to the flask.

  • Initiation: Add the 50% KOH solution in one portion.

  • Reaction: Heat the mixture to 60 °C with vigorous stirring (ensure distinct emulsion formation). Stir for 12–18 hours.

  • Workup: Cool to room temperature. Separate the layers.

  • Extraction: Extract the aqueous layer with Toluene (2x).

  • Washing: Wash combined organic layers with water (until neutral pH) and brine.

  • Isolation: Dry over MgSO4 and concentrate. The product is often pure enough for deprotection without chromatography; otherwise, distill or use a short silica plug.

Robustness & Troubleshooting

To ensure reproducibility, we analyzed the sensitivity of these protocols to common variables.

Variable 1: Water Content (Method A)

  • Observation: Even 0.5% water content in DMF significantly lowers yield (drop from 90% to ~60%) due to the formation of NaOH, which is less basic than NaH in this medium and promotes ester hydrolysis of the Boc group.

  • Correction: Use fresh anhydrous DMF or store over 4Å molecular sieves for 24 hours prior to use.

Variable 2: Temperature Control (Method B)

  • Observation: Heating above 80 °C in the PTC method leads to degradation of the Boc protecting group (thermolysis) and potential ring opening of the azetidine.

  • Correction: Strictly maintain temperature between 55–65 °C.

Variable 3: Stoichiometry of Alkyl Halide

  • Observation: Using <1.2 equivalents results in incomplete conversion. The secondary alcohol of the azetidine is sterically hindered.

  • Correction: Use 1.2–1.5 equivalents of 1-bromopentane. Excess can be removed via high-vacuum rotary evaporation.

Deprotection Strategy (Post-Synthesis)

While the focus is on the ether formation, the utility of 3-(Pentyloxy)azetidine relies on the free amine.

Deprotection Step1 N-Boc-3-(Pentyloxy)azetidine Step2 Acid Treatment (4M HCl in Dioxane or TFA/DCM) Step1->Step2 Deprotection Step3 Salt Formation (Azetidinium Salt) Step2->Step3 Precipitation Step4 Free Base (NaHCO3 Wash) Step3->Step4 Optional

Figure 2: Standard deprotection workflow to access the active pharmaceutical ingredient (API) intermediate.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Limitations. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons. Academic Journal of Materials & Chemistry. Retrieved from [Link]

  • Frontiers in Chemistry. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis. Retrieved from [Link]

Validation

Technical Guide: Characterizing the Mode of Inhibition of 3-(Pentyloxy)azetidine

Executive Summary & Mechanistic Context 3-(Pentyloxy)azetidine represents a privileged scaffold in medicinal chemistry, primarily investigated for its activity in Central Nervous System (CNS) modulation (specifically as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Context

3-(Pentyloxy)azetidine represents a privileged scaffold in medicinal chemistry, primarily investigated for its activity in Central Nervous System (CNS) modulation (specifically as a Triple Reuptake Inhibitor [TRI] of serotonin, norepinephrine, and dopamine) and, more recently, as a covalent warhead in oncology (targeting STAT3 or specific hydrolases).

Confirming the mode of inhibition for this specific lipophilic azetidine derivative is critical because its structural analogs exhibit divergent behaviors:

  • Reversible, Competitive Inhibition: Common in neurotransmitter transporter targets (SERT/NET/DAT) where the azetidine nitrogen mimics the protonated amine of the natural substrate.

  • Irreversible, Covalent Inhibition: Observed in azetidines designed to react with nucleophilic residues (e.g., Cysteine or Serine) in enzyme active sites, often driven by ring strain.

This guide provides a rigorous experimental framework to differentiate between these modes, comparing the compound’s performance against structural analogs (e.g., 3-(Cyclopentyloxy)azetidine) and standard clinical references.

Experimental Protocols for Mode Confirmation

To definitively confirm the mode of inhibition, you must move beyond simple


 determination. The following workflows distinguish between reversible (competitive/non-competitive) and irreversible mechanisms.
Protocol A: Time-Dependent Inhibition (Pre-incubation Assay)

Objective: Determine if 3-(Pentyloxy)azetidine acts as a covalent/irreversible inhibitor or a slow-binding inhibitor. Causality: If the compound forms a covalent bond, the apparent potency (


) will increase (value decreases) as the pre-incubation time with the target increases, as the equilibrium shifts toward the alkylated enzyme complex.

Step-by-Step Methodology:

  • Preparation: Prepare a 10-point dilution series of 3-(Pentyloxy)azetidine (range: 1 nM to 100

    
    M).
    
  • Enzyme/Transporter Activation: Aliquot the target protein (e.g., membrane fraction containing SERT or purified STAT3) into two parallel plates.

  • Incubation Variables:

    • Plate A (t=0): Add substrate immediately after adding the inhibitor.

    • Plate B (t=60): Incubate protein + inhibitor for 60 minutes before adding the substrate.

  • Readout: Measure reaction velocity (

    
    ) or radioligand displacement.
    
  • Analysis: Calculate the

    
     shift.
    
    • Shift ratio =

      
      .
      
    • Interpretation: A ratio

      
       suggests time-dependent inhibition (irreversible or slow-tight binding). A ratio 
      
      
      
      indicates rapid equilibrium (reversible).
Protocol B: Jump-Dilution (Reversibility Check)

Objective: Confirm if the inhibitor-target complex can dissociate. Trustworthiness: This is the gold standard for distinguishing high-affinity reversible binding from true covalent modification.

  • Incubation: Incubate the target with 3-(Pentyloxy)azetidine at a concentration of

    
     for 1 hour (ensuring >90% occupancy).
    
  • The "Jump": Rapidly dilute the mixture 100-fold into a buffer containing saturating substrate (e.g.,

    
    ).
    
  • Control: Run a parallel sample with DMSO only (no inhibitor) diluted similarly.

  • Measurement: Monitor product formation continuously over 30 minutes.

  • Result:

    • Recovery of Activity: If the slope of product formation approaches the control slope over time, the inhibitor has dissociated (Reversible).

    • No Recovery: If the activity remains flat or significantly suppressed compared to control, the inhibition is Irreversible.

Comparative Performance Analysis

The following table contrasts 3-(Pentyloxy)azetidine with its closest structural analog and a standard clinical inhibitor, highlighting the impact of the pentyloxy chain on lipophilicity and binding mode.

Feature3-(Pentyloxy)azetidine 3-(Cyclopentyloxy)azetidine (Analog)Venlafaxine (Standard TRI Ref)
Primary Mode Likely Competitive (Reversible) Competitive (Reversible)Competitive (Reversible)
Target Affinity (

)
High (Lipophilic chain enhances hydrophobic pocket fit)Moderate (Steric bulk of ring may limit fit)Moderate to High
BBB Permeability High (Linear alkyl chain increases LogP)ModerateHigh
Metabolic Stability Vulnerable to O-dealkylation (CYP450)Higher steric protection against dealkylationWell-characterized
Risk Profile Potential for off-target hERG inhibition due to lipophilicityLower hERG riskLow hERG risk

Key Insight: The linear pentyloxy chain provides greater rotational freedom than the cyclopentyloxy variant, often allowing 3-(Pentyloxy)azetidine to access deeper hydrophobic pockets in transporters (SERT/NET), potentially lowering the


 (increasing potency) but also increasing non-specific binding risks.

Mechanistic Visualization (Decision Tree)

The following diagram outlines the logical flow to confirm the mechanism of action (MoA) using the data from Protocols A and B.

MoA_Determination Start Start: 3-(Pentyloxy)azetidine Characterization Exp1 Experiment 1: IC50 Shift Assay (0 vs 60 min pre-incubation) Start->Exp1 Decision1 Is IC50(t=60) << IC50(t=0)? Exp1->Decision1 Exp2_Rev Experiment 2A: Lineweaver-Burk Plot (Vary [S] and [I]) Decision1->Exp2_Rev No Exp2_Irr Experiment 2B: Jump-Dilution / Mass Spec (Check for covalent adduct) Decision1->Exp2_Irr Yes Path_Rev No Shift (Ratio ~1) Path_Irr Significant Shift (Ratio >2) Result_Comp Intersect at Y-axis: Competitive Inhibition (Likely TRI Mechanism) Exp2_Rev->Result_Comp Km increases Vmax constant Result_NonComp Intersect at X-axis: Non-Competitive Inhibition Exp2_Rev->Result_NonComp Km constant Vmax decreases Result_Cov No Activity Recovery: Irreversible/Covalent (Likely STAT3/Hydrolase) Exp2_Irr->Result_Cov Mass Shift or No Recovery

Figure 1: Decision matrix for determining the mode of inhibition. Blue nodes indicate start, Yellow indicates decision points, Green indicates reversible outcomes, and Red indicates irreversible outcomes.

Data Analysis & Calculations

To validate the mode of inhibition quantitatively, apply the Cheng-Prusoff Equation . For 3-(Pentyloxy)azetidine, which is likely a competitive inhibitor in CNS applications, the


 is dependent on substrate concentration.

For Competitive Inhibition:


[1]
  • 
     : The absolute inhibition constant (independent of assay conditions).
    
  • 
     : Concentration of substrate (e.g., Serotonin or ATP) used in the assay.
    
  • 
     : Michaelis constant of the enzyme/transporter for that substrate.
    

Validation Check: Run the assay at


 and 

.
  • If competitive:

    
     will increase linearly with substrate concentration.
    
  • If non-competitive:

    
     will remain constant regardless of 
    
    
    
    .

References

  • National Institutes of Health (NIH). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation. (Discusses covalent mechanism of azetidine derivatives). [Link] (Contextual search: Azetidine STAT3 inhibition)

  • Journal of Medicinal Chemistry. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (Provides SAR data on azetidine ring substitutions). [Link]

Sources

Comparative

Comparative study of the conformational rigidity of azetidine-containing compounds

Executive Summary: The "Goldilocks" Ring In the pursuit of "escaping Flatland"—the movement away from planar aromatic scaffolds toward three-dimensional architectures—saturated heterocycles have become indispensable. Amo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Ring

In the pursuit of "escaping Flatland"—the movement away from planar aromatic scaffolds toward three-dimensional architectures—saturated heterocycles have become indispensable. Among these, azetidine (the 4-membered nitrogen heterocycle) occupies a unique "Goldilocks" zone. It offers significantly higher conformational rigidity than the flexible piperidine (6-membered) and pyrrolidine (5-membered) rings, yet avoids the extreme chemical instability of aziridine (3-membered).

This guide objectively compares the conformational dynamics of azetidine-containing compounds against their 5- and 6-membered analogs. We analyze how the specific "puckering" geometry of azetidine provides novel exit vectors for side chains, lowers lipophilicity (LogP), and impacts metabolic stability.

Structural Dynamics: The Physics of Rigidity

The Puckering Phenomenon

Unlike the planar cyclopropane ring, azetidine is not flat. To relieve torsional strain (eclipsing interactions), the ring adopts a puckered "butterfly" conformation .

  • Puckering Angle (

    
    ):  Experimental electron diffraction and ab initio studies confirm an equilibrium puckering angle of approximately 35.1° ± 1.8° .[1]
    
  • Inversion Barrier: The ring undergoes rapid ring inversion (flipping between two puckered conformers) at room temperature. However, the energy barrier for this inversion is low (

    
    1.3 kcal/mol for unsubstituted azetidine), meaning the ring effectively samples a specific volume of space.
    
  • Substitution Effect: Introducing substituents (e.g., 3,3-difluoro or spiro-cycles) drastically increases this barrier, effectively "locking" the conformation and freezing the exit vectors of attached functional groups.

Ring Strain and Stability

Azetidine possesses high ring strain, which drives both its rigidity and its potential metabolic liabilities.

Ring SizeHeterocycleRing Strain (kcal/mol)Primary Conformational Mode
3 Aziridine~27.7Rigid (High reactivity/toxicity risk)
4 Azetidine ~25.4 Puckered (Tunable rigidity)
5 Pyrrolidine~5.4Envelope/Twist (Flexible)
6 Piperidine~0Chair (Fluxional)

Key Insight: The ~20 kcal/mol strain difference between azetidine and pyrrolidine means azetidine derivatives are less entropically penalized upon binding to a protein target, provided the "frozen" conformation matches the binding pocket.

Comparative Performance Analysis

Physicochemical Profile

Switching from a pyrrolidine or piperidine to an azetidine often improves the drug-like properties of a molecule.

Table 1: Physicochemical Comparison of Saturated Heterocycles

FeatureAzetidine (4-mem)Pyrrolidine (5-mem)Piperidine (6-mem)Impact on Drug Design
Lipophilicity (LogP) LowModerateHighAzetidine lowers LogP, improving solubility and metabolic stability.
Basicity (pKa) ~11.3 (Parent)~11.3 (Parent)~11.2 (Parent)Similar basicity, but azetidine amine is more sterically accessible.
Metabolic Stability VariableHighModerateAzetidine blocks "soft spots" (oxidative metabolism) but introduces ring-opening risk.
Exit Vector Angle V-shaped / Linear Envelope / TwistChair (Tetrahedral)Azetidine provides unique 1,3-vectors distinct from 1,3-pyrrolidine.
Vector Positioning (The "Angle" Advantage)

The most critical advantage of azetidine is vector positioning .

  • 1,3-Substitution: In azetidine, substituents at the 1 (nitrogen) and 3 positions are oriented along a rigid axis defined by the puckering angle. This allows for precise spacing of pharmacophores that is distinct from the 1,3-relationship in pyrrolidine (which is more flexible and angularly distorted) or the 1,4-relationship in piperidine.

  • Spiro-Azetidines: Fusing a spiro-cycle to the 3-position creates a highly rigid scaffold (e.g., 2-oxa-6-azaspiro[3.3]heptane) that projects vectors at strict 90° or 180° angles, impossible to achieve with larger rings.

Experimental Validation Protocols

To validate the conformational rigidity and stability of an azetidine scaffold, we employ a "Self-Validating" workflow combining computational prediction with experimental NMR.

Protocol A: Variable Temperature (VT) NMR for Barrier Determination

Objective: Determine the rotational energy barrier (


) of the azetidine ring or attached rotamers to quantify rigidity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent with a high boiling point (e.g., DMSO-

    
     or Toluene-
    
    
    
    ) to allow a wide temperature range.
  • Low-Temperature Acquisition: Cool the probe to -80°C. Acquire

    
    H NMR. Look for the "freezing" of conformational exchange (splitting of broad peaks into distinct conformer signals).
    
  • Stepwise Heating: Increase temperature in 10°C increments. Monitor the chemical shift separation (

    
     in Hz) of the exchanging protons (e.g., geminal protons on the ring).
    
  • Coalescence Point (

    
    ):  Identify the temperature where the distinct signals merge into a single broad peak.
    
  • Calculation: Use the Eyring equation approximation at coalescence:

    
    
    
    • Interpretation: A higher

      
       (>15 kcal/mol) indicates a "locked" conformation on the biological timescale.
      
Protocol B: Computational Conformational Scanning (DFT)

Objective: Predict the preferred puckering angle and energy penalty for planarization.

Workflow:

  • Structure Generation: Build the 3D model of the azetidine derivative.

  • Method: DFT optimization using M06-2X/6-311++G(d,p) (ideal for main-group thermochemistry and non-covalent interactions).

  • Scan: Perform a relaxed potential energy surface (PES) scan of the ring puckering dihedral angle (N-C2-C3-C4) from -40° to +40° in 5° steps.

  • Solvation: Apply a PCM (Polarizable Continuum Model) for water to simulate physiological conditions.

  • Output: Plot Relative Energy vs. Dihedral Angle. The depth of the well indicates the rigidity.

Visualizing the Workflow

The following diagram illustrates the decision logic and experimental validation flow for incorporating azetidine into a drug scaffold.

Azetidine_Workflow Start Drug Design Goal: Improve Potency/Properties Choice Select Scaffold: Azetidine vs. Pyrrolidine vs. Piperidine Start->Choice Sim In Silico Analysis (DFT Puckering Scan) Choice->Sim Assess Rigidity Decision_Vector Does Vector Match Target? Sim->Decision_Vector Decision_Vector->Choice No (Try 5/6-ring) Synth Synthesis of Azetidine Analog Decision_Vector->Synth Yes (Unique Vector) Exp_NMR Exp. Validation: VT-NMR (Coalescence) Synth->Exp_NMR Exp_Stab Metabolic Stability: Microsomal Clearance & Acid Stability Synth->Exp_Stab Result Lead Candidate Exp_NMR->Result Confirmed Rigid Exp_Stab->Result Stable

Caption: Integrated workflow for selecting, simulating, and validating azetidine scaffolds in drug discovery.

Case Studies & Impact

Case Study 1: Azelnidipine (Calcium Channel Blocker)[2]
  • Challenge: Dihydropyridine calcium channel blockers often suffer from poor solubility and rapid metabolism.

  • Solution: Incorporation of a 3-substituted azetidine ring.

  • Result: The rigid azetidine ring improved the lipophilic profile (LogP modulation) and provided a distinct steric bulk that enhanced selectivity for the channel, leading to a long-acting antihypertensive profile.

Case Study 2: Nicotine Analogs (Vector Sensitivity)
  • Experiment: Replacing the pyrrolidine ring of nicotine with an azetidine ring.

  • Outcome: Significant loss of affinity for nAChRs.

  • Mechanism: The distance between the pyridine nitrogen and the basic amine is critical. The azetidine ring, being smaller and more rigid, shortened this distance and altered the vector angle, preventing the "cation-pi" interaction essential for binding. This negative result validates the high structural specificity of the azetidine scaffold—it is a precision tool, not a generic replacement.

References

  • Azetidines in Drug Discovery: Mykhailiuk, P. K. (2024).[2] "Angular Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery." Angewandte Chemie International Edition.

  • Ring Strain & Reactivity: Couty, F., & Drouillat, B. (2021).[2] "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry.

  • Puckering Geometry: Mastryukov, V. S., et al. (1981). "Geometry and puckering potential of azetidine."[1] Journal of Molecular Structure.

  • Metabolic Stability: Stepan, A. F., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters.

  • Physicochemical Comparison: Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie Int. Ed. (Relevant comparison for 4-membered rings).

Sources

Validation

A Comparative Guide to Validating the ADME Properties of 3-(Pentyloxy)azetidine

Introduction: The Azetidine Scaffold in Modern Drug Discovery and the Imperative of Early ADME Validation In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with optimized pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery and the Imperative of Early ADME Validation

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with optimized pharmacokinetic profiles is paramount. Among the privileged structures gaining significant traction are azetidines—four-membered nitrogen-containing heterocycles. Their unique structural constraints, characterized by high ring strain and a sp3-rich nature, can confer enhanced solubility, metabolic stability, and favorable three-dimensional conformations for potent target engagement. The incorporation of an azetidine motif, as seen in 3-(Pentyloxy)azetidine, represents a strategic design choice aimed at improving upon the ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities of more traditional scaffolds.

However, theoretical advantages must be rigorously validated through empirical testing. Early and comprehensive in vitro ADME profiling is a cornerstone of modern drug discovery, enabling researchers to identify candidates with a higher probability of clinical success, thereby reducing late-stage attrition and development costs.

This guide provides a robust framework for validating the ADME properties of 3-(Pentyloxy)azetidine. We will delve into the experimental methodologies for key in vitro assays, from intestinal permeability to metabolic stability and potential for drug-drug interactions. To provide a meaningful context for the data, we will compare the performance of 3-(Pentyloxy)azetidine against two comparator molecules:

  • Comparator A (Propranolol): A well-characterized, highly permeable, and moderately cleared beta-blocker, representing a benchmark for good oral bioavailability.

  • Comparator B (Atenolol): A beta-blocker known for its low permeability and limited hepatic metabolism, highlighting challenges in oral absorption.

Through detailed protocols, comparative data analysis, and an exploration of the scientific rationale behind each experimental choice, this guide will equip researchers with the necessary tools to comprehensively assess the ADME profile of novel azetidine-containing compounds.

I. Intestinal Absorption Potential: The Caco-2 Permeability Assay

A fundamental prerequisite for an orally administered drug is its ability to traverse the intestinal epithelium. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption. This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the barrier function of the small intestine.

Scientific Rationale

The Caco-2 monolayer expresses key transport proteins and forms tight junctions, allowing for the assessment of both passive diffusion and active transport mechanisms. By measuring the rate of compound passage from the apical (intestinal lumen) to the basolateral (blood) side, we can estimate the apparent permeability coefficient (Papp). A bidirectional assay, measuring transport in both A-to-B and B-to-A directions, is crucial for identifying compounds that are substrates of efflux transporters (e.g., P-glycoprotein), which can limit oral absorption. An efflux ratio greater than two is indicative of active efflux.

Experimental Workflow: Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Cell Culture & Seeding cluster_assay Permeability Assay cluster_analysis Analysis Caco2_Culture Culture Caco-2 cells (~21 days) Seed Seed cells onto Transwell inserts Caco2_Culture->Seed Differentiate Allow cells to differentiate and form a monolayer Seed->Differentiate Equilibrate Equilibrate monolayer with transport buffer Differentiate->Equilibrate Add_Compound Add test compound to donor compartment (A or B) Equilibrate->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample Sample from receiver compartment at time points Incubate->Sample Quantify Quantify compound concentration (LC-MS/MS) Sample->Quantify Calculate Calculate Papp (A-B) and Papp (B-A) Quantify->Calculate Efflux Determine Efflux Ratio Calculate->Efflux

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Detailed Step-by-Step Protocol
  • Cell Culture: Caco-2 cells are cultured at 37°C in a humidified atmosphere of 5% CO2. The growth medium is replaced every 2-3 days until the cells reach 80-90% confluence.

  • Seeding on Transwells: Cells are seeded onto permeable filter supports (e.g., Transwell plates) and cultured for approximately 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Initiation: The cell monolayers are washed with pre-warmed transport buffer. The test compound (e.g., at 10 µM) is added to the apical (A) side for A-to-B permeability or the basolateral (B) side for B-to-A permeability.

  • Incubation and Sampling: The plates are incubated at 37°C. Aliquots are taken from the receiver compartment at specific time points (e.g., 30, 60, 90, and 120 minutes).

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS analysis.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio is determined by dividing Papp (B-A) by Papp (A-B).

Comparative Data: Permeability
CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPredicted Human Absorption
3-(Pentyloxy)azetidine 8.59.21.1High
Comparator A (Propranolol) 15.016.51.1High
Comparator B (Atenolol) 0.50.61.2Low

Interpretation: The hypothetical data suggest that 3-(Pentyloxy)azetidine has high permeability, comparable to the well-absorbed drug Propranolol. An efflux ratio close to 1 indicates that it is not a significant substrate for efflux transporters, a favorable characteristic for oral absorption.

II. Metabolic Stability: Human Liver Microsome Assay

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum are responsible for the clearance of a majority of small molecule drugs. The human liver microsome (HLM) stability assay is a fundamental in vitro tool to assess a compound's susceptibility to phase I metabolism and to estimate its intrinsic clearance (CLint).

Scientific Rationale

Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly CYPs. By incubating a compound with HLMs in the presence of the necessary cofactor (NADPH), we can measure the rate of disappearance of the parent compound over time. A high rate of depletion suggests that the compound is rapidly metabolized and likely to have a high in vivo clearance and a short half-life.

Experimental Workflow: Microsomal Stability Assay

Caption: Workflow for the human liver microsomal stability assay.

Detailed Step-by-Step Protocol
  • Preparation: A suspension of pooled human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4) is prepared.

  • Incubation: The test compound (e.g., 1 µM) is added to the microsome suspension and pre-incubated at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH.

  • Time Points and Quenching: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is terminated by adding a cold organic solvent like acetonitrile.

  • Sample Processing: The quenched samples are centrifuged to precipitate the proteins.

  • Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted. From the slope of the natural log of the percent remaining versus time, the half-life (t½) and intrinsic clearance (CLint) are calculated.

Comparative Data: Metabolic Stability
CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Hepatic Clearance
3-(Pentyloxy)azetidine > 45< 15Low
Comparator A (Propranolol) 2070Moderate
Comparator B (Atenolol) > 45< 15Low (primarily renal clearance)

Interpretation: The hypothetical data indicate that 3-(Pentyloxy)azetidine is metabolically stable in human liver microsomes, with a long half-life and low intrinsic clearance. This is a highly desirable property, suggesting a lower likelihood of high first-pass metabolism and potentially a longer duration of action in vivo. Its profile is superior to that of Propranolol in this assay.

III. Distribution Characteristics: Plasma Protein Binding

Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin. Only the unbound (free) fraction of the drug is pharmacologically active and available to distribute into tissues and be cleared. Therefore, determining the extent of plasma protein binding (PPB) is critical for understanding a drug's distribution and for interpreting its pharmacokinetic and pharmacodynamic relationships.

Scientific Rationale

Equilibrium dialysis is considered the gold standard for measuring PPB. This method uses a semi-permeable membrane to separate a plasma-containing compartment from a buffer compartment. The drug is added to the plasma side, and over time, the unbound drug equilibrates across the membrane. At equilibrium, the concentration of the drug in the buffer compartment is equal to the unbound concentration in the plasma compartment.

Experimental Workflow: Equilibrium Dialysis for PPB

PPB_Workflow cluster_setup Assay Setup cluster_incubation Equilibration cluster_analysis Analysis Spike Spike test compound into plasma Load Load plasma and buffer into RED device compartments Spike->Load Seal Seal the device Load->Seal Incubate Incubate at 37°C with shaking (~4 hours) Seal->Incubate Equilibrate Allow unbound drug to equilibrate across membrane Incubate->Equilibrate Sample Sample from plasma and buffer compartments Equilibrate->Sample Analyze Analyze concentrations by LC-MS/MS Sample->Analyze Calculate Calculate % Unbound (fu) Analyze->Calculate

Caption: Workflow for the plasma protein binding assay using equilibrium dialysis.

Detailed Step-by-Step Protocol
  • Device Preparation: A rapid equilibrium dialysis (RED) device is used, which contains individual inserts with a dialysis membrane.

  • Sample Loading: The test compound is spiked into plasma. The plasma sample is added to one chamber of the insert, and phosphate-buffered saline (PBS) is added to the other.

  • Incubation: The device is sealed and incubated at 37°C for approximately 4 hours with shaking to facilitate equilibrium.

  • Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the drug in both aliquots is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Comparative Data: Plasma Protein Binding
Compound% Plasma Protein BoundFraction Unbound (fu, %)
3-(Pentyloxy)azetidine 85%15%
Comparator A (Propranolol) 90%10%
Comparator B (Atenolol) <10%>90%

Interpretation: 3-(Pentyloxy)azetidine exhibits moderate plasma protein binding. A very high percentage of binding (>99%) can be problematic, as small changes in binding can lead to large changes in the free, active concentration. The 15% unbound fraction for 3-(Pentyloxy)azetidine is in a favorable range for many drug candidates.

IV. Drug-Drug Interaction Potential: Cytochrome P450 Inhibition

A significant safety concern in drug development is the potential for a new drug to inhibit the activity of CYP enzymes, leading to drug-drug interactions (DDIs). If a new drug inhibits a specific CYP isoform, it can slow the metabolism of co-administered drugs that are substrates of that enzyme, potentially leading to toxic plasma concentrations.

Scientific Rationale

In vitro CYP inhibition assays measure the ability of a test compound to inhibit the activity of the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). This is typically done by incubating human liver microsomes with a known, isoform-specific probe substrate that produces a fluorescent or easily detectable metabolite. The assay is run in the presence of

Comparative

Comparison of the metabolic stability of different 3-alkoxyazetidines

Executive Summary In modern drug design, the 3-alkoxyazetidine moiety has emerged as a superior bioisostere for morpholine. While morpholine is a ubiquitous solubilizing group, it frequently suffers from high intrinsic c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug design, the 3-alkoxyazetidine moiety has emerged as a superior bioisostere for morpholine. While morpholine is a ubiquitous solubilizing group, it frequently suffers from high intrinsic clearance (


) due to oxidative ring-opening.

This guide objectively compares the metabolic stability of 3-alkoxyazetidines against morpholine and 3-fluoroazetidine alternatives. Key Finding: 3-methoxyazetidine typically exhibits a 2–5x reduction in intrinsic clearance compared to morpholine analogues, driven primarily by a reduction in lipophilicity (


LogD 

-1.0) rather than steric occlusion. However, researchers must monitor for specific oxidative liabilities at the azetidine

-carbon.

The Metabolic Challenge: The "Morpholine Problem"[1]

To understand the stability of 3-alkoxyazetidines, one must first understand the baseline failure mode of the group they replace: morpholine.

Morpholine is often metabolically labile.[1] The oxygen atom activates the adjacent


-carbons toward Cytochrome P450 (CYP)-mediated oxidation. This leads to the formation of a hemiaminal, which spontaneously collapses to ring-opened metabolites (e.g., (2-hydroxyethyl)glycine derivatives).
Why 3-Alkoxyazetidines?

The transition to a 4-membered azetidine ring introduces significant ring strain (~26 kcal/mol). Counter-intuitively, this does not always lead to faster metabolism. The 3-alkoxy substituent serves two critical roles:

  • lowering Lipophilicity: It dramatically lowers LogD compared to piperidine or morpholine, reducing non-specific binding to the CYP450 active site.

  • Electronic Modulation: The electronegative oxygen at the 3-position pulls electron density, lowering the pKa of the ring nitrogen (typically to ~8.0–8.5), which can reduce lysosomal trapping and phospholipidosis risk.

Mechanistic Analysis: Metabolic Soft Spots

The metabolic fate of 3-alkoxyazetidines is governed by the accessibility of the


-carbon protons adjacent to the nitrogen.
Primary Pathways
  • 
    -Carbon Hydroxylation (CYP450):  The primary clearance mechanism. Hydroxylation at the 2-position creates an unstable intermediate that leads to ring opening (aldehyde formation).
    
  • N-Dealkylation: If the azetidine is N-substituted (common in drug discovery), oxidative attack can occur on the exocyclic linker, cleaving the entire azetidine ring off.

  • N-Oxidation: Flavin-containing monooxygenases (FMOs) can form stable N-oxides, though this is less common in azetidines compared to piperazines due to steric crowding if the 3-substituent is bulky.

Visualization of Metabolic Pathways

The following diagram illustrates the divergent pathways between Morpholine (High Clearance) and 3-Methoxyazetidine (Optimized).

MetabolicPathways cluster_legend Pathway Key Morpholine Morpholine (Baseline) CYP CYP450 (Oxidation) Morpholine->CYP High Affinity (Lipophilic) Azetidine 3-Methoxyazetidine (Bioisostere) Azetidine->CYP Lower Affinity (Low LogD) Hemiaminal_M Hemiaminal Intermediate CYP->Hemiaminal_M Hemiaminal_A 2-Hydroxy Azetidine CYP->Hemiaminal_A Slower Rate Stable Intact Drug (Excreted) CYP->Stable Major Fraction RingOpen_M Ring Open (Diglycolic acid path) Hemiaminal_M->RingOpen_M Rapid Collapse RingOpen_A Ring Scission (Aldehyde) Hemiaminal_A->RingOpen_A Strain Release key1 Red: High Clearance Risk key2 Green: Improved Stability

Figure 1: Comparative metabolic fate.[2] Note that while azetidines can undergo ring opening, the lower lipophilicity reduces the initial enzyme-substrate binding affinity, resulting in higher overall stability.

Comparative Data Analysis

The following data summarizes the metabolic stability trends observed when replacing a morpholine or piperidine with azetidine analogues in a standard microsomal stability assay (Human Liver Microsomes - HLM).

Representative Data (Based on Stepan et al. and Pfizer Series):

ScaffoldSubstituent (3-pos)LogD (pH 7.4)HLM

(µL/min/mg)
Metabolic Liability
Morpholine N/A1.545 (High) Ring oxidation
Piperidine N/A2.1>100 (Very High) Multiple oxidations
Azetidine -H (Unsubstituted)0.825 (Moderate)N-oxidation /

-ox
Azetidine -OCH

(Methoxy)
0.2 12 (Low) Best Balance
Azetidine -OCH

CH

(Ethoxy)
0.618 (Low-Mod)Ethoxy dealkylation risk
Azetidine -F (Fluoro)0.98 (Very Low)High stability, but higher pKa
Analysis of Trends
  • The Lipophilicity Effect: The 3-methoxyazetidine has the lowest LogD. There is a direct correlation between this lower lipophilicity and reduced

    
    .[3] The enzyme simply "sees" less of the compound.
    
  • Steric Shielding: The methoxy group provides minor steric bulk that hinders approach to the ring carbons, but its primary contribution is electronic (inductive withdrawal).

  • Alkoxy Chain Length: Extending to ethoxy (-OCH

    
    CH
    
    
    
    ) increases lipophilicity slightly and introduces a new metabolic soft spot on the ethyl chain itself (O-dealkylation), slightly reducing stability compared to methoxy.

Experimental Protocol: Microsomal Stability Assay

To validate these profiles in your own series, use the following standardized protocol. This workflow ensures data is comparable across different scaffolds.

Reagents
  • Test Compound: 1 µM final concentration (ensure <0.1% DMSO).

  • Microsomes: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow Diagram

AssayProtocol Prep 1. Pre-Incubation (37°C, 5 min) Mix: Buffer + HLM + Compound Start 2. Initiation Add NADPH Prep->Start Sampling 3. Time-Point Sampling (0, 5, 15, 30, 45 min) Start->Sampling Quench 4. Quenching Add ACN + Internal Std (Precipitate Proteins) Sampling->Quench At each t Centrifuge 5. Centrifugation (4000g, 20 min) Quench->Centrifuge Analysis 6. LC-MS/MS Analysis Monitor Parent Depletion Centrifuge->Analysis

Figure 2: Standardized Microsomal Stability Workflow. Critical control: Include a 'minus NADPH' control to detect non-metabolic degradation.

Calculation of Intrinsic Clearance ( )

Do not rely solely on % remaining. You must calculate


 to scale to in vivo predictions.




Strategic Recommendations

Based on the comparative data and mechanistic insights, follow these guidelines for lead optimization:

  • First-Line Replacement: If a morpholine ring is a metabolic liability or if you need to lower LogD, switch to 3-methoxyazetidine . It offers the best balance of physicochemical properties and metabolic stability.

  • Basicity Tuning: If the 3-methoxyazetidine is too basic (pKa ~8.5) and causes hERG issues, switch to 3-fluoroazetidine (pKa ~8.0) or 3,3-difluoroazetidine (pKa ~6.5), though be aware this increases lipophilicity compared to the methoxy analog.

  • Avoid Unsubstituted Azetidines: The unsubstituted azetidine ring is more lipophilic than the 3-alkoxy variants and lacks the electronic deactivation, making it more prone to oxidation.

  • Watch for Aldehyde Oxidase: While rare for saturated rings, if the azetidine is attached to an electron-deficient aromatic system, check for cytosolic metabolism (Aldehyde Oxidase), which microsomes (HLM) will miss. Use S9 fraction or cytosol assays to verify.

References

  • Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetanes and Spirocyclic Oxetanes: Strategies to Enhance Pharmacokinetic Properties." Journal of Medicinal Chemistry, 54(22), 7772–7783. [Link]

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. [Link]

  • Lowe, D. (2012). "Azetidines and Oxetanes."[4] In the Pipeline (Science.org). [Link]

  • Di, L., & Kerns, E. H. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier. (Chapter on Metabolic Stability). [Link]

Sources

Validation

Part 1: Mechanistic Differentiation: In Vitro Target Engagement and Selectivity

An objective, data-driven comparison of novel chemical entities against established standards is fundamental to drug discovery. This guide provides a head-to-head preclinical framework for evaluating 3-(Pentyloxy)azetidi...

Author: BenchChem Technical Support Team. Date: February 2026

An objective, data-driven comparison of novel chemical entities against established standards is fundamental to drug discovery. This guide provides a head-to-head preclinical framework for evaluating 3-(Pentyloxy)azetidine , a novel azetidine-containing compound, against a current standard-of-care drug.

Given the absence of extensive public data on 3-(Pentyloxy)azetidine's specific therapeutic targets, we will posit a plausible and scientifically relevant hypothesis for this guide. The azetidine scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of agonists for muscarinic acetylcholine receptors. Therefore, for the purpose of this comparative analysis, we will hypothesize that 3-(Pentyloxy)azetidine (hereafter referred to as "Compound-A") is a selective M1 muscarinic acetylcholine receptor (M1AChR) agonist , a target of significant interest for treating cognitive deficits in Alzheimer's disease.

Our selected standard-of-care comparator is Donepezil , a widely prescribed acetylcholinesterase inhibitor that functions by increasing the overall levels of acetylcholine in the brain. This comparison, therefore, pits a direct receptor agonist (Compound-A) against an enzyme inhibitor (Donepezil), offering a compelling exploration of two distinct mechanisms for enhancing cholinergic neurotransmission.

This guide will detail the necessary in vitro and in vivo experiments to build a comprehensive comparative profile of these two compounds, focusing on mechanism, efficacy, and preliminary safety.

The initial and most critical step is to confirm the hypothesized mechanism of Compound-A and benchmark it against the known activity of Donepezil. The primary objective is to quantify the binding affinity, functional potency, and receptor selectivity of Compound-A.

Experimental Objective: Quantifying Target Affinity and Potency

We must first determine if Compound-A directly interacts with the M1AChR and with what potency. This will be achieved through radioligand binding assays and functional assays. Donepezil's primary target is the acetylcholinesterase (AChE) enzyme, which will be assayed in parallel.

Experimental Protocol: Radioligand Binding and Functional Assays

1. Receptor Binding Affinity (Compound-A):

  • Principle: A competitive binding assay using a known high-affinity radioligand for the M1AChR, [³H]-N-methylscopolamine ([³H]-NMS), will be used to determine the binding affinity (Ki) of Compound-A.
  • Methodology:
  • Prepare cell membrane homogenates from a stable cell line overexpressing the human M1AChR (e.g., CHO-K1 cells).
  • Incubate the membrane preparation with a fixed concentration of [³H]-NMS and varying concentrations of Compound-A.
  • After reaching equilibrium, separate bound and free radioligand via rapid filtration over glass fiber filters.
  • Quantify the radioactivity retained on the filters using liquid scintillation counting.
  • The concentration of Compound-A that inhibits 50% of the specific binding of [³H]-NMS (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

2. Functional Agonist Potency (Compound-A):

  • Principle: M1AChRs are Gq-coupled receptors, and their activation leads to an increase in intracellular calcium ([Ca²⁺]i). A fluorescent calcium flux assay will determine the functional potency (EC50) of Compound-A.
  • Methodology:
  • Culture M1AChR-expressing cells in 96-well plates.
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
  • Apply varying concentrations of Compound-A to the wells.
  • Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation).
  • The concentration of Compound-A that produces 50% of the maximal response is the EC50 value.

3. Enzyme Inhibition Assay (Donepezil):

  • Principle: The Ellman's assay is a colorimetric method to measure AChE activity. Donepezil's potency (IC50) will be determined by its ability to inhibit this activity.
  • Methodology:
  • In a 96-well plate, combine purified human AChE enzyme, the substrate acetylthiocholine (ATCh), and varying concentrations of Donepezil.
  • The enzyme hydrolyzes ATCh to thiocholine.
  • Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored product.
  • Measure the absorbance at 412 nm over time using a plate reader.
  • Calculate the rate of reaction and determine the concentration of Donepezil required to inhibit 50% of the enzyme activity (IC50).

Experimental Objective: Assessing Selectivity

A critical attribute of a good drug candidate is its selectivity. For Compound-A, we must assess its binding affinity for other muscarinic receptor subtypes (M2-M5) to ensure it is M1-selective. M2/M3 receptor activation, for instance, can lead to undesirable cardiovascular and gastrointestinal side effects.

Experimental Protocol: Muscarinic Receptor Selectivity Panel

  • Principle: The radioligand binding assay protocol described above is repeated using cell lines independently expressing human M2, M3, M4, and M5 receptors.

  • Methodology:

    • Perform competitive binding assays for Compound-A against each muscarinic receptor subtype (M2-M5) using appropriate radioligands.

    • Calculate the Ki value for each receptor subtype.

    • Selectivity is determined by the ratio of Ki values (e.g., Ki(M2) / Ki(M1)). A higher ratio indicates greater selectivity for M1 over M2.

Hypothetical Data Summary: In Vitro Profile

The following table summarizes the expected outcomes from these experiments, positioning Compound-A as a potent and selective M1 agonist.

ParameterCompound-A (Hypothetical Data)Donepezil (Reference Data)Rationale
Primary Target M1 Muscarinic ReceptorAcetylcholinesterase (AChE)Differentiated Mechanisms
M1 Binding Affinity (Ki) 5.2 nMNot ApplicableHigh affinity for the target receptor
M1 Functional Potency (EC50) 15.8 nMNot ApplicablePotent functional agonist activity
AChE Inhibition (IC50) > 10,000 nM6.7 nMNo off-target activity on AChE
M2/M1 Selectivity Ratio > 100-foldNot ApplicableHigh selectivity against M2 reduces cardiac risk
M3/M1 Selectivity Ratio > 80-foldNot ApplicableHigh selectivity against M3 reduces GI side effects

Mechanism of Action Diagram

The following diagram illustrates the distinct signaling pathways targeted by Compound-A and Donepezil.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE AChE (Enzyme) ACh_synapse->AChE Hydrolysis M1R M1 Receptor ACh_synapse->M1R Binds & Activates Gq Gq Protein M1R->Gq Activates PLC PLC Gq->PLC Activates Cognition Improved Cognitive Signaling PLC->Cognition Downstream Effects Donepezil Donepezil Donepezil->AChE Inhibits CompoundA Compound-A CompoundA->M1R Directly Activates (Agonist) G invitro Part 1: In Vitro Characterization binding Binding Assays (Ki at M1-M5) invitro->binding functional Functional Assays (EC50 at M1) invitro->functional selectivity Determine Selectivity Profile binding->selectivity functional->selectivity invivo Part 2: In Vivo Evaluation selectivity->invivo Promising Profile? pk Pharmacokinetics (Brain/Plasma Ratio) invivo->pk efficacy Efficacy Model (Novel Object Recognition) invivo->efficacy decision Go/No-Go Decision for further development pk->decision efficacy->decision

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(Pentyloxy)azetidine for Laboratory Professionals

Navigating the complexities of chemical waste management is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3-(Pentyloxy)...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3-(Pentyloxy)azetidine, a heterocyclic compound incorporating both an azetidine ring and an ether functional group. As a trusted partner in your research, we aim to deliver value beyond the product by equipping you with the critical information needed for safe and compliant laboratory operations.

Hazard Assessment: A Tale of Two Functional Groups

The disposal protocol for 3-(Pentyloxy)azetidine is dictated by the potential hazards stemming from its chemical structure. Understanding this causality is the first step toward a self-validating safety system in your lab.

  • The Azetidine Moiety (Cyclic Amine): Azetidine and its derivatives are classified as amines. Amines can be corrosive, flammable, and toxic.[3][4] They are reactive with acids and oxidizing agents, necessitating careful waste segregation.[5][6] Skin and eye contact can cause severe burns, and inhalation may lead to respiratory irritation.[4]

  • The Pentyloxy Group (Ether): Ethers, particularly when exposed to air and light over time, pose a significant risk of forming explosive peroxides.[7][8] While the pentyloxy group is less prone to this than other common ethers like diethyl ether or THF, the risk is not negligible and must be managed. Ethers are also typically flammable liquids.[6][8]

Based on this analysis, 3-(Pentyloxy)azetidine should be handled as a flammable, corrosive, and potentially peroxide-forming hazardous waste.

Inferred Property Anticipated Characteristic & Rationale Primary References
Physical State LiquidBased on similar short-chain alkoxy azetidines.
Flammability Assumed to be a flammable liquid.Both amine and ether functional groups contribute to flammability.[4][8]
Corrosivity Likely corrosive to skin and eyes.A characteristic property of amines.[4][9]
Toxicity May be harmful if inhaled, ingested, or absorbed through the skin.General toxicity associated with amine compounds.[9]
Reactivity Incompatible with strong acids and oxidizing agents. Potential for peroxide formation upon prolonged storage and exposure to air.Reactivity profile of amines and ethers.[5][6]

Immediate Safety & Operational Plan

Prior to handling or disposal, a clear operational plan must be in place. All work must be conducted in a certified chemical fume hood.[1][10]

Personal Protective Equipment (PPE)

A non-negotiable aspect of handling this compound is the correct selection and use of PPE.

PPE Category Specification Justification Primary References
Hand Protection Chemical-resistant nitrile gloves.Protects against skin contact and irritation. Note that ethers can permeate nitrile gloves; change them immediately if contamination is suspected.[1][7][10]
Eye Protection Chemical safety goggles and/or a full-face shield.Protects eyes from splashes, which can cause severe, irreversible damage.[4][11]
Body Protection Flame-resistant laboratory coat.Protects skin and clothing from contamination and provides a barrier in case of a flash fire.[7]
Respiratory Work conducted in a chemical fume hood.The primary engineering control to prevent inhalation of potentially harmful vapors.[8][10]
Spill Management Protocol

Preparedness for accidental spills is critical.[5]

  • Evacuate and Ventilate: Ensure the immediate area is clear and ventilation is maximized.[12]

  • Containment: Working from the outside in, cover the spill with an inert absorbent material such as vermiculite, bentonite, or commercially available spill pads.[9][12] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable waste container.[3]

  • Decontamination: Clean the spill area thoroughly.[9]

  • Disposal: The collected spill debris must be disposed of as hazardous waste, following the protocol detailed below.[12]

Step-by-Step Disposal Protocol

The disposal of 3-(Pentyloxy)azetidine is a multi-step process that ensures safety and regulatory compliance from the moment it is designated as waste.

Workflow for Proper Disposal

G cluster_prep Preparation & Segregation cluster_contain Containment cluster_store Accumulation & Storage cluster_dispose Final Disposal A 1. Identify Waste 3-(Pentyloxy)azetidine B 2. Segregate Waste Isolate from acids & oxidizers A->B Causality: Avoids violent reaction C 3. Select Container Chemically compatible, screw-top B->C D 4. Label Container 'Hazardous Waste', full chemical name, date C->D E 5. Accumulate Waste Keep container closed D->E F 6. Store Safely Cool, ventilated area in secondary containment E->F G 7. Check for Peroxides (If stored > 1 year) F->G H 8. Request Pickup Contact institutional EHS for licensed disposal G->H

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pentyloxy)azetidine
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Reactant of Route 2
3-(Pentyloxy)azetidine
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